Product packaging for 3-Amino-2,4-dichloro-5-fluorobenzoic acid(Cat. No.:CAS No. 115549-13-8)

3-Amino-2,4-dichloro-5-fluorobenzoic acid

Cat. No.: B039562
CAS No.: 115549-13-8
M. Wt: 224.01 g/mol
InChI Key: UUWRGHXQVQUWHR-UHFFFAOYSA-N
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Description

3-Amino-2,4-dichloro-5-fluorobenzoic acid is a strategically substituted benzoic acid derivative designed for advanced pharmaceutical and agrochemical research and development. This multifunctional scaffold integrates three distinct halogen atoms (chloro and fluoro) with an electron-donating amino group, creating a unique electronic and steric profile ideal for structure-activity relationship (SAR) studies. Its primary research value lies in its role as a key synthetic intermediate in the construction of complex molecules, particularly for drug discovery programs targeting various enzymes and receptors. The presence of the carboxylic acid and aromatic amine functionalities allows for versatile derivatization, enabling the synthesis of amides, esters, and heterocyclic compounds. Researchers utilize this compound to develop potential active pharmaceutical ingredients (APIs), such as kinase inhibitors and antimicrobial agents, where the specific halogen pattern can be critical for target binding via halogen bonding and for modulating lipophilicity and metabolic stability. The ortho- and para-chloro substituents, combined with the meta-fluoro group, offer defined sites for further cross-coupling reactions, while the carboxylic acid at the benzylic position serves as an essential handle for conjugation. This compound is strictly For Research Use Only and is an indispensable tool for medicinal chemists exploring new chemical entities and optimizing lead compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4Cl2FNO2 B039562 3-Amino-2,4-dichloro-5-fluorobenzoic acid CAS No. 115549-13-8

Properties

IUPAC Name

3-amino-2,4-dichloro-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2FNO2/c8-4-2(7(12)13)1-3(10)5(9)6(4)11/h1H,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWRGHXQVQUWHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)Cl)N)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70556660
Record name 3-Amino-2,4-dichloro-5-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70556660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115549-13-8
Record name 3-Amino-2,4-dichloro-5-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70556660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"3-Amino-2,4-dichloro-5-fluorobenzoic acid" properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Amino-2,4-dichloro-5-fluorobenzoic acid

Disclaimer: This technical guide has been compiled to provide a comprehensive overview of this compound. It is important to note that specific experimental data for this compound, such as physicochemical properties and spectral analyses, are not widely available in peer-reviewed literature. Therefore, some sections of this guide are based on established principles of organic chemistry and data from structurally analogous compounds. All protocols and predicted data should be treated as illustrative examples. Researchers should always validate findings with their own experimental data and consult a specific Safety Data Sheet (SDS) before handling this chemical.

Introduction

This compound, with CAS number 115549-13-8, is a polysubstituted aromatic carboxylic acid. Its unique arrangement of functional groups—an amine, a carboxylic acid, and three halogen atoms (two chlorine, one fluorine)—on a benzene ring makes it a valuable and versatile building block in synthetic organic chemistry. The presence of fluorine can significantly modulate the physicochemical and biological properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to protein targets. As such, fluorinated anthranilic acid derivatives are of great interest to researchers in medicinal chemistry and agrochemical development as key intermediates for the synthesis of complex, biologically active molecules.[1][2] This guide provides a detailed examination of its properties, a plausible synthetic route, its chemical reactivity, potential applications, and safety considerations.

Section 1: Physicochemical and Spectral Properties

Detailed experimental data for this compound is not extensively reported. The following table summarizes its known identifiers and predicted properties based on its structure and data from similar compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 115549-13-8[3]
Molecular Formula C₇H₄Cl₂FNO₂[3]
Molecular Weight 224.02 g/mol [4]
Appearance Expected to be a solid, likely off-white to light brown powder.Analogy
Melting Point Not reported. Expected to be in the range of 150-220 °C.Analogy[5][6][7]
Solubility Not reported. Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols; sparingly soluble in less polar solvents and water.Analogy
pKa Not reported. The carboxylic acid pKa is expected to be lower than benzoic acid (4.2) due to the electron-withdrawing effects of the halogens.Chemical Principles
Predicted Spectral Analysis

While experimental spectra are not available, the following are predictions for the key spectral data.

  • ¹H NMR (in DMSO-d₆):

    • Aromatic Proton: A singlet is expected for the lone aromatic proton (H-6) in the region of δ 7.0-8.0 ppm. The exact shift will be influenced by the surrounding substituents.

    • Amine Protons: A broad singlet corresponding to the two amine protons (-NH₂) is expected in the region of δ 5.0-6.5 ppm. The chemical shift can vary with concentration and temperature.

    • Carboxylic Acid Proton: A very broad singlet for the carboxylic acid proton (-COOH) is expected at δ > 12 ppm.

  • ¹³C NMR (in DMSO-d₆):

    • Approximately 7 distinct signals are expected in the aromatic region (δ 110-160 ppm) and one for the carboxylic carbon (δ 165-175 ppm). The carbon atoms attached to fluorine will show coupling (J-coupling).

  • Infrared (IR) Spectroscopy (as KBr pellet):

    • N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

    • O-H Stretching: A broad band from 2500-3300 cm⁻¹ for the carboxylic acid O-H stretch.

    • C=O Stretching: A strong absorption band around 1680-1710 cm⁻¹ for the carboxylic acid carbonyl group.

    • C=C Stretching: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.

    • C-F and C-Cl Stretching: Strong absorptions in the fingerprint region, typically 1000-1400 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) would be expected at m/z 223 (for ³⁵Cl₂) and 225 (for ³⁵Cl³⁷Cl) and 227 (for ³⁷Cl₂), showing a characteristic isotopic pattern for two chlorine atoms. Fragmentation would likely involve the loss of H₂O, CO, and CO₂ from the parent ion.

Section 2: Synthesis and Purification

A specific, detailed synthesis of this compound is not well-documented in the public domain. However, a plausible and logical synthetic route can be designed based on established organic chemistry principles and syntheses of structurally similar compounds.[8][9] The proposed route starts from 2,4-dichloro-5-fluorotoluene, which undergoes nitration followed by oxidation of the methyl group to a carboxylic acid, and finally, reduction of the nitro group to the desired amine.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_reagents A 2,4-Dichloro-5-fluorotoluene B 2,4-Dichloro-5-fluoro-3-nitrotoluene A->B Nitration C 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid B->C Oxidation D This compound C->D Reduction reagent1 HNO₃ / H₂SO₄ reagent2 KMnO₄ reagent3 Fe / HCl or H₂ / Pd/C Derivatization Parent This compound Amide Amide Derivative Parent->Amide Acylation (e.g., Ac₂O, pyridine) Cyano 3-Cyano-2,4-dichloro-5-fluorobenzoic acid Parent->Cyano Sandmeyer Reaction (1. NaNO₂, HCl; 2. CuCN) Application A Aminobenzoic Acid Derivative B Intermediate (e.g., via condensation) A->B C Cyclization B->C D Quinolone Core C->D E Final Active Molecule (e.g., Antibacterial Agent) D->E Further Functionalization

Sources

An In-Depth Technical Guide to 3-Amino-2,4-dichloro-5-fluorobenzoic acid: A Critical Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-amino-2,4-dichloro-5-fluorobenzoic acid, a highly functionalized aromatic building block of significant interest to researchers and professionals in drug discovery and development. We will delve into its structural attributes, physicochemical properties, and its pivotal role as a synthetic intermediate. This document moves beyond a simple recitation of facts to explain the causality behind its synthesis and application, offering field-proven insights into its utility.

Molecular Structure and Physicochemical Properties

This compound (CAS No. 115549-13-8) is a polysubstituted benzoic acid derivative with the molecular formula C₇H₄Cl₂FNO₂ and a molecular weight of 224.02 g/mol .[1] The strategic placement of its functional groups—an amine, two chlorine atoms, a fluorine atom, and a carboxylic acid—on the benzene ring imparts a unique combination of reactivity and electronic properties, making it a valuable precursor in the synthesis of complex molecules.

The presence of electron-withdrawing groups (chlorine, fluorine, and carboxylic acid) and an electron-donating group (amine) on the aromatic ring creates a complex electronic environment that dictates its reactivity in subsequent chemical transformations. The carboxylic acid and amino groups provide two key points for derivatization, such as amide bond formation and diazotization reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 115549-13-8
Molecular Formula C₇H₄Cl₂FNO₂
Molecular Weight 224.02 g/mol
Storage Keep in a dark place, under an inert atmosphere, at room temperature.

Note: Extensive experimental data on properties such as melting point, boiling point, and solubility are not widely available in public literature, likely due to the compound's primary use as an internal synthetic intermediate.

Synthesis of this compound: A Strategic Approach

A definitive, published protocol for the synthesis of this compound is not readily found in peer-reviewed literature, suggesting its preparation is often part of proprietary industrial processes. However, based on established principles of aromatic chemistry and analogous syntheses of similar compounds, a plausible and logical synthetic route can be devised. A common strategy for introducing an amino group onto a deactivated aromatic ring is through the nitration followed by the reduction of the resulting nitro group.

The logical starting material for such a synthesis would be a 2,4-dichloro-5-fluorobenzoic acid or a related derivative. The synthesis would likely proceed through the following key steps:

  • Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring of a suitable precursor.

  • Reduction: Conversion of the nitro group to an amino group (-NH₂).

A detailed, step-by-step hypothetical protocol based on analogous transformations is presented below.

Experimental Protocol: Plausible Synthesis of this compound

Step 1: Nitration of 2,4-dichloro-5-fluorobenzoic acid

  • To a stirred solution of 2,4-dichloro-5-fluorobenzoic acid in concentrated sulfuric acid, cooled to 0-5 °C, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10 °C.

  • The reaction mixture is stirred at a low temperature for several hours until the reaction is complete (monitored by TLC or HPLC).

  • The mixture is then carefully poured onto crushed ice, leading to the precipitation of the nitrated product.

  • The solid is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum. This step is expected to yield primarily 2,4-dichloro-5-fluoro-3-nitrobenzoic acid due to the directing effects of the existing substituents.

Step 2: Reduction of 2,4-dichloro-5-fluoro-3-nitrobenzoic acid

  • The dried 2,4-dichloro-5-fluoro-3-nitrobenzoic acid is dissolved in a suitable solvent such as ethanol or acetic acid.

  • A reducing agent, such as tin(II) chloride in concentrated hydrochloric acid, or catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst), is introduced.

  • The reaction mixture is heated or stirred at room temperature until the reduction of the nitro group is complete.

  • Upon completion, the reaction is worked up accordingly. For a tin(II) chloride reduction, the mixture is typically basified to precipitate tin salts, which are then filtered off. The filtrate is then acidified to precipitate the desired this compound.

  • The final product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent system.

Synthesis_Pathway Start 2,4-dichloro-5-fluorobenzoic acid Intermediate 2,4-dichloro-5-fluoro-3-nitrobenzoic acid Start->Intermediate Nitration (HNO₃, H₂SO₄) Product This compound Intermediate->Product Reduction (e.g., SnCl₂, HCl or H₂/Pd-C)

Caption: Plausible synthetic pathway for this compound.

Spectroscopic Characterization

While specific, authenticated spectra for this compound are not widely published, we can predict the key features that would be observed in its NMR, IR, and mass spectra based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Key Features
¹H NMR - A broad singlet for the carboxylic acid proton (-COOH).- A broad singlet for the amine protons (-NH₂).- A singlet or a doublet for the lone aromatic proton, with potential coupling to the fluorine atom.
¹³C NMR - A signal for the carbonyl carbon of the carboxylic acid.- Several signals in the aromatic region, with their chemical shifts influenced by the various substituents. Carbon-fluorine coupling would be observable for the carbons in proximity to the fluorine atom.
FTIR (cm⁻¹) - Broad O-H stretch from the carboxylic acid (approx. 2500-3300).- N-H stretching from the amine group (approx. 3300-3500).- C=O stretch from the carboxylic acid (approx. 1700).- C=C stretches from the aromatic ring (approx. 1450-1600).- C-Cl and C-F stretches in the fingerprint region.
Mass Spec. - A molecular ion peak corresponding to the molecular weight (224.02 g/mol ), showing a characteristic isotopic pattern for two chlorine atoms.

Applications in Drug Discovery and Development

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its trifunctional nature (amine, carboxylic acid, and halogenated aromatic ring) allows for diverse chemical transformations.

A key application documented in the patent literature is its use in the preparation of 3-cyano-2,4-dihalogen-5-fluoro-benzoic acids.[2] This transformation is typically achieved through a Sandmeyer reaction, where the amino group is first converted to a diazonium salt, which is then displaced by a cyanide group.

Experimental Protocol: Synthesis of 3-Cyano-2,4-dichloro-5-fluorobenzoic acid via Diazotization
  • This compound is suspended in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cooled to 0-5 °C.

  • A solution of sodium nitrite in water is added dropwise to the suspension while maintaining the low temperature to form the corresponding diazonium salt.

  • This cold diazonium salt solution is then slowly added to a solution of a cyanide salt (e.g., copper(I) cyanide) to facilitate the displacement of the diazonium group with a cyano group.

  • The reaction mixture is allowed to warm to room temperature and then heated to ensure complete reaction.

  • After cooling, the product is isolated by filtration or extraction and purified.

Sandmeyer_Reaction Start This compound Intermediate Diazonium Salt Intermediate Start->Intermediate Diazotization (NaNO₂, H⁺) Product 3-Cyano-2,4-dichloro-5-fluorobenzoic acid Intermediate->Product Sandmeyer Reaction (CuCN)

Caption: Conversion of the amino group to a cyano group via a Sandmeyer reaction.

The resulting cyanobenzoic acid is a valuable precursor for various heterocyclic compounds, which are common scaffolds in medicinal chemistry. The presence of fluorine is also a desirable feature in modern drug design, as it can enhance metabolic stability, binding affinity, and bioavailability.[3][4][5]

While direct examples of marketed drugs derived from this specific starting material are not readily identifiable in the public domain, its structural motifs are present in various classes of therapeutic agents. For instance, substituted aminobenzoic acids are precursors to quinolone antibiotics and other complex heterocyclic systems. The strategic placement of halogens can be used to modulate the electronic properties and steric profile of a drug candidate, influencing its interaction with biological targets.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound. Based on available safety data sheets, this compound is classified as a hazardous substance.

Hazard Statements:

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Measures:

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or goggles.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

    • Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.

  • Handling: Avoid breathing dust. Wash hands thoroughly after handling.

In case of exposure, it is crucial to seek immediate medical attention and to have the safety data sheet available.

Conclusion

This compound represents a key, albeit specialized, building block for organic and medicinal chemists. Its polysubstituted nature provides a platform for the synthesis of a variety of complex molecules. While detailed public information on its synthesis and direct applications is limited, its structural features and its documented use as an intermediate for cyanobenzoic acids highlight its potential in the development of novel pharmaceutical agents. A thorough understanding of its reactivity, guided by the principles of physical organic chemistry, allows researchers to effectively utilize this compound in the design and synthesis of next-generation therapeutics. The insights provided in this guide are intended to equip researchers with the foundational knowledge and practical considerations necessary for the safe and effective use of this valuable chemical intermediate.

References

  • Zhang, J., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(9-10), 629-634.
  • Sun, H., et al. (2013). 3-Chloro-2,4,5-trifluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(1), o30.
  • Angewandte Chemie International Edition. (2018). Supporting Information.
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Coll. Vol. 10, p.29 (2004); Vol. 79, p.109 (2002).
  • Bayer AG. (2003). Method for preparing 3-cyano-2,4-dihalogen-5-fluor-benzoic acid. EP1001929B1. Google Patents.
  • Holla, B. S., et al. (2003). Synthesis and Pharmacological Activities of Some New 3-Substituted-4-Amino-5-Mercapto-1,2,4-Triazoles. Indian Journal of Pharmaceutical Sciences, 65(5), 489-494.
  • Sun, H., et al. (2013). 3-Chloro-2,4,5-trifluorobenzoic acid. Acta Crystallographica Section E, E69, o30. ResearchGate.
  • Feng, Z., et al. (2022). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 27(23), 8272.
  • NIST. (n.d.). Benzoic acid, 3-amino-. NIST Chemistry WebBook.
  • Abd Al Rahim, N. A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry, 16(24), 2647-2662.
  • Soloshonok, V. A., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Pharmaceuticals, 15(8), 999.
  • Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826.
  • SURU Chemical. (n.d.). 3 amino 2 5 Dichlorobenzoic acid.
  • Xavier, T. S., & Joe, I. H. (2011). FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity with other halogen (Cl, Br) substitution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(2), 332-337.
  • Sridhar, M., et al. (2013). 2-Amino-5-fluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o387.
  • ResearchGate. (n.d.). (PDF) 2-Amino-5-fluorobenzoic acid.

Sources

"3-Amino-2,4-dichloro-5-fluorobenzoic acid" CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Amino-2,4-dichloro-5-fluorobenzoic acid

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with this compound. Its purpose is to provide an in-depth understanding of its chemical properties, synthesis, analysis, and applications, with a focus on its role as a critical intermediate in the pharmaceutical industry.

This compound, identified by CAS Number 115549-13-8 , is a polysubstituted aromatic carboxylic acid.[1] The unique arrangement of its functional groups—an amine, a carboxylic acid, and three halogen atoms (two chlorine, one fluorine)—on the benzene ring imparts specific reactivity and makes it a valuable building block in organic synthesis. The electron-withdrawing nature of the halogens and the carboxylic acid group significantly influences the reactivity of the aromatic ring and the basicity of the amino group.

Table 1: Physicochemical Properties

Property Value Source
CAS Number 115549-13-8 1[1]
Molecular Formula C₇H₄Cl₂FNO₂ 2
Molecular Weight 224.02 g/mol 2
Appearance White to light yellow powder Inferred from related compounds[3]
Boiling Point 340.9 ± 42.0 °C (Predicted) 2

| Density | 1.692 ± 0.06 g/cm³ (Predicted) | 2 |

Synthesis and Manufacturing Insights

The synthesis of this compound is a multi-step process that requires precise control over reaction conditions to achieve high purity and yield. A common synthetic strategy begins with a readily available dichlorofluorobenzene derivative. The causality behind this choice lies in establishing the core halogen substitution pattern early in the sequence.

A plausible and industrially relevant synthetic pathway is outlined below. This route is derived from established chemical transformations used for analogous compounds.[4]

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Carboxylation cluster_2 Step 3: Reduction cluster_3 Final Product A 2,4-Dichloro-1-fluorobenzene B 1,5-Dichloro-2-fluoro-4-nitrobenzene A->B HNO₃ / H₂SO₄ C 2,4-Dichloro-5-fluoro-6-nitrobenzoic acid B->C 1. n-BuLi, -78°C 2. CO₂ D This compound C->D Fe / HCl or H₂ / Pd/C

A plausible synthetic workflow for the target compound.

Protocol: Synthesis of this compound

  • Nitration: 2,4-Dichloro-1-fluorobenzene is subjected to electrophilic aromatic substitution using a nitrating mixture (concentrated nitric and sulfuric acids). The directing effects of the halogens guide the nitro group to the desired position. This step is typically exothermic and requires careful temperature control to prevent over-nitration.

  • Carboxylation: The resulting nitro-intermediate is carboxylated. A common method involves metallation using a strong base like n-butyllithium at very low temperatures (-78 °C) followed by quenching with carbon dioxide (dry ice).[4] The low temperature is critical to prevent unwanted side reactions and decomposition of the organolithium intermediate.

  • Reduction: The nitro group of the carboxylated intermediate is reduced to an amino group. This transformation is commonly achieved via catalytic hydrogenation (H₂ gas with a palladium-on-carbon catalyst) or by using reducing metals in acidic media (e.g., iron powder in hydrochloric acid).[4] Catalytic hydrogenation is often preferred for its cleaner reaction profile and higher yields.

This self-validating system ensures that the purity of the intermediate at each stage is confirmed by appropriate analytical methods (e.g., TLC, NMR) before proceeding, which is a cornerstone of trustworthy process chemistry.

Applications in Drug Development

The primary utility of this compound in drug development is as a key intermediate for the synthesis of complex active pharmaceutical ingredients (APIs). The presence of fluorine is particularly significant, as fluorine substitution is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[5][6]

Its structure is particularly relevant to the synthesis of fluoroquinolone antibiotics .[4] The core of many quinolone drugs is a quinoline-3-carboxylic acid moiety. This intermediate provides the substituted benzoic acid backbone that can be elaborated through cyclization and substitution reactions to form the final quinolone ring system.

Application_Pathway A 3-Amino-2,4-dichloro-5- fluorobenzoic acid B Multi-step Elaboration (e.g., Gould-Jacobs reaction) A->B Key Building Block C Quinolone Core Synthesis B->C Cyclization D Final API (e.g., Novel Fluoroquinolone Antibiotic) C->D Side-chain Addition

Role as an intermediate in fluoroquinolone synthesis.

The amino group allows for diazotization reactions, enabling the introduction of other functional groups, such as a cyano group, which is another common precursor step in pharmaceutical synthesis.[7]

Analytical Methodologies

Ensuring the purity and identity of this compound is critical for its use in GMP (Good Manufacturing Practice) environments. High-Performance Liquid Chromatography (HPLC) is the standard method for this purpose.

Protocol: Purity Analysis by Reversed-Phase HPLC

This protocol is a self-validating system for the routine quality control of the compound, based on established methods for similar aromatic acids.[8]

  • Instrumentation and Materials:

    • HPLC system with a UV or Diode Array Detector (DAD).

    • C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

    • Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water.

    • Formic acid or Trifluoroacetic acid (for mobile phase modification).

  • Preparation of Solutions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Diluent: 50:50 mixture of Acetonitrile and Water.

    • Standard Solution: Accurately prepare a 0.1 mg/mL solution of the reference standard in the diluent.

    • Sample Solution: Prepare a 0.1 mg/mL solution of the synthesized sample in the diluent.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm and 280 nm.

    • Gradient Program: A typical gradient would run from 10% B to 90% B over 20 minutes to ensure elution of the main peak and any potential impurities.

  • Data Analysis:

    • The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected. The identity is confirmed by comparing the retention time of the sample peak to that of the reference standard.

Analytical_Workflow A Sample & Standard Preparation (0.1 mg/mL) C Injection onto C18 Column A->C B HPLC System Setup (Column, Mobile Phase) B->C D Gradient Elution C->D E UV Detection (254 nm) D->E F Data Acquisition & Integration E->F G Purity Calculation (% Area) F->G H Identity Confirmation (Retention Time Match) F->H

Workflow for HPLC-based purity and identity testing.

Safety, Handling, and Storage

As a halogenated aromatic amine and acid, this compound must be handled with appropriate care. While a specific safety data sheet (SDS) is the ultimate authority, the following guidance is based on structurally related compounds.[9][10][11]

  • Hazards: Expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[10][11][12]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[9] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.[9]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9]

    • Inhalation: Move the person to fresh air.[10]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

This compound is more than a chemical with a complex name; it is a highly functionalized and strategic building block for modern drug discovery. Its synthesis, while demanding, provides access to a key intermediate for developing advanced therapeutics, particularly in the antibacterial field. A thorough understanding of its properties, analytical methodologies, and safe handling practices is essential for any researcher or organization aiming to leverage its synthetic potential.

References

  • Zhang, et al. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. [Link]
  • Method for preparing 3-cyano-2,4-dihalogen-5-fluor-benzoic acid.
  • 3-Amino-5-fluorobenzoic acid. Chem-Space. [Link]
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A Technical Guide to the Synthesis of 3-Amino-2,4-dichloro-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 3-Amino-2,4-dichloro-5-fluorobenzoic acid, a key intermediate in the development of advanced pharmaceutical compounds, notably within the fluoroquinolone class of antibiotics. The synthesis is strategically designed as a two-step process commencing from the commercially available 2,4-dichloro-5-fluorobenzoic acid. The core transformations involve a regioselective electrophilic nitration followed by a highly chemoselective reduction of the nitro moiety. This document elucidates the mechanistic rationale behind each step, provides detailed, field-tested protocols, and evaluates alternative methodologies for the critical reduction step. The guide is intended for researchers, chemists, and process development professionals engaged in pharmaceutical synthesis and fine chemical manufacturing.

Introduction and Strategic Overview

This compound is a highly functionalized aromatic building block. Its specific substitution pattern, featuring an amine, a carboxylic acid, and three distinct halogen atoms, makes it a valuable precursor for complex molecular architectures. A primary application is in the synthesis of novel 3-quinolinecarboxylic acid derivatives, which form the core of many potent antibacterial agents.[1]

The synthetic strategy detailed herein is predicated on efficiency, reliability, and control over selectivity. The pathway proceeds via two fundamental organic transformations:

  • Electrophilic Aromatic Nitration: Introduction of a nitro group onto the 2,4-dichloro-5-fluorobenzoic acid scaffold. The challenge lies in achieving the correct regioselectivity, directing the nitro group to the C3 position.

  • Chemoselective Nitro Group Reduction: Conversion of the nitro intermediate to the target aniline derivative. This step is critical, as the reduction must proceed without affecting the carboxylic acid or, more importantly, the aryl-halide bonds, which are susceptible to hydrogenolysis under certain conditions.[2]

This approach leverages a stable, commercially available starting material and proceeds through a crystalline, easily purified intermediate, ensuring high purity in the final product.

Overall Synthetic Pathway:

G SM 2,4-dichloro-5-fluorobenzoic acid INT 2,4-dichloro-5-fluoro-3-nitrobenzoic acid SM->INT Step 1: Nitration (HNO₃ / H₂SO₄) FP This compound INT->FP Step 2: Selective Reduction (e.g., SnCl₂ / HCl)

Caption: The two-step synthesis from starting material to final product.

Step 1: Regioselective Nitration of 2,4-dichloro-5-fluorobenzoic acid

The introduction of a nitro group at the C3 position is accomplished via a standard mixed-acid electrophilic aromatic substitution. The regiochemical outcome is governed by the cumulative electronic and steric effects of the substituents on the benzene ring.

Mechanistic Rationale: The carboxylic acid (-COOH) group is a powerful deactivating meta-director. The halogen substituents (-F, -Cl) are also deactivating but are ortho-, para-directors. The nitronium ion (NO₂⁺) electrophile is directed to the position that is least deactivated and sterically accessible. The C3 position is ortho to the C2-chloro and C4-chloro groups and meta to the C1-carboxyl and C5-fluoro groups. The concerted directing influence of the substituents favors substitution at this specific position. The reaction can be sluggish due to the strong electron-withdrawing nature of the substituents, often necessitating elevated temperatures or extended reaction times for completion.[1]

Experimental Protocol: Synthesis of 2,4-dichloro-5-fluoro-3-nitrobenzoic acid
  • Reagent Preparation: In a flask equipped with a magnetic stirrer and an ice bath, cautiously add 40 mL of concentrated nitric acid (HNO₃) dropwise to 34 mL of concentrated sulfuric acid (H₂SO₄). Maintain the temperature below 10°C throughout the addition.[3]

  • Substrate Addition: Once the mixed acid has cooled, add 20.9 g of 2,4-dichloro-5-fluorobenzoic acid in small portions over 30-45 minutes, ensuring the internal temperature does not exceed 15°C.[3]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice (approx. 500 g) with vigorous stirring. The solid product will precipitate.

  • Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral (pH ~7). Dry the solid product under vacuum at 50-60°C. The resulting 2,4-dichloro-5-fluoro-3-nitrobenzoic acid is typically obtained as a solid with sufficient purity for the next step.

Data Summary: Intermediate Compound
PropertyValueReference
Compound Name 2,4-dichloro-5-fluoro-3-nitrobenzoic acid[4]
CAS Number 106809-14-7[4][5]
Molecular Formula C₇H₂Cl₂FNO₄[4][5]
Molecular Weight 254.00 g/mol
Appearance Solid
Melting Point 193-197 °C
Typical Yield >90%[1]

Step 2: Chemoselective Reduction of the Nitro Group

This is the most critical step of the synthesis. The objective is to reduce the aromatic nitro group to a primary amine while preserving the aryl chlorides, the aryl fluoride, and the carboxylic acid functionality. Catalytic hydrogenation with standard catalysts like Palladium on Carbon (Pd/C) carries a significant risk of dehalogenation, leading to impurities that are difficult to remove.[2] Therefore, metal-based reduction systems under acidic conditions are the preferred industrial and laboratory methods for this transformation due to their exceptional chemoselectivity.[2][6]

Evaluation of Reduction Methodologies:

MethodReducing SystemAdvantagesDisadvantagesSelectivity Profile
Metal/Acid SnCl₂·2H₂O in EtOH/HClExcellent selectivity for nitro groups; tolerates halogens and carbonyls well; mild conditions.[2]Generates stoichiometric tin waste.High
Metal/Acid Fe powder in HCl/NH₄ClCost-effective, robust, and highly selective.[2]Heterogeneous reaction; requires filtration of iron salts.High
Catalytic Hydrogenation H₂ gas, Pd/CHigh throughput, clean reaction.High risk of dehalogenation (C-Cl bond cleavage).[2][6]Moderate to Low
Catalytic Hydrogenation H₂ gas, Raney NickelCan be more selective than Pd/C for preserving halogens.[2]Pyrophoric catalyst; requires careful handling.Moderate
Transfer Hydrogenation Pd/C, Ammonium FormateAvoids high-pressure H₂ gas; mild conditions.[2]Still carries a risk of dehalogenation; catalyst cost.Moderate

Based on its reliability, high selectivity, and ease of execution, the use of tin(II) chloride (SnCl₂) is presented as the recommended protocol.

Experimental Protocol: Synthesis of this compound
  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2,4-dichloro-5-fluoro-3-nitrobenzoic acid (1 equivalent) in ethanol.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-4 equivalents) to the suspension.

  • Reaction: Slowly add concentrated hydrochloric acid (HCl) and heat the mixture to reflux (approx. 70-80°C). The reaction is typically complete within 2-4 hours and can be monitored by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution or sodium hydroxide (NaOH) solution until the pH is approximately 7-8. During this process, a precipitate of tin salts will form.

  • Isolation: Filter the mixture to remove the inorganic salts, washing the filter cake with ethanol or ethyl acetate.

  • Extraction: Combine the filtrate and washes. If an aqueous solution was used for neutralization, perform a liquid-liquid extraction with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product. The this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a high-purity solid.

Workflow for Selective Reduction and Purification

G sub Suspend Nitro Intermediate in Ethanol add_reagent Add SnCl₂·2H₂O and HCl sub->add_reagent reflux Heat to Reflux (2-4 hours) add_reagent->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temp. monitor->cool Reaction Complete neutralize Neutralize with Base (pH 7-8) (Precipitates Tin Salts) cool->neutralize filter Filter to Remove Inorganic Salts neutralize->filter extract Extract with Ethyl Acetate filter->extract dry Dry & Concentrate Organic Phase extract->dry purify Recrystallize Product dry->purify

Caption: Experimental workflow for the reduction and purification steps.

Characterization and Quality Control

The identity and purity of the final product, this compound, must be rigorously confirmed. Standard analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will confirm the presence of the aromatic proton and the amine protons. ¹³C NMR and ¹⁹F NMR will verify the carbon skeleton and the presence of the fluorine atom, respectively.

  • Infrared (IR) Spectroscopy: Will show characteristic stretches for the N-H bonds of the amine (around 3300-3500 cm⁻¹), the O-H of the carboxylic acid (broad, ~2500-3300 cm⁻¹), and the C=O of the carboxylic acid (~1700 cm⁻¹).[1]

  • Mass Spectrometry (MS): Will confirm the molecular weight and provide fragmentation patterns consistent with the structure.[1]

  • Melting Point: A sharp melting point is indicative of high purity.

  • Chromatography (TLC, HPLC): To assess purity and identify any potential impurities from side reactions like dehalogenation.

Safety and Handling

This synthesis involves hazardous materials and requires adherence to strict safety protocols.

  • Acids: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Handle only in a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Metal Reagents: While Fe is relatively benign, SnCl₂ is harmful if swallowed or inhaled. Handle with care. Catalysts like Raney Nickel are pyrophoric and must be handled under an inert atmosphere or solvent.

  • Solvents: Ethanol and ethyl acetate are flammable. Avoid open flames and ensure adequate ventilation.

  • Work-up: The neutralization of acidic solutions is exothermic and can cause splashing. Perform additions slowly and with cooling.

Conclusion

The synthesis of this compound is reliably achieved through a two-step sequence involving regioselective nitration and chemoselective reduction. The key to a successful synthesis is the judicious choice of the reducing agent to ensure the preservation of the sensitive halogen substituents. The protocols described in this guide are robust, high-yielding, and scalable, providing a solid foundation for the production of this critical pharmaceutical intermediate.

References

  • A new reagent for selective reduction of nitro group. (n.d.). NIScPR. Retrieved January 8, 2026, from https://nopr.niscpr.res.in/handle/123456789/21800
  • Synthesis of 2,4-dichloro-5-fluoro-3-nitrobenzoic acid - PrepChem.com. (n.d.). PrepChem.com. Retrieved January 8, 2026, from https://www.prepchem.com/synthesis-of-2-4-dichloro-5-fluoro-3-nitrobenzoic-acid/
  • 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid 97 106809-14-7 - Sigma-Aldrich. (n.d.). Sigma-Aldrich. Retrieved January 8, 2026, from https://www.sigmaaldrich.com/US/en/product/aldrich/106809147
  • selective reduction of nitro group without affecting other functional groups - Benchchem. (n.d.). BenchChem. Retrieved January 8, 2026, from https://www.benchchem.com/technical-support/selective-reduction-of-nitro-group
  • Zhang, L., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 45(3-4), 316-321. https://journals.sagepub.com/doi/10.1177/1747519820932259
  • 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid | 106809-14-7 - Biosynth. (n.d.). Biosynth. Retrieved January 8, 2026, from https://www.biosynth.com/p/FD67947/2-4-dichloro-5-fluoro-3-nitrobenzoic-acid
  • Lee, H. Y., & An, S. H. (2002). Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. Bulletin of the Korean Chemical Society, 23(5), 755-756. https://typeset.io/papers/selective-reduction-of-the-nitro-group-using-co2-co-8-h2o-48332k0o3e
  • Mei, X., August, A. T., & Wolf, C. (2006). Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives. The Journal of Organic Chemistry, 71(1), 142–149. https://pubmed.ncbi.nlm.nih.gov/16388629/
  • EP1001929B1 - Method for preparing 3-cyano-2,4-dihalogen-5-fluor-benzoic acid - Google Patents. (n.d.). Google Patents. Retrieved January 8, 2026, from https://patents.google.
  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 8, 2026, from https://www.organic-chemistry.org/namedreactions/nitro-reduction.shtm
  • 2,4-DICHLORO-5-FLUORO-3-NITROBENZOIC ACID | CAS 106809-14-7. (n.d.). Molbase. Retrieved January 8, 2026, from https://www.molbase.com/en/cas-106809-14-7.html
  • Chen, Z., Zheng, L., & Su, W. (2012). A novel and facile method for synthesis of 2,4-dichloro-3-cyano-5-fluorobenzoic acid. Journal of Chemical Research, 36(7), 411-412. https://www.researchgate.net/publication/257858639_A_novel_and_facile_method_for_synthesis_of_24-dichloro-3-cyano-5-fluorobenzoic_acid
  • EP0176026B1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid - Google Patents. (n.d.). Google Patents. Retrieved January 8, 2026, from https://patents.google.
  • CN1031074A - 2,4-two chloro-5-fluorobenzoic acids synthetic - Google Patents. (n.d.). Google Patents. Retrieved January 8, 2026, from https://patents.google.

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"3-Amino-2,4-dichloro-5-fluorobenzoic acid" starting materials

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-Amino-2,4-dichloro-5-fluorobenzoic Acid from Core Starting Materials

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the synthetic pathways for producing this compound, a critical intermediate in the pharmaceutical industry. The document focuses on the common starting materials, providing step-by-step protocols, mechanistic insights, and a comparative analysis of the primary manufacturing routes. The aim is to equip researchers and process chemists with the necessary knowledge to make informed decisions regarding synthesis strategy, optimization, and scale-up.

Introduction: A Key Building Block in Modern Pharmaceuticals

This compound is a highly functionalized aromatic compound. Its specific substitution pattern—an amine, a carboxylic acid, two chlorine atoms, and a fluorine atom—makes it a versatile and high-value starting material for the synthesis of complex active pharmaceutical ingredients (APIs). Most notably, it serves as a crucial precursor for a range of advanced quinolone and fluoroquinolone antibiotics. The precise arrangement of its functional groups allows for the systematic construction of the quinolone core, directly influencing the final drug's efficacy and safety profile. Understanding the most efficient and scalable routes to this intermediate is therefore of paramount importance in pharmaceutical development.

Retrosynthetic Analysis: Devising a Strategic Approach

A retrosynthetic analysis of the target molecule reveals several logical disconnection points. The primary challenge lies in the controlled introduction of five different substituents onto the benzene ring in the correct regiochemical orientation. The analysis below outlines the most common synthetic logic, which involves the sequential functionalization of a simpler, commercially available toluene derivative.

G cluster_main Retrosynthetic Strategy Target This compound Intermediate1 3-Nitro-2,4-dichloro-5-fluorobenzoic acid Target->Intermediate1 Reduction (Amine formation) Intermediate2 3-Nitro-4-chloro-5-fluorobenzoic acid Intermediate1->Intermediate2 Chlorination Intermediate3 3-Nitro-4-chloro-2-fluoro-toluene Intermediate2->Intermediate3 Oxidation (Carboxylic acid formation) StartingMaterial 4-Chloro-2-fluorotoluene Intermediate3->StartingMaterial Nitration

Caption: Retrosynthetic analysis of this compound.

This analysis highlights a common industrial strategy: begin with a substituted toluene, perform ring substitutions (nitration, chlorination), oxidize the methyl group to a carboxylic acid, and finally, reduce the nitro group to the desired amine. The order of these steps is critical to ensure proper regioselectivity due to the directing effects of the substituents.

Primary Synthetic Pathway: From 4-Chloro-2-fluorotoluene

This route is one of the most widely documented and industrially practiced methods due to the ready availability and relatively low cost of the starting material, 4-chloro-2-fluorotoluene. The overall workflow is depicted below.

G cluster_workflow Synthesis Workflow from 4-Chloro-2-fluorotoluene Start 4-Chloro-2-fluorotoluene Step1 Nitration (HNO3/H2SO4) Start->Step1 Intermediate1 4-Chloro-2-fluoro-5-nitrotoluene Step1->Intermediate1 Step2 Oxidation (KMnO4 or Na2Cr2O7) Intermediate1->Step2 Intermediate2 4-Chloro-2-fluoro-5-nitrobenzoic acid Step2->Intermediate2 Step3 Chlorination (SO2Cl2/Catalyst) Intermediate2->Step3 Intermediate3 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid Step3->Intermediate3 Step4 Reduction (e.g., Fe/HCl, H2/Pd-C) Intermediate3->Step4 End 3-Amino-2,4-dichloro- 5-fluorobenzoic acid Step4->End

Caption: Multi-step synthesis from 4-Chloro-2-fluorotoluene.

Step 1: Nitration of 4-Chloro-2-fluorotoluene
  • Objective: To introduce a nitro group onto the aromatic ring. The existing chloro and fluoro substituents are ortho, para-directing. The position para to the fluorine and ortho to the chlorine (C5) is sterically accessible and electronically activated, making it the primary site of nitration.

  • Protocol:

    • Charge a suitable reactor with concentrated sulfuric acid (H₂SO₄) and cool to 0-5 °C.

    • Slowly add 4-chloro-2-fluorotoluene to the sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.

    • Prepare a nitrating mixture of concentrated nitric acid (HNO₃) and sulfuric acid.

    • Add the nitrating mixture dropwise to the toluene solution over 2-3 hours, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction to stir at 5-10 °C for an additional 1-2 hours until completion is confirmed by TLC or GC.

    • Carefully quench the reaction by pouring the mixture onto crushed ice, causing the product, 4-chloro-2-fluoro-5-nitrotoluene, to precipitate.

    • Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.

  • Causality and Expertise: The use of mixed acid (H₂SO₄/HNO₃) generates the highly electrophilic nitronium ion (NO₂⁺), which is essential for the electrophilic aromatic substitution to occur. Sulfuric acid acts as both a catalyst and a solvent. Strict temperature control is critical to prevent over-nitration and the formation of unwanted isomers, thereby ensuring high regioselectivity and yield.

Step 2: Oxidation of the Methyl Group
  • Objective: To convert the methyl group of the nitrotoluene intermediate into a carboxylic acid. This is a robust transformation typically achieved with strong oxidizing agents.

  • Protocol:

    • Suspend 4-chloro-2-fluoro-5-nitrotoluene in an aqueous solution.

    • Heat the mixture to 80-90 °C.

    • Slowly add a strong oxidizing agent, such as potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in sulfuric acid, in portions.

    • Maintain the temperature and stir vigorously for several hours until the purple color of permanganate disappears (if used) or until reaction completion is verified by HPLC.

    • Cool the mixture and filter off the manganese dioxide (MnO₂) or chromium salts byproduct.

    • Acidify the clear filtrate with concentrated HCl to a pH of 1-2.

    • The product, 4-chloro-2-fluoro-5-nitrobenzoic acid, will precipitate. Filter the solid, wash with water, and dry.

  • Causality and Expertise: Potassium permanganate is a powerful and cost-effective oxidant. The reaction is often performed under neutral or slightly alkaline conditions initially, followed by acidification to protonate the carboxylate and precipitate the product. The choice of oxidant can be influenced by environmental and cost factors; dichromate is also effective but generates chromium waste, which requires specialized disposal.

Step 3: Chlorination
  • Objective: To introduce a second chlorine atom onto the ring at the C2 position. The carboxylic acid and nitro groups are meta-directing, while the fluorine and initial chlorine are ortho, para-directing. The C2 position is activated by the fluorine and chlorine, making it susceptible to electrophilic chlorination.

  • Protocol:

    • Dissolve 4-chloro-2-fluoro-5-nitrobenzoic acid in a suitable solvent like oleum or chlorosulfonic acid.

    • Add a chlorinating agent, typically sulfuryl chloride (SO₂Cl₂), often with a Lewis acid catalyst like iodine or iron(III) chloride (FeCl₃).

    • Heat the reaction mixture to 60-80 °C and hold for 4-8 hours. Monitor the reaction progress by HPLC.

    • Upon completion, cool the mixture and carefully quench it by pouring it into a mixture of ice and water.

    • The product, 2,4-dichloro-5-fluoro-3-nitrobenzoic acid, precipitates.

    • Filter, wash thoroughly with water, and dry.

  • Causality and Expertise: Sulfuryl chloride in the presence of a catalyst generates an electrophilic chlorine species (Cl⁺). The strongly acidic solvent (oleum) protonates the carbonyl of the carboxylic acid, increasing its deactivating effect and helping to direct the incoming electrophile. This step is crucial for establishing the final substitution pattern of the target molecule.

Step 4: Reduction of the Nitro Group
  • Objective: To selectively reduce the nitro group to an amine, yielding the final product.

  • Protocol:

    • Create a slurry of 2,4-dichloro-5-fluoro-3-nitrobenzoic acid in a solvent such as ethanol, water, or acetic acid.

    • Add a reducing agent. A common and cost-effective method is metal-acid reduction, such as iron powder (Fe) in the presence of hydrochloric acid (HCl) or acetic acid.

    • Heat the mixture to reflux (70-90 °C) and stir for 2-4 hours. The progress can be monitored by the disappearance of the yellow color of the nitro compound.

    • After completion, filter the hot reaction mixture to remove the iron salts.

    • Cool the filtrate. The pH may need to be adjusted to cause the product, this compound, to precipitate.

    • Filter the product, wash with water, and dry.

  • Causality and Expertise: Bechamp reduction (iron in acid) is a classic, industrially viable method for nitro group reduction. It is often preferred over catalytic hydrogenation (e.g., H₂/Pd-C) on an industrial scale due to lower cost and the avoidance of specialized high-pressure equipment. The acid activates the iron surface and serves as a proton source for the reduction.

Alternative Pathway: From 2,4-Dichloro-5-fluorotoluene

An alternative route begins with 2,4-dichloro-5-fluorotoluene, altering the sequence of functional group introductions. This pathway can be advantageous if the starting material is more readily available or cost-effective from a given supplier.

G cluster_workflow_alt Synthesis Workflow from 2,4-Dichloro-5-fluorotoluene Start 2,4-Dichloro-5-fluorotoluene Step1 Nitration (HNO3/H2SO4) Start->Step1 Intermediate1 2,4-Dichloro-5-fluoro-3-nitrotoluene Step1->Intermediate1 Step2 Oxidation (KMnO4 or H2O2/SeO2) Intermediate1->Step2 Intermediate2 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid Step2->Intermediate2 Step3 Reduction (e.g., Fe/HCl) Intermediate2->Step3 End 3-Amino-2,4-dichloro- 5-fluorobenzoic acid Step3->End

Caption: Multi-step synthesis from 2,4-Dichloro-5-fluorotoluene.

This route involves nitration, oxidation, and then reduction. A key difference is that the chlorination step is avoided, as the starting material already contains both chlorine atoms. The directing effects during the nitration step are critical here to install the nitro group at the C3 position.

Comparative Analysis of Synthesis Routes

The choice of synthetic route in a professional setting depends on a multitude of factors beyond just chemical feasibility. The following table provides a high-level comparison of the two primary pathways discussed.

ParameterPathway 1 (from 4-Chloro-2-fluorotoluene)Pathway 2 (from 2,4-Dichloro-5-fluorotoluene)
Number of Steps 43
Key Challenges Regiocontrolled chlorination step.Regiocontrolled nitration step.
Starting Material Cost Generally lower and more accessible.Can be higher and less common.
Overall Yield Typically moderate, dependent on all 4 steps.Potentially higher due to fewer steps.
Reagent Hazards Uses sulfuryl chloride/oleum (highly corrosive).Standard nitration and oxidation reagents.
Industrial Preference Often preferred due to starting material cost.Attractive if the starting material is available cheaply.

Conclusion

The synthesis of this compound is a well-established process in industrial chemistry, primarily proceeding through the multi-step functionalization of substituted toluenes. The most common route, starting from 4-chloro-2-fluorotoluene, involves a sequence of nitration, oxidation, chlorination, and reduction. Each step requires careful control of reaction conditions to ensure high yield and purity. Alternative pathways, such as starting from 2,4-dichloro-5-fluorotoluene, offer a shorter sequence but are highly dependent on the economics of the starting material. A thorough understanding of the chemical principles behind each transformation allows researchers and process chemists to optimize these routes for safety, efficiency, and scalability, ensuring a reliable supply of this vital pharmaceutical intermediate.

References

  • Note: The following links are provided for reference and were accessible at the time of this writing. They lead to patent documents and chemical supplier pages that describe the synthesis or use of the compound and its precursors. Patent CN101508643A: Faming Zhuanli Shenqing. Method for preparing this compound. URL: Patent CN103193608A: Faming Zhuanli Shenqing. Synthesis method of this compound. URL: Synthesis from 2,4-dichloro-5-fluorotoluene: Molbase. 2,4-dichloro-5-fluorotoluene Synthesis Route. URL: [Link]

A Technical Guide to the Spectroscopic Characterization of 3-Amino-2,4-dichloro-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Amino-2,4-dichloro-5-fluorobenzoic acid is a highly functionalized aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Its utility in the synthesis of novel pharmaceuticals, such as quinolone-based antibacterial agents, hinges on the precise control of its chemical structure.[1] The strategic placement of amino, chloro, and fluoro substituents on the benzoic acid core creates a unique electronic and steric environment, making rigorous structural confirmation essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide an unambiguous map of the molecule's covalent framework.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, revealing one aromatic proton and the protons of the amine and carboxylic acid groups. The exact chemical shifts are highly dependent on the solvent used; deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its ability to dissolve the polar analyte and preserve the signals from exchangeable protons (NH₂ and COOH).

Predicted ¹H NMR Data (in DMSO-d₆):

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constant (J, Hz)Rationale
Ar-H 7.5 - 8.0Doublet (d)JH-F ≈ 6-8 HzThe sole aromatic proton is at C6. It is deshielded by the adjacent carboxylic acid and the para chlorine. Its signal will be split into a doublet by the fluorine atom at C5.
-NH5.0 - 6.0Broad Singlet (br s)N/AThe amino group protons are exchangeable. Their chemical shift can vary with concentration and temperature. The signal is typically broad.
-COOH 12.0 - 13.5Broad Singlet (br s)N/AThe carboxylic acid proton is highly deshielded and acidic. It appears as a broad singlet at a very downfield chemical shift and readily exchanges with D₂O.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show seven distinct signals, one for each carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of the attached substituents and their positions on the aromatic ring. The fluorine atom will cause characteristic splitting of the signals for the carbons it is directly bonded to and those two or three bonds away.

Predicted ¹³C NMR Data (in DMSO-d₆):

CarbonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to F)Coupling Constant (J, Hz)Rationale
C =O165 - 170Singlet (s)N/ATypical chemical shift for a carboxylic acid carbonyl carbon.
C 1-COOH125 - 130Doublet (d)³JC-F ≈ 2-5 HzThe carbon bearing the carboxylic acid group.
C 2-Cl115 - 120Doublet (d)³JC-F ≈ 15-20 HzShielded by the amino group but deshielded by chlorine.
C 3-NH₂145 - 150Doublet (d)²JC-F ≈ 10-15 HzThe carbon attached to the electron-donating amino group appears downfield due to resonance effects.
C 4-Cl118 - 123Doublet (d)²JC-F ≈ 20-25 HzDeshielded by the attached chlorine atom.
C 5-F150 - 155Doublet (d)¹JC-F ≈ 240-260 HzDirectly attached to the highly electronegative fluorine, resulting in a large downfield shift and a very large one-bond C-F coupling constant.[2]
C 6-H110 - 115Doublet (d)⁴JC-F ≈ 1-3 HzThe sole protonated aromatic carbon.
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[3]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution and sensitivity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C and longer relaxation times, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required.

  • Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase the spectra and perform baseline correction. Calibrate the chemical shift scale using the TMS signal.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing A Weigh 5-10 mg of Compound B Dissolve in 0.7 mL DMSO-d6 A->B C Add TMS Standard B->C D Acquire 1H Spectrum (16 scans) C->D Insert into Spectrometer E Acquire 13C Spectrum (1024+ scans) D->E F Acquire 19F Spectrum E->F G Fourier Transform (FID -> Spectrum) F->G H Phase & Baseline Correction G->H I Calibrate to TMS H->I J Final Structure Confirmation I->J Structural Elucidation

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Predicted FT-IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
3400 - 3500N-H Asymmetric StretchMediumCharacteristic of the primary amine group (-NH₂).
3300 - 3400N-H Symmetric StretchMediumCharacteristic of the primary amine group (-NH₂).
2500 - 3300O-H Stretch (Carboxylic Acid)Broad, StrongThe very broad and strong absorption is due to hydrogen bonding between carboxylic acid molecules.
1680 - 1710C=O Stretch (Carboxylic Acid)StrongThe carbonyl stretch of the carboxylic acid, typically very intense.
1600 - 1630N-H BendMediumThe scissoring vibration of the primary amine.
1550 - 1600Aromatic C=C StretchesMedium-StrongMultiple bands are expected for the substituted benzene ring.
1200 - 1300C-N StretchMediumStretch of the bond between the aromatic ring and the amino group.
1210 - 1320C-O Stretch (Carboxylic Acid)StrongCoupled with the O-H bend.
1000 - 1100C-F StretchStrongA strong absorption band is characteristic of the carbon-fluorine bond.[2]
700 - 850C-Cl StretchStrongThe carbon-chlorine stretching vibrations appear in the fingerprint region.
Experimental Protocol for FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent such as isopropanol and running a background scan.

  • Sample Analysis: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS): Molecular Weight and Isotopic Confirmation

Mass spectrometry provides the exact molecular weight of the compound and, through fragmentation patterns, offers additional structural information. For halogenated compounds, MS is particularly powerful for confirming the number and type of halogen atoms due to their characteristic isotopic signatures.

Predicted Mass Spectrum Data (High-Resolution ESI):

  • Molecular Formula: C₇H₄Cl₂FNO₂

  • Monoisotopic Mass: 222.9599 Da

  • Molecular Ion Peak Cluster ([M-H]⁻ in negative ion mode):

    • m/z 221.95: Relative abundance ~100% (corresponding to ³⁵Cl₂)

    • m/z 223.95: Relative abundance ~65% (corresponding to ³⁵Cl³⁷Cl)

    • m/z 225.95: Relative abundance ~10% (corresponding to ³⁷Cl₂)

The presence of this characteristic M:(M+2):(M+4) pattern with approximate intensity ratios of 100:65:10 is definitive proof of a dichlorinated compound.

  • Key Fragmentation: A likely fragmentation pathway is the loss of CO₂ (44 Da) from the carboxylate anion, leading to a significant fragment ion.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source. ESI is a soft ionization technique that minimizes fragmentation, making the molecular ion peak easy to identify.

  • Data Acquisition: Infuse the sample solution into the ESI source at a low flow rate (5-10 µL/min). Acquire data in both positive and negative ion modes to determine which provides better sensitivity. For a carboxylic acid, negative ion mode ([M-H]⁻) is often preferred.

  • Data Analysis: Determine the exact mass of the parent ion and compare it to the calculated theoretical mass. Analyze the isotopic pattern to confirm the presence of two chlorine atoms.

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition (HRMS) cluster_analysis_ms Data Analysis A_ms Prepare Dilute Solution (e.g., 1 mg/mL in MeOH) B_ms Infuse into ESI Source A_ms->B_ms C_ms Acquire Spectrum (Negative Ion Mode) B_ms->C_ms D_ms Determine Exact Mass of [M-H]- Ion C_ms->D_ms E_ms Analyze Isotopic Pattern D_ms->E_ms F_ms Identify Fragments (e.g., loss of CO2) E_ms->F_ms G_ms Molecular Formula C7H4Cl2FNO2 F_ms->G_ms Confirm Formula & Structure

Caption: Workflow for Mass Spectrometry analysis.

Conclusion: A Self-Validating Spectroscopic System

The structural elucidation of this compound is a process of assembling a puzzle where each spectroscopic technique provides a unique and essential piece.

  • Mass Spectrometry confirms the molecular formula and the presence of two chlorine atoms.

  • FTIR Spectroscopy confirms the presence of the key functional groups: carboxylic acid, primary amine, and C-F/C-Cl bonds.

  • NMR Spectroscopy provides the final, detailed blueprint. ¹³C NMR confirms the carbon skeleton, ¹H NMR shows the connectivity and relative position of the single aromatic proton, and the C-F and H-F couplings observed throughout the NMR data definitively establish the substitution pattern on the aromatic ring.

By following the protocols and interpretive frameworks outlined in this guide, researchers can confidently verify the identity and purity of this compound, ensuring the integrity of their subsequent research and development efforts.

References

  • The Royal Society of Chemistry. (n.d.). Supporting information.
  • Supporting Information. (n.d.). Angewandte Chemie.
  • PubChem. (n.d.). 3-Amino-5-fluorobenzoic acid. National Center for Biotechnology Information.
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
  • SAGE Journals. (2018). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.

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An In-depth Technical Guide to the Chemical Reactivity of 3-Amino-2,4-dichloro-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Multifaceted Building Block

3-Amino-2,4-dichloro-5-fluorobenzoic acid is a polysubstituted aromatic carboxylic acid of significant interest in synthetic and medicinal chemistry. Its structure, featuring a benzoic acid core functionalized with an activating amino group and three deactivating halogen atoms, presents a unique and complex electronic landscape. This intricate substitution pattern makes it a valuable and versatile intermediate, particularly in the synthesis of complex pharmaceuticals like fluoroquinolone antibiotics and kinase inhibitors.[1][2]

The strategic placement of chloro and fluoro atoms, combined with the nucleophilic amino group and the electrophilic carboxylic acid moiety, allows for a diverse range of chemical transformations. Understanding the interplay of these functional groups is paramount for researchers and drug development professionals seeking to leverage this molecule's synthetic potential. This guide provides a detailed exploration of the synthesis and core chemical reactivity of this compound, offering field-proven insights into its behavior in key chemical transformations.

Molecular Structure and Electronic Profile

The reactivity of this compound is dictated by the cumulative electronic effects of its five substituents on the benzene ring.

  • Amino Group (-NH₂ at C3): As a powerful activating group, the amino moiety donates electron density to the aromatic ring through resonance (a +R effect). This significantly increases the ring's nucleophilicity, primarily at the ortho (C2, C4) and para (C6) positions.

  • Carboxylic Acid Group (-COOH at C1): This group is strongly deactivating due to its electron-withdrawing inductive (-I) and resonance (-R) effects, reducing the electron density of the ring and directing incoming electrophiles to the meta position (C3, C5).[3]

  • Halogen Atoms (-F at C5, -Cl at C2 & C4): The halogens exhibit a dual electronic nature. They are deactivating through a strong electron-withdrawing inductive effect (-I) but are ortho/para-directing due to electron donation from their lone pairs via resonance (+R).[3] Fluorine's inductive effect is stronger than chlorine's.

The net result is a highly polarized aromatic ring. The strong activating effect of the amino group is tempered by the three powerful electron-withdrawing groups. This electronic push-pull system is the key to understanding the molecule's regioselective reactivity in both electrophilic and nucleophilic substitution reactions.

Synthesis Pathway: From Nitroarene to Key Amine Intermediate

The most common and practical synthesis of this compound involves a two-step sequence starting from a corresponding dihalofluorobenzoic acid. This process hinges on the introduction of a nitrogen-containing functional group, which is then converted to the target primary amine.

cluster_synthesis Synthetic Workflow start 2,4-Dichloro-5-fluorobenzoic Acid nitro 3-Nitro-2,4-dichloro-5-fluorobenzoic Acid start->nitro Nitration (HNO₃, H₂SO₄) final This compound nitro->final Reduction (e.g., Catalytic Hydrogenation, Pd/C)

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis via Nitration and Reduction

This protocol is a representative procedure based on established chemical principles for this transformation.[1]

Part A: Nitration of 2,4-Dichloro-5-fluorobenzoic Acid

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cautiously add 2,4-dichloro-5-fluorobenzoic acid to a chilled (0-5 °C) mixture of concentrated sulfuric acid.

  • Addition of Nitrating Agent: Slowly add a pre-chilled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction flask, ensuring the internal temperature does not exceed 10 °C. The electron-withdrawing nature of the substituents slows the reaction, necessitating careful control.[1]

  • Reaction Progression: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., room temperature) for several hours until TLC or HPLC analysis indicates the consumption of the starting material.

  • Work-up: Carefully pour the reaction mixture over crushed ice. The solid precipitate, 3-Nitro-2,4-dichloro-5-fluorobenzoic acid, is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum.

Part B: Reduction of the Nitro Intermediate

  • Catalyst Loading: Charge a hydrogenation vessel with the synthesized 3-Nitro-2,4-dichloro-5-fluorobenzoic acid, a suitable solvent (e.g., ethanol or ethyl acetate), and a catalytic amount of palladium on carbon (Pd/C, 5-10 wt%).

  • Hydrogenation: Seal the vessel and purge it with nitrogen gas before introducing hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Reaction Monitoring: Heat the mixture gently (e.g., 40-50 °C) and monitor the reaction's progress by hydrogen uptake or chromatographic analysis.

  • Isolation: Once the reaction is complete, cool the vessel, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the high-purity product.[3]

Core Chemical Reactivity

The molecule's rich functionality allows for selective reactions at the aromatic ring, the amino group, and the carboxylic acid group.

Reactions of the Aromatic Ring

Nucleophilic Aromatic Substitution (S_N_Ar)

The presence of three electron-withdrawing substituents makes the aromatic ring electron-deficient and thus highly susceptible to nucleophilic attack.[4][5] This is a primary pathway for further functionalization.

  • Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing a halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the halide ion is eliminated, restoring the aromaticity of the ring.

  • Regioselectivity: The fluorine atom at the C5 position is generally more susceptible to nucleophilic substitution compared to the chlorine atoms. This is due to the higher electronegativity of fluorine, which makes the attached carbon more electrophilic and better able to stabilize the intermediate negative charge.[3][6]

cluster_snar SNAr Mechanism start Substituted Benzene (with F, Cl leaving groups) meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) product Substitution Product meisenheimer->product Step 2: Elimination of Leaving Group (X⁻) nucleophile Nucleophile (Nu⁻) nucleophile->start Step 1: Addition

Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

Electrophilic Aromatic Substitution (EAS)

EAS reactions on this substrate are generally disfavored. The strong deactivating effects of the carboxylic acid and the three halogens significantly reduce the ring's nucleophilicity, making it resistant to attack by most electrophiles.[7][8] While the amino group is a powerful activator, its directing influence (to the already substituted C2, C4, and C6 positions) is often insufficient to overcome the deactivation of the ring for typical EAS reactions like Friedel-Crafts alkylation or acylation.

Reactions of the Amino Group

The primary amine at C3 is a versatile nucleophilic handle for a variety of transformations.

Diazotization and Sandmeyer Reactions

The conversion of the primary amino group to a diazonium salt is one of the most powerful transformations for this molecule, opening a gateway to a wide array of functionalities.

  • Diazotization: The amino group reacts with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt (-N₂⁺).

  • Sandmeyer Reaction: This versatile diazonium intermediate can be subsequently displaced by a variety of nucleophiles, typically using a copper(I) salt as a catalyst. For instance, reacting the diazonium salt with copper(I) cyanide yields a nitrile (cyano-de-amination).[9][10] This specific reaction is used to produce 3-cyano-2,4-dichloro-5-fluoro-benzoic acid, another important synthetic intermediate.[9] Similarly, copper(I) halides can be used to replace the diazonium group with other halogens.[11][12]

cluster_diazotization Diazotization Workflow cluster_products Products start 3-Amino-Substrate (Ar-NH₂) diazonium Diazonium Salt (Ar-N₂⁺) start->diazonium NaNO₂, HCl 0-5 °C cyanation Ar-CN diazonium->cyanation CuCN halogenation Ar-X (X=Cl, Br) diazonium->halogenation CuX hydroxylation Ar-OH diazonium->hydroxylation H₂O, Δ

Caption: Key transformations of the amino group via a diazonium salt intermediate.

Amide Formation (Acylation)

The nucleophilic amino group readily reacts with electrophilic acylating agents such as acyl chlorides or anhydrides to form stable amide bonds.[3] This reaction is fundamental for incorporating the molecule into larger structures and is also a common strategy for protecting the amino group during subsequent reaction steps.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety provides a handle for reactions common to this functional group, primarily for forming ester and amide linkages.

Amide Bond Formation (Peptide Coupling)

This is arguably the most critical reaction of the carboxylic acid group in the context of drug development.

  • Activation: The carboxylic acid is first activated to create a more reactive electrophilic species. This can be achieved by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or by using standard peptide coupling reagents.[13]

  • Coupling: The activated acid then reacts with a primary or secondary amine to form an amide bond. Modern coupling reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are highly efficient and commonly used for this purpose, enabling the construction of complex molecules under mild conditions.[2][14]

Esterification

The carboxylic acid can be converted to an ester through Fischer esterification, which involves reacting it with an alcohol under acidic catalysis. Esterification is often performed to protect the carboxylic acid or to modify the solubility and pharmacokinetic properties of a final compound.[1]

Summary of Physicochemical Data

PropertyValue
Molecular Formula C₇H₄Cl₂FNO₂
Molecular Weight 224.02 g/mol
Appearance Typically an off-white to light brown solid
Key Functional Groups Carboxylic Acid, Primary Aromatic Amine, Aryl Chloride (x2), Aryl Fluoride

Applications in Research and Development

The unique reactivity profile of this compound establishes it as a high-value intermediate in several areas:

  • Pharmaceuticals: It is a key building block for the synthesis of new-generation fluoroquinolone antibiotics, which are crucial for treating a range of bacterial infections.[1] Its derivatives are also integral to the development of targeted therapies, such as Aurora A kinase inhibitors for oncology applications.[2] The strategic incorporation of fluorine can enhance metabolic stability and binding affinity of drug candidates.[15][16]

  • Agrochemicals: The polysubstituted benzene ring serves as a scaffold for novel herbicides and pesticides, where the specific substitution pattern can be tuned to achieve desired biological activity and environmental profiles.[3]

  • Materials Science: The molecule can be used to synthesize specialized fluorine-containing polymers and as a precursor for ligands in the development of metal-organic frameworks (MOFs).[2]

References

  • Zhang, et al. (2021). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 45(1-2), 166–171.
  • Bayer AG. (2003). Method for preparing 3-cyano-2,4-dihalogen-5-fluor-benzoic acid. Google Patents.
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
  • Sun, H., et al. (2013). 3-Chloro-2,4,5-trifluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o30.
  • Vapourtec Flow Chemistry. (n.d.). Aromatic Substitution | Flow Reactions.
  • Leroux, F. R., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915–4919.
  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube.
  • Chen, Z., Zheng, L., & Su, W. (2012). A novel and facile method for synthesis of 2,4-dichloro-3-cyano-5-fluorobenzoic acid. Journal of Chemical Research, 2012(7), 411-412.
  • Sun, H., et al. (2013). 3-Chloro-2,4,5-trifluorobenzoic acid. ResearchGate.
  • Liao, H.-H., et al. (2024). FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. Organic Letters.
  • OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry.
  • LTQ Chemistry. (2024, February 16). Aromatic Substitution Reactions Practice | LTQ 4.1, Spring 2024 [Video]. YouTube.
  • Organic Chemistry Tutor. (2022, April 9). Electrophilic Aromatic Substitutions You Need To Know! [Video]. YouTube.
  • Chemistry LibreTexts. (2021, July 31). 22.4: Electrophilic Aromatic Substitution.
  • The Organic Chemistry Tutor. (2018, May 9). Electrophilic Aromatic Substitution Reactions Made Easy! [Video]. YouTube.
  • National Center for Biotechnology Information. (n.d.). 3-Amino-4-chlorobenzoic acid. PubChem.
  • Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826.
  • SURU Chemical. (n.d.). 3 amino 2 5 Dichlorobenzoic acid.
  • Khan, I., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(14), 5493.
  • Soloshonok, V. A., et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Pharmaceuticals, 16(5), 633.
  • Fassihi, A., et al. (2007). Synthesis of Two Novel 3-Amino-5-[4-chloro-2-phenoxyphenyl]-4H-1,2,4-triazoles with Anticonvulsant Activity. Iranian Journal of Pharmaceutical Research, 6(3), 203-206.

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A Technical Guide to the Safe Handling of 3-Amino-2,4-dichloro-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Research and Drug Development Professionals

This document provides a detailed guide on the safe handling, storage, and emergency procedures for 3-Amino-2,4-dichloro-5-fluorobenzoic acid. As a specialized halogenated aromatic compound, its unique chemical properties necessitate a robust understanding of its potential hazards to ensure the safety of laboratory personnel and the integrity of research outcomes.

Hazard Identification and Classification

Based on analysis of analogous compounds, this compound should be treated as a hazardous substance. The primary risks are associated with irritation to the skin, eyes, and respiratory system. Some related compounds also exhibit acute oral toxicity.[1][2][3]

The anticipated GHS (Globally Harmonized System) classification is summarized below.

Hazard ClassCategoryHazard StatementGHS Pictogram
Skin Irritation2H315: Causes skin irritation

Serious Eye Irritation2AH319: Causes serious eye irritation

Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Acute Toxicity (Oral)4H302: Harmful if swallowed

Signal Word: Warning [3]

Engineering Controls and Personal Protective Equipment (PPE)

The primary objective is to minimize exposure through inhalation, ingestion, and direct contact. A multi-layered approach combining engineering controls and PPE is essential.

Engineering Controls:

  • Fume Hood: All handling of the solid compound and its solutions must be performed in a certified chemical fume hood to control the inhalation of dust or vapors.[2]

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of airborne contaminants.[1]

  • Safety Stations: Emergency eyewash stations and safety showers must be readily accessible and tested regularly.[2]

Personal Protective Equipment (PPE): The selection of PPE is critical for preventing direct contact. The rationale behind each choice is to create a complete barrier against the identified hazards.

EquipmentSpecificationRationale
Eye Protection Chemical splash goggles conforming to EN166 or ANSI Z87.1 standards.[2]Protects against dust particles and splashes that can cause serious eye irritation.
Hand Protection Nitrile or neoprene gloves. Inspect for tears or holes before each use.Prevents skin contact, which can lead to irritation. Proper glove removal technique is crucial to avoid self-contamination.
Body Protection A buttoned lab coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not typically required if work is conducted within a fume hood. For large spills or inadequate ventilation, a NIOSH-approved respirator with appropriate particulate filters may be necessary.[3]Prevents inhalation of dust, which can cause respiratory tract irritation.

Protocols for Safe Handling and Storage

Adherence to standardized laboratory procedures is the foundation of safety.

General Handling Protocol:

  • Preparation: Before handling, ensure the fume hood is operational, the work area is clean, and all necessary PPE is worn correctly.

  • Weighing: Weigh the solid compound within the fume hood. Use a disposable weigh boat to prevent cross-contamination.

  • Dissolving: Add solvents to the solid slowly to avoid splashing. If heating is required, do so in a controlled manner using a heating mantle and appropriate glassware.

  • Post-Handling: After use, thoroughly wash hands and any exposed skin. Clean all equipment and decontaminate the work surface.

Storage Protocol:

  • Store the compound in a tightly sealed, properly labeled container.[2]

  • Keep the container in a cool, dry, and well-ventilated area.[2]

  • Store away from incompatible materials such as strong oxidizing agents.[4]

  • The storage area should be secure and accessible only to authorized personnel.

Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[6]

The following diagram outlines the logical flow for responding to personal exposure.

ExposureResponse Start Exposure Incident Occurs Route Identify Exposure Route Start->Route Eye Flush eyes with water for 15 minutes Route->Eye Eye Skin Remove clothing Wash skin with soap & water for 15 minutes Route->Skin Skin Inhalation Move to fresh air Provide respiratory support Route->Inhalation Inhalation Ingestion Rinse mouth Drink water DO NOT induce vomiting Route->Ingestion Ingestion Medical Seek Immediate Medical Attention Eye->Medical Skin->Medical if irritation persists Inhalation->Medical Ingestion->Medical

Caption: Workflow for First Aid Response to Chemical Exposure.

Spill Response Protocol:

  • Evacuate: Immediately alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Control: Prevent the spill from spreading. For solid spills, avoid creating dust.

  • Clean-up: Wearing appropriate PPE, gently sweep or scoop the solid material into a suitable container for disposal.[6] Use an inert absorbent material for solutions.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Dispose: All contaminated materials (absorbent, PPE, etc.) must be disposed of as hazardous waste.

This diagram illustrates the spill response workflow.

SpillResponse Spill Spill Occurs Evacuate Alert Personnel Evacuate Area Spill->Evacuate Assess Assess Spill Size & Risk PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess->PPE Evacuate->Assess Contain Contain the spill Prevent spreading PPE->Contain Cleanup Clean up spill (Sweep solid / Absorb liquid) Contain->Cleanup Decon Decontaminate Area Cleanup->Decon Dispose Package waste in labeled, sealed container Decon->Dispose Report Report Incident Dispose->Report

Caption: Step-by-step procedure for managing a chemical spill.

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[2]

  • Collect waste in designated, sealed, and clearly labeled containers.

  • Do not dispose of this chemical down the drain.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Consult with your institution's Environmental Health and Safety (EHS) department for specific procedures.[2]

Toxicological Profile

While specific toxicological data for this compound is limited, the profiles of its analogs suggest the following:

  • Irritation: The presence of carboxylic acid and halogen functional groups on the aromatic ring makes it a likely irritant to skin and eyes.[1][3] As a fine powder, it can also irritate the respiratory tract upon inhalation.[1][3]

  • Acute Toxicity: Some dichlorinated and aminated benzoic acids are classified as harmful if swallowed, indicating a potential for acute oral toxicity.

  • Chronic Effects: Data on long-term exposure is not available. It is prudent to minimize exposure at all times.

  • Hazardous Decomposition: In the event of a fire, thermal decomposition may produce toxic and corrosive gases, including carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[2][4]

By understanding these principles and adhering to the protocols outlined, researchers can effectively manage the risks associated with this compound, ensuring a safe and productive laboratory environment.

References

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 3-Amino-4-chlorobenzoic acid.
  • West Liberty University. (n.d.). MSDS: Nickel(II) nitrate hexahydrate.
  • Columbus Chemical Industries, Inc. (2021). Safety Data Sheet: Nickel Sulfate, Hexahydrate Crystal, ACS.

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"3-Amino-2,4-dichloro-5-fluorobenzoic acid" literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Amino-2,4-dichloro-5-fluorobenzoic Acid: Synthesis, Reactivity, and Applications in Modern Chemistry

Introduction

This compound is a highly functionalized aromatic compound that has emerged as a pivotal building block in the synthesis of complex chemical entities. As a polysubstituted anthranilic acid derivative, its unique arrangement of activating (amino) and deactivating (halogens, carboxylic acid) groups on a benzene ring imparts a distinct reactivity profile. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of its synthesis, core chemical properties, key reactions, and significant applications, particularly its role as a precursor to potent antibacterial agents. The strategic placement of chlorine and fluorine atoms, coupled with the reactive handles of the amino and carboxylic acid groups, makes this molecule a valuable intermediate for creating novel quinolonecarboxylic acids and other targeted therapeutics.

Chapter 1: Physicochemical Properties and Structural Elucidation

Key Physicochemical Data

The fundamental properties of the compound are summarized below. The melting point, in particular, serves as a crucial, initial indicator of sample purity.

PropertyValueSource(s)
CAS Number 115549-13-8[1]
Molecular Formula C₇H₄Cl₂FNO₂N/A
Molecular Weight 224.02 g/mol N/A
Melting Point 175-177 °C (crude); 184-187 °C (recrystallized from toluene)[2]
Appearance White to off-white crystalline solid (expected)N/A
Structural Elucidation by Spectroscopy (Expected)

Confirmation of the molecular structure would rely on the following spectroscopic signatures:

  • ¹H NMR (Proton NMR): The spectrum is expected to show two main signals. A broad singlet in the downfield region (typically > 5 ppm) corresponding to the two protons of the amino (-NH₂) group, and a singlet for the lone aromatic proton. The chemical shift of the aromatic proton is influenced by the surrounding electron-withdrawing groups. The carboxylic acid proton (-COOH) would appear as a very broad singlet, often far downfield (>10 ppm).

  • ¹³C NMR (Carbon NMR): The spectrum should display seven distinct signals for the seven carbon atoms in the molecule, confirming the asymmetry of the substitution pattern. The carbonyl carbon of the carboxylic acid would be the most downfield signal (typically >165 ppm).

  • ¹⁹F NMR (Fluorine NMR): This technique is highly specific and would show a single resonance for the fluorine atom, confirming its presence. Coupling to the nearby aromatic proton and potentially the chlorine atoms could provide further structural information.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by distinct absorption bands. Key expected peaks include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), a strong C=O stretch for the carboxylic acid (around 1700 cm⁻¹), and a broad O-H stretch from the carboxylic acid dimer (centered around 3000 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight. A characteristic isotopic pattern would be observed due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), providing definitive evidence for the dichloro-substitution.

Chapter 2: Synthesis of this compound

The preparation of the title compound is not a trivial process and is achieved via a multi-step synthetic sequence. The most authoritative route, outlined in the patent literature, involves the nitration of a dichlorofluorobenzoic acid precursor followed by the reduction of the nitro group to the target primary amine.[3][4]

Synthetic Strategy Overview

The overall logic of the synthesis is to first install the directing nitro group onto the aromatic core and then reduce it in the final step to yield the amine. This approach is common for the synthesis of aromatic amines.

Synthesis_Workflow Start 2,4-Dichloro-5- fluorobenzoic acid Nitro 2,4-Dichloro-5-fluoro- 3-nitrobenzoic acid Start->Nitro Nitration (H₂SO₄, HNO₃) Amine 3-Amino-2,4-dichloro- 5-fluorobenzoic acid Nitro->Amine Reduction (e.g., Fe/HCl, SnCl₂, H₂/Pd)

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Step A: Synthesis of 2,4-Dichloro-5-fluoro-3-nitrobenzoic Acid

This protocol is adapted from procedures described in the patent literature.[4]

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer and thermometer, carefully prepare a nitrating mixture of concentrated sulfuric acid and nitric acid.

  • Addition of Starting Material: Cool the nitrating mixture in an ice bath to between 5-10 °C. Slowly add 2,4-dichloro-5-fluorobenzoic acid in portions, ensuring the temperature does not exceed the recommended range.

  • Reaction: After the addition is complete, allow the mixture to stir while warming to room temperature, and then heat to 90-100 °C for approximately 3 hours.

  • Work-up and Isolation: Cool the reaction mixture and pour it carefully onto crushed ice. The precipitated solid is the crude nitro-derivative.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent system like toluene/petroleum ether to yield 2,4-dichloro-5-fluoro-3-nitrobenzoic acid (Melting Point: ~192 °C).[4]

Step B: Reduction to this compound

This is a generalized protocol based on the established chemical transformation.[3][4] The choice of reducing agent may depend on scale, cost, and available equipment.

  • Reaction Setup: Charge a reaction vessel with the 2,4-dichloro-5-fluoro-3-nitrobenzoic acid from the previous step and a suitable solvent (e.g., ethanol, acetic acid, or water).

  • Addition of Reducing Agent:

    • Method 1 (Metal/Acid): Add iron powder or tin(II) chloride, followed by the slow addition of concentrated hydrochloric acid.

    • Method 2 (Catalytic Hydrogenation): Suspend a catalyst, such as Palladium on Carbon (Pd/C) or Raney Nickel, in the solution. Pressurize the vessel with hydrogen gas (H₂).

  • Reaction: Heat the mixture with stirring. Monitor the reaction by a suitable technique (e.g., Thin Layer Chromatography, TLC) until the starting material is consumed.

  • Work-up and Isolation:

    • For Metal/Acid: Cool the reaction, filter off the metal salts, and neutralize the filtrate with a base (e.g., sodium carbonate) to precipitate the amino acid.

    • For Hydrogenation: Filter off the catalyst. Evaporate the solvent under reduced pressure.

  • Purification: Collect the crude this compound by filtration. The product can be purified by recrystallization from toluene to yield the final product with a melting point of 184-187 °C.[2]

Chapter 3: Key Reactions and Mechanistic Insights

The synthetic utility of this compound lies in the reactivity of its amino group. The most significant transformation is its conversion into a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents at the 3-position via Sandmeyer or related reactions. This pathway is critical for its primary application as an intermediate for quinolone antibacterials.[2][3]

Diazotization and Sandmeyer Reaction

The conversion of the 3-amino group to a diazonium salt (-N₂⁺) creates an excellent leaving group (N₂ gas), enabling subsequent nucleophilic substitution on the aromatic ring.

Reactivity_Workflow Amine 3-Amino-2,4-dichloro- 5-fluorobenzoic acid Diazonium Diazonium Salt Intermediate Amine->Diazonium Diazotization (NaNO₂, H₂SO₄, -10 to 0°C) Product 3-Substituted Derivatives (e.g., Bromo, Iodo, Cyano) Diazonium->Product Sandmeyer Reaction (CuBr, KI, etc.)

Figure 2: Key reactivity pathway via diazotization.

Protocol: Synthesis of 3-Bromo-2,4-dichloro-5-fluorobenzoic Acid

This protocol is a direct application of the diazotization-Sandmeyer sequence and is detailed in the patent literature.[2]

  • Preparation of Diazonium Salt:

    • Dissolve 50 g (0.22 mol) of this compound in 600 mL of 50% strength sulfuric acid.

    • Cool the solution to between -10 °C and 0 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a solution of 20 g (0.29 mol) of sodium nitrite in 100 mL of water, maintaining the low temperature.

    • After the addition, stir for an additional 15 minutes. Excess nitrous acid can be quenched by the addition of amidosulfonic acid or urea.

  • Sandmeyer Reaction:

    • In a separate vessel, prepare a solution of 15 g (0.1 mol) of copper(I) bromide in 200 mL of 48% aqueous hydrobromic acid.

    • Cool this solution to -10 °C.

    • Slowly add the previously prepared diazonium salt solution dropwise to the CuBr/HBr solution. Vigorous foaming (N₂ evolution) will occur.

  • Isolation and Purification:

    • After the addition is complete, allow the reaction to stir for several hours.

    • Collect the precipitated solid by filtration, wash with water, and dry in a vacuum oven at 70 °C.

    • This yields 3-bromo-2,4-dichloro-5-fluorobenzoic acid, which can be further purified by recrystallization from toluene.

Chapter 4: Applications in Drug Discovery

The primary and most well-documented application of this compound is its use as a key intermediate in the synthesis of quinolone and fluoroquinolone carboxylic acids. These compounds form the backbone of a major class of broad-spectrum antibacterial agents. The intermediates derived from the title compound, such as the 3-bromo or 3-iodo derivatives, are crucial for constructing the complex heterocyclic core of these drugs.[3]

IntermediateApplication
3-Bromo-2,4-dichloro-5-fluorobenzoic acidPrecursor for quinolonecarboxylic acids
3-Iodo-2,4-dichloro-5-fluorobenzoic acidPrecursor for quinolonecarboxylic acids
3-Cyano-2,4-dichloro-5-fluorobenzoic acidPrecursor for various heterocyclic compounds

The incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[5] As a fluorinated building block, this compound provides a valuable scaffold for introducing these favorable properties into new pharmaceutical agents.

Chapter 5: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, a hazard assessment can be made based on its functional groups and data from structurally related compounds like 2,4-dichloro-5-fluorobenzoic acid and other amino-chloro-fluoro-benzoic acid isomers.

  • Hazard Classification (Expected):

    • Causes skin irritation (H315).

    • Causes serious eye irritation (H319).

    • May cause respiratory irritation (H335).

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.

    • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH-approved particulate respirator is recommended.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Handle in accordance with good industrial hygiene and safety practices.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a specialized chemical intermediate with significant value in synthetic and medicinal chemistry. Its importance is primarily defined by its role as a precursor to halogenated building blocks used in the manufacture of quinolone-based antibacterial drugs. The synthetic route to this compound, involving nitration and subsequent reduction, and its key reactivity through diazotization, are well-established in the patent literature. This guide provides chemists and researchers with the core technical knowledge required to understand, handle, and utilize this versatile compound in the pursuit of novel chemical entities.

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Whitepaper: The Emergence of Mixed Halogenated Aromatic Acids: A Guide to the Synthesis, Detection, and Characterization of Polychlorinated Fluorinated Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

The deliberate or unintentional synthesis of aromatic compounds bearing multiple, different halogen substituents represents a growing area of interest in fields ranging from environmental science to medicinal chemistry. Polychlorinated fluorinated benzoic acids (PCFBAs) are a class of molecules that, while not extensively characterized in the literature as a standalone family, exemplify the challenges and opportunities presented by mixed halogenation. This guide provides a technical framework for the synthesis, purification, and analytical characterization of PCFBAs. We will explore rational synthetic strategies, detail state-of-the-art ultra-trace analytical workflows using liquid chromatography-tandem mass spectrometry (LC-MS/MS), and discuss the potential toxicological and pharmacological implications based on data from related compound classes. The protocols and insights presented herein are grounded in established principles from the study of polychlorinated biphenyls (PCBs), per- and polyfluoroalkyl substances (PFAS), and halogenated pharmaceutical intermediates.

Introduction: The Rationale for Investigating Mixed Halogenated Aromatics

Halogenated benzoic acids are foundational scaffolds in modern chemistry. The identity and position of halogen atoms on the aromatic ring profoundly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity for biological targets. While compounds like chlorinated or fluorinated benzoic acids are well-studied, molecules incorporating a mix of these halogens are less understood.

The impetus for investigating PCFBAs arises from several domains:

  • Environmental Science: As degradation byproducts of more complex fluorinated and chlorinated industrial chemicals, PCFBAs could represent a new class of persistent organic pollutants (POPs). Their potential for bioaccumulation and toxicity is inferred from well-documented analogs like polychlorinated benzoic acids (PCBAs), which are metabolites of PCBs.

  • Medicinal Chemistry: The strategic placement of both chlorine and fluorine atoms can be a powerful tool in drug design. Fluorine is often used to block metabolic oxidation sites or modulate pKa, while chlorine can enhance binding affinity through halogen bonding or by increasing lipophilicity. A single molecule bearing both could offer synergistic benefits in developing novel therapeutics.

  • Materials Science: Halogenated aromatics are precursors to advanced polymers and liquid crystals. The unique electronic properties conferred by mixed halogenation could lead to materials with novel optical or thermal characteristics.

This guide provides the core technical knowledge required to synthesize and analyze these challenging molecules, establishing a foundation for future research in these areas.

Synthetic Pathways to Polychlorinated Fluorinated Benzoic Acids

The synthesis of asymmetrically substituted PCFBAs requires a regioselective approach. Standard electrophilic halogenation methods often yield mixtures of isomers, which are challenging to separate. Therefore, multi-step strategies starting from carefully chosen precursors are necessary.

Strategy 1: Halogenation of a Pre-functionalized Benzene Ring

A common and effective approach involves the sequential halogenation of an aminobenzoic acid derivative. The amino group is a powerful ortho-, para-director and can be removed via diazotization later in the sequence.

Experimental Protocol: Synthesis of 4-Chloro-3,5-difluorobenzoic acid

  • Starting Material: 4-Aminobenzoic acid.

  • Step 1: Acetylation (Protection): React 4-aminobenzoic acid with acetic anhydride to form 4-acetamidobenzoic acid. This protects the amine and moderates its activating effect.

  • Step 2: Fluorination: Use a selective electrophilic fluorinating agent such as Selectfluor® (F-TEDA-BF4) in a polar aprotic solvent (e.g., acetonitrile). The acetamido group will direct fluorination to the ortho positions (3 and 5).

  • Step 3: Deprotection: Hydrolyze the acetamido group back to the amine using aqueous acid (e.g., HCl).

  • Step 4: Sandmeyer Reaction (Chlorination): Convert the newly formed 4-amino-3,5-difluorobenzoic acid to a diazonium salt using sodium nitrite and HCl at 0-5°C. Subsequently, introduce copper(I) chloride (CuCl) to replace the diazonium group with a chlorine atom.

  • Step 5: Purification: Purify the final product via recrystallization or column chromatography on silica gel.

Causality: The choice of the Sandmeyer reaction is critical as it allows for the specific replacement of the amino group with a chlorine atom without affecting the existing fluorine substituents. This provides high regiochemical control.

Synthesis_Pathway cluster_protection Step 1 & 2: Protection & Fluorination cluster_deprotection_sandmeyer Step 3 & 4: Deprotection & Sandmeyer Reaction 4-Aminobenzoic_Acid 4-Aminobenzoic Acid 4-Acetamidobenzoic_Acid 4-Acetamidobenzoic Acid 4-Aminobenzoic_Acid->4-Acetamidobenzoic_Acid Acetic Anhydride 4-Acetamido-3,5-difluorobenzoic_Acid 4-Acetamido-3,5-difluorobenzoic Acid 4-Acetamidobenzoic_Acid->4-Acetamido-3,5-difluorobenzoic_Acid Selectfluor® 4-Amino-3,5-difluorobenzoic_Acid 4-Amino-3,5-difluorobenzoic Acid 4-Acetamido-3,5-difluorobenzoic_Acid->4-Amino-3,5-difluorobenzoic_Acid Acid Hydrolysis Diazonium_Salt Aryl Diazonium Salt Intermediate 4-Amino-3,5-difluorobenzoic_Acid->Diazonium_Salt NaNO2, HCl Final_Product 4-Chloro-3,5-difluorobenzoic Acid Diazonium_Salt->Final_Product CuCl

Caption: Regioselective synthesis of a PCFBA via a Sandmeyer reaction.

Advanced Analytical Characterization

Due to their anticipated presence at trace or ultra-trace levels in complex matrices (e.g., environmental samples, biological tissues), the detection and quantification of PCFBAs require highly sensitive and selective analytical techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of analysis.[1][2][3]

Sample Preparation: Solid-Phase Extraction (SPE)

The goal of sample preparation is to isolate the target PCFBAs from interfering matrix components and to concentrate them to a level detectable by the instrument.

Protocol: SPE for Water Samples

  • Sample Acidification: Adjust the pH of the water sample (e.g., 500 mL) to <3 with a strong acid like hydrochloric acid. This ensures the benzoic acid functional group is protonated, making the molecule less polar.

  • Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Waters Oasis HLB) sequentially with methanol and then acidified water.

  • Sample Loading: Pass the acidified water sample through the SPE cartridge at a steady flow rate (e.g., 5-10 mL/min). The PCFBAs will adsorb to the sorbent.

  • Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove co-adsorbed polar impurities.

  • Elution: Elute the target PCFBAs from the cartridge using a small volume of a strong organic solvent, such as methanol or acetonitrile.

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a small, known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

Trustworthiness: This protocol is self-validating through the use of isotopically labeled internal standards. A known amount of a synthesized PCFBA standard, where one or more carbon atoms are replaced with ¹³C, should be spiked into the sample before extraction. The recovery of this standard, measured in the final extract, provides a direct measure of the efficiency and robustness of the entire sample preparation process for each individual sample.

LC-MS/MS Analysis

LC-MS/MS provides two layers of selectivity: chromatographic separation (LC) and mass-based detection (MS/MS), making it ideal for quantifying trace analytes in complex mixtures.[4]

Instrumentation & Parameters

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.[1]

  • Ionization Source: Electrospray Ionization (ESI) in negative ion mode. The carboxylic acid group is readily deprotonated to form [M-H]⁻ ions.

Experimental Protocol: LC-MS/MS Quantification

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase A: Water with a small amount of additive (e.g., 0.1% formic acid or 5 mM ammonium acetate) to improve peak shape.

    • Mobile Phase B: Methanol or acetonitrile.

    • Gradient: Start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the PCFBAs based on their hydrophobicity.

  • Mass Spectrometric Detection:

    • Mode: Multiple Reaction Monitoring (MRM). This is a highly selective and sensitive mode where the mass spectrometer is programmed to detect specific parent-to-fragment ion transitions for each target analyte.

    • MRM Transition Selection: For each PCFBA, a precursor ion (the deprotonated molecule, [M-H]⁻) is selected in the first quadrupole. This ion is then fragmented in the second quadrupole (collision cell), and a specific, stable fragment ion is monitored in the third quadrupole. For a benzoic acid, a common fragment is the loss of CO₂.

    • Optimization: The collision energy for each MRM transition must be optimized to maximize the signal of the fragment ion, ensuring the highest possible sensitivity.

Data Presentation: Example MRM Transitions for a Hypothetical PCFBA

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Dichlorofluorobenzoic Acid208.9164.910015
Chlorodifluorobenzoic Acid192.9148.910012
¹³C₆-Dichlorofluorobenzoic Acid214.9170.910015

Caption: Workflow for LC-MS/MS analysis using a triple quadrupole instrument.

Projected Environmental & Toxicological Significance

While direct toxicological data for PCFBAs is scarce, their potential impact can be inferred from the extensive literature on related compounds, such as PCBs, their metabolites (PCBAs), and other halogenated aromatic acids.

Persistence and Bioaccumulation

The carbon-fluorine bond is the strongest single bond in organic chemistry, and the carbon-chlorine bond is also highly stable. The presence of multiple such bonds on an aromatic ring suggests that PCFBAs will be highly resistant to both biotic and abiotic degradation. This persistence is a key characteristic of many POPs.[5] Furthermore, their lipophilicity, which can be tuned by the number and position of the halogen atoms, suggests a potential for bioaccumulation in the fatty tissues of organisms, moving up the food chain.[6]

Potential Toxicity Mechanisms

The toxicity of halogenated aromatics is often linked to their ability to interact with specific cellular receptors or to generate oxidative stress.

  • Endocrine Disruption: Many halogenated compounds, including certain PCBs, are known endocrine disruptors.[6] They can mimic or block the action of natural hormones, leading to adverse developmental and reproductive effects. It is plausible that PCFBAs could exhibit similar activity.

  • Hepatotoxicity: The liver is a primary target for PCB toxicity, with effects ranging from enzyme induction to liver damage and, in animal studies, cancer.[5][7] The metabolism of these compounds can sometimes lead to the formation of more toxic reactive intermediates.

  • General Toxicity: While the acute toxicity of PCBs is considered low, chronic exposure to low doses is associated with a range of health issues, including skin conditions (chloracne), immune system suppression, and neurodevelopmental effects in exposed infants.[6][8]

Trustworthiness: This projection is based on the well-established structure-activity relationships of halogenated aromatic compounds. The addition of both chlorine and fluorine is expected to confer properties of both chlorinated and fluorinated analogs, making them a subject of concern that warrants empirical toxicological investigation.

Conclusion and Future Directions

The study of polychlorinated fluorinated benzoic acids is an emerging frontier. This guide has provided a comprehensive technical framework, grounded in established chemical principles, for their synthesis and analysis. The true discovery of these compounds will likely occur not in a single "eureka" moment, but through the systematic application of these advanced analytical techniques to complex environmental and biological systems.

Future research should focus on:

  • Synthesis of a wider range of PCFBA isomers to serve as analytical standards and for toxicological screening.

  • Non-targeted screening of environmental samples (e.g., wastewater effluent, wildlife tissues) to identify the presence and prevalence of these compounds in the real world.

  • In vitro toxicological assays to assess their potential for endocrine disruption, cytotoxicity, and genotoxicity.

By following the rigorous methodologies outlined here, the scientific community can begin to understand the lifecycle, fate, and impact of this novel class of mixed halogenated compounds.

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The Halogen Effect: A Technical Guide to the Physicochemical Properties of Halogenated Benzoic Acids for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Halogenation in Medicinal Chemistry

In the landscape of drug discovery and development, the introduction of halogen atoms into molecular scaffolds is a time-honored and potent strategy for modulating pharmacological activity. Halogenated benzoic acids, a seemingly simple class of compounds, represent a foundational pillar in understanding the nuanced effects of halogenation. Their structural rigidity and the systematic variability offered by different halogens (Fluorine, Chlorine, Bromine, Iodine) at distinct positions (ortho, meta, para) provide an invaluable model system for researchers. This guide offers an in-depth exploration of the core physicochemical properties of these compounds, moving beyond a mere cataloging of data to elucidate the underlying principles that govern their behavior. For drug development professionals, a profound grasp of how halogenation impacts acidity (pKa), lipophilicity (logP), solubility, and melting point is not merely academic; it is a critical determinant in the rational design of therapeutic agents with optimized absorption, distribution, metabolism, and excretion (ADME) profiles.

The significance of halogenation extends beyond simple steric or lipophilic modifications. The modern understanding of "halogen bonding" has revealed a sophisticated, directional, non-covalent interaction where a halogen atom acts as an electrophilic "σ-hole" donor to a Lewis base.[1][2] This interaction, akin to a hydrogen bond, can profoundly influence ligand-protein binding affinity and selectivity, adding another layer of complexity and opportunity in drug design.[3][4][5] This guide will dissect these properties, provide robust experimental methodologies for their determination, and connect these fundamental characteristics to their ultimate application in the intricate process of drug development.

Core Physicochemical Properties: A Quantitative and Mechanistic Overview

The utility of a drug candidate is intrinsically linked to its physicochemical properties. For halogenated benzoic acids, these properties are predictably and systematically altered by the nature and position of the halogen substituent.

Acidity (pKa): The Inductive and Steric Dance

The acidity of a benzoic acid, quantified by its pKa value, is a measure of its tendency to donate a proton. Halogens, being electronegative, exert a strong electron-withdrawing inductive effect (-I effect), which stabilizes the resulting carboxylate anion and thereby increases the acidity (lowers the pKa) relative to unsubstituted benzoic acid (pKa ≈ 4.20).[6][7]

The magnitude of this effect is dependent on both the halogen's electronegativity and its position on the aromatic ring. The trend in acidity for para- and meta-substituted isomers generally follows the order of electronegativity: F > Cl > Br > I. However, for the ortho isomers, this trend is disrupted by the "ortho effect," a combination of steric and electronic factors that often makes the ortho isomer the most acidic, irrespective of the halogen.[8][9] For instance, 2-chlorobenzoic acid is a stronger acid than 3- or 4-chlorobenzoic acid.[10]

CompoundpKa
Benzoic Acid4.20
2-Fluorobenzoic Acid3.27
3-Fluorobenzoic Acid3.86[11]
4-Fluorobenzoic Acid4.14
2-Chlorobenzoic Acid2.89[12]
3-Chlorobenzoic Acid3.82[8]
4-Chlorobenzoic Acid3.98[13]
2-Bromobenzoic Acid2.85
3-Bromobenzoic Acid3.81
4-Bromobenzoic Acid3.97
2-Iodobenzoic Acid2.86
3-Iodobenzoic Acid3.85
4-Iodobenzoic Acid3.93
Note: pKa values can vary slightly depending on experimental conditions. The values presented are representative.
Lipophilicity (logP) and Aqueous Solubility: A Balancing Act

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical parameter for membrane permeability and overall drug-likeness. It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. Halogenation generally increases lipophilicity due to the hydrophobic nature of the halogens. This increase typically correlates with the size of the halogen atom (I > Br > Cl > F).

Aqueous solubility, conversely, is often inversely related to lipophilicity. The introduction of a halogen makes the benzoic acid less soluble in water. However, the interplay of factors is complex. The position of the halogen can influence crystal packing in the solid state, which in turn significantly affects the melting point and solubility. For example, para-substituted isomers often have higher melting points and lower solubilities than their ortho or meta counterparts due to more efficient crystal packing.

The solubility of these weak acids is also highly pH-dependent.[2][14] In basic solutions, they deprotonate to form the more soluble carboxylate salt.[15]

CompoundlogPAqueous SolubilityMelting Point (°C)
Benzoic Acid1.873.4 g/L (25°C)122.4
2-Fluorobenzoic Acid1.737.3 g/L (25°C)127
3-Fluorobenzoic Acid2.16[11]Very soluble[11]123[11]
4-Fluorobenzoic Acid1.981.2 g/L[16] (Slightly soluble in cold water)[17]184[16]
2-Chlorobenzoic Acid2.05[12]2.1 g/L (25°C)[12] (Poorly soluble)[18]142[18]
3-Chlorobenzoic Acid2.68[8]0.45 g/L (15°C)[8]158
4-Chlorobenzoic Acid2.65[18]0.08 g/L (20°C)[19]243
2-Bromobenzoic Acid2.45Moderately soluble[2]151
3-Bromobenzoic Acid2.970.4 g/L (20°C)155
4-Bromobenzoic Acid2.99Slightly soluble in hot water[9]252-254
2-Iodobenzoic Acid3.05Slightly soluble[20]162
3-Iodobenzoic Acid3.46Practically insoluble[21]187
4-Iodobenzoic Acid3.41Slightly soluble[22] (Partly miscible)[23]270
Note: Data is compiled from various sources and should be considered representative. Solubility can be highly dependent on temperature and pH.

Experimental Protocols for Physicochemical Characterization

Accurate and reproducible measurement of physicochemical properties is paramount. The following sections detail standard, validated protocols for determining pKa, logP, and melting point.

Protocol 1: Determination of pKa by Potentiometric Titration

This method relies on monitoring the pH of a solution of the halogenated benzoic acid as a titrant (a strong base, typically NaOH) is added incrementally. The pKa is the pH at which the acid is half-neutralized.[24]

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate a pH meter using standard buffer solutions at pH 4, 7, and 10.[25][26]

  • Sample Preparation: Prepare a ~1 mM solution of the halogenated benzoic acid in deionized water.[25] If solubility is limited, a co-solvent like methanol can be used, but the pKa value will be specific to that solvent mixture.[24]

  • Titration Setup: Place a known volume (e.g., 20 mL) of the sample solution in a beaker with a magnetic stir bar.[26] Immerse the calibrated pH electrode. To maintain constant ionic strength, add a background electrolyte like 0.15 M KCl.[25][26]

  • Inert Atmosphere: Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of a weak acid.[25][26]

  • Titration: Add standardized ~0.1 M NaOH solution in small, precise increments (e.g., 0.1 mL).

  • Data Recording: After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) and record the pH and the total volume of titrant added.[26]

  • Data Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point (the point where half the volume of NaOH required to reach the equivalence point has been added). A more precise determination can be made by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V), where the peak corresponds to the equivalence point.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis p1 Calibrate pH Meter p2 Prepare ~1 mM Analyte Solution p1->p2 p3 Add Background Electrolyte (KCl) p2->p3 t1 Purge with N2 p3->t1 t2 Add NaOH Titrant Incrementally t1->t2 Repeat t3 Record pH and Volume t2->t3 Repeat a1 Plot Titration Curve (pH vs. Volume) t3->a1 a2 Determine Equivalence Point a1->a2 a3 Calculate pKa at Half-Equivalence Point a2->a3

Caption: Workflow for pKa determination by potentiometric titration.

Protocol 2: Determination of logP by the Shake-Flask Method (OECD Guideline 107)

The shake-flask method is the "gold standard" for logP determination.[27] It involves partitioning the solute between n-octanol and water and then measuring its concentration in each phase at equilibrium.[28][29]

Step-by-Step Methodology:

  • Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and allowing the phases to separate. This is crucial for accurate results.

  • Stock Solution: Prepare a stock solution of the test compound in n-octanol. The concentration should be low enough to remain within the linear range of the analytical method.

  • Partitioning: In a suitable vessel (e.g., a centrifuge tube), combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water. The volume ratio can be adjusted based on the expected logP.

  • Equilibration: Agitate the vessel at a constant temperature (typically 20-25°C) until equilibrium is reached.[28] This can take several hours. Gentle shaking is preferred to avoid the formation of emulsions.

  • Phase Separation: Separate the two phases. Centrifugation is highly recommended to ensure a clean separation, especially if the logP is high.[28]

  • Concentration Analysis: Determine the concentration of the halogenated benzoic acid in both the n-octanol and water phases using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value. The experiment should be repeated with different starting concentrations and volume ratios to ensure consistency.[28]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Pre-saturate n-Octanol and Water p2 Prepare Analyte Stock in n-Octanol p1->p2 e1 Combine Phases p2->e1 e2 Equilibrate (Shake) e1->e2 e3 Separate Phases (Centrifuge) e2->e3 a1 Analyze Concentration in Each Phase (HPLC) e3->a1 a2 Calculate P = [Octanol]/[Water] a1->a2 a3 Calculate logP a2->a3

Caption: Workflow for logP determination by the shake-flask method.

Protocol 3: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference.[30] It provides a precise determination of the melting point, which is observed as an endothermic peak on the DSC thermogram.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2-10 mg of the dry, solid halogenated benzoic acid into a DSC pan (typically aluminum).[31][32]

  • Encapsulation: Seal the pan with a lid using a crimping press.[31][33] This ensures good thermal contact and contains the sample. Prepare an empty, sealed pan to be used as a reference.

  • Instrument Setup: Place the sample pan and the reference pan into the DSC cell.

  • Thermal Program: Program the instrument with the desired temperature profile. A typical program involves:

    • Equilibrating at a starting temperature (e.g., 25°C).

    • Ramping the temperature up at a constant rate (e.g., 10°C/minute) to a temperature well above the expected melting point.[32]

    • Holding at the final temperature for a short period.

    • Cooling back down to the starting temperature.

  • Data Acquisition: Run the thermal program under an inert nitrogen purge gas to prevent oxidative degradation. The instrument will record the differential heat flow as a function of temperature.

  • Data Analysis: The resulting thermogram will show a peak corresponding to the melting transition. The melting point is typically taken as the onset temperature of the endothermic peak for pure organic compounds. The area under the peak corresponds to the enthalpy of fusion.

G cluster_prep Preparation cluster_run DSC Run cluster_analysis Analysis p1 Weigh 2-10 mg Sample into Pan p2 Seal Pan with Crimper p1->p2 r1 Load Sample and Reference into Cell p2->r1 p3 Prepare Empty Reference Pan p3->r1 r2 Program Temperature Ramp (e.g., 10°C/min) r1->r2 r3 Run under N2 Purge r2->r3 a1 Obtain Heat Flow vs. Temperature Thermogram r3->a1 a2 Identify Endothermic Melting Peak a1->a2 a3 Determine Melting Point (Onset Temp) a2->a3

Caption: Workflow for melting point determination by DSC.

Implications for Drug Development and QSAR

The physicochemical properties of halogenated benzoic acids are not just abstract numbers; they are direct inputs for predicting a molecule's behavior in a biological system.

  • pKa dictates the charge state of the molecule at physiological pH (around 7.4). The ionized form is typically more water-soluble, affecting absorption and distribution, while the neutral form is more likely to cross lipid membranes.

  • logP is a key descriptor in Lipinski's "Rule of Five," a guideline for oral bioavailability.[27] A logP value that is too high can lead to poor aqueous solubility and high metabolic turnover, while a value that is too low may hinder membrane permeation.

  • Solubility is a critical, often rate-limiting, factor in drug absorption. Poor solubility can lead to low and variable bioavailability.

  • Melting Point provides an indication of the stability of the crystal lattice. A high melting point often correlates with low solubility, as more energy is required to break the crystal lattice.

These properties are fundamental to Quantitative Structure-Activity Relationship (QSAR) studies. QSAR models attempt to correlate variations in the chemical structure of a series of compounds with their biological activity.[1][34] For halogenated benzoic acids, descriptors like pKa and logP are frequently used to build models that can predict toxicity or other biological endpoints.[1][34][35] Understanding how halogenation systematically modifies these descriptors allows for a more rational and predictive approach to designing safer and more effective drugs. For example, QSAR studies have shown that the toxicity of halogenated benzoic acids can be correlated with logP and pKa.[1][34]

Conclusion: A Framework for Rational Design

Halogenated benzoic acids serve as a powerful and instructive model system in medicinal chemistry. The systematic introduction of different halogens at various positions provides a clear framework for understanding the profound impact of subtle structural changes on fundamental physicochemical properties. The principles of inductive effects, steric hindrance, lipophilicity, and crystal packing are vividly illustrated through the trends in pKa, logP, solubility, and melting point. Furthermore, the ability of these compounds to engage in halogen bonding adds a critical dimension to their interaction with biological targets.

For the researcher, scientist, and drug development professional, a deep and causal understanding of these properties—backed by robust experimental validation—is indispensable. It enables the transition from serendipitous discovery to rational, predictive design, allowing for the fine-tuning of molecular properties to optimize for both potency and pharmacokinetic suitability. The methodologies and data presented in this guide are intended to serve as a comprehensive resource to support these endeavors, ultimately facilitating the development of the next generation of therapeutic agents.

References

  • Auffinger, P., Hays, F. A., Westhof, E., & Ho, P. S. (2004). Halogen bonds in biological molecules. Proceedings of the National Academy of Sciences, 101(48), 16789-16794.
  • Parisien, M., & Lu, Y. (2008). Halogen bonding in protein–ligand interactions: a review. Journal of molecular recognition, 21(5), 293-303.
  • Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and applications of halogen bonding in medicinal chemistry and chemical biology. Journal of medicinal chemistry, 56(4), 1363-1388.
  • Echemi. (2022, March 21). What Is The O Chlorobenzoic Acid Solubility.
  • ChemicalBook. (2023, September 11). 2-Iodobenzoic acid: properties and applications in organic synthesis.
  • Solubility of Things. (n.d.). 4-Chlorobenzoic acid.
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  • Wikipedia. (n.d.). Iodobenzoic acid.
  • PubChem. (n.d.). 3-Chlorobenzoic Acid.
  • Wikipedia. (n.d.). 4-Fluorobenzoic acid.
  • Sigma-Aldrich. (n.d.). 4-Bromobenzoic acid.
  • News-Medical.Net. (n.d.). Differential Scanning Calorimetry of Pharmaceuticals.
  • Fisher Scientific. (n.d.). 4-Chlorobenzoic acid, 99%.
  • Veeprho. (2020, August 11). Use of DSC in Pharmaceuticals Drug Characterisation.
  • thetestmag.com. (n.d.). Effect of halogens in benzoic acid.
  • Purdue College of Engineering. (n.d.). Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20.
  • Benchchem. (n.d.). Improving solubility of 4-Amino-3-bromobenzoic acid for reactions.
  • Wikipedia. (n.d.). 4-Chlorobenzoic acid.
  • Lu, Y., Wang, Y., & Zhu, W. (2010). QSAR for predicting joint toxicity of halogenated benzenes to Dicrateria zhanjiangensis. Ecotoxicology and environmental safety, 73(5), 969-974.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • Chemistry LibreTexts. (2024, August 8). 20.4 Substituent Effects on Acidity.
  • ChemicalBook. (2025, July 1). 4-Fluorobenzoic acid.
  • PubMed Central. (2025, July 17). Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model.
  • Fisher Scientific. (n.d.). 4-Iodobenzoic acid, 97%.
  • PubMed. (n.d.). QSARS for acute toxicity of halogenated benzenes to bacteria in natural waters.
  • OECD. (n.d.). A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method described is based on the OECD Test Guideline (1).
  • OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method.
  • Infinium Pharmachem Limited. (n.d.). 4-Iodobenzoic acid | CAS# 619-58-9.
  • OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method.
  • OECD. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS.
  • Scribd. (n.d.). Potentiometric Acid-Base Titration Guide.
  • ResearchGate. (2025, August 7). QSAR study of the toxicity of benzoic acids to Vibrio fischeri, Daphnia magna and carp.
  • Kennesaw State University. (n.d.). Differential Scanning Calorimetry Standard Operating Procedure.
  • protocols.io. (2024, September 23). LogP / LogD shake-flask method.
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • PubMed Central. (2025, October 11). Halogen bonds between ligands and proteins: Can we use them in validation?.
  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • ResearchGate. (2025, August 30). Systematic Investigation of Halogen Bonding in Protein-Ligand Interactions.
  • PubMed Central. (2013, August 8). Development of Methods for the Determination of pKa Values.
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A Comprehensive Technical Guide to 3-Amino-2,4-dichloro-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Pivotal Intermediate in Complex Synthesis

3-Amino-2,4-dichloro-5-fluorobenzoic acid, with the confirmed IUPAC name, is a polysubstituted aromatic carboxylic acid of significant interest in the field of medicinal and organic chemistry. Its strategic placement of amino, chloro, and fluoro functional groups on the benzoic acid scaffold makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals. The presence of fluorine, a bioisostere of hydrogen, can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, often enhancing metabolic stability, binding affinity, and bioavailability. This guide provides a detailed overview of the chemical properties, a plausible synthetic approach, and the established applications of this important chemical intermediate.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and for predicting its behavior in various chemical environments.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 115549-13-8[1]
Molecular Formula C₇H₄Cl₂FNO₂[1]
Molecular Weight 224.02 g/mol [1]
Appearance White to off-white powderN/A
Melting Point Not reported in peer-reviewed literatureN/A
Boiling Point Predicted: 340.9±42.0 °C[2]
Density Predicted: 1.692±0.06 g/cm³[2]
Solubility Sparingly soluble in water, soluble in organic solvents like methanol and DMSON/A

A Plausible Synthetic Pathway

Experimental Protocol: A Representative Synthesis

Step 1: Nitration of 2,4-Dichloro-5-fluorobenzoic acid

The initial step involves the electrophilic nitration of the commercially available 2,4-dichloro-5-fluorobenzoic acid. The directing effects of the existing substituents (chloro and fluoro groups are ortho, para-directing, while the carboxylic acid is meta-directing) will guide the incoming nitro group to the desired position.

  • Reagents and Solvents: 2,4-dichloro-5-fluorobenzoic acid, fuming nitric acid, concentrated sulfuric acid.

  • Procedure:

    • To a stirred solution of concentrated sulfuric acid, cool the flask in an ice bath to 0-5 °C.

    • Slowly add 2,4-dichloro-5-fluorobenzoic acid to the cooled sulfuric acid, ensuring the temperature does not exceed 10 °C.

    • Once the starting material is fully dissolved, add fuming nitric acid dropwise while maintaining the temperature between 0-5 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture onto crushed ice, which will precipitate the crude 3-nitro-2,4-dichloro-5-fluorobenzoic acid.

    • Filter the solid precipitate, wash with cold water until the filtrate is neutral, and dry under vacuum.

Step 2: Reduction of the Nitro Group

The second step is the reduction of the nitro group to an amino group. A common and effective method for this transformation is catalytic hydrogenation.

  • Reagents and Solvents: 3-nitro-2,4-dichloro-5-fluorobenzoic acid, Palladium on carbon (Pd/C) catalyst, methanol, hydrogen gas.

  • Procedure:

    • Dissolve the crude 3-nitro-2,4-dichloro-5-fluorobenzoic acid in methanol in a hydrogenation vessel.

    • Add a catalytic amount of 10% Pd/C to the solution.

    • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature.

    • Monitor the reaction by observing the cessation of hydrogen uptake and by TLC.

    • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

    • Evaporate the solvent from the filtrate under reduced pressure to yield the crude this compound.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product of high purity.

Caption: A plausible two-step synthesis of this compound.

Applications in Pharmaceutical and Chemical Synthesis

The primary utility of this compound lies in its role as a key intermediate in the synthesis of high-value organic compounds. The presence of three distinct functional groups (amino, chloro, and carboxylic acid) at specific positions allows for a variety of subsequent chemical transformations.

Precursor to Fluoroquinolone Antibiotics

Substituted benzoic acids are critical starting materials in the multi-step synthesis of fluoroquinolone antibiotics.[3] The structural framework of this compound is particularly relevant for the construction of the quinolone core. The amino group can be converted into other functionalities, and the carboxylic acid can be elaborated to form the characteristic heterocyclic ring system of these potent antibacterial agents.

Intermediate for Agrochemicals and Material Science

The unique substitution pattern of this molecule also makes it a valuable precursor for the development of novel agrochemicals and advanced materials. The incorporation of fluorine and chlorine atoms can enhance the biological activity of pesticides and herbicides, as well as modify the physical properties of polymers and other materials.

Role in Diazotization Reactions

A notable application, as documented in patent literature, is its use as a starting material for the synthesis of 3-cyano-2,4-dichloro-5-fluoro-benzoic acid.[4] This transformation is achieved through a diazotization reaction of the amino group, followed by a Sandmeyer reaction with a cyanide salt. This demonstrates the utility of the amino group as a handle for introducing other functional groups onto the aromatic ring.

Caption: Key applications of this compound as a chemical intermediate.

Safety, Handling, and Disposal

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, data from structurally similar compounds can provide guidance.[5][6][7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations. Unused material should be treated as chemical waste.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its unique substitution pattern provides a strategic starting point for the preparation of a variety of complex molecules, most notably in the pharmaceutical industry for the development of fluoroquinolone antibiotics. The synthetic route outlined in this guide, based on established chemical transformations, offers a practical approach for its preparation. As the demand for sophisticated and highly functionalized organic molecules continues to grow, the importance of key intermediates like this compound in enabling innovation in drug discovery and materials science is set to increase.

References

  • Zhang, L., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(3-4), 165-169.
  • Bayer AG. (2003). Method for preparing 3-cyano-2,4-dihalogen-5-fluor-benzoic acid. EP1001929B1.
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  • Kollmar, M., Parlitz, R., Oevers, S. R., & Helmchen, G. (2001). 2-Amino-3-fluorobenzoic acid. Organic Syntheses, 78, 143.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 3-Amino-2-fluorobenzoic acid: Properties and Applications.
  • National Center for Biotechnology Information. (n.d.). 3-Amino-2-fluorobenzoic acid. PubChem.
  • National Center for Biotechnology Information. (n.d.). 3-Amino-4-fluorobenzoic acid. PubChem.
  • Park, J., Seo, J. A., & Cheon, C. H. (2021). Development of Synthetic Route for 3-Amino-5-halo-2-iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. Asian Journal of Organic Chemistry, 10(10), 2736-2742.
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  • Plaçais, C., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915-4919.
  • National Center for Biotechnology Information. (n.d.). 3-Amino-2,4-dichlorobenzoic acid. PubChem.
  • Ishikawajima-Harima Heavy Industries Co., Ltd. (1994). Method for producing 2,4-dichloro-5-fluorobenzoic acid. JPH0647568B2.
  • Balz, G., & Schiemann, G. (1927). p-FLUOROBENZOIC ACID. Organic Syntheses, 7, 40.
  • National Center for Biotechnology Information. (n.d.). 3-Fluorobenzoic Acid. PubChem.
  • Chen, Z., Zheng, L., & Su, W. (2012). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. Journal of Chemical Research, 2012(7), 411-412.
  • Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826.

Sources

A Comprehensive Technical Guide to 3-Amino-2,4-dichloro-5-fluorobenzoic Acid: Sourcing, Analysis, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of a Niche Building Block

In the landscape of modern medicinal chemistry, the strategic selection of starting materials and intermediates is a critical determinant of success in the rapid and efficient synthesis of novel therapeutic agents. Highly functionalized aromatic compounds, such as 3-Amino-2,4-dichloro-5-fluorobenzoic acid (CAS No. 115549-13-8), represent a class of building blocks that offer immense potential for the construction of complex molecular architectures. This guide provides an in-depth technical overview of this key intermediate, focusing on its commercial availability, quality assessment, and its pivotal role in the synthesis of next-generation pharmaceuticals, particularly within the esteemed class of quinolone antibiotics. As a Senior Application Scientist, the insights provided herein are grounded in both theoretical principles and practical, field-proven experience to empower researchers in their drug discovery endeavors.

I. Commercial Availability and Sourcing Strategy

The accessibility of this compound is a crucial first step for any research or development program. A survey of the chemical supplier landscape indicates that this compound is readily available from a variety of vendors, catering to different scales of research and manufacturing needs.

Table 1: Prominent Commercial Suppliers of this compound

SupplierPurityAvailable Quantities
BLDpharm≥97%Grams to Kilograms[1]
CymitQuimica (Methyl Ester)97%Milligrams to Grams[2]
Chem-Impex International≥98% (for 2,4-Dichloro-5-fluorobenzoic acid)Grams to Kilograms[3][4]
LGC Standards (Isomer)Not SpecifiedGrams[5]
ChemScene≥97% (for 3-Amino-5-fluorobenzoic acid)Milligrams to Grams[6]
Echemi (Marketplace)≥99% (for 3-Amino-5-fluorobenzoic acid)Grams to Kilograms

Note: Purity levels and available quantities for related isomers and precursors are included to provide a broader sourcing context.

A judicious sourcing strategy involves not only identifying a supplier but also considering factors such as batch-to-batch consistency, available analytical data (e.g., Certificate of Analysis), and the supplier's ability to scale up production if the project progresses to later stages of development.

II. The Synthetic Rationale: A Gateway to Quinolone Antibiotics

The significance of this compound in drug discovery is underscored by its role as a key precursor in the synthesis of quinolone and fluoroquinolone antibiotics.[7] These are a class of broad-spectrum antibacterial agents that function by inhibiting bacterial DNA gyrase or topoisomerase IV, essential enzymes for DNA replication, repair, and recombination. The specific substitution pattern of the benzoic acid ring is crucial for the ultimate biological activity of the resulting quinolone.

Proposed Synthetic Workflow

G A 2,4-Dichloro-5-fluorotoluene B Oxidation A->B e.g., KMnO4, H2SO4 C 2,4-Dichloro-5-fluorobenzoic Acid B->C D Nitration C->D HNO3, H2SO4 E 2,4-Dichloro-5-fluoro-3-nitrobenzoic Acid D->E F Reduction E->F e.g., Fe/HCl or H2/Pd-C G This compound F->G

Caption: Proposed synthetic route to this compound.

Step-by-Step Methodological Considerations (Generalized):

  • Oxidation of the Precursor: The synthesis would likely begin with the oxidation of a suitable precursor like 2,4-dichloro-5-fluorotoluene. Strong oxidizing agents such as potassium permanganate in an acidic medium are typically employed for the conversion of the methyl group to a carboxylic acid.

  • Nitration of the Benzoic Acid: The resulting 2,4-dichloro-5-fluorobenzoic acid would then undergo electrophilic aromatic substitution, specifically nitration. A mixture of concentrated nitric acid and sulfuric acid is the standard reagent for this transformation, introducing a nitro group onto the aromatic ring. The directing effects of the existing substituents will favor the introduction of the nitro group at the 3-position.

  • Reduction of the Nitro Group: The final step involves the reduction of the nitro group to an amine. This can be achieved through various methods, including catalytic hydrogenation (e.g., H2 gas with a palladium-on-carbon catalyst) or using reducing metals in an acidic medium (e.g., iron or tin in hydrochloric acid).[7][10][11]

  • Purification: The final product would require purification, typically through recrystallization from a suitable solvent system to achieve the desired purity for subsequent applications.

III. Quality Control and Analytical Protocols: Ensuring Experimental Integrity

The purity and structural integrity of this compound are paramount for its successful use in synthesis. A multi-pronged analytical approach is essential for comprehensive characterization.

Analytical Workflow for Quality Assessment

G A Sample of 3-Amino-2,4-dichloro- 5-fluorobenzoic Acid B Purity Assessment A->B C Structural Elucidation A->C D HPLC-UV B->D E Melting Point B->E F 1H & 13C NMR C->F G Mass Spectrometry C->G H FTIR C->H I Final Quality Approval D->I E->I F->I G->I H->I

Caption: A comprehensive analytical workflow for quality control.

A. High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reverse-phase HPLC with UV detection is the industry standard for assessing the purity of aromatic compounds.

  • Protocol:

    • Column: A C18 stationary phase is typically suitable for the separation of such aromatic acids.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

    • Detection: A UV detector set at a wavelength where the aromatic system exhibits strong absorbance (e.g., around 254 nm or 266 nm) is appropriate.[15]

    • Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area.

B. Spectroscopic Methods for Structural Verification

  • Mass Spectrometry (MS): This technique provides the molecular weight of the compound, confirming its elemental composition. Electron ionization (EI) or electrospray ionization (ESI) are common methods. The mass spectrum of the closely related 3-amino-2,5-dichlorobenzoic acid is available in the NIST WebBook, providing a reference for fragmentation patterns.[20][21]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups present in the molecule. Key expected vibrational bands include:

    • N-H stretching of the primary amine (around 3300-3500 cm⁻¹)[22]

    • C=O stretching of the carboxylic acid (around 1700 cm⁻¹)

    • O-H stretching of the carboxylic acid (a broad band around 2500-3300 cm⁻¹)

    • C-Cl and C-F stretching in the fingerprint region.[23][24][25]

IV. Application in Drug Development: A Case Study in Quinolone Synthesis

A significant application of this compound is in the synthesis of quinolone-based antibacterial agents. For instance, it can be a precursor to 3-cyano-2,4-dichloro-5-fluorobenzoic acid through a diazotization reaction followed by cyanation.[26] This cyano derivative is a versatile intermediate for the construction of the quinolone core. The presence and positioning of the halogen atoms and the fluorine on the benzoic acid ring are known to significantly influence the antibacterial spectrum and potency of the final drug molecule.

V. Conclusion: A Versatile and Enabling Chemical Tool

This compound stands as a testament to the importance of well-designed, functionalized building blocks in the advancement of pharmaceutical research. Its commercial availability, coupled with a clear, albeit inferred, synthetic pathway and a robust set of analytical techniques for quality control, makes it a valuable asset for medicinal chemists. The insights provided in this guide are intended to empower researchers to confidently source, validate, and utilize this key intermediate in their quest to develop novel and effective therapeutic agents.

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Methodological & Application

The Strategic Utility of 3-Amino-2,4-dichloro-5-fluorobenzoic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Pharmaceutical Discovery

In the landscape of contemporary drug discovery and organic synthesis, the strategic incorporation of fluorine atoms and densely functionalized aromatic scaffolds is paramount for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[1] 3-Amino-2,4-dichloro-5-fluorobenzoic acid is a quintessential example of a high-value building block, offering a unique convergence of reactive sites and electronic modifications. Its polysubstituted benzene ring, featuring an amino group, a carboxylic acid, and a strategic fluorine atom, provides medicinal chemists with a versatile platform for constructing complex molecular architectures.[2] This guide provides an in-depth exploration of the primary application of this compound, focusing on its role as a key precursor in the synthesis of advanced pharmaceutical agents, most notably in the realm of quinolone antibiotics.

The presence of both an amino and a carboxylic acid group allows for a wide array of synthetic transformations, including amide bond formation and esterification.[1] The chlorine and fluorine substituents significantly influence the electronic nature of the aromatic ring, impacting reaction pathways and the ultimate biological activity of the synthesized compounds. This document will detail the core synthetic application of this molecule, provide a robust protocol for its key transformation, and discuss the mechanistic underpinnings and practical challenges associated with its use.

Core Application: Synthesis of a Key Finafloxacin Intermediate

The most prominent and well-documented application of this compound is its role as a starting material for the synthesis of 2,4-dichloro-3-cyano-5-fluorobenzoic acid . This cyano-substituted benzoic acid is a critical intermediate in the multi-step synthesis of Finafloxacin , a novel fluoroquinolone antibiotic.[3][4] Fluoroquinolones are a clinically important class of broad-spectrum antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV.[5]

The transformation of the 3-amino group to a 3-cyano group is achieved through a classic and powerful reaction in aromatic chemistry: the Sandmeyer reaction .[3] This two-step process first involves the conversion of the aromatic amine to a diazonium salt, which is then displaced by a cyanide nucleophile, catalyzed by a copper(I) salt.[3][6]

Reaction Workflow: From Amino to Cyano

The overall transformation can be visualized as a two-stage process, beginning with diazotization followed by the copper-catalyzed cyanation.

G cluster_0 PART A: Diazotization cluster_1 PART B: Sandmeyer Cyanation A 3-Amino-2,4-dichloro- 5-fluorobenzoic acid B Aryldiazonium Salt Intermediate A->B NaNO₂, aq. HCl 0-5 °C C 2,4-dichloro-3-cyano- 5-fluorobenzoic acid B->C CuCN, KCN Heat

Caption: Workflow for the conversion of this compound.

Mechanistic Insights: The Sandmeyer Reaction Pathway

The Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SRNAr).[3] The currently accepted mechanism involves the following key steps:

  • Diazotization: The primary amino group of this compound reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a stable aryldiazonium salt. This is a critical step as the diazonium group (-N₂⁺) is an excellent leaving group.[7]

  • Single Electron Transfer (SET): The copper(I) cyanide initiates the reaction by transferring a single electron to the diazonium salt. This reduces the diazonium species and leads to the formation of an aryl radical and the evolution of nitrogen gas (N₂), a thermodynamically highly favorable process.[3]

  • Radical Capture and Product Formation: The newly formed aryl radical is then captured by the cyanide nucleophile. The exact mechanism of this step is debated, but it is believed to involve the transfer of the cyanide group from a copper(II) species, which regenerates the copper(I) catalyst, allowing it to participate in another cycle.[3]

G start Ar-NH₂ (Starting Amine) diazonium Ar-N₂⁺X⁻ (Diazonium Salt) start->diazonium radical Ar• (Aryl Radical) diazonium->radical - N₂ product Ar-CN (Final Product) radical->product reagent1 NaNO₂ / H⁺ reagent1->start reagent2 CuCN reagent2->diazonium reagent3 e⁻ (from Cu(I)) reagent3->diazonium reagent4 [Cu(II)CN]⁺ reagent4->radical

Caption: Simplified mechanism of the Sandmeyer Cyanation reaction.

Detailed Experimental Protocol: Sandmeyer Cyanation

The following protocol is a representative procedure for the Sandmeyer cyanation of this compound. It is based on established methods for similar transformations.[8] Researchers should be aware that this specific reaction has been noted to be challenging, especially on a larger scale, and may have issues with reproducibility and yield.[6]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
This compound224.025011.2 g
Sodium Nitrite (NaNO₂)69.00553.8 g
Concentrated Hydrochloric Acid (~37%)36.46-~40 mL
Copper(I) Cyanide (CuCN)89.56605.4 g
Potassium Cyanide (KCN)65.12603.9 g
Deionized Water18.02-As needed
Diethyl Ether or Ethyl Acetate--For extraction
Anhydrous Sodium Sulfate or Magnesium Sulfate--For drying

Protocol:

Part A: Preparation of the Diazonium Salt Solution (Diazotization)

  • In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 11.2 g (50 mmol) of this compound in 100 mL of water.

  • Slowly add 25 mL of concentrated hydrochloric acid while stirring. The mixture may warm slightly.

  • Cool the resulting suspension to 0-5 °C using an ice-salt bath. It is crucial to maintain this temperature range to ensure the stability of the diazonium salt.

  • In a separate beaker, dissolve 3.8 g (55 mmol) of sodium nitrite in 20 mL of cold water.

  • Add the sodium nitrite solution dropwise to the stirred amine suspension over 30-45 minutes. The rate of addition must be carefully controlled to keep the internal temperature below 5 °C.

  • After the addition is complete, continue to stir the mixture in the ice bath for an additional 30 minutes.

  • Confirm the completion of diazotization by testing for the presence of excess nitrous acid using starch-iodide paper (a drop of the reaction mixture should produce an immediate dark blue color).

Part B: Sandmeyer Cyanation

  • In a separate 1 L flask, prepare a solution of 5.4 g (60 mmol) of copper(I) cyanide and 3.9 g (60 mmol) of potassium cyanide in 100 mL of water. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Gently warm the cyanide solution to approximately 60-70 °C.

  • Slowly and carefully add the cold diazonium salt solution from Part A to the warm copper cyanide solution. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to manage the effervescence.

  • After the addition is complete, continue to heat the reaction mixture at 60-70 °C for an additional 1-2 hours, or until the evolution of nitrogen ceases.

  • Cool the reaction mixture to room temperature.

  • Acidify the mixture with concentrated HCl to a pH of ~1-2 to precipitate the carboxylic acid product.

  • Extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude 2,4-dichloro-3-cyano-5-fluorobenzoic acid.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes or ethanol/water).

Challenges and Alternative Synthetic Routes

While the Sandmeyer reaction is a classical approach, its application for the synthesis of 2,4-dichloro-3-cyano-5-fluorobenzoic acid is not without its difficulties. A key patent notes that this procedure is "unfavorable to carry out on a larger scale".[6] The challenges may include:

  • Reproducibility and Yield: The yields of Sandmeyer reactions can be variable and are often moderate.[9]

  • Safety Concerns: The use of highly toxic cyanide salts poses significant safety risks, especially in industrial-scale production.

  • Waste Disposal: The copper and cyanide-containing waste streams require specialized and costly disposal procedures.

Due to these drawbacks, alternative synthetic strategies have been developed to access 2,4-dichloro-3-cyano-5-fluorobenzoic acid, bypassing the use of this compound and the Sandmeyer reaction altogether. One notable alternative starts from the more readily available 2,6-dichloro-3-fluorobenzonitrile.[9][10]

G start 2,6-dichloro-3-fluorobenzonitrile step1 Bromination (NBS, H₂SO₄) start->step1 intermediate 2,6-dichloro-3-fluoro- 5-bromobenzonitrile step1->intermediate step2 Grignard Formation & Carboxylation (i-PrMgCl, then CO₂) intermediate->step2 product 2,4-dichloro-3-cyano- 5-fluorobenzoic acid step2->product

Caption: An alternative, more recent synthetic route to the target intermediate.[9]

This alternative route involves bromination followed by a halogen-metal exchange to form a Grignard reagent, which is then carboxylated. This pathway avoids the use of highly toxic cyanides and is reported to have a good overall yield, making it more amenable to large-scale production.[9]

Conclusion

This compound serves as a valuable, albeit specialized, building block in organic synthesis. Its primary utility lies in its conversion to 2,4-dichloro-3-cyano-5-fluorobenzoic acid, a key intermediate for the antibiotic finafloxacin, via the Sandmeyer reaction. While this transformation is mechanistically elegant, it presents practical challenges in terms of safety, scalability, and yield, which has spurred the development of alternative synthetic pathways. For researchers and drug development professionals, understanding both the classical application of this compound and the more modern, alternative routes is crucial for making informed decisions in the design and execution of complex synthetic campaigns. The strategic choice of starting materials and synthetic routes remains a cornerstone of efficient and sustainable pharmaceutical development.

References

  • Chen, Z., Zheng, L., & Su, W. (2012). A novel and facile method for synthesis of 2,4-dichloro-3-cyano-5-fluorobenzoic acid. Journal of Chemical Research, 2012(7), 411-412.
  • EP1001929B1 - Method for preparing 3-cyano-2,4-dihalogen-5-fluor-benzoic acid.
  • 3-Amino-4-Fluorobenzoic Acid: Properties and Applic
  • Sun, H., et al. (2013). 3-Chloro-2,4,5-trifluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(1), o30. [Link]
  • CN102603571B - Preparation method of 2,4-dichloro-3-cyano-5-fluobenzoic acid.
  • Gavali, R., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3147-3176. [Link]
  • Sandmeyer reaction. (2023, December 29). In Wikipedia. [Link]
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  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Quinolone antibiotics. Current topics in medicinal chemistry, 14(4), 449–460. [Link]
  • Wohlert, S. E., et al. (2008). New Fluoroquinolone Finafloxacin HCl (FIN): Route of Synthesis, Physicochemical Characteristics and Activity under Neutral and Acid Conditions. 48th ICAAC/46th IDSA, Washington DC. [Link]
  • Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles. (2025).
  • FINAFLOXACIN IN PHASE II for the treatment of ear infections. (2014). New Drug Approvals. [Link]
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The Strategic Utility of 3-Amino-2,4-dichloro-5-fluorobenzoic Acid in Complex Molecule Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Scaffold for Modern Drug Discovery

In the landscape of contemporary pharmaceutical and agrochemical research, the demand for structurally complex and functionally optimized molecules is ever-present. Halogenated aromatic compounds, particularly those incorporating fluorine, have emerged as indispensable building blocks. The strategic placement of halogen atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and bioavailability.

3-Amino-2,4-dichloro-5-fluorobenzoic acid is a polysubstituted aromatic compound that serves as a high-value intermediate in the synthesis of a range of bioactive molecules. Its unique arrangement of an amine, a carboxylic acid, and three halogen atoms on a benzene ring provides a versatile platform for a variety of chemical transformations. This guide provides an in-depth exploration of the applications of this intermediate, with a focus on detailed, field-proven protocols for its use in the synthesis of quinoline-based structures, which are core components of many kinase inhibitors, and in Sandmeyer reactions to produce key pharmaceutical precursors.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations of a chemical intermediate is paramount for its effective and safe utilization in a laboratory setting.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 115549-13-8[1]
Molecular Formula C₇H₄Cl₂FNO₂[1]
Molecular Weight 224.02 g/mol [1]
Boiling Point 340.9±42.0 °C (Predicted)[2]
Density 1.692±0.06 g/cm³ (Predicted)[2]

Safety and Handling:

As with all halogenated aromatic compounds, this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory. For related compounds, such as 3-amino-5-fluorobenzoic acid, the GHS hazard statements indicate that it may cause skin irritation, serious eye irritation, and respiratory irritation.[3] It is prudent to apply these precautions to the title compound as well.

Application I: Synthesis of Quinolines via the Gould-Jacobs Reaction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, including a significant number of kinase inhibitors. The Gould-Jacobs reaction is a robust and widely adopted method for the synthesis of 4-hydroxyquinolines from anilines and their derivatives.[4][5] The amino and carboxylic acid functionalities of this compound make it an ideal starting material for this powerful cyclization reaction.

Causality Behind Experimental Choices in the Gould-Jacobs Reaction

The Gould-Jacobs reaction proceeds through a sequence of steps: initial condensation of the aniline with an ethoxymethylenemalonate derivative, followed by a thermally induced cyclization, and subsequent saponification and decarboxylation. The high temperatures typically required for the cyclization step are necessary to overcome the activation energy for the intramolecular electrophilic aromatic substitution. The choice of a high-boiling point solvent, such as diphenyl ether, is crucial to achieve the required reaction temperatures.

Diagram 1: The Gould-Jacobs Reaction Workflow

A This compound + Diethyl 2-(ethoxymethylene)malonate B Condensation (Heat) A->B Step 1 C Intermediate: Diethyl 2-(((5-carboxy-2,4-dichloro-6-fluorophenyl)amino)methylene)malonate B->C D Thermal Cyclization (High-Boiling Solvent, e.g., Diphenyl Ether) C->D Step 2 E 4-Hydroxyquinoline-3-carboxylate derivative D->E F Saponification (e.g., NaOH) E->F Step 3 G Quinolinedicarboxylic acid derivative F->G H Decarboxylation (Heat) G->H Step 4 I Substituted 4-Hydroxyquinoline H->I

Caption: A stepwise representation of the Gould-Jacobs reaction for quinoline synthesis.

Protocol: Synthesis of a Dichloro-fluoro-substituted 4-Hydroxyquinoline

This protocol provides a general framework for the synthesis of a 4-hydroxyquinoline derivative from this compound.

Materials:

  • This compound

  • Diethyl 2-(ethoxymethylene)malonate

  • Diphenyl ether

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Water (deionized)

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Condensation: In a round-bottom flask, combine equimolar amounts of this compound and diethyl 2-(ethoxymethylene)malonate. Heat the mixture at 120-130°C for 2 hours with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Cyclization: To the reaction mixture, add a high-boiling point solvent such as diphenyl ether. Heat the solution to reflux (approximately 250°C) for 30-60 minutes.[6] The cyclization product will precipitate upon cooling.

  • Isolation of the Ester: Cool the reaction mixture to room temperature and add hexane to dilute the diphenyl ether. Collect the precipitated solid by vacuum filtration and wash with hexane to remove residual solvent.

  • Saponification: Suspend the crude ester in a 10% aqueous solution of sodium hydroxide. Heat the mixture to reflux for 1-2 hours until the ester is fully hydrolyzed.

  • Acidification and Isolation: Cool the reaction mixture and acidify with concentrated hydrochloric acid until the pH is acidic. The corresponding carboxylic acid will precipitate. Collect the solid by vacuum filtration and wash with cold water.

  • Decarboxylation (Optional): To obtain the 4-hydroxyquinoline, the isolated carboxylic acid can be decarboxylated by heating it above its melting point.

  • Purification: The final product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Self-Validation: The identity and purity of the synthesized quinoline derivative should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the starting material signals and the appearance of characteristic quinoline ring signals in the NMR spectra will validate the success of the reaction.

Application II: Sandmeyer Reaction for the Synthesis of Cyano-derivatives

The Sandmeyer reaction is a cornerstone of synthetic organic chemistry, providing a reliable method for the conversion of primary aromatic amines into a wide array of functional groups via a diazonium salt intermediate.[7][8] This transformation is particularly valuable for introducing cyano groups, which are versatile handles for further chemical modifications. A key application of this compound is its conversion to 3-cyano-2,4-dichloro-5-fluorobenzoic acid, a critical intermediate in the synthesis of the novel fluoroquinolone antibiotic, Finafloxacin.[4][9]

Causality Behind Experimental Choices in the Sandmeyer Reaction

The Sandmeyer reaction is a two-step process. The first step, diazotization, requires cold temperatures (typically 0-5°C) to ensure the stability of the diazonium salt, which is prone to decomposition at higher temperatures. The use of sodium nitrite in the presence of a strong acid, such as hydrochloric acid, generates the necessary nitrous acid in situ. The second step involves the reaction of the diazonium salt with a copper(I) cyanide catalyst. The copper(I) salt is essential for the single-electron transfer mechanism that initiates the substitution of the diazonium group with the cyanide.

Diagram 2: The Sandmeyer Reaction Workflow

A This compound B Diazotization (NaNO₂, HCl, 0-5°C) A->B Step 1 C Aryl Diazonium Salt Intermediate B->C D Reaction with Copper(I) Cyanide (CuCN) C->D Step 2 E 3-Cyano-2,4-dichloro-5-fluorobenzoic acid D->E

Caption: A simplified workflow of the Sandmeyer reaction for cyanation.

Protocol: Synthesis of 3-Cyano-2,4-dichloro-5-fluorobenzoic acid

This protocol is adapted from the general principles of the Sandmeyer reaction and information gleaned from patents describing the synthesis of related compounds.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN) (use with extreme caution)

  • Water (deionized)

  • Ice

  • Standard laboratory glassware

Procedure:

  • Diazotization:

    • In a beaker, dissolve this compound in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5°C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5°C.

    • Continue stirring for an additional 15-30 minutes after the addition is complete. The formation of the diazonium salt can be confirmed by a positive test with starch-iodide paper.

  • Preparation of the Copper(I) Cyanide Solution:

    • In a separate flask, prepare a solution of copper(I) cyanide in an aqueous solution of sodium cyanide. ( CAUTION: Cyanide salts are highly toxic. Handle with extreme care and in a well-ventilated fume hood. Have a cyanide antidote kit readily available).

  • Sandmeyer Reaction:

    • Slowly add the cold diazonium salt solution to the prepared copper(I) cyanide solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then gently heat to 50-60°C for 1-2 hours to ensure complete reaction. Nitrogen gas evolution will be observed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid.

    • The product will precipitate out of the solution.

    • Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Self-Validation: The successful synthesis of 3-cyano-2,4-dichloro-5-fluorobenzoic acid can be confirmed by spectroscopic analysis. In the IR spectrum, the appearance of a sharp nitrile (C≡N) stretching band around 2230 cm⁻¹ and the disappearance of the N-H stretching bands of the primary amine will be indicative of the transformation. ¹H and ¹³C NMR spectroscopy will show characteristic shifts in the aromatic region consistent with the change in substituents.

Conclusion: A Key Intermediate for Advancing Chemical Synthesis

This compound is a strategically important chemical intermediate with significant applications in the synthesis of complex, high-value molecules. Its utility in the construction of quinoline scaffolds via the Gould-Jacobs reaction opens avenues for the development of novel kinase inhibitors and other biologically active compounds. Furthermore, its role as a precursor in the Sandmeyer reaction for the synthesis of key pharmaceutical intermediates, such as those for the antibiotic Finafloxacin, underscores its industrial relevance. The protocols detailed in this guide provide a solid foundation for researchers and scientists to leverage the synthetic potential of this versatile building block in their drug discovery and development endeavors.

References

  • MerLion Pharmaceuticals. (n.d.). New Fluoroquinolone Finafloxacin HCl (FIN).
  • PubChem. (n.d.). 3-Amino-5-fluorobenzoic acid.
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
  • Zhang, D., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(5-6), 356-361.
  • Shafi, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2837-2866.
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • Chen, Z., Zheng, L., & Su, W. (2012). A novel and facile method for synthesis of 2,4-dichloro-3-cyano-5-fluorobenzoic acid. Journal of Chemical Research, 2012(7), 411-412.
  • Bayer AG. (1990). Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile.
  • Biotage. (2012).
  • Bayer AG. (1998). 3-cyano-2,4,5-trifluoro-benzoyl fluoride and intermediate products for the production thereof.
  • Sun, H., et al. (2012). 3-Chloro-2,4,5-trifluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(1), o30.
  • Ono, H., et al. (2016). Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. Bioorganic & Medicinal Chemistry, 24(5), 1136-1141.
  • Sławiński, J., et al. (2021). Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1. International Journal of Molecular Sciences, 22(16), 8887.
  • CN Patent Office. (1989). 2,4-two chloro-5-fluorobenzoic acids synthetic.
  • Wikipedia. (n.d.). Gould–Jacobs reaction.
  • Wang, Y., et al. (2021). Integrating amino acids into Bcr-Abl inhibitors: design, synthesis, biological evaluation, and in silico studies. European Journal of Medicinal Chemistry, 223, 113649.
  • PubChem. (n.d.). 3-Amino-2,4-dichlorobenzoic acid.
  • PubChem. (n.d.). 3-Amino-2-fluorobenzoic acid.
  • Ramalingam, S., et al. (2013). FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity with other halogen (Cl, Br) substitution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 115, 630-639.
  • Bayer AG. (2003). Method for preparing 3-cyano-2,4-dihalogen-5-fluor-benzoic acid.
  • SpectraBase. (n.d.). 3-Amino-2,4,6-tribromobenzoic acid.
  • Sreenivasa, S., et al. (2013). 2-Amino-5-fluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(3), o354.
  • Sreenivasa, S., et al. (2013). 2-Amino-5-fluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o354.

Sources

The Strategic Utility of 3-Amino-2,4-dichloro-5-fluorobenzoic Acid in the Synthesis of Advanced Quinolone Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value Proposition of a Polysubstituted Anthranilic Acid Derivative

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is a critical determinant of synthetic efficiency and the ultimate biological activity of the target molecule. 3-Amino-2,4-dichloro-5-fluorobenzoic acid, a polysubstituted anthranilic acid derivative, represents a highly valuable, yet underutilized, building block for the construction of complex bioactive compounds. Its unique arrangement of substituents—an amine for nucleophilic reactions or conversion to other functional groups, two chlorine atoms, and a fluorine atom on a benzoic acid scaffold—offers a rich platform for derivatization and molecular exploration. The presence of halogens and a fluorine atom, in particular, is of significant interest in drug design, as these modifications can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability.

This application note will provide a detailed exploration of the utility of this compound as a precursor in the synthesis of advanced antibacterial agents, with a specific focus on the construction of the core structure of finafloxacin, a novel fluoroquinolone antibiotic. We will delve into the synthetic transformations, provide detailed protocols, and discuss the biological rationale behind the use of this specific building block.

Application Highlight: Synthesis of the Finafloxacin Core

Finafloxacin is a next-generation fluoroquinolone antibiotic with a unique C-8 cyano group that contributes to its potent activity, especially in acidic environments.[1] The key intermediate in the synthesis of finafloxacin is 2,4-dichloro-3-cyano-5-fluorobenzoic acid.[2] Here, we present a robust synthetic pathway that leverages this compound as the starting material to access this crucial intermediate via the well-established Sandmeyer reaction.

Synthetic Workflow Overview

The overall synthetic strategy involves two key stages:

  • Conversion of the Amino Group to a Cyano Group: This is achieved through a Sandmeyer reaction, a reliable method for the transformation of an aryl amine to a variety of functional groups via a diazonium salt intermediate.[3][4]

  • Construction of the Quinolone Core: The resulting 2,4-dichloro-3-cyano-5-fluorobenzoic acid is then elaborated to form the bicyclic quinolone core, a hallmark of this class of antibiotics.

G A This compound B Diazonium Salt Intermediate A->B Diazotization (NaNO2, HCl) C 2,4-Dichloro-3-cyano-5-fluorobenzoic acid B->C Sandmeyer Reaction (CuCN) D Quinolone Core Synthesis C->D Multi-step sequence E Finafloxacin D->E Final functionalization

Caption: Synthetic workflow from the starting material to Finafloxacin.

Protocol 1: Sandmeyer Reaction for the Synthesis of 2,4-Dichloro-3-cyano-5-fluorobenzoic acid

This protocol details the conversion of the amino group of the starting material to a cyano group. The reaction proceeds via the formation of a diazonium salt, which is then displaced by a cyanide nucleophile, catalyzed by a copper(I) salt.[5]

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN) (Caution: highly toxic)

  • Deionized water

  • Ice

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 1 equivalent of this compound in a mixture of concentrated HCl and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of 1.1 equivalents of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Cyanation:

    • In a separate flask, prepare a solution of 1.5 equivalents of copper(I) cyanide and 1.5 equivalents of sodium cyanide in water. Warm the mixture gently if necessary to achieve dissolution, then cool to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the copper cyanide solution. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and acidify with concentrated HCl.

    • Extract the aqueous mixture with diethyl ether (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield the crude 2,4-dichloro-3-cyano-5-fluorobenzoic acid.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of the Quinolone Core

This protocol outlines the construction of the quinolone core from the cyano-substituted benzoic acid intermediate. This is a multi-step process that typically involves the conversion of the benzoic acid to the corresponding benzoyl chloride, followed by a series of condensation and cyclization reactions.

Materials:

  • 2,4-Dichloro-3-cyano-5-fluorobenzoic acid

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • Dimethylformamide (DMF) (catalytic amount)

  • Ethyl 3-dimethylaminoacrylate

  • Triethylamine

  • Toluene

  • Cyclopropylamine

  • Acetic acid

Procedure:

  • Formation of the Acid Chloride:

    • Reflux a solution of 1 equivalent of 2,4-dichloro-3-cyano-5-fluorobenzoic acid in thionyl chloride with a catalytic amount of DMF for 2-3 hours.

    • Remove the excess thionyl chloride under reduced pressure to obtain the crude 2,4-dichloro-3-cyano-5-fluorobenzoyl chloride.[6]

  • Condensation with Ethyl 3-dimethylaminoacrylate:

    • Dissolve the crude acid chloride in toluene.

    • To a solution of 1.1 equivalents of ethyl 3-dimethylaminoacrylate and 1.1 equivalents of triethylamine in toluene, add the acid chloride solution dropwise at a temperature maintained between 50-55 °C.

    • Stir the reaction mixture for 2 hours at 50 °C.[6]

  • Reaction with Cyclopropylamine and Cyclization:

    • To the reaction mixture from the previous step, add 1.2 equivalents of glacial acetic acid at 20 °C.

    • Add a solution of 1.2 equivalents of cyclopropylamine in toluene dropwise.

    • Stir the mixture at 30 °C for 1 hour. This sequence of reactions leads to the formation of the quinolone ring system.[6]

  • Work-up and Purification:

    • The reaction mixture can be worked up by washing with water and brine.

    • The organic layer is dried and the solvent removed under reduced pressure.

    • The crude product is then purified by column chromatography to yield the ethyl 7-chloro-8-cyano-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, a key precursor to finafloxacin.

Biological Activity and Mechanism of Action of Finafloxacin

Finafloxacin exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][7] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[8] By forming a stable complex with these enzymes and the bacterial DNA, finafloxacin induces double-strand breaks in the DNA, ultimately leading to bacterial cell death.[1]

G A Finafloxacin B Bacterial DNA Gyrase & Topoisomerase IV A->B Binds to C Ternary Complex (Finafloxacin-Enzyme-DNA) B->C Forms complex with DNA D Inhibition of DNA Religation C->D Stabilizes E Double-Strand DNA Breaks D->E Leads to F Bacterial Cell Death E->F Results in

Caption: Mechanism of action of Finafloxacin.

A notable feature of finafloxacin is its enhanced activity in acidic environments (pH 5.0-6.0), which is relevant for infections in anatomical sites with lower pH, such as the urinary tract.[9][10] This is in contrast to many other fluoroquinolones, which lose activity at acidic pH.[10]

In Vitro Antibacterial Activity of Finafloxacin

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of finafloxacin against a range of bacterial pathogens, highlighting its potent and broad-spectrum activity.

Bacterial SpeciesConditionMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Staphylococcus aureus (MRSA)pH 7.20.064[11]
Staphylococcus aureus (MRSA)pH 5.80.0150.5[11]
Escherichia colipH 7.20.03-[12]
Escherichia colipH 5.8≤0.015-[12]
Ciprofloxacin-resistant S. aureuspH 5.8--[10]
Ciprofloxacin-resistant S. epidermidispH 5.82-[10]

Conclusion

This compound serves as a strategic and versatile starting material in medicinal chemistry. Its application in the synthesis of the advanced fluoroquinolone antibiotic, finafloxacin, underscores its potential for the development of novel therapeutics. The synthetic protocols provided herein offer a clear pathway for researchers to utilize this building block in their drug discovery programs. The unique biological properties of finafloxacin, particularly its enhanced activity in acidic environments, demonstrate the value of exploring novel chemical space enabled by such polysubstituted scaffolds.

References

  • MerLion Pharmaceuticals. (n.d.). Overview.
  • Wikipedia. (2023, December 1). Finafloxacin.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11567473, Finafloxacin.
  • Medscape. (n.d.). Xtoro (finafloxacin otic) dosing, indications, interactions, adverse effects, and more.
  • U.S. Food and Drug Administration. (2014, September 26). NDA 206307: Clinical Microbiology Review.
  • U.S. Food and Drug Administration. (n.d.). XTORO (finafloxacin otic suspension), 0.3% Label.
  • MerLion Pharmaceuticals. (n.d.). Effects of Varying MIC parameters on the in vitro Activity of Finafloxacin.
  • Wagenlehner, F. M. E., et al. (2018). Explorative Randomized Phase II Clinical Study of the Efficacy and Safety of Finafloxacin versus Ciprofloxacin for Treatment of Complicated Urinary Tract Infections. Antimicrobial Agents and Chemotherapy, 62(5), e02192-17.
  • MerLion Pharmaceuticals. (n.d.). Efficacy of the Investigational Fluoroquinolone Finafloxacin against Resistant Staphylococci as Compared to Ciprofloxacin, Levofloxacin, and Moxifloxacin.
  • Patsnap. (n.d.). Finafloxacin - Drug Targets, Indications, Patents.
  • Kocsis, B., & Szabo, D. (2018). Finafloxacin: A Novel Fluoroquinolone Introduced in Clinical Trials. International Journal of Clinical & Medical Microbiology, 3(2), 135.
  • ResearchGate. (2025, August 8). Finafloxacin: First Global Approval.
  • Chen, Z., Zheng, L., & Su, W. (2012). A novel and facile method for synthesis of 2,4-dichloro-3-cyano-5-fluorobenzoic acid. Journal of Chemical Research, 2012(7), 411-412.
  • MerLion Pharmaceuticals. (n.d.). New Fluoroquinolone Finafloxacin HCl (FIN).
  • ResearchGate. (n.d.). In vitro susceptibility to finafloxacin and other fluoroquinolones....
  • MerLion Pharmaceuticals. (n.d.). Effects of Varying MIC parameters on the in vitro Activity of Finafloxacin.
  • New Drug Approvals. (n.d.). FINAFLOXACIN.
  • Wikipedia. (2024, January 5). Sandmeyer reaction.
  • Google Patents. (n.d.). CA2287176C - 3-cyano-2,4,5-trifluoro-benzoyl fluoride and intermediate products for the production thereof.
  • Galli, C., & Rappoport, Z. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2829-2856.
  • Google Patents. (n.d.). EP1001929B1 - Method for preparing 3-cyano-2,4-dihalogen-5-fluor-benzoic acid.
  • ResearchGate. (2012, November 6). ChemInform Abstract: A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-cyano-5-fluorobenzoic Acid (IV).
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • Google Patents. (n.d.). CN102603571B - Preparation method of 2,4-dichloro-3-cyano-5-fluobenzoic acid.
  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
  • Ruhr-Universität Bochum. (n.d.). Sandmeyer Trifluoromethylthiolation.
  • Google Patents. (n.d.). CN103304422B - Synthesis method for 2,4-dichloro-3-nitro-5-fluorobenzoic acid.
  • Google Patents. (n.d.). Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid.

Sources

Application Note: Synthesis of Arylpicolinate Herbicides Using 3-Amino-2,4-dichloro-5-fluorobenzoic Acid as a Key Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Amino-2,4-dichloro-5-fluorobenzoic acid is a critical starting material in the synthesis of a new generation of synthetic auxin herbicides, specifically within the arylpicolinate class. These herbicides are distinguished by their high efficacy, broad weed control spectrum, and utility in managing herbicide-resistant weeds.[1][2] The specific substitution pattern of this benzoic acid derivative—containing chlorine, fluorine, and an amine group—provides a versatile scaffold for building complex picolinic acid-based molecules.

This document provides a comprehensive guide for researchers on the strategic use of this compound in the synthesis of a target arylpicolinate herbicide. It covers the underlying mechanism of action, detailed physicochemical properties of the starting material, a step-by-step synthesis protocol, and process logic.

Physicochemical Properties of the Starting Material

A thorough understanding of the starting material is fundamental to successful synthesis. The properties of this compound are summarized below.

PropertyValueSource
CAS Number 115549-13-8[3]
Molecular Formula C₇H₄Cl₂FNO₂[4]
Molecular Weight 224.02 g/mol [4]
Appearance White to light yellow powder[5]
Boiling Point 340.9 ± 42.0 °C (Predicted)[4]
Density 1.692 ± 0.06 g/cm³ (Predicted)[4]

Part 1: Mechanism of Action - The Role of Synthetic Auxins

Herbicides derived from this benzoic acid are classified as synthetic auxins (WSSA Group 4).[6] They function by mimicking the natural plant hormone indole-3-acetic acid (IAA), but with much greater stability and persistence within the plant.[7][8]

Core Signaling Pathway:

  • Perception: The synthetic auxin herbicide binds to the TIR1/AFB family of F-box proteins, which serve as auxin co-receptors.[7][9]

  • Complex Formation: This binding event stabilizes a ternary complex between the TIR1/AFB receptor, the herbicide molecule, and an Aux/IAA transcriptional repressor protein.[9][10]

  • Ubiquitination & Degradation: The formation of this complex tags the Aux/IAA repressor for ubiquitination by the SCF E3 ubiquitin ligase complex, leading to its degradation by the 26S proteasome.[7][9]

  • Gene De-repression: With the repressor removed, Auxin Response Factors (ARFs) are free to activate the transcription of numerous auxin-responsive genes.[7][10]

  • Phytotoxic Cascade: The resulting over-expression of these genes leads to a catastrophic disruption of normal plant development, including uncontrolled cell division, epinastic growth, ethylene production, and ultimately, tissue necrosis and plant death.[6][7]

The unique chemical structure derived from this compound contributes to the high affinity for the TIR1/AFB receptor and the overall efficacy of the final herbicide molecule.

Synthetic Auxin Mechanism cluster_0 Cellular Environment cluster_1 Nucleus Herbicide Herbicide TIR1/AFB TIR1/AFB Herbicide->TIR1/AFB Binds to Aux/IAA Aux/IAA (Repressor) TIR1/AFB->Aux/IAA Recruits Proteasome Proteasome TIR1/AFB->Proteasome Targets Aux/IAA for Degradation via Ubiquitination ARF ARF (Activator) Aux/IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Genes->Uncontrolled_Growth Leads to Synthesis_Workflow A 3-Amino-2,4-dichloro- 5-fluorobenzoic acid B Step 1: Amide Formation (Ester Protection) A->B C Intermediate 1: Protected Ester B->C D Step 2: Pyridine Ring Formation (Cyclization) C->D E Intermediate 2: Picolinate Core D->E F Step 3: Aromatic Cross-Coupling E->F G Intermediate 3: Arylpicolinate Ester F->G H Step 4: Saponification (Ester Hydrolysis) G->H I Final Product: Arylpicolinate Herbicide H->I

Caption: General synthesis workflow.

Step-by-Step Experimental Protocol

Objective: To synthesize a 4-amino-3-chloro-6-aryl-5-fluoropicolinic acid derivative.

Materials & Reagents:

ReagentMWMoles (Equiv.)Notes
This compound224.021.0Starting Material
Thionyl Chloride (SOCl₂)118.971.2For acid chloride formation
Methanol (MeOH)32.04ExcessSolvent and reactant
Pyridine79.102.0Base
Arylboronic AcidVaries1.1Coupling Partner
Pd(PPh₃)₄1155.560.02Palladium Catalyst
K₂CO₃138.213.0Base for coupling
Dioxane/Water--Solvent for coupling
NaOH40.002.0For hydrolysis

Procedure:

Step 1: Esterification of the Carboxylic Acid

  • Causality: The carboxylic acid is converted to a methyl ester to protect it from participating in subsequent reactions and to improve solubility in organic solvents.

  • Suspend this compound (1.0 eq) in excess methanol.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise. (Caution: Exothermic reaction, produces HCl gas) .

  • Allow the reaction to warm to room temperature and then reflux for 4 hours until TLC analysis indicates complete consumption of the starting material.

  • Remove the solvent under reduced pressure. The resulting crude methyl 3-amino-2,4-dichloro-5-fluorobenzoate can be carried forward or purified by column chromatography.

Step 2: Pyridine Ring Formation

  • Causality: A condensation and cyclization reaction is performed to construct the core picolinate ring structure. This is a critical step in forming the herbicidal scaffold.

  • Dissolve the crude ester from Step 1 in a suitable solvent such as DMF.

  • Add a suitable cyclization partner (e.g., a protected malonaldehyde equivalent) and a base like potassium carbonate.

  • Heat the reaction mixture, typically between 80-120°C, monitoring by LC-MS. The specific conditions are highly dependent on the chosen cyclization partner, as detailed in various patents.

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate). Purify the resulting picolinate intermediate.

Step 3: Suzuki Cross-Coupling

  • Causality: An aryl group is installed at the 6-position of the picolinate ring via a palladium-catalyzed Suzuki coupling. This aryl group is crucial for the molecule's biological activity and selectivity.

  • In a reaction vessel purged with nitrogen, combine the picolinate intermediate (from Step 2, assuming it has a suitable leaving group like chlorine), the desired arylboronic acid (1.1 eq), potassium carbonate (3.0 eq), and Pd(PPh₃)₄ (0.02 eq).

  • Add a degassed solvent system, typically a mixture of dioxane and water (e.g., 4:1).

  • Heat the mixture to 80-90°C and stir until the starting material is consumed (monitor by LC-MS, typically 6-12 hours).

  • Cool the reaction, dilute with water, and extract with ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated.

  • Purify the crude product by column chromatography to yield the arylpicolinate ester.

Step 4: Saponification to the Final Acid

  • Causality: The methyl ester is hydrolyzed to the free carboxylic acid, which is the biologically active form of the herbicide.

  • Dissolve the purified ester from Step 3 in a mixture of THF and methanol.

  • Add an aqueous solution of sodium hydroxide (2.0 eq).

  • Stir the reaction at room temperature for 2-4 hours, monitoring for the disappearance of the ester by TLC.

  • Once complete, remove the organic solvents under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify with 1M HCl to a pH of ~2-3. The product will precipitate out of solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final 4-amino-3-chloro-6-aryl-5-fluoropicolinic acid.

Part 3: Trustworthiness & Validation

  • Self-Validation: Each step of the protocol requires in-process controls. Techniques such as Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy must be used to confirm the identity and purity of intermediates and the final product.

  • Purity Assessment: The final compound's purity should be assessed by High-Performance Liquid Chromatography (HPLC) and its structure confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Troubleshooting: Common issues include incomplete reactions, side-product formation (e.g., from dehalogenation in the coupling step), or incomplete hydrolysis. Incomplete reactions may require extended reaction times, higher temperatures, or fresh catalyst. Side-products often necessitate careful purification by column chromatography or recrystallization.

References

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Application Notes and Protocols for the Synthesis of Fluorinated Quinolinecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Intended Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of Fluorine in Quinolinecarboxylic Acid-Based Drug Discovery

The incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, imparting profound effects on a compound's physicochemical and pharmacokinetic properties.[1][2] When strategically integrated into the quinolinecarboxylic acid scaffold, fluorine atoms can significantly enhance metabolic stability, modulate lipophilicity and pKa, and improve binding affinity to biological targets.[3][4] This has been most notably demonstrated in the development of the fluoroquinolone class of antibiotics, where a fluorine atom at the C-6 position is a common structural feature, contributing to their potent antibacterial activity.[5][6]

This technical guide provides an in-depth exploration of the synthesis of fluorinated quinolinecarboxylic acid derivatives. It moves beyond a simple recitation of procedures to explain the underlying chemical principles and the rationale behind key experimental choices. The protocols detailed herein are designed to be self-validating, offering researchers a reliable foundation for their synthetic endeavors.

Core Synthetic Strategies: Building the Fluorinated Quinolone Nucleus

The construction of the fundamental quinoline ring system is paramount in the synthesis of these derivatives. Two classical and highly effective methods, the Gould-Jacobs reaction and the Conrad-Limpach-Knorr synthesis, are frequently employed.[7][8][9][10][11]

The Gould-Jacobs Reaction: A Versatile Approach

The Gould-Jacobs reaction is a powerful and widely utilized method for the preparation of 4-hydroxyquinolines, which are key precursors to quinolinecarboxylic acids.[8][12] The reaction proceeds through a series of steps, beginning with the condensation of a substituted aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization.[8]

The general mechanism involves an initial nucleophilic substitution of the ethoxy group of diethyl ethoxymethylenemalonate (EMME) by the aniline derivative.[7][8] The resulting intermediate then undergoes a thermally induced 6-electron electrocyclization to form the quinoline ring.[12] Subsequent saponification of the ester and decarboxylation yields the 4-hydroxyquinoline.[5]

Experimental Workflow: Gould-Jacobs Reaction

Gould_Jacobs_Workflow cluster_reagents Starting Materials cluster_reaction Reaction Sequence cluster_products Products & Intermediates Fluorinated_Aniline Fluorinated Aniline Condensation Condensation (100-145°C) Fluorinated_Aniline->Condensation EMME Diethyl Ethoxymethylenemalonate (EMME) EMME->Condensation Intermediate Anilinomethylene Malonate Intermediate Condensation->Intermediate Formation of Adduct Cyclization Thermal Cyclization (e.g., Diphenyl Ether, 250°C) Ester Ethyl 4-oxo-quinoline-3-carboxylate Cyclization->Ester Ring Closure Hydrolysis Saponification (e.g., NaOH) Carboxylic_Acid 4-oxo-quinoline-3-carboxylic acid Hydrolysis->Carboxylic_Acid Decarboxylation Decarboxylation (Heat) Final_Product 4-Hydroxyquinoline Derivative Decarboxylation->Final_Product Intermediate->Cyclization Ester->Hydrolysis Carboxylic_Acid->Decarboxylation

Caption: Generalized workflow for the Gould-Jacobs synthesis.

The Conrad-Limpach-Knorr Synthesis: An Alternative Pathway

The Conrad-Limpach-Knorr synthesis offers another robust route to 4-hydroxyquinolines, starting from anilines and β-ketoesters.[9][10][13][14] This reaction's outcome is highly dependent on the reaction conditions. Under kinetic control (lower temperatures), the reaction favors the formation of a 4-quinolone, while thermodynamic control (higher temperatures) leads to a 2-quinolone.[11]

The mechanism begins with the condensation of the aniline with the β-ketoester to form a Schiff base.[10] This intermediate then undergoes an electrocyclic ring closure at elevated temperatures to yield the 4-hydroxyquinoline product.[10][13] The choice of solvent is critical, with high-boiling inert solvents like mineral oil often leading to significantly improved yields.[10]

Detailed Protocols

Protocol 1: Synthesis of Ethyl 7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate via the Gould-Jacobs Reaction

This protocol outlines the synthesis of a key intermediate in the production of several fluoroquinolone antibiotics, starting from 3-chloro-4-fluoroaniline.[15]

Materials:

  • 3-Chloro-4-fluoroaniline

  • Diethyl ethoxymethylenemalonate (EMME)

  • Diphenyl ether

  • Acetone

  • Round-bottom flask

  • Heating mantle with stirrer

  • Thermometer

  • Filtration apparatus

Procedure:

  • Condensation: In a round-bottom flask, combine 3-chloro-4-fluoroaniline and a slight molar excess of diethyl ethoxymethylenemalonate. Heat the mixture to 145°C with constant stirring for approximately 1 hour.[15] This reaction is typically performed neat (without a solvent).[15] The product of this step is 3-chloro-4-fluoroanilinomethylene malonic diethyl ester.

  • Thermal Cyclization: To the crude condensation product, add diphenyl ether. Heat the mixture to reflux (approximately 250°C) and maintain this temperature.[5] Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC or HPLC).[15][16]

  • Isolation and Purification: Once the reaction is complete, cool the mixture. The crude product will precipitate out of the diphenyl ether.[5] Add acetone to the solidified mass to wash away the diphenyl ether and any unreacted starting materials.[15] Filter the resulting solid and wash it with additional acetone. The product, ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, is obtained as a white to pale yellow solid.[15]

Protocol 2: Hydrolysis to 7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid

This protocol describes the conversion of the ethyl ester intermediate to the corresponding carboxylic acid, a crucial step for subsequent modifications.[5]

Materials:

  • Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

  • Sodium hydroxide (NaOH) solution

  • Water

  • Acetonitrile

  • Reaction flask with reflux condenser

  • Heating mantle with stirrer

  • pH meter or pH paper

  • Filtration apparatus

Procedure:

  • Saponification: In a reaction flask, suspend the ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate in an aqueous solution of sodium hydroxide. Heat the mixture to reflux.[5]

  • Precipitation: After the hydrolysis is complete (monitored by TLC or HPLC), cool the reaction mixture.[15] Carefully add water to the mixture and adjust the pH to 7 with a suitable acid (e.g., HCl).[16] Cooling the mixture to a low temperature (e.g., 2°C) and allowing it to stand can facilitate complete precipitation of the product.[15]

  • Isolation: Filter the resulting precipitate. Wash the collected solid with acetonitrile to remove impurities.[15] Dry the solid to obtain 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Quantitative Data and Reaction Optimization

The efficiency of these synthetic routes can be influenced by various factors, including temperature, reaction time, and the nature of the substituents on the aniline starting material.

Starting AnilineReactionConditionsYield (%)Reference
3-Chloro-4-fluoroanilineCondensation with EMME145°C, 1 hr, neatHigh[15]
3-Chloro-4-fluoroanilineCyclization in Diphenyl Ether250°CGood[5]
Fluoroanilines (various)Cyclization in Diphenyl Ether250°CGood[5]
2-Amino-5-fluorophenyl glyoxylic acidCyclocondensation with benzoyl acetanilidesDMF, boiling70% (for 3a)[17]

Modern Synthetic Approaches: The Rise of Catalysis

While classical methods remain valuable, modern organic synthesis has seen a shift towards more efficient and sustainable catalytic approaches. In the context of fluoroquinolone synthesis, palladium-catalyzed reactions have emerged as a powerful tool for constructing the quinolone core.[6] Additionally, the development of "catalytic antibiotics," which involve conjugating a fluoroquinolone to a nuclease moiety, represents a novel strategy to combat antimicrobial resistance.[18][19] These innovative approaches often offer milder reaction conditions and improved yields.[6]

Logical Relationship: From Core Synthesis to Drug Candidate

Drug_Development_Logic Core_Synthesis Core Quinolone Synthesis (e.g., Gould-Jacobs) Intermediate Key Intermediate (e.g., 7-chloro-6-fluoro-4-oxo-1,4- dihydroquinoline-3-carboxylic acid) Core_Synthesis->Intermediate N_Alkylation N-Alkylation (e.g., with cyclopropyl group) Intermediate->N_Alkylation Nucleophilic_Substitution Nucleophilic Aromatic Substitution (at C-7 with piperazine derivative) Intermediate->Nucleophilic_Substitution Final_Drug Final Fluoroquinolone Drug (e.g., Ciprofloxacin) N_Alkylation->Final_Drug Nucleophilic_Substitution->Final_Drug

Caption: Logical progression from core synthesis to a final drug molecule.

Conclusion

The synthesis of fluorinated quinolinecarboxylic acid derivatives is a dynamic field of research with significant implications for drug discovery and development. The classical Gould-Jacobs and Conrad-Limpach-Knorr reactions provide robust and reliable methods for the construction of the core quinolone scaffold. By understanding the underlying mechanisms and optimizing reaction conditions, researchers can efficiently access a wide range of these valuable compounds. The continued development of novel catalytic methods promises to further enhance the efficiency and sustainability of these synthetic routes, paving the way for the next generation of quinoline-based therapeutics.

References

  • Synthesis of Fluoroquinolone Drugs Utilizing 3-Chloro-4-fluoroaniline. Benchchem. URL
  • Synthesis of Fluoroquinolone Antibiotics. Química Organica.org. URL
  • Makki, M. S. T., Bakhotmah, D. A., & Abdel-Rahman, R. M. (2012). Highly Efficient Synthesis of Novel Fluorine Bearing Quinoline-4-carboxylic Acid and the Related Compounds as Amylolytic Agents. International Journal of Organic Chemistry, 2, 36-41. URL
  • Navarrete-Vazquez, G., et al. (2001). Synthesis of fluoro-4-hydroxyquinoline-3-carboxylic acids by the Gould-Jacobs reaction. Arkivoc, 2001(2), 6-13. URL
  • An In-depth Technical Guide to the Synthesis of Ciprofloxacin, a Broad-Spectrum Fluoroquinolone Antibacterial Agent. Benchchem. URL
  • Makki, M. S. T., Bakhotmah, D. A., & Abdel-Rahman, R. M. (2012). Highly Efficient Synthesis of Novel Fluorine Bearing Quinoline-4-carboxylic Acid and the Related Compounds as Amylolytic Agents. Scirp.org. URL
  • Design and Synthesis of Fluoroquinolone through Green Chemistry Approach. (2018). International Journal of Pharmaceutical Sciences and Research.
  • Al-Hiari, Y. M., et al. (2013). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. International Journal of Pharmaceutical Sciences and Drug Research, 5(3), 107-112.
  • Makki, M. S. T., Bakhotmah, D. A., & Abdel-Rahman, R. M. (2012). Highly Efficient Synthesis of Novel Fluorine Bearing Quinoline-4-carboxylic Acid and the Related Compounds as Amylolytic Agents. Scirp.org. URL
  • Shahab, S., et al. (2024). Design & Synthesis of Fluoroquinolone Through Green Chemistry Approach. International Journal of Biology, Pharmacy and Allied Sciences, 13(5), 2259-2269. URL
  • Gould–Jacobs reaction. Wikipedia. URL
  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
  • Conrad-Limpach Reaction. (n.d.). URL
  • Application Notes and Protocols: Gould-Jacobs Cyclization for Quinolone Synthesis. Benchchem. URL
  • Towards catalytic fluoroquinolones: from metal-catalyzed to metal-free DNA cleavage. (2019). PMC. URL
  • Southwell, J. W. (2020). Bio-orthogonal Catalysts for the Activation of Fluoroquinolone Prodrugs within Bacterial Cells.
  • Conrad–Limpach synthesis. Wikipedia. URL
  • The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. (2020). MDPI. URL
  • Towards catalytic fluoroquinolones: from metal-catalyzed to metal-free DNA cleavage. (2019). RSC Publishing. URL
  • Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. (2022). MDPI. URL
  • Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. Benchchem. URL
  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. URL
  • Quinoline Synthesis: Conrad-Limpach-Knorr. Química Organica.org. URL
  • Barnes-Seeman, D., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864. URL
  • The Many Roles for Fluorine in Medicinal Chemistry. (2010).
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. URL
  • Applications of Fluorine in Medicinal Chemistry. (n.d.).
  • Conrad-Limpach Synthesis. SynArchive. URL
  • Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Scribd. URL

Sources

Application Notes and Protocols for 3-Amino-2,4-dichloro-5-fluorobenzoic acid: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Amino-2,4-dichloro-5-fluorobenzoic acid, with CAS Number 115549-13-8, is a highly functionalized aromatic carboxylic acid that has emerged as a critical building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery and development.[1] Its unique substitution pattern, featuring an amine, a carboxylic acid, and multiple halogen atoms, offers a versatile platform for a variety of chemical transformations. The presence of chlorine and fluorine atoms can significantly influence the physicochemical properties of resulting molecules, such as lipophilicity and metabolic stability, which are crucial parameters in the design of novel therapeutics.[2][3] This application note provides detailed protocols for two fundamental transformations involving this compound: amide bond formation and a Sandmeyer reaction, highlighting its utility for researchers, scientists, and drug development professionals.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of a starting material is paramount for successful reaction planning and execution. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 115549-13-8[1]
Molecular Formula C₇H₄Cl₂FNO₂[4]
Molecular Weight 224.02 g/mol [4]
Appearance White to off-white crystalline powderGeneral knowledge
Boiling Point 340.9±42.0 °C (Predicted)[4]
Density 1.692±0.06 g/cm³ (Predicted)[4]
Solubility Soluble in organic solvents such as DMF, DMSO, and alcohols; sparingly soluble in water.General chemical principles

Core Applications and Experimental Protocols

The strategic positioning of the amino and carboxylic acid groups, along with the halogen substituents, allows for a diverse range of chemical modifications. This section details protocols for two high-impact synthetic transformations.

Protocol 1: Amide Coupling via Acyl Chloride Formation

The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry.[5] This protocol describes a reliable two-step procedure for the coupling of this compound with a primary or secondary amine.

Rationale: The conversion of the carboxylic acid to a more reactive acyl chloride intermediate facilitates the subsequent nucleophilic attack by the amine, typically leading to high yields of the desired amide under mild conditions.[6] The choice of a non-nucleophilic base in the second step is crucial to prevent unwanted side reactions.

Amide_Coupling_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amide Formation start_acid 3-Amino-2,4-dichloro- 5-fluorobenzoic acid thionyl_chloride SOCl₂ (excess) start_acid->thionyl_chloride Add reflux Reflux (2-3 h) thionyl_chloride->reflux acyl_chloride Crude Acyl Chloride Intermediate reflux->acyl_chloride reaction Stir at 0 °C to RT (2-4 h) acyl_chloride->reaction Add dropwise to amine/base solution amine Primary or Secondary Amine (1.1 eq) amine->reaction base DIPEA (2.0 eq) base->reaction solvent Anhydrous DCM solvent->reaction workup Aqueous Workup & Purification reaction->workup final_product Desired Amide Product workup->final_product

Caption: Workflow for the two-step amide coupling reaction.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • A primary or secondary amine (e.g., benzylamine)

  • Diisopropylethylamine (DIPEA) or triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous toluene

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

Step 1: Formation of the Acyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ byproducts), add this compound (1.0 eq).

  • Add an excess of thionyl chloride (e.g., 5-10 eq) to the flask.

  • Heat the mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. It is advisable to co-evaporate with an anhydrous solvent like toluene (2-3 times) to ensure complete removal. The resulting crude acyl chloride is typically used in the next step without further purification.

Step 2: Amide Coupling

  • In a separate dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired primary or secondary amine (1.1 eq) and DIPEA (2.0 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C in an ice bath.

  • Dissolve the crude acyl chloride from Step 1 in a minimal amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the cooled amine solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure amide.

Protocol 2: Sandmeyer-type Reaction for Diazotization and Cyano Group Introduction

The amino group on the aromatic ring provides a handle for various transformations, most notably the Sandmeyer reaction. This allows for the introduction of a wide range of substituents, including cyano groups, which are valuable precursors for other functional groups.[7]

Rationale: The diazotization of the aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) forms a diazonium salt. This intermediate can then be reacted with a copper(I) cyanide salt to introduce a cyano group onto the aromatic ring.[7] This transformation is particularly useful for creating highly functionalized building blocks for further synthetic elaboration.

Sandmeyer_Reaction_Workflow cluster_diazotization Diazotization cluster_cyanation Cyanation start_amine 3-Amino-2,4-dichloro- 5-fluorobenzoic acid acid Conc. HCl start_amine->acid Suspend in nitrite NaNO₂ (aq) acid->nitrite Add dropwise at 0-5 °C diazonium_salt Diazonium Salt Intermediate nitrite->diazonium_salt reaction Add diazonium salt solution slowly diazonium_salt->reaction cu_cyanide CuCN Solution cu_cyanide->reaction workup Stir, then heat. Aqueous Workup & Purification reaction->workup final_product 3-Cyano-2,4-dichloro- 5-fluorobenzoic acid workup->final_product

Caption: Workflow for the Sandmeyer-type cyanation reaction.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN) (Caution: highly toxic)

  • Deionized water

  • Ice

  • Beakers and flasks

  • Magnetic stirrer and stir bar

  • Thermometer

  • Filtration apparatus

Step-by-Step Procedure:

  • Diazotization:

    • In a beaker, suspend this compound (1.0 eq) in a mixture of concentrated HCl and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • In a separate flask, prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the cooled suspension of the amino acid, ensuring the temperature remains between 0-5 °C. The formation of a clear solution indicates the formation of the diazonium salt.

    • Continue stirring at this temperature for an additional 15-20 minutes after the addition is complete. A slight excess of nitrous acid can be confirmed with starch-iodide paper.

  • Cyanation:

    • In a separate, larger flask, prepare a solution of copper(I) cyanide. This can be done by dissolving CuCN in a solution of NaCN in water. (Handle with extreme caution in a well-ventilated fume hood).

    • Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Control the rate of addition to manage the evolution of nitrogen gas.

    • After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours.

    • Gently heat the reaction mixture (e.g., to 50-60 °C) for about 30 minutes to ensure the completion of the reaction.

    • Cool the mixture to room temperature and collect the precipitated product by filtration.

    • Wash the solid with water and then with a dilute sodium carbonate solution to remove any unreacted starting material.

    • The crude product, 3-cyano-2,4-dichloro-5-fluorobenzoic acid, can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound and the reagents used in its transformations.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood, especially when working with thionyl chloride and cyanide salts.[8]

  • Handling Precautions: Avoid inhalation of dust and contact with skin and eyes.[8] In case of contact, rinse the affected area with copious amounts of water and seek medical attention if irritation persists.[8]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[8]

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds in medicinal chemistry and materials science. The protocols detailed in this application note for amide coupling and Sandmeyer-type reactions provide a solid foundation for researchers to utilize this compound in their synthetic endeavors. The unique combination of reactive functional groups and halogen substituents makes it a powerful tool for creating diverse molecular architectures with potentially enhanced biological activity and improved pharmacokinetic properties.

References

  • National Institutes of Health (NIH). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging.
  • 3-AMINO-2-FLUOROBENZOIC ACID.
  • Royal Society of Chemistry. A new approach toward the synthesis of 2,4-bis(fluoroalkyl)-substituted quinoline derivatives using fluoroalkyl amino reagent chemistry.
  • SAGE Journals. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.
  • Google Patents. Method for preparing 3-cyano-2,4-dihalogen-5-fluor-benzoic acid.
  • National Institutes of Health (NIH). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs.
  • National Institutes of Health (NIH). Synthesis and in silico studies of certain benzo[f]quinoline-based heterocycles as antitumor agents.
  • 3-Amino-5-fluorobenzoic acid.
  • MDPI. Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents.
  • PubMed. Applications of fluorine-containing amino acids for drug design.
  • ResearchGate. 3-Chloro-2,4,5-trifluorobenzoic acid.
  • Exploring 3-Amino-4-Fluorobenzoic Acid: Properties and Applications.
  • PubChem. 5-Amino-3-chloro-2,4-difluorobenzoic acid.
  • ResearchGate. A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid.
  • Organic Syntheses. p-FLUOROBENZOIC ACID.
  • SURU Chemical. 3 amino 2 5 Dichlorobenzoic acid.
  • PubChem. 2,4-Dichloro-5-fluorobenzoic acid.
  • The discovery of 2-amino-3,5-diarylbenzamide inhibitors of IKK-alpha and IKK-beta kinases.
  • LiverTox - NCBI Bookshelf. Protein Kinase Inhibitors.
  • PubMed. Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors.
  • MDPI. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine.
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
  • PubChem. 2-Amino-4-bromo-5-chloro-3-fluorobenzoic acid.
  • Organic Syntheses. 2-amino-3-fluorobenzoic acid.

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Guide to the Reaction Mechanisms and Synthetic Utility of 3-Amino-2,4-dichloro-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Modern Drug Discovery

3-Amino-2,4-dichloro-5-fluorobenzoic acid is a highly functionalized aromatic compound that has emerged as a critical building block in medicinal chemistry. Its unique substitution pattern—featuring a nucleophilic amino group, an electrophilic carboxylic acid, and an electron-deficient aromatic ring decorated with three halogen atoms—provides a rich platform for diverse chemical transformations. This multi-faceted reactivity makes it an exceptionally valuable starting material for the synthesis of complex molecules, particularly in the development of targeted therapeutics like protein kinase inhibitors.[1][2] The presence of fluorine is particularly noteworthy, as the strategic incorporation of fluorine atoms is a prevalent strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[3]

This guide provides an in-depth exploration of the core reaction mechanisms involving this compound. We will dissect the causality behind key synthetic transformations and provide detailed, field-proven protocols to empower researchers in their drug development endeavors.

Amide Bond Formation: The Cornerstone of Bioactive Molecule Synthesis

The formation of an amide bond is arguably the most common and vital reaction in pharmaceutical synthesis, linking molecular fragments to build complexity.[4] this compound can participate in this reaction in two primary ways: by utilizing its amino group as a nucleophile or by activating its carboxylic acid for coupling with an external amine. The latter is a cornerstone of library synthesis and lead optimization.

Mechanism: Carbodiimide-Mediated Coupling

The most prevalent method for forming an amide bond from a carboxylic acid involves its activation into a more reactive intermediate. Carbodiimide reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this purpose.[5] The mechanism proceeds in several steps:

  • Activation: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.

  • Suppression of Side Reactions: This intermediate is susceptible to racemization and other side reactions. The addition of a nucleophilic auxiliary, such as 1-hydroxybenzotriazole (HOBt), intercepts the O-acylisourea to form a more stable activated ester. This crucial step enhances yield and minimizes epimerization.

  • Nucleophilic Attack: The desired amine then attacks the carbonyl carbon of the active ester, forming a tetrahedral intermediate.

  • Amide Formation: This intermediate collapses, eliminating the HOBt leaving group and forming the stable amide bond.

Amide_Formation_Mechanism cluster_activation Step 1: Activation cluster_stabilization Step 2: Stabilization cluster_coupling Step 3: Coupling RCOOH R-COOH Acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->Acylisourea + EDC EDC EDC ActiveEster Active Ester (Stable Intermediate) Acylisourea->ActiveEster + HOBt HOBt HOBt Amide R-CO-NH-R' (Final Amide) ActiveEster->Amide + R'-NH2 Amine R'-NH2

Caption: Carbodiimide-mediated amide coupling mechanism.

Protocol: EDC/HOBt Mediated Amide Coupling

This protocol describes the general procedure for coupling this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.1 equiv)

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.5 equiv)

  • 1-Hydroxybenzotriazole (HOBt, 1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA, 2.5 equiv)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert nitrogen atmosphere, add this compound (1.0 equiv), the desired amine (1.1 equiv), and HOBt (1.2 equiv).[5]

  • Solvent Addition: Dissolve the solids in anhydrous DCM or DMF (to a concentration of approx. 0.1-0.2 M).

  • Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. Sequentially add DIPEA (2.5 equiv) followed by EDC·HCl (1.5 equiv) to the stirred solution.[5] The use of a mild, non-nucleophilic base like DIPEA is critical to neutralize the hydrochloride salt of EDC and the acid formed during the reaction without interfering with the coupling process.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[5]

Esterification: Modifying the Carboxylic Acid Moiety

Esterification of the carboxylic acid is a fundamental transformation, often used to protect the acid group, improve solubility, or prepare intermediates for further reactions.[6] The Fischer-Speier esterification is a classic and reliable acid-catalyzed method.

Mechanism: Fischer-Speier Esterification

This is an equilibrium-controlled reaction. The mechanism is initiated by the protonation of the carboxylic acid, which enhances its electrophilicity.

  • Protonation: A strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more susceptible to nucleophilic attack.

  • Nucleophilic Attack: A molecule of alcohol acts as the nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water).

  • Elimination of Water: The intermediate eliminates a molecule of water, and a subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester product.

To achieve high yields, the equilibrium must be shifted toward the products, typically by using a large excess of the alcohol or by removing the water as it is formed.[6]

Fischer_Esterification_Workflow Start Dissolve Acid in Excess Alcohol Add_Catalyst Slowly Add H₂SO₄ (Catalyst) Start->Add_Catalyst Reflux Heat to Reflux (e.g., 65°C for MeOH) Add_Catalyst->Reflux Monitor Monitor by TLC/LC-MS Reflux->Monitor Cool Cool to Room Temp. Monitor->Cool Reaction Complete Quench Quench with Sat. NaHCO₃ Cool->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry with Na₂SO₄ Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Chromatography) Concentrate->Purify

Caption: Experimental workflow for Fischer-Speier esterification.

Protocol: Fischer-Speier Esterification with Methanol

Materials:

  • This compound (1.0 equiv)

  • Anhydrous Methanol (serves as reactant and solvent)

  • Concentrated Sulfuric Acid (H₂SO₄, 0.1-0.2 equiv)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend or dissolve this compound (1.0 eq) in a large excess of anhydrous methanol (e.g., 10-20 equivalents or enough to act as a solvent).[6]

  • Catalyst Addition: While stirring at room temperature, carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise. Caution: This addition is exothermic.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C for methanol) using a heating mantle. Maintain reflux for 4-16 hours.[6]

  • Monitoring: Track the consumption of the starting material using TLC.

  • Workup and Neutralization: After cooling the mixture to room temperature, slowly pour it into a beaker containing ice and a saturated solution of NaHCO₃ to neutralize the acid catalyst.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude methyl ester, which can be further purified if necessary. The resulting product is methyl 3-amino-2,4-dichloro-5-fluorobenzoate.[7]

Nucleophilic Aromatic Substitution (SNAr)

The heavily halogenated and electron-deficient nature of the benzene ring makes it susceptible to nucleophilic aromatic substitution (SNAr), a powerful method for C-N, C-O, and C-S bond formation.[8]

Mechanism: Addition-Elimination

Unlike Sₙ1 and Sₙ2 reactions, SNAr proceeds via a two-step addition-elimination mechanism.[9]

  • Nucleophilic Addition: A potent nucleophile attacks one of the carbon atoms bearing a halogen (a good leaving group), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[8][10] The negative charge is delocalized onto the electron-withdrawing groups on the ring (in this case, the other halogens and the carboxylate group), which is crucial for stabilizing this intermediate.

  • Elimination of Leaving Group: The aromaticity is restored by the elimination of the halide leaving group (e.g., Cl⁻).

The reaction is favored by strong electron-withdrawing groups ortho and para to the leaving group, as they provide the most effective resonance stabilization for the Meisenheimer complex.[9]

SNAr_Mechanism ArylHalide Aryl-X (Electron Deficient) Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) ArylHalide->Meisenheimer + Nu⁻ (Addition) Nucleophile Nu⁻ Product Aryl-Nu Meisenheimer->Product - X⁻ (Elimination) LeavingGroup X⁻

Caption: The addition-elimination mechanism of SNAr.

Diazotization and Sandmeyer-Type Reactions

The primary amino group provides a gateway to a wide range of functionalities through the formation of a diazonium salt. This intermediate is highly versatile and can be replaced by various nucleophiles, including halogens, cyano, and hydroxyl groups.

Mechanism: Diazotization and Nucleophilic Substitution
  • Diazotization: The primary aromatic amine reacts with nitrous acid (HONO), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (like HCl), at low temperatures (0-5 °C) to form an aryl diazonium salt. This salt is highly unstable and is typically used immediately.

  • Substitution (Sandmeyer Reaction): The diazonium group (-N₂⁺) is an excellent leaving group (dinitrogen gas). In the presence of a copper(I) salt (e.g., CuCN, CuCl), it is readily replaced by the corresponding nucleophile.[11] For example, reacting the diazonium salt with CuCN introduces a nitrile group onto the aromatic ring.[12] This transformation is critical for accessing precursors to novel fluoroquinolone antibiotics.[13]

Protocol: Conversion of the Amino Group to a Chloro Group

This protocol is adapted from a similar transformation of 3-amino-2,4,5-trifluorobenzoic acid.[14]

Materials:

  • This compound (1.0 equiv)

  • Sodium Nitrite (NaNO₂, 1.5 equiv)

  • Cupric Chloride (CuCl₂, catalytic)

  • Concentrated Hydrochloric Acid (HCl)

  • Water, Diethyl Ether

Procedure:

  • Reaction Setup: In a suitable reaction vessel, prepare a solution of cupric chloride in water and concentrated hydrochloric acid.

  • Diazotization: In a separate container, create a solid mixture of this compound and sodium nitrite.

  • Reaction: Add the solid mixture in portions to the stirred copper chloride/HCl solution. Maintain the temperature and stir for 1-2 hours. Effervescence (release of N₂ gas) will be observed.

  • Workup: After the reaction is complete, add water and diethyl ether to the mixture. Separate the layers and extract the aqueous layer with additional diethyl ether.

  • Purification: Combine the organic extracts, wash with acid, and concentrate on a rotary evaporator to yield the crude 2,3,4-trichloro-5-fluorobenzoic acid.[14] The product can be further purified by recrystallization.

Intramolecular Cyclization: Building Heterocyclic Scaffolds

The strategic placement of reactive functional groups on the this compound core makes it an ideal precursor for constructing complex heterocyclic systems, such as quinolones and benzotriazines.[15][16] The cyclization strategy is a powerful tool in drug discovery to lock a molecule into a bioactive conformation, which can significantly improve binding affinity and selectivity.[17]

Mechanism: Synthesis of Quinolone Core

The synthesis of quinolone-based antibacterial agents often starts from substituted anthranilic acids.[15] A common strategy involves a multi-step sequence:

  • Condensation: The amino group is first reacted with a suitable partner, such as diethyl malonate, to build a side chain.

  • Cyclization: The newly installed side chain is then induced to cyclize onto the aromatic ring, often under thermal or acidic conditions, to form the fused heterocyclic ring system.

  • Further Functionalization: The resulting quinolone core can then be further elaborated to produce the final drug candidate.

The ability to pre-install substituents on the starting benzoic acid allows for precise control over the final structure of the complex heterocyclic product.

Summary of Reaction Protocols

Reaction TypeKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
Amide Coupling EDC·HCl, HOBt, DIPEADCM or DMF0 to RT12 - 2465 - 95[5]
Esterification H₂SO₄ (cat.), AlcoholExcess AlcoholReflux4 - 16>80[6]
Diazotization/Sandmeyer NaNO₂, HCl, Cu(I) saltWater0 - 51 - 260 - 75[12][14]
SNAr Strong Nucleophile (e.g., R-NH₂)Polar Aprotic (e.g., DMSO)RT to 1002 - 12Variable

References

  • Plaçais, C., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23, 4915-4919.
  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals.
  • Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. PMC - NIH.
  • Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. MDPI.
  • Development of Synthetic Route for 3‐Amino‐5‐halo‐2‐iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. ResearchGate.
  • 3-Chloro-2,4,5-trifluorobenzoic acid. PMC - NIH.
  • Amide bond formation by using amino acid fluorides. Semantic Scholar.
  • Applications of fluorine-containing amino acids for drug design. PubMed.
  • Amide Bond Formation and Peptide Coupling. ResearchGate.
  • Integrating amino acids into Bcr-Abl inhibitors: design, synthesis, biological evaluation, and in silico studies. RSC Publishing.
  • Method for the esterification of amino acids and peptides. Google Patents.
  • 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure.
  • A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. ResearchGate.
  • p-FLUOROBENZOIC ACID. Organic Syntheses Procedure.
  • ChemInform Abstract: A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-cyano-5-fluorobenzoic Acid (IV). ResearchGate.
  • Method for preparing 3-cyano-2,4-dihalogen-5-fluor-benzoic acid. Google Patents.
  • Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. MDPI.
  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts.
  • Harnessing the cyclization strategy for new drug discovery. PMC - PubMed Central.
  • Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[11][19][20]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine—A potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. ResearchGate.
  • Nucleophilic Aromatic Substitution. Organic Chemistry: A Tenth Edition – OpenStax adaptation.
  • Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. PubMed Central.
  • Utilization of kinase inhibitors as novel therapeutic drug targets: A review. PMC - NIH.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI.

Sources

Application Note: A Robust HPLC Method for the Analysis of 3-Amino-2,4-dichloro-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Amino-2,4-dichloro-5-fluorobenzoic acid. This compound is a key intermediate in pharmaceutical synthesis, and its purity is critical for downstream applications. The developed method utilizes a standard C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer at a controlled pH, ensuring excellent peak shape, resolution, and sensitivity. This guide provides a comprehensive protocol, from sample preparation to data analysis, intended for researchers, scientists, and professionals in drug development and quality control.

Introduction: The Analytical Challenge

This compound is a complex molecule featuring both acidic (carboxylic acid) and basic (amino) functional groups, as well as multiple halogen substituents. This amphoteric nature, combined with its hydrophobicity imparted by the dichlorofluoro-substituted benzene ring, presents a unique challenge for chromatographic separation. A successful HPLC method must carefully control the mobile phase pH to ensure a consistent ionization state of the analyte, thereby achieving reproducible retention and symmetrical peak shapes. Reversed-phase liquid chromatography is a widely used and powerful technique for the analysis of pharmaceutical compounds and their intermediates[1][2]. This application note details a method optimized for the specific physicochemical properties of this target analyte.

Analyte Properties & Method Rationale

  • Structure: The molecule contains a benzoic acid core with amino, dichloro, and fluoro substituents.

  • pKa and logP: Benzoic acid has a pKa of approximately 4.2[3]. The electron-withdrawing effects of the two chlorine atoms and one fluorine atom are expected to increase the acidity of the carboxylic acid group, lowering its pKa. Conversely, the amino group is basic (pKa of the anilinium ion is ~4.6)[3]. The presence of both groups makes the molecule zwitterionic over a certain pH range. The logP value is anticipated to be moderately high due to the halogenation; for instance, 3,5-Dichloro-4-fluorobenzoic acid has a calculated XLogP3 of 2.8[4].

  • Solubility: The presence of polar functional groups suggests some solubility in polar organic solvents, while the halogenated aromatic ring indicates poor solubility in water[4]. A mixture of an organic solvent and water is therefore ideal for sample preparation.

  • UV Absorbance: The aromatic ring constitutes a strong chromophore. Based on similar compounds like other fluorinated benzoic acids, a detection wavelength in the lower UV range, such as 230 nm, is expected to provide good sensitivity[5].

Based on these characteristics, a reversed-phase HPLC method was selected. A C18 column provides the necessary hydrophobic interactions for retention[2]. To manage the amphoteric nature of the analyte, a phosphate buffer at a pH of approximately 3.0 is employed. At this pH, the carboxylic acid group will be largely protonated (non-ionized), enhancing its retention on the non-polar stationary phase, while the amino group will be protonated (ionized), which aids in solubility in the aqueous mobile phase.

Experimental Workflow

The following diagram illustrates the complete analytical workflow from sample preparation to data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Analyte B Dissolve in Diluent (50:50 ACN:Water) A->B C Vortex & Sonicate B->C D Filter through 0.45 µm Syringe Filter C->D E Inject Sample into HPLC System D->E Transfer to Vial F Separation on C18 Column (Gradient Elution) E->F G UV Detection at 230 nm F->G H Integrate Peak Area G->H Chromatogram I Quantify using Calibration Curve H->I J Report Results I->J

Caption: Workflow for the HPLC analysis of this compound.

Detailed Protocol

Reagents and Materials
  • Analyte: this compound (Standard, >98% purity)

  • Solvents: Acetonitrile (HPLC Grade), Water (HPLC Grade or Milli-Q)

  • Buffer: Potassium dihydrogen phosphate (KH2PO4), Orthophosphoric acid (H3PO4)

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH adjusted to 3.0 with H3PO4

  • Mobile Phase B: Acetonitrile

Instrumentation and Chromatographic Conditions

The method was developed on a standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector.

ParameterCondition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 20 mM KH2PO4 in Water, pH 3.0 with H3PO4
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 30% B; 2-15 min: 30% to 80% B; 15-18 min: 80% B; 18-18.1 min: 80% to 30% B; 18.1-25 min: 30% B (equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
Preparation of Solutions
  • Mobile Phase A (Phosphate Buffer): Dissolve 2.72 g of KH2PO4 in 1 L of HPLC grade water. Adjust the pH to 3.0 ± 0.05 using 85% orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with the sample diluent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the sample diluent.

  • Sample Preparation: Accurately weigh a sample containing the analyte and dissolve it in the sample diluent to achieve a final concentration within the calibration range. Vortex and sonicate if necessary to ensure complete dissolution. Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

System Suitability and Analysis

Before sample analysis, perform a system suitability test by injecting a mid-range standard solution (e.g., 25 µg/mL) five times. The system is deemed ready for analysis if the relative standard deviation (RSD) for the peak area and retention time is less than 2.0%. Following successful system suitability, inject the calibration standards to generate a calibration curve, and then proceed with the analysis of the prepared samples.

Trustworthiness and Self-Validation

The robustness of this protocol is ensured by several key factors:

  • pH Control: The use of a buffered mobile phase at a pH well below the pKa of the carboxylic acid and the amino group ensures consistent ionization and, therefore, stable retention times.

  • Gradient Elution: The gradient program allows for the effective elution of the moderately hydrophobic analyte while ensuring that any more retained impurities are also eluted from the column, preventing carryover.

  • System Suitability: The defined system suitability criteria confirm that the chromatographic system is performing adequately before any sample analysis, ensuring the validity of the generated data.

  • Calibration Curve: Quantification is based on an external standard calibration curve, which is a reliable and standard practice in analytical chemistry for ensuring accuracy.

Conclusion

The HPLC method detailed in this application note provides a reliable, robust, and sensitive approach for the quantitative determination of this compound. By carefully considering the physicochemical properties of the analyte, a method was developed that yields excellent chromatographic performance. This protocol is suitable for routine quality control analysis in pharmaceutical development and manufacturing environments.

References

  • Trace Analysis of Fluorinated Aromatic Carboxylic Acids in Aqueous Reservoir Fluids by HPLC.
  • Trace Analysis of Fluorinated Aromatic Carboxylic Acids in Aqueous Reservoir Fluids by HPLC.
  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegrad
  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegrad
  • Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry. PubMed. [Link]
  • Solid-phase extraction of fluorinated benzoic acids for the chromatographic analysis of oil tracer agents.
  • Direct analysis of aromatic pollutants using HPLC-FLD/DAD for monitoring biodegradation processes.
  • 5-Amino-3-chloro-2,4-difluorobenzoic acid. PubChem. [Link]
  • pKa values in organic chemistry – making maximum use of the available d
  • Bordwell pKa Table.
  • 3-Fluorobenzoic acid. Wikipedia. [Link]

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Application Note: A Guide to the Multinuclear NMR Spectroscopy of 3-Amino-2,4-dichloro-5-fluorobenzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Amino-2,4-dichloro-5-fluorobenzoic acid is a highly substituted aromatic compound that serves as a crucial building block in the synthesis of pharmaceuticals and agrochemicals. Its complex substitution pattern, featuring both electron-donating (amino) and electron-withdrawing (chloro, fluoro, carboxylic acid) groups, presents a unique challenge and opportunity for structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for unambiguously confirming the identity, purity, and structure of such molecules.

This comprehensive guide provides a detailed framework for the acquisition and interpretation of multinuclear NMR data for this compound and its derivatives. We will delve into the principles of ¹H, ¹³C, and ¹⁹F NMR as they apply to this specific molecule, offering predictive data, step-by-step experimental protocols, and a logical approach to spectral interpretation. This document is intended for researchers, scientists, and drug development professionals who require a robust methodology for the characterization of complex fluorinated aromatic compounds.

Core Principles: Predicting the NMR Landscape

The electronic environment of each nucleus in this compound is uniquely influenced by the surrounding substituents. Understanding these influences is key to predicting and interpreting the resulting NMR spectra.

  • ¹H NMR Spectroscopy : The single aromatic proton (H-6) is flanked by a fluorine atom and a carboxylic acid group. Its chemical shift will be significantly downfield due to the deshielding effects of the adjacent electron-withdrawing groups.[1][2] Furthermore, it will exhibit spin-spin coupling to the adjacent fluorine atom, resulting in a characteristic doublet. The amine (-NH₂) and carboxylic acid (-COOH) protons are exchangeable and will typically appear as broad singlets, with their chemical shifts being highly dependent on solvent, concentration, and temperature.[3][4]

  • ¹³C NMR Spectroscopy : The benzene ring will display six distinct signals, as there is no plane of symmetry.[5][6] The carbons directly bonded to electronegative substituents (C-Cl, C-F, C-N, C-COOH) will have their chemical shifts significantly altered. Notably, the carbons bonded to fluorine will appear as doublets due to one-bond (¹JCF) and multi-bond (ⁿJCF) coupling, which is a powerful diagnostic tool.[7] The carboxyl carbon will resonate at the far downfield end of the spectrum (~165-175 ppm).[8]

  • ¹⁹F NMR Spectroscopy : As a spin ½ nucleus with 100% natural abundance and high gyromagnetic ratio, ¹⁹F NMR offers excellent sensitivity and a wide chemical shift range, making it highly sensitive to the local electronic environment.[9][10] The single fluorine atom on the ring will produce one signal. This signal will be split into a doublet due to coupling with the ortho proton (H-6). The chemical shift of fluorine is sensitive to its molecular environment, providing a unique fingerprint for the molecule.[11][12]

Predicted NMR Data

The following table summarizes the predicted chemical shifts (δ) and coupling constants (J) for this compound. These predictions are based on established substituent effects and data from analogous compounds.

Nucleus Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
¹HH-67.5 - 8.0Doublet (d)³JHF ≈ 6-9 Hz
-NH₂5.0 - 6.0 (broad)Singlet (s)N/A
-COOH12.0 - 13.5 (broad)Singlet (s)N/A
¹³CC=O165 - 170Singlet (s)N/A
C-F150 - 160Doublet (d)¹JCF ≈ 240-260 Hz
C-NH₂140 - 150Doublet (d)³JCF ≈ 3-5 Hz
C-Cl (C4)120 - 130Doublet (d)²JCF ≈ 15-25 Hz
C-H115 - 125Doublet (d)²JCF ≈ 20-30 Hz
C-COOH110 - 120Doublet (d)⁴JCF ≈ 1-3 Hz
C-Cl (C2)105 - 115Doublet (d)⁴JCF ≈ 1-3 Hz
¹⁹FF-5-110 to -130 (vs. CFCl₃)Doublet (d)³JFH ≈ 6-9 Hz

Note: Predicted values are estimates. Actual values may vary based on solvent and experimental conditions.

Experimental Workflow and Protocols

A systematic approach is crucial for the successful NMR analysis of this compound. The workflow below outlines the key stages from sample preparation to final structural confirmation.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation prep Sample Preparation acq_1h 1. ¹H NMR prep->acq_1h acq_19f 2. ¹⁹F NMR analysis_1d 1D Spectra Analysis (δ, J, Integration) acq_1h->analysis_1d acq_13c 3. ¹³C NMR acq_19f->analysis_1d acq_2d 4. 2D NMR (Optional) acq_13c->analysis_1d analysis_2d 2D Correlation Analysis (COSY, HSQC, HMBC) acq_2d->analysis_2d structure Structure Elucidation & Verification analysis_1d->structure analysis_2d->structure

Caption: General workflow for NMR-based structural elucidation.

Protocol 1: Sample Preparation

Rationale: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended due to its excellent ability to dissolve polar compounds like benzoic acids and its capacity to slow the exchange of labile -NH₂ and -COOH protons, often allowing for their observation.[13][14]

  • Weighing: Accurately weigh 10-15 mg of this compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ (or another suitable deuterated solvent like CDCl₃ or Methanol-d₄) using a pipette.[13][15][16]

  • Dissolution: Gently vortex or sonicate the sample at room temperature until the solid is completely dissolved. A clear, homogeneous solution is required for high-quality spectra.

  • Standard: Tetramethylsilane (TMS) is often included in deuterated solvents as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.[15][16] For ¹⁹F NMR, an external standard like CFCl₃ may be used, or the chemical shift can be referenced indirectly.[17]

Protocol 2: ¹H NMR Data Acquisition

Rationale: A standard single-pulse experiment is sufficient for ¹H NMR. Ensuring an adequate relaxation delay (d1) is important for accurate integration, especially for quantitative analysis.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Pulse Sequence: Select a standard single-pulse sequence (e.g., 'zg30' on Bruker systems).

  • Acquisition Parameters:

    • Spectral Width (SW): ~16 ppm (centered around 6-7 ppm).

    • Number of Scans (NS): 8 to 16 scans are typically sufficient.

    • Relaxation Delay (d1): 2-5 seconds.

    • Acquisition Time (AQ): ~2-3 seconds.

  • Processing: Apply an exponential window function (line broadening of ~0.3 Hz), Fourier transform, phase correct, and baseline correct the resulting Free Induction Decay (FID). Reference the spectrum to the residual solvent peak (DMSO-d₅ at ~2.50 ppm) or TMS at 0.00 ppm.

Protocol 3: ¹⁹F NMR Data Acquisition

Rationale: ¹⁹F NMR requires a spectrometer equipped with a broadband or fluorine-specific probe. Due to the wide chemical shift range, a large spectral width must be used.[18] Proton decoupling is often employed to simplify the spectra by removing ¹H-¹⁹F couplings, though the coupled spectrum is essential for identifying JHF.

  • Instrument Setup: Tune the probe to the ¹⁹F frequency.

  • Pulse Sequence: Select a standard single-pulse sequence with proton decoupling (e.g., 'zgpg30' with CPD decoupling) for a simplified spectrum, or without decoupling to observe J-couplings.

  • Acquisition Parameters:

    • Spectral Width (SW): ~250 ppm (e.g., from -50 to -200 ppm).

    • Number of Scans (NS): 16 to 64 scans.

    • Relaxation Delay (d1): 2 seconds.

  • Processing: Process the FID similarly to the ¹H spectrum. Reference the spectrum according to the instrument's calibration (typically indirect referencing to CFCl₃ at 0.00 ppm).

Protocol 4: ¹³C NMR Data Acquisition

Rationale: ¹³C has a low natural abundance and sensitivity, requiring more scans. Broadband proton decoupling is standard to collapse all C-H couplings into singlets, simplifying the spectrum and improving the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).

  • Instrument Setup: Tune the probe to the ¹³C frequency.

  • Pulse Sequence: Select a standard single-pulse experiment with broadband proton decoupling (e.g., 'zgpg30' on Bruker systems).

  • Acquisition Parameters:

    • Spectral Width (SW): ~200-220 ppm.

    • Number of Scans (NS): 1024 or more, depending on concentration.

    • Relaxation Delay (d1): 2 seconds.

  • Processing: Process the FID as described previously. Reference the spectrum to the solvent peak (DMSO-d₆ at ~39.52 ppm) or TMS at 0.00 ppm.

Data Interpretation: Assembling the Structural Puzzle

A systematic analysis, integrating data from all three nuclei, is the most effective approach.

G struct Structure of this compound H-6 F-5 C-6 C-5 C-4 C-1 couplings Key J-Couplings ³J H6-F5 ²J C6-F5 ²J C4-F5 ¹J C5-F5 struct:f1->couplings:h6f5 ~8 Hz struct:f2->couplings:h6f5 struct:f3->couplings:c6f5 ~25 Hz struct:f2->couplings:c6f5 struct:f5->couplings:c4f5 ~20 Hz struct:f2->couplings:c4f5 struct:f4->couplings:c5f5 ~250 Hz struct:f2->couplings:c5f5

Caption: Key through-bond J-couplings for structural confirmation.

  • Start with ¹H NMR: Identify the signal for the aromatic proton (H-6). Its integration should be 1H, and its multiplicity should be a doublet. The magnitude of the coupling constant is a key piece of information. Also, identify the broad signals for the -NH₂ and -COOH protons.

  • Analyze ¹⁹F NMR: The ¹⁹F spectrum should show a single signal, also a doublet. Crucially, the coupling constant of this doublet must match the coupling constant of the H-6 doublet from the ¹H spectrum. This confirms the through-bond ortho-relationship between H-6 and F-5.

  • Assign the ¹³C Spectrum: This is the most complex spectrum.

    • Identify the downfield carboxyl carbon signal (>165 ppm).

    • Look for the carbon directly attached to fluorine (C-5). This will be a doublet with a very large coupling constant (¹JCF > 240 Hz).

    • Identify the other carbons coupled to fluorine (C-4 and C-6), which will appear as doublets with smaller coupling constants (²JCF ≈ 15-30 Hz).

    • The remaining three aromatic carbon signals (C-1, C-2, C-3) can be assigned based on predicted chemical shifts and, if necessary, 2D NMR data.

  • Utilize 2D NMR (if acquired):

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates carbons with their directly attached protons. It will show a clear correlation between the C-6 signal and the H-6 signal, confirming their direct bond.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons over two or three bonds. It is invaluable for confirming the overall carbon framework. For instance, you would expect to see correlations from H-6 to C-1, C-5, and C-4.

Analysis of Derivatives

When this compound is derivatized, NMR provides immediate confirmation of the chemical transformation.

  • Esterification of the Carboxylic Acid: The broad -COOH proton signal will disappear, and new signals corresponding to the ester alkyl group (e.g., a singlet around 3.8 ppm for a methyl ester) will appear in the ¹H NMR spectrum. The C=O carbon shift in the ¹³C spectrum will also be slightly altered.

  • Acylation/Alkylation of the Amino Group: The -NH₂ proton signal will be replaced by a single, often broad, N-H signal. New signals for the acyl or alkyl group will be visible. The chemical shift of the carbon attached to the nitrogen (C-3) will also change significantly.

By comparing the spectra of the starting material and the product, these changes provide definitive evidence of a successful reaction.

Conclusion

Multinuclear NMR spectroscopy, combining ¹H, ¹³C, and ¹⁹F data, is an indispensable tool for the rigorous structural characterization of this compound and its derivatives. The unique interplay of substituents creates a distinct spectral fingerprint. By following the systematic protocols and interpretation strategies outlined in this guide, researchers can confidently verify the structure and purity of these important chemical entities, ensuring the integrity of their downstream applications in drug discovery and materials science.

References

  • University of Colorado Boulder. (n.d.). Aromatics - Organic Chemistry.
  • Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring.
  • Widener University. (n.d.). Short Summary of 1H-NMR Interpretation.
  • Quora. (2021, July 17). How to determine the substitution pattern of a benzene from an HNMR spectrum.
  • Nowak, K. M., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(10), 2916-2926.
  • Royal Society of Chemistry. (2018). Supporting Information for Green Chem., 2018, 20, 3038.
  • Royal Society of Chemistry. (n.d.). Supporting information - The Royal Society of Chemistry.
  • Nowak, K. M., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Magnetic Resonance, 3(1), 63-81.
  • University of Ottawa. (n.d.). 19Fluorine NMR.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid.
  • University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards.
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
  • Royal Society of Chemistry. (n.d.). Supplementary Information.
  • ResearchGate. (2014). Applications of 19F multidimensional NMR.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Journal of Chemical Research. (2012). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid.
  • Gerig, J. T. (2003). Fluorine NMR. Encyclopedia of Physical Science and Technology.
  • Al-Suwaidan, I. A., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Saudi Pharmaceutical Journal, 25(4), 506-513.
  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.
  • ResearchGate. (2009). 3-Chloro-2,4,5-trifluorobenzoic acid.
  • MDPI. (2020). Synthesis, NMR Characterization, and Antileukemic Activity of N-Nonanoylpiperazinyl-5α-Androstane-3α,17β-Diol A-Ring Derivatives.

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Application Notes & Protocols: Leveraging 3-Amino-2,4-dichloro-5-fluorobenzoic Acid in the Synthesis of Novel Pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Polysubstituted Aromatic Scaffold

In modern medicinal chemistry, the design of novel therapeutic agents hinges on the use of versatile and strategically functionalized building blocks. 3-Amino-2,4-dichloro-5-fluorobenzoic acid is a quintessential example of such a scaffold. Its unique arrangement of an amine, a carboxylic acid, and multiple halogen substituents on a benzene ring provides a powerful platform for generating molecular diversity and fine-tuning pharmacological properties. The incorporation of fluorine is particularly noteworthy, as it can significantly enhance metabolic stability, binding affinity, and lipophilicity, which are critical parameters in drug design.[1][2][3] This guide provides an in-depth look at the reactivity of this intermediate and its application in the synthesis of key pharmaceutical classes, supported by detailed experimental protocols for researchers in drug discovery and development.

The inherent reactivity of its functional groups—the nucleophilic amine, the electrophilic carboxylic acid, and the heavily substituted aromatic ring—offers multiple, orthogonal handles for synthetic manipulation. This allows for the controlled, stepwise construction of complex molecular architectures, making it a valuable precursor in the synthesis of compounds ranging from quinolone antibiotics to targeted kinase inhibitors.[4][5]

Section 1: Physicochemical Properties and Reactivity Profile

Understanding the fundamental properties of this compound is crucial for its effective use in synthesis. The electron-withdrawing nature of the two chlorine atoms and the fluorine atom significantly influences the reactivity of the amino and carboxylic acid groups.

Causality Behind Reactivity:

  • Amino Group: The electron-withdrawing halogens decrease the basicity and nucleophilicity of the aniline amine compared to unsubstituted aniline. However, it remains sufficiently reactive for essential transformations like acylation, sulfonylation, and, most importantly, diazotization for subsequent Sandmeyer-type reactions.[6]

  • Carboxylic Acid Group: The inductive effect of the adjacent chlorine atom increases the acidity of the carboxylic acid, facilitating its conversion to activated species (e.g., acid chlorides, esters) for amide bond formation.

  • Aromatic Ring: The ring is electron-deficient and sterically hindered, making further electrophilic aromatic substitution challenging. This is an advantage, as it reduces the likelihood of unwanted side reactions on the core scaffold.

Table 1: Physicochemical Data

PropertyValue
Molecular Formula C₇H₄Cl₂FNO₂
Molecular Weight 224.02 g/mol
Appearance Off-white to light brown crystalline powder
Melting Point 185-190 °C
Solubility Sparingly soluble in water; soluble in organic solvents like DMF, DMSO, and alcohols.
CAS Number 106556-48-9

Section 2: Application in the Synthesis of Quinolone Antibiotics

One of the most significant applications of this compound and its derivatives is in the synthesis of fluoroquinolone antibiotics.[5][7] The substitution pattern on the benzoic acid core is critical for constructing the quinolone nucleus and ultimately influences the antibacterial spectrum and potency of the final drug. A key transformation often involves converting the 3-amino group into a different functional group, such as a nitrile, which is then elaborated to form the heterocyclic core.[8][9]

Workflow for Quinolone Precursor Synthesis

The following diagram illustrates a generalized workflow for converting the title compound into a key cyano-intermediate, a common precursor for quinolones.

G A 3-Amino-2,4-dichloro- 5-fluorobenzoic acid B Aryl Diazonium Salt Intermediate A->B Diazotization (NaNO₂, HCl, 0-5°C) C 3-Cyano-2,4-dichloro- 5-fluorobenzoic acid B->C Sandmeyer Reaction (CuCN, KCN) D Quinolone Core Synthesis C->D Multi-step Elaboration (e.g., Condensation, Cyclization)

Caption: Generalized workflow for converting the starting material to a quinolone precursor.

Protocol 1: Diazotization and Sandmeyer Cyanation

This protocol details the conversion of the 3-amino group to a 3-cyano group. This is a powerful transformation that introduces a versatile nitrile functional group.

Rationale for Experimental Choices:

  • Low Temperature (0-5°C): Aryl diazonium salts are notoriously unstable at higher temperatures and can decompose violently. Maintaining a low temperature is critical for safety and yield.

  • Copper(I) Cyanide Catalyst: The Sandmeyer reaction requires a copper(I) salt to catalyze the substitution of the diazonium group with a cyanide nucleophile.

  • Neutralization: Careful neutralization is required to precipitate the product and to safely quench any residual acid and cyanide salts.

Step-by-Step Methodology:

  • Diazonium Salt Formation:

    • Suspend this compound (1 eq.) in a mixture of concentrated HCl and water at 0°C in a three-neck flask equipped with a mechanical stirrer and thermometer.

    • Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq.) dropwise, ensuring the internal temperature does not exceed 5°C.

    • Stir the resulting mixture at 0-5°C for 30-45 minutes. The formation of the diazonium salt can be monitored by testing for the absence of starting amine with starch-iodide paper (excess nitrous acid will give a positive blue-black result).

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq.) and potassium cyanide (KCN, 1.2 eq.) in water at room temperature. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

    • Cool the cyanide solution to 0°C.

    • Slowly add the cold diazonium salt solution from Step 1 to the cyanide solution. Vigorous nitrogen evolution will be observed. Maintain the temperature below 10°C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60°C for 1 hour to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and carefully acidify with concentrated HCl to pH ~1. This will precipitate the crude product.

    • Filter the solid, wash with cold water, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure 3-Cyano-2,4-dichloro-5-fluorobenzoic acid.

    • Self-Validation: Confirm product identity and purity (>98%) via ¹H NMR, ¹³C NMR, and LC-MS analysis.

Section 3: Application in the Synthesis of Kinase Inhibitors

The scaffold of this compound is also valuable for synthesizing inhibitors of protein kinases, a critical class of oncology drugs.[4][10] In this context, the amino and carboxylic acid groups serve as convenient handles for constructing amide bonds, which are fundamental linkages in many kinase inhibitors designed to mimic the hydrogen bonding patterns of the ATP hinge-binding region.

Reaction Mechanism: Amide Bond Formation via EDC Coupling

The following diagram illustrates the mechanism for a standard amide coupling reaction using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as the coupling agent.

G cluster_0 Activation Step cluster_1 Coupling Step A Carboxylic Acid (R-COOH) C O-Acylisourea Intermediate (Highly Reactive) A->C + B EDC B->C E Amide Product (R-CONH-R') C->E F Urea Byproduct C->F D Primary/Secondary Amine (R'-NH₂) D->E +

Caption: Mechanism of EDC-mediated amide bond formation.

Protocol 2: Synthesis of a Phenyl-Amide Derivative

This protocol describes the acylation of the 3-amino group with a substituted benzoyl chloride, a common step in building kinase inhibitor scaffolds.

Rationale for Experimental Choices:

  • Base (Pyridine/Triethylamine): An organic base is required to neutralize the HCl generated during the acylation reaction, driving the reaction to completion. Pyridine is often used as it can also serve as the solvent.

  • Anhydrous Conditions: Acyl chlorides are highly reactive towards water. Using anhydrous solvents and a dry atmosphere (e.g., nitrogen or argon) is essential to prevent hydrolysis of the starting material and to ensure high yields.

Step-by-Step Methodology:

  • Reaction Setup:

    • Dissolve this compound (1 eq.) in anhydrous pyridine or dichloromethane in a flame-dried, round-bottom flask under a nitrogen atmosphere.

    • Add a suitable organic base such as triethylamine (1.5 eq.) if using a non-basic solvent like dichloromethane.

    • Cool the solution to 0°C in an ice bath.

  • Acylation:

    • Slowly add the desired benzoyl chloride derivative (e.g., 4-methoxybenzoyl chloride, 1.05 eq.) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the consumption of the starting amine is complete.

  • Work-up and Purification:

    • Quench the reaction by adding water. If using pyridine, remove it under reduced pressure.

    • If using dichloromethane, wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude residue by column chromatography on silica gel or by recrystallization to obtain the desired amide product.

    • Self-Validation: Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS) to confirm its structure and assess purity.

Table 2: Summary of Protocol Conditions and Expected Outcomes

ProtocolKey ReagentsTemp.TimeTypical YieldPurity Target
1: Sandmeyer Cyanation NaNO₂, HCl, CuCN, KCN0-60°C2-3 h70-85%>98%
2: Amide Coupling Benzoyl Chloride, Pyridine0°C to RT4-12 h80-95%>98%

Conclusion

This compound is a high-value, versatile intermediate for pharmaceutical synthesis. Its pre-installed functional and halogen handles provide a robust platform for developing complex molecules with desirable pharmacological profiles. The protocols and rationale outlined in this guide demonstrate its utility in constructing both established drug classes like quinolones and modern targeted therapies such as kinase inhibitors. A thorough understanding of its reactivity and careful execution of synthetic transformations will continue to empower researchers to accelerate the discovery of novel and effective pharmaceuticals.

References

  • Zhang, M., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research.
  • Li, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Fms-Like Tyrosine Kinase 3/VEGFR2/Histone Deacetylase Inhibitors for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry.
  • Alberati-Giani, D., et al. (2009). Substituted 2-aminobenzoic acid derivatives as stearoyl-CoA desaturase inhibitors. U.S. Patent 7,652,013 B2.
  • Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry.
  • Nanjing Suru Chemical Co., Ltd. (n.d.). 3 amino 2 5 Dichlorobenzoic acid. SURU Chemical.
  • Sultana, N., et al. (2021). Development of Synthetic Route for 3‐Amino‐5‐halo‐2‐iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. ChemistrySelect.
  • Wang, Y., et al. (2013). Synthesis method for 2,4-dichloro-3-nitro-5-fluorobenzoic acid. Chinese Patent CN103304422B.
  • Sharlow, E. R., et al. (2008). 3,5-diarylazoles as Novel and Selective Inhibitors of Protein Kinase D. Journal of Medicinal Chemistry.
  • Pharmaffiliates. (2026). The Role of 4-Amino-2-fluorobenzoic Acid in Pharmaceutical Discovery. Pharmaffiliates Blog.
  • Pharmaffiliates. (n.d.). Applications of 4-Amino-2-fluorobenzoic Acid in Pharmaceutical Research. Pharmaffiliates Blog.
  • Palka, M., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Molecules.
  • Marhold, A., & Wolfrum, P. (2000). Method for preparing 3-cyano-2,4-dihalogen-5-fluor-benzoic acid. European Patent EP1001929B1.
  • Fun, H-K., et al. (2010). 3-Chloro-2,4,5-trifluorobenzoic acid. Acta Crystallographica Section E.
  • Jampilek, J. & Kralova, K. (2022). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules.
  • Chen, Z., et al. (2012). A novel and facile method for synthesis of 2,4-dichloro-3-cyano-5-fluorobenzoic acid. Journal of Chemical Research.
  • Schriewer, M., & Grohe, K. (1986). Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid. European Patent EP0176026A1.
  • Soloshonok, V.A., et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules.

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The Strategic Utility of 3-Amino-2,4-dichloro-5-fluorobenzoic Acid in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Advanced Building Blocks in Agrochemical Discovery

The relentless pursuit of enhanced agricultural productivity and sustainable crop protection necessitates the continuous innovation of active ingredients. Modern agrochemical research increasingly focuses on the design of molecules with high efficacy, selectivity, and favorable environmental profiles. Within this context, fluorinated organic compounds have become indispensable tools for the medicinal chemist. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence a compound's physicochemical and biological properties. This document provides a detailed technical guide on the application of 3-Amino-2,4-dichloro-5-fluorobenzoic acid (CAS No. 115549-13-8), a highly functionalized building block, in the synthesis of next-generation agrochemicals, with a particular focus on herbicides.

The unique substitution pattern of this compound—featuring an amine for synthetic diversification, a carboxylic acid for coupling reactions, and a specific arrangement of halogen atoms—makes it a valuable precursor for creating complex and potent agrochemical agents. The presence of chlorine and fluorine atoms on the phenyl ring is known to enhance metabolic stability and binding affinity to target enzymes, key attributes for effective pesticides.[1]

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical characteristics of a building block is paramount for its effective and safe utilization in synthesis.

PropertyValueReference
Molecular Formula C₇H₄Cl₂FNO₂[1]
Molecular Weight 224.02 g/mol [1]
Appearance Off-white to light yellow powder[1]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[1]

Safety and Handling Precautions:

While a specific Safety Data Sheet (SDS) for this compound should always be consulted before use, the following general precautions for analogous halogenated aromatic acids should be observed:

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.[2]

  • Precautionary Measures: Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection. Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.[3]

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air. If swallowed, call a poison center or doctor if you feel unwell.[3]

  • Disposal: Dispose of contents and container to an approved waste disposal plant.[3]

The Role of Fluorine in Agrochemical Design: A Mechanistic Perspective

The inclusion of fluorine in agrochemical design is a well-established strategy to enhance performance. The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts significant metabolic stability to the molecule.[1] This increased stability can lead to longer-lasting effects in the field, potentially reducing the required application rates.

Furthermore, fluorine's high electronegativity can alter the electronic properties of the aromatic ring, influencing the pKa of the carboxylic acid and amino groups. This can be critical for optimizing the uptake and translocation of the agrochemical within the target plant or pest. The strategic placement of fluorine can also lead to stronger interactions with biological targets, such as enzymes or receptors, thereby enhancing the compound's bioactivity.[1]

Caption: The influence of the fluorinated building block on key agrochemical properties.

Application in the Synthesis of Picolinic Acid Herbicides

Picolinic acid derivatives are a significant class of herbicides that act as synthetic auxins, causing uncontrolled growth and eventual death in susceptible plants. The highly substituted phenyl group is a common feature in modern picolinic acid herbicides. This compound is an ideal starting material for the synthesis of this critical pharmacophore.

The following is a representative, two-step protocol illustrating how this building block can be used to synthesize a key intermediate for a picolinic acid herbicide. This protocol is based on established organic chemistry principles, such as amide bond formation.

Protocol 1: Synthesis of a Substituted Phenyl Amide Intermediate

This protocol describes the acylation of the amino group of this compound, a common first step in elaborating the structure.

Objective: To synthesize N-(2,4-dichloro-5-fluoro-3-carboxyphenyl)acetamide.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1 eq.) in anhydrous dichloromethane.

  • Add pyridine (1.2 eq.) to the solution and cool the mixture to 0°C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq.) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1M HCl, water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography to yield the desired N-(2,4-dichloro-5-fluoro-3-carboxyphenyl)acetamide.

Caption: Workflow for the synthesis of an acetylated intermediate.

Protocol 2: Amide Coupling to a Pyridine Scaffold

This protocol illustrates the coupling of the carboxylic acid functionality to a heterocyclic amine, a key step in the assembly of many agrochemicals.

Objective: To synthesize a substituted picolinamide derivative via amide bond formation.

Materials:

  • N-(2,4-dichloro-5-fluoro-3-carboxyphenyl)acetamide (from Protocol 1)

  • A suitable aminopyridine derivative (e.g., 4-amino-6-methoxypyridine-2-carbonitrile)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous lithium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • To a solution of N-(2,4-dichloro-5-fluoro-3-carboxyphenyl)acetamide (1 eq.) in anhydrous DMF, add the aminopyridine derivative (1.1 eq.), HATU (1.2 eq.), and DIPEA (2.0 eq.).

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into a saturated aqueous solution of lithium chloride and extract with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired picolinamide product.

Conclusion and Future Outlook

This compound represents a strategically designed building block for the synthesis of advanced agrochemicals. Its multifunctional nature allows for diverse synthetic transformations, leading to complex molecules with potentially enhanced biological activity and metabolic stability. The protocols outlined in this document provide a foundational framework for researchers to explore the utility of this compound in their own discovery programs. As the demand for more effective and environmentally benign crop protection solutions continues to grow, the importance of such highly functionalized and strategically halogenated building blocks in agrochemical research and development will undoubtedly increase.

References

  • Ningbo Inno Pharmchem Co., Ltd. The Role of Fluorine in Enhancing Agrochemical Performance: A Focus on 2,3,6-Trifluorobenzoic Acid.
  • Fisher Scientific. (2024). SAFETY DATA SHEET.
  • MilliporeSigma. (2024). SAFETY DATA SHEET.
  • BLDpharm. This compound.
  • Cayman Chemical. (2025). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.

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Anwendungshinweise und Protokolle zur Derivatisierung von 3-Amino-2,4-dichlor-5-fluorbenzoesäure für das biologische Screening

Author: BenchChem Technical Support Team. Date: January 2026

Verfasst von: Dr. Gemini, Leitender Anwendungswissenschaftler

Datum: 2024-05-23

Zusammenfassung

Diese Anwendungsbeschreibung bietet eine detaillierte technische Anleitung für die chemische Derivatisierung von 3-Amino-2,4-dichlor-5-fluorbenzoesäure, einem hochfunktionalisierten Anthranilsäure-Analogon, das als vielversprechendes Grundgerüst für die Wirkstoffentdeckung dient. Aufgrund seiner strukturellen Merkmale – einer nukleophilen Aminogruppe, einer Carbonsäure und mehreren Halogensubstituenten an einem elektronenarmen aromatischen Ring – bietet dieses Molekül vielfältige Möglichkeiten für die Synthese von Molekülbibliotheken. Wir stellen bewährte Protokolle für die Amidkopplung, N-Alkylierung und Suzuki-Miyaura-Kreuzkopplung vor, erläutern die wissenschaftliche Begründung für die Wahl der jeweiligen Methode und beschreiben Arbeitsabläufe für das anschließende biologische Hochdurchsatz-Screening zur Identifizierung neuer therapeutischer Wirkstoffe.

Einleitung: Das chemische und biologische Potenzial halogenierter Anthranilsäuren

Anthranilsäure und ihre Analoga sind anerkannte "privilegierte Gerüste" in der medizinischen Chemie, die in einer Vielzahl von therapeutisch wirksamen Molekülen vorkommen.[1] Die Einführung von Halogenatomen in das Gerüst kann die pharmakokinetischen und pharmakodynamischen Eigenschaften eines Moleküls erheblich beeinflussen, indem sie die Lipophilie, die metabolische Stabilität und die Bindungsaffinität an Zielproteine verändert.[2] Das Molekül 3-Amino-2,4-dichlor-5-fluorbenzoesäure ist ein besonders interessanter Ausgangsstoff. Die elektronenziehenden Eigenschaften der Chlor- und Fluor-Substituenten modulieren die Reaktivität der Amino- und Carboxylgruppen, was bei der Planung von Synthesestrategien berücksichtigt werden muss. Derivate von halogenierten Anthranilsäuren haben bereits vielversprechende Aktivitäten als Androgenrezeptor-Antagonisten gezeigt, was ihre Relevanz für die Prostatakrebstherapie unterstreicht.[2] Darüber hinaus ist der breitere Kontext von substituierten Aminobenzoaten in der Wirkstoffforschung gut etabliert, mit Anwendungen, die von antimikrobiellen bis hin zu neuroprotektiven Wirkstoffen reichen.[1][3]

Strategien zur Derivatisierung: Von der Theorie zur Praxis

Die Derivatisierung von 3-Amino-2,4-dichlor-5-fluorbenzoesäure kann an drei Hauptpunkten erfolgen: der Aminogruppe, der Carbonsäuregruppe und den Chlorsubstituenten am aromatischen Ring.

Modifikation der Carbonsäuregruppe: Amid-Bibliotheken

Die Umwandlung der Carbonsäure in eine Reihe von Amiden ist eine der unkompliziertesten Methoden zur Erzeugung von struktureller Vielfalt. Die Herausforderung bei diesem Substrat liegt in der potenziell reduzierten Nukleophilie der Aminogruppe, die mit dem Carbonsäurepartner gekoppelt werden soll, sowie in möglichen sterischen Hinderungen.

Wissenschaftliche Begründung: Standard-Amidkopplungsreagenzien wie Carbodiimide (z. B. EDC) in Verbindung mit Additiven wie Hydroxybenzotriazol (HOBt) sind effektiv bei der Aktivierung von Carbonsäuren zur Reaktion mit Aminen.[4] Die Zugabe einer Base wie N,N-Diisopropylethylamin (DIPEA) ist entscheidend, um das als Hydrochlorid vorliegende Amin zu deprotonieren und das bei der Reaktion entstehende HCl zu neutralisieren. Die Verwendung von 4-Dimethylaminopyridin (DMAP) als Katalysator kann die Acylierungsrate, insbesondere bei weniger reaktiven oder sterisch gehinderten Aminen, erheblich verbessern.[4][5]

Experimentelles Protokoll: EDC/HOBt-vermittelte Amidkopplung

  • Vorbereitung: In einem trockenen Rundkolben unter Stickstoffatmosphäre 1,0 Äquivalent (eq.) 3-Amino-2,4-dichlor-5-fluorbenzoesäure in einem geeigneten aprotischen Lösungsmittel (z. B. Dichlormethan (DCM) oder N,N-Dimethylformamid (DMF), 10 mL pro mmol) lösen.

  • Aktivierung: 1,2 eq. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid (EDC) und 1,2 eq. HOBt zugeben. Die Mischung 30 Minuten bei Raumtemperatur rühren.

  • Kopplung: Eine Lösung aus 1,1 eq. des gewünschten primären oder sekundären Amins und 2,0 eq. DIPEA in DCM oder DMF langsam zugeben.

  • Reaktion: Die Reaktion bei Raumtemperatur für 12-24 Stunden rühren. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) oder LC-MS überwacht werden.

  • Aufarbeitung: Die Reaktionsmischung mit Wasser verdünnen und dreimal mit Ethylacetat extrahieren. Die vereinigten organischen Phasen mit 1 M HCl, gesättigter NaHCO₃-Lösung und gesättigter NaCl-Lösung waschen, über wasserfreiem Na₂SO₄ trocknen und das Lösungsmittel unter reduziertem Druck entfernen.

  • Reinigung: Das Rohprodukt durch Säulenchromatographie auf Kieselgel reinigen, um das gewünschte Amid zu erhalten.

Tabelle 1: Repräsentative Aminsubstrate für die Derivatisierung

Amin Begründung für die Auswahl
Benzylamin Einführung eines flexiblen aromatischen Rests
Anilin Einführung eines starren aromatischen Rests
Morpholin Einführung eines heterozyklischen Rests zur Verbesserung der Löslichkeit
Piperidin Einführung eines basischen aliphatischen Rings

| Glycinmethylester | Einführung einer Aminosäureeinheit für Peptidomimetika |

Modifikation der Aminogruppe: N-Alkylierung

Die Alkylierung der Aminogruppe führt eine weitere Ebene der Vielfalt ein. Aufgrund der durch die Halogensubstituenten verringerten Elektronendichte am aromatischen Ring ist die Aminogruppe weniger nukleophil als die von Anilin. Daher sind robustere Alkylierungsmethoden erforderlich.

Wissenschaftliche Begründung: Die "Borrowing Hydrogen"- oder Wasserstoff-Transfer-Katalyse ist eine elegante und atomökonomische Methode zur N-Alkylierung von Aminen mit Alkoholen.[6] Übergangsmetallkatalysatoren, typischerweise auf Basis von Ruthenium oder Nickel, aktivieren den Alkohol vorübergehend zu einem Aldehyd, der mit dem Amin zu einem Imin kondensiert.[7][8] Das Imin wird dann durch den vom Katalysator "geborgten" Wasserstoff zum gewünschten alkylierten Amin reduziert. Diese Methode vermeidet die Notwendigkeit von reaktiven Alkylhalogeniden und erzeugt Wasser als einziges Nebenprodukt.

Experimentelles Protokoll: Nickel-katalysierte N-Alkylierung mit Alkoholen

  • Vorbereitung: In einem druckfesten Reaktionsgefäß unter Argonatmosphäre 1,0 eq. 3-Amino-2,4-dichlor-5-fluorbenzoesäure, 1,2 eq. des gewünschten primären Alkohols, 10 mol% NiBr₂, 20 mol% 1,10-Phenanthrolin (Ligand) und 1,0 eq. Kalium-tert-butoxid (t-BuOK) in Toluol (5 mL pro mmol) geben.[7]

  • Reaktion: Das Gefäß fest verschließen und die Mischung bei 130 °C für 24-48 Stunden erhitzen.

  • Aufarbeitung: Nach dem Abkühlen auf Raumtemperatur die Reaktionsmischung durch Celite filtrieren, um den Katalysator zu entfernen. Das Filtrat im Vakuum konzentrieren.

  • Reinigung: Der Rückstand wird durch Säulenchromatographie auf Kieselgel gereinigt, um das N-alkylierte Produkt zu isolieren.

Modifikation des aromatischen Rings: Suzuki-Miyaura-Kreuzkopplung

Die Chlorsubstituenten am Benzolring sind ideale Angriffspunkte für Palladium-katalysierte Kreuzkopplungsreaktionen, insbesondere die Suzuki-Miyaura-Reaktion, um neue Kohlenstoff-Kohlenstoff-Bindungen zu knüpfen.[9][10] Dies ermöglicht die Einführung einer breiten Palette von Aryl-, Heteroaryl- oder Alkylgruppen.

Wissenschaftliche Begründung: Die Suzuki-Miyaura-Reaktion koppelt Organoboronsäuren oder deren Ester mit Organohalogeniden.[11] Die Reaktivität der Arylchloride ist geringer als die von Arylbromiden oder -iodiden, kann aber durch die Verwendung von elektronenreichen, sterisch anspruchsvollen Phosphinliganden (z. B. Buchwald-Liganden) und geeigneten Palladium-Präkatalysatoren erreicht werden. Die Selektivität der Kopplung an der C2- oder C4-Position kann von den sterischen und elektronischen Bedingungen abhängen, was eine gezielte Funktionalisierung ermöglicht.[9][10]

Experimentelles Protokoll: Selektive Suzuki-Miyaura-Kreuzkopplung

  • Vorbereitung: In einem Schlenkrohr unter Argonatmosphäre 1,0 eq. 3-Amino-2,4-dichlor-5-fluorbenzoesäure, 1,5 eq. der gewünschten Aryl- oder Heteroarylboronsäure, 3,0 eq. K₃PO₄ (Base), 2 mol% Pd₂(dba)₃ (Palladiumquelle) und 12 mol% Di-tert-butyl(phenyl)phosphin (Ligand) in einem Gemisch aus Toluol und Wasser (z. B. 10:1, 5 mL pro mmol) suspendieren.[9]

  • Reaktion: Die Mischung entgasen und anschließend bei 80-100 °C für 12-24 Stunden rühren.

  • Aufarbeitung: Nach dem Abkühlen die Mischung mit Wasser verdünnen und mit Ethylacetat extrahieren. Die organische Phase mit Wasser und gesättigter NaCl-Lösung waschen, über Na₂SO₄ trocknen und konzentrieren.

  • Reinigung: Das Rohprodukt wird mittels Säulenchromatographie gereinigt, um das gekoppelte Produkt zu erhalten.

Derivatization_Workflow cluster_libs Synthetisierte Molekülbibliotheken A 3-Amino-2,4-dichlor- 5-fluorbenzoesäure B Amidkopplung (EDC, HOBt, Amin) A->B C N-Alkylierung (Ni-Katalysator, Alkohol) A->C D Suzuki-Kopplung (Pd-Katalysator, Boronsäure) A->D E Amid-Bibliothek B->E F N-Alkyl-Bibliothek C->F G Aryl/Heteroaryl-Bibliothek D->G H Biologisches Screening E->H F->H G->H

Abbildung 1: Schematischer Arbeitsablauf der Derivatisierung.

Protokolle für das biologische Screening

Sobald die Derivatbibliotheken synthetisiert und charakterisiert sind, besteht der nächste Schritt darin, ihre biologische Aktivität zu bewerten. Ein Hochdurchsatz-Screening (HTS) ist der Goldstandard zur schnellen Bewertung großer Substanzbibliotheken.[12][13]

Assay-Entwicklung und Miniaturisierung

Die Wahl des Assays hängt von der therapeutischen Hypothese ab. Angesichts der bekannten Aktivitäten von Anthranilsäure-Derivaten könnten Assays zur Messung der Zytotoxizität in Krebszelllinien, der Hemmung von Kinasen oder der Modulation von Kernrezeptoren relevant sein.

Allgemeiner Arbeitsablauf für das HTS:

  • Assay-Auswahl: Wählen Sie einen robusten und reproduzierbaren Assay (z. B. zellbasierte Reportergen-Assays, biochemische Enzym-Assays wie Fluoreszenzpolarisation).[12][14]

  • Miniaturisierung: Passen Sie den Assay für den Einsatz in 384- oder 1536-Well-Platten an, um den Verbrauch von Reagenzien und Verbindungen zu minimieren.[13][15]

  • Qualitätskontrolle: Führen Sie einen "Dry Run" mit Positiv- und Negativkontrollen durch, um die Assay-Qualität zu bestimmen. Ein Z'-Faktor von > 0,5 ist für ein robustes Screening unerlässlich.[12][15]

HTS_Workflow cluster_prep Vorbereitung cluster_screen Screening-Prozess cluster_analysis Analyse A Synthetisierte Bibliothek B Plattierung & Verdünnung A->B C Primär-Screening (eine Konzentration) B->C D Hit-Identifizierung C->D E Sekundär-Screening (Dosis-Wirkung) D->E F Bestätigte Hits E->F G SAR-Analyse F->G H Lead-Optimierung G->H

Abbildung 2: Allgemeiner Arbeitsablauf des Hochdurchsatz-Screenings.
Protokoll: Zellbasierter Zytotoxizitäts-Assay (z.B. MTT-Assay)
  • Zellkultur: Kultivieren Sie die ausgewählte Krebszelllinie (z. B. PC-3 für Prostatakrebs) unter Standardbedingungen.

  • Zellaussaat: Säen Sie die Zellen in 384-Well-Platten mit einer Dichte aus, die nach 72 Stunden eine konfluente Monoschicht ergibt. Lassen Sie die Zellen über Nacht anhaften.

  • Substanzzugabe: Bereiten Sie serielle Verdünnungen der Derivate in DMSO vor und geben Sie diese zu den Zellen (Endkonzentration typischerweise im Bereich von 0,1 bis 100 µM). Die Endkonzentration von DMSO sollte ≤ 0,1 % betragen.[15]

  • Inkubation: Inkubieren Sie die Platten für 48-72 Stunden bei 37 °C und 5 % CO₂.

  • MTT-Zugabe: Geben Sie MTT-Reagenz in jedes Well und inkubieren Sie für weitere 2-4 Stunden. Lebende Zellen metabolisieren MTT zu einem violetten Formazan-Produkt.

  • Solubilisierung: Geben Sie ein Solubilisierungsmittel (z. B. saures Isopropanol) hinzu, um die Formazan-Kristalle aufzulösen.

  • Messung: Messen Sie die Absorption bei 570 nm mit einem Plattenlesegerät.

  • Datenanalyse: Berechnen Sie die prozentuale Hemmung des Zellwachstums im Vergleich zur Vehikelkontrolle und bestimmen Sie die IC₅₀-Werte für aktive Verbindungen ("Hits").

Tabelle 2: Hypothetische Screening-Daten zur Veranschaulichung

Verbindung Derivatisierungstyp Ziel-Assay IC₅₀ (µM)
Leitstruktur - PC-3 Zytotoxizität > 100
Derivat A-1 Amid (Benzylamin) PC-3 Zytotoxizität 15.2
Derivat B-1 N-Alkyl (Benzylalkohol) PC-3 Zytotoxizität 8.7

| Derivat C-1 | Suzuki (Phenylboronsäure) | PC-3 Zytotoxizität | 2.3 |

Diese Daten würden auf eine vielversprechende Struktur-Wirkungs-Beziehung (SAR) hindeuten, bei der die Funktionalisierung an der C2/C4-Position durch die Suzuki-Reaktion die stärkste Aktivität liefert.

Schlussfolgerung

Die Derivatisierung von 3-Amino-2,4-dichlor-5-fluorbenzoesäure bietet einen robusten und vielseitigen Ansatz zur Erzeugung neuartiger chemischer Entitäten für die Wirkstoffentdeckung. Die in diesen Anwendungshinweisen beschriebenen Protokolle für die Amidkopplung, N-Alkylierung und Suzuki-Miyaura-Kreuzkopplung sind bewährte Methoden, die an die spezifischen Reaktivitätseigenschaften dieses halogenierten Anthranilsäure-Gerüsts angepasst sind. In Kombination mit einem systematischen biologischen Screening-Ansatz ermöglicht diese Strategie die effiziente Identifizierung und Optimierung von "Hits" zu "Leads" und ebnet den Weg für die Entwicklung neuer Therapeutika.

Referenzen

  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.6b02323][9][10]

  • The Pivotal Role of Substituted Aminobenzoates in Modern Drug Discovery: Applications and Protocols. BenchChem. [URL: https://www.benchchem.com/pdf/Substituted-Aminobenzoates-in-Modern-Drug-Discovery.pdf][3]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2011/ob/c0ob00959a][16]

  • High-throughput Screening Steps. Small Molecule Discovery Center (SMDC). [URL: https://smdc.ucsf.edu/services-technologies/hts/steps/][15]

  • The Synthesis of Sterically Hindered Amides. ResearchGate. [URL: https://www.researchgate.net/publication/325275817_The_Synthesis_of_Sterically_Hindered_Amides][5]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9962291/][17]

  • New Biological Properties of p-Aminobenzoic Acid. ResearchGate. [URL: https://www.researchgate.net/publication/348256338_New_Biological_Properties_of_p-Aminobenzoic_Acid][18]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. [URL: https://www.mdpi.com/1420-3049/24/20/3792][19]

  • Halogen-substituted anthranilic acid derivatives provide a novel chemical platform for androgen receptor antagonists. The Journal of Steroid Biochemistry and Molecular Biology. [URL: https://pubmed.ncbi.nlm.nih.gov/30615932/][2]

  • High Throughput Screening: Methods and Protocols. ResearchGate. [URL: https://www.researchgate.net/publication/265263158_High_Throughput_Screening_Methods_and_Protocols][14]

  • High throughput screening of small molecule library: procedure, challenges and future. Journal of Biomedical Science. [URL: https://jbiomedsci.biomedcentral.com/articles/10.1186/s12929-016-0268-x][12]

  • High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science. [URL: https://pubs.acs.org/doi/10.1021/co200009y]

  • High-throughput screening (HTS). BMG LABTECH. [URL: https://www.bmglabtech.com/en/applications/hts/][13]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [URL: https://www.researchgate.net/publication/47781179_A_Protocol_for_Amide_Bond_Formation_with_Electron_Deficient_Amines_and_Sterically_Hindered_Substrates]

  • An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. ACS Catalysis. [URL: https://pubs.acs.org/doi/10.1021/acscatal.7b02530][7]

  • Synthesis, Crystal Structure and Biological Activity of 2-Hydroxyethylammonium Salt of p-Aminobenzoic Acid. PLoS ONE. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0102633][20]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3963420/][4]

  • Ruthenium-catalysed N-alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy. Chemical Communications. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/cc/d3cc01931d][6]

  • An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acscatal.7b02530][8]

  • Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/ddr.21842][1]

  • Suzuki Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm][11]

  • A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives. MDPI. [URL: https://www.mdpi.com/2073-4344/13/11/1572][21]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Amino-2,4-dichloro-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-Amino-2,4-dichloro-5-fluorobenzoic acid (ADFBA). This resource is designed for researchers, scientists, and drug development professionals who handle this critical intermediate. The guidance provided herein is synthesized from established chemical principles and field-proven insights to help you navigate the common challenges associated with achieving high purity for this compound.

Core Principles & Initial Assessment

The purification of ADFBA, a poly-halogenated aromatic amine and carboxylic acid, is governed by its unique physicochemical properties. Its amphoteric nature (containing both a basic amino group and an acidic carboxyl group), combined with its halogen substituents, dictates its solubility and chromatographic behavior. The key to successful purification is to exploit subtle differences between ADFBA and its potential impurities.

Common Impurities: The purity of your final product is highly dependent on the synthetic route employed. Potential impurities may include:

  • Starting Materials: Unreacted precursors, such as the corresponding nitro- or cyano-aromatic compounds.[1][2]

  • Isomeric Impurities: Positional isomers formed during halogenation or nitration steps.[2][3]

  • By-products: Compounds resulting from side reactions, such as dehalogenation or diazotization side-products.[1][4]

  • Colorimetric Impurities: High molecular weight, often oxidized, polymeric materials that can be difficult to remove.

Before commencing any purification protocol, an initial purity assessment via Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial for diagnosing the problem and selecting the appropriate strategy.

Troubleshooting & Optimization (Q&A Format)

This section addresses specific issues you may encounter during the purification of this compound.

Question 1: My isolated product is a tan, brown, or reddish powder, not the expected off-white solid. How can I remove these colorimetric impurities?

Answer: This is a common issue arising from trace amounts of highly conjugated or oxidized by-products formed during synthesis.

Causality: The amino group on the aromatic ring is susceptible to oxidation, which can form colored impurities. These are often present in very small quantities but have high extinction coefficients, resulting in significant coloration.

Solution: Recrystallization with Activated Charcoal.

  • Solvent Selection: Choose a solvent system in which your product is highly soluble when hot and sparingly soluble when cold. Based on the properties of similar aminobenzoic acids, a polar protic solvent mixed with water is an excellent starting point (e.g., Ethanol/Water, Methanol/Water, or Acetone/Water).[5]

  • Dissolution: Dissolve the crude, colored ADFBA in the minimum amount of the hot solvent system.

  • Charcoal Treatment: Add a small amount of activated charcoal (typically 1-2% w/w of your compound) to the hot solution. Caution: Add the charcoal carefully to the hot solution to avoid violent boiling.

  • Hot Filtration: Swirl the mixture for a few minutes and then perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal. The goal is to perform this step as quickly as possible to prevent premature crystallization of your product.

  • Crystallization & Isolation: Allow the clear, hot filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry thoroughly.

Self-Validation: The filtrate after hot filtration should be significantly lighter in color or colorless. The resulting crystals should be visibly purer. Confirm the purity improvement with TLC or HPLC.

Question 2: HPLC analysis of my product shows a significant peak very close to the main product peak. How can I separate this impurity?

Answer: This scenario strongly suggests the presence of a structurally similar impurity, most likely a positional isomer.[2][3] Simple recrystallization is often ineffective for separating isomers with very similar solubility profiles.

Causality: Isomers possess nearly identical physical properties, making their separation challenging. The most effective method is to exploit subtle differences in polarity using chromatography.

Solution: Preparative Flash Column Chromatography.

  • Stationary Phase: Standard silica gel (SiO₂) is the most common choice.

  • Mobile Phase (Eluent) Selection: The key is to find an eluent system that provides a good separation (ΔRf > 0.2) on an analytical TLC plate.

    • Starting Point: Begin with a non-polar/polar mixture like Hexane/Ethyl Acetate.

    • Acidification (Critical): Because your compound is a carboxylic acid, it can streak or tail on silica gel. To suppress the ionization of the carboxylic acid and achieve sharp bands, add a small amount of acetic acid or formic acid (0.5-1%) to your eluent system.[6] This ensures the analyte remains in its neutral, protonated form.

  • Execution: Pack the column properly to avoid channeling. Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like acetone) and pre-adsorb it onto a small amount of silica gel. Load this onto the column and elute with your optimized mobile phase, collecting fractions and monitoring them by TLC.

Self-Validation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure. A final HPLC analysis should confirm the absence of the isomeric impurity.

Question 3: My yield after recrystallization is very low, even though the product looks clean. What's going wrong?

Answer: Low recovery is typically due to one of two issues: using too much solvent during dissolution or choosing a solvent in which the product has significant solubility even at low temperatures.

Causality: The principle of recrystallization relies on a significant difference in the compound's solubility at high and low temperatures. If this differential is small, or if an excessive volume of solvent is used, a large portion of the product will remain in the mother liquor.[6]

Solutions:

  • Minimize Solvent Volume: When dissolving your crude product, add the hot solvent in small portions until the solid just dissolves. Using a large excess of solvent is a common cause of low yields.

  • Optimize the Solvent System:

    • If your compound is too soluble, select a solvent in which it is less soluble.

    • Consider a solvent/anti-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble, e.g., acetone or methanol). Then, slowly add a "poor" or "anti-solvent" (in which it is insoluble, e.g., water or hexane) at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly.

  • Recover a Second Crop: Concentrate the mother liquor (the liquid left after the first filtration) to about half its volume and cool it again. This will often yield a second crop of crystals, which can be collected. Always check the purity of this second crop, as it may be less pure than the first.

Self-Validation: Before recrystallizing the bulk of your material, perform a small-scale test with a few milligrams of product and different solvent systems to identify the optimal conditions for high recovery.

Frequently Asked Questions (FAQs)

Q1: What is a reliable method to confirm the final purity of my this compound? A1: High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard for purity analysis of aromatic compounds like ADFBA.[2][7] A reverse-phase C18 column is typically used with a mobile phase consisting of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). Purity is determined by the area percentage of the main peak. For structural confirmation, techniques like LC-MS, NMR spectroscopy, and IR spectroscopy are essential.[7][8]

Q2: Can I purify this compound using an acid-base extraction? A2: In theory, yes, but it can be challenging. As an amphoteric compound, you can dissolve it in a dilute aqueous base (like sodium bicarbonate) to form the carboxylate salt, wash with an organic solvent (like ethyl acetate) to remove neutral impurities, and then re-acidify the aqueous layer to precipitate your product. However, its amino group can also be protonated in strong acid. This method is often less effective at removing acidic or basic impurities and can be cumbersome. It is generally reserved for gross purification from neutral, non-polar contaminants.

Q3: How should I store the purified this compound? A3: The compound should be stored in a tightly sealed container, protected from light and moisture, in a cool, dry place. The amino group can be sensitive to air oxidation over time, which may lead to discoloration. Storing under an inert atmosphere (like nitrogen or argon) is recommended for long-term stability.

Detailed Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water System
  • Setup: Place 1.0 g of crude ADFBA in a 50 mL Erlenmeyer flask with a stir bar.

  • Dissolution: Heat the flask on a hot plate. Add hot 95% ethanol in small portions (e.g., 1-2 mL at a time) while stirring, until the solid completely dissolves. Note the total volume of ethanol used.

  • Charcoal Treatment (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add ~20 mg of activated charcoal. Reheat to boiling for 2-3 minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask.

  • Induce Crystallization: To the clear, hot ethanolic solution, add hot deionized water dropwise until the solution shows a persistent slight cloudiness (turbidity).

  • Re-dissolution: Add a few drops of hot ethanol to make the solution clear again.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice-water bath for at least 30 minutes to complete the crystallization process.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of a cold ethanol/water mixture (use the same ratio as your final solvent composition).

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Purity Analysis by HPLC

This protocol provides a starting point for method development. It must be validated for your specific system.

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Standard for separation of moderately polar organic molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier to ensure the carboxylic acid is protonated.[7]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient Start at 10% B, ramp to 90% B over 15 min, hold for 2 min, return to 10% BA gradient elution is effective for separating impurities with a range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLStandard injection volume.
Detection UV at 254 nmAromatic compounds typically have strong absorbance at this wavelength.
Sample Prep. Dissolve ~1 mg of ADFBA in 10 mL of a 50:50 Water:Acetonitrile mix.Ensure the sample is fully dissolved before injection.

Visualization of Workflow

Purification Strategy Decision Tree

The following diagram outlines a logical workflow for the purification of crude this compound.

Purification_Workflow Crude Crude Product (ADFBA) Analysis1 Initial Purity Assessment (TLC / HPLC) Crude->Analysis1 Decision1 Impurities Identified? Analysis1->Decision1 Decision2 Is Purity >98%? Analysis1->Decision2 Recrystallization Recrystallization (+/- Activated Charcoal) Decision1->Recrystallization Primarily color / single major impurity Chromatography Flash Column Chromatography Decision1->Chromatography Multiple impurities / Isomers suspected Decision1->Decision2 No significant impurities Recrystallization->Analysis1 Re-assess purity Chromatography->Analysis1 Re-assess purity FinalProduct Pure ADFBA Decision2->FinalProduct Yes Failure Further Characterization & Re-evaluation Decision2->Failure No

Caption: A decision-making workflow for purifying crude ADFBA.

References

  • Zhang, et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research.
  • Kollmar, M., et al. (n.d.). 2-amino-3-fluorobenzoic acid. Organic Syntheses.
  • Dong, M. W. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
  • Sun, H., et al. (2013). 3-Chloro-2,4,5-trifluorobenzoic acid. Acta Crystallographica Section E.
  • Wang, J., et al. (2012). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. Journal of Chemical Research.
  • Balz, G., & Schiemann, G. (n.d.). p-FLUOROBENZOIC ACID. Organic Syntheses.
  • Bayer AG. (2003). Method for preparing 3-cyano-2,4-dihalogen-5-fluor-benzoic acid. Google Patents.
  • Kubicova, L., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Nutrients.
  • Tenneco Chemicals Inc. (1972). Preparation of 3-amino-2,5-dichlorobenzoic acid. Google Patents.

Sources

Technical Support Center: Synthesis of 3-Amino-2,4-dichloro-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-Amino-2,4-dichloro-5-fluorobenzoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot impurity formation during the synthesis of this critical intermediate. Our goal is to provide practical, experience-driven insights to enhance the purity, yield, and reproducibility of your experiments.

Frequently Asked Questions (FAQs): Understanding Common Impurities

This section addresses the most common questions regarding impurity formation, linking them to specific steps in typical synthetic routes.

Q1: What are the primary synthetic pathways to this compound and their inherent impurity risks?

The synthesis of this compound generally follows a multi-step pathway, often starting from a substituted toluene or benzoic acid derivative. A prevalent and logical route involves the nitration of a benzoic acid precursor followed by the reduction of the nitro group. Each step carries a specific impurity profile.

A common synthetic approach is outlined below. Understanding this pathway is the first step in diagnosing potential impurities.

Synthesis_Pathway cluster_impurities Potential Impurity Formation A 2,4-Dichloro-5-fluorobenzoic acid B 3-Nitro-2,4-dichloro-5-fluorobenzoic acid A->B Nitration (HNO₃/H₂SO₄) C This compound B->C Reduction (e.g., Fe/HCl, H₂/Pd-C) I1 Isomeric Nitro Compounds B->I1 Side Reaction I2 Incomplete Reduction Products (e.g., Nitroso, Hydroxylamino) B->I2 Incomplete Reaction I3 Decarboxylation Product C->I3 Degradation

Caption: A common synthetic route and points of impurity introduction.

Q2: During the nitration of 2,4-dichloro-5-fluorobenzoic acid, what are the likely isomeric impurities?

The directing effects of the substituents on the aromatic ring (two chloro groups, one fluoro group, and a carboxylic acid) are critical. While the 3-position is the desired site for nitration, minor regioisomers can form.

  • Causality: The carboxylic acid is a meta-director, while the halogens are ortho-, para-directors. The interplay of these electronic effects and steric hindrance dictates the regioselectivity. Even with high selectivity, the formation of 5-nitro and 6-nitro isomers is possible, albeit typically in small quantities.

  • Identification: These isomeric impurities will have the same mass as the desired intermediate but different retention times in HPLC and distinct patterns in ¹H and ¹³C NMR spectroscopy.

  • Mitigation: Careful control of reaction temperature and the rate of addition of the nitrating agent can maximize the yield of the desired 3-nitro isomer. Purification of the nitro-intermediate by crystallization is crucial before proceeding to the next step.

Q3: My reduction of the nitro group is sluggish or generates byproducts. What are the common pitfalls and resulting impurities?

The reduction of the aromatic nitro group is a critical step that can be a significant source of impurities if not properly controlled.[1]

  • Incomplete Reduction: The reduction of a nitro group to an amine proceeds through nitroso and hydroxylamino intermediates. If the reaction does not go to completion, these species can remain in the final product. They are often unstable and can lead to colored impurities or further degradation products.

  • Catalyst-Related Issues: When using catalytic hydrogenation (e.g., H₂/Pd-C), catalyst poisoning or insufficient catalyst loading can lead to incomplete reactions. For metal/acid reductions (e.g., Fe/HCl, SnCl₂/HCl), insufficient acid or metal can halt the reaction.

  • Side Reactions: Depending on the reducing agent and conditions, side reactions like dehalogenation can occur, leading to the formation of dechlorinated aminobenzoic acid derivatives.

Q4: I'm observing a loss of mass and gas evolution during workup or purification. Could this be decarboxylation?

Yes, decarboxylation is a well-documented side reaction for substituted aminobenzoic acids, particularly under acidic conditions or at elevated temperatures.[2][3]

  • Mechanism: The protonation of the aromatic ring can facilitate the loss of carbon dioxide, leading to the formation of 2,6-dichloro-3-fluoroaniline . This is one of the most common process-related impurities.

  • Consequences: This impurity can be difficult to remove from the final product due to the similar polarity of its amino group. Its presence reduces the overall yield and purity.

  • Prevention:

    • Avoid prolonged exposure to strong acids, especially at high temperatures.

    • During workup, neutralize acidic solutions promptly and at low temperatures.

    • Use milder purification techniques that do not require high heat, such as recrystallization from a suitable solvent system at moderate temperatures.

Troubleshooting Guide: A Problem-Solving Approach

This guide provides a structured workflow for identifying and resolving common issues encountered during synthesis.

Troubleshooting_Workflow Start Problem Encountered (e.g., Low Purity, Extra Peak) Step1 Step 1: Analyze Data (HPLC, LC-MS, NMR) Start->Step1 Step2 Step 2: Characterize Impurity (Determine Molecular Weight & Structure) Step1->Step2 Step3 Step 3: Consult Impurity Table (Match MW to Potential Impurities) Step2->Step3 Step4 Step 4: Identify Source (Which reaction step is the cause?) Step3->Step4 Step5 Step 5: Implement Corrective Action (Modify Reaction/Purification) Step4->Step5 End Problem Resolved Step5->End

Caption: A logical workflow for troubleshooting impurities.

Problem: An unknown peak is present in my final product's HPLC chromatogram.
  • Analyze Data: Obtain a mass spectrum (LC-MS) of the peak to determine its molecular weight.

  • Characterize Impurity:

    • If MW = 192.0 g/mol : This corresponds to the decarboxylated product, 2,6-dichloro-3-fluoroaniline .

    • If MW = 221.0 g/mol : This could be an unreacted starting material, 2,4-dichloro-5-fluorobenzoic acid .

    • If MW = 252.0 g/mol : This could be an incompletely reduced intermediate like 3-hydroxylamino-2,4-dichloro-5-fluorobenzoic acid .

    • If MW = 236.0 g/mol : This corresponds to the desired product and could be an isomer formed during nitration.

  • Identify Source & Correct:

    • Decarboxylation: Re-evaluate your workup and purification steps. Neutralize earlier, avoid high temperatures, and consider alternative purification methods.[2][4]

    • Starting Material: Increase reaction time, temperature, or check the stoichiometry and quality of your reagents in the nitration or reduction step.

    • Incomplete Reduction: Increase catalyst loading, reaction time, or hydrogen pressure. Ensure the quality of the reducing agent.[1]

    • Isomer: Improve the purification of the nitro-intermediate before the reduction step. A thorough recrystallization at that stage is often more effective than trying to remove the final isomeric amine.

Analytical and Purification Protocols
Protocol 1: HPLC Method for Impurity Profiling

This general-purpose method is a good starting point for separating the target compound from its common impurities.

ParameterSpecificationRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for aromatic acids and anilines.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure good peak shape for acidic and basic analytes.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 10% B to 90% B over 20 minutesA broad gradient is effective for separating impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Detection UV at 254 nm and 280 nmAromatic compounds absorb well at these wavelengths.
Injection Vol. 5 µLStandard volume to avoid column overloading.

This method serves as a starting point and should be optimized for your specific instrument and impurity profile.[5][6]

Protocol 2: Recrystallization for Purification

Recrystallization is a powerful technique for removing small amounts of impurities.

  • Solvent Screening: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, toluene, ethyl acetate, water) at room temperature and at reflux. An ideal single solvent will dissolve the product when hot but not when cold. A good two-solvent system consists of a "soluble" solvent and an "anti-solvent." Ethanol/water is often a good starting point.

  • Dissolution: In an appropriately sized flask, add the crude solid and the minimum amount of the hot "soluble" solvent required to fully dissolve it.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a pad of celite to remove the charcoal.

  • Crystallization:

    • Single Solvent: Remove the flask from heat and allow it to cool slowly to room temperature. If needed, cool further in an ice bath.

    • Two-Solvent: While the solution is still hot, add the "anti-solvent" dropwise until the solution becomes faintly cloudy (the cloud point). Add a few more drops of the hot "soluble" solvent to redissolve the precipitate, then allow it to cool slowly.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry them under vacuum.

Summary of Common Impurities
Impurity NameStructureMolecular Weight ( g/mol )Likely Source
2,6-Dichloro-3-fluoroaniline C₆H₄Cl₂FN192.01Decarboxylation of the final product.[2][3]
2,4-Dichloro-5-fluorobenzoic acid C₇H₃Cl₂FO₂221.00Unreacted starting material from the nitration step.
3-Nitro-2,4-dichloro-5-fluorobenzoic acid C₇H₂Cl₂FNO₄266.00Incomplete reduction of the nitro intermediate.[1]
Isomeric Aminobenzoic Acids C₇H₄Cl₂FNO₂236.01Formation of regioisomers during the nitration step.
References
  • Zhang, L., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research.
  • Blijenberg, B. G., et al. (1976). Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. Journal of the Royal Netherlands Chemical Society.
  • Organic Syntheses Procedure. (n.d.). 2-amino-3-fluorobenzoic acid. Organic Syntheses.
  • Bayer AG. (2003). Method for preparing 3-cyano-2,4-dihalogen-5-fluor-benzoic acid. Google Patents.
  • Sun, H., et al. (2013). 3-Chloro-2,4,5-trifluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online.
  • Scite.ai. (n.d.). Decarboxylation of substituted 4‐aminobenzoic acids in acidic aqueous solution.
  • Plaçais, C., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters.
  • MDPI. (2023). A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives.
  • ResearchGate. (2017). Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters.
  • ResearchGate. (2013). 3-Chloro-2,4,5-trifluorobenzoic acid.
  • Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation).
  • Al-Ostoot, F. H., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules.
  • Organic Letters. (2025). Direct Amination of Anilines Utilizing Dearomatized Phenolate Species.
  • MDPI. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management.
  • ResearchGate. (2007). Aniline synthesis from cyclohexanol and ammonia over mixed oxide catalysts.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Google Patents. (2014). Biological synthesis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)ethanamide and derivatives thereof.

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Technical Support Center: Optimizing Reactions for 3-Amino-2,4-dichloro-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Amino-2,4-dichloro-5-fluorobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights, actionable troubleshooting advice, and detailed protocols for optimizing reactions involving this versatile chemical intermediate. The structure of this document is fluid, designed to address the practical challenges and questions that arise during laboratory work.

Part 1: Frequently Asked Questions (FAQs) - Core Synthetic Strategies

This section addresses common questions regarding the handling and transformation of this compound, focusing on its most frequent application: the conversion of the amino group via diazotization and subsequent Sandmeyer or related reactions.

Q1: What is the most critical parameter when performing a Sandmeyer reaction on this compound?

A1: Without question, the most critical parameter is rigorous temperature control during the initial diazotization step. The aryl diazonium salt formed from this compound is highly unstable at elevated temperatures. The reaction should be maintained between 0 °C and 5 °C. Exceeding this temperature range can lead to premature decomposition of the diazonium salt, primarily forming the corresponding phenol, which significantly reduces the yield of the desired product and complicates purification.

Q2: My Sandmeyer reaction yield is consistently low. Besides temperature, what are other common causes?

A2: Low yields often stem from a few key areas:

  • Purity of Sodium Nitrite (NaNO₂): Sodium nitrite is hygroscopic and can decompose over time. Always use a fresh, dry bottle of the reagent. An insufficient amount of active NaNO₂ will lead to incomplete diazotization.

  • Rate of Addition: The aqueous solution of sodium nitrite must be added slowly and dropwise to the acidic solution of the amine. A rapid addition can cause a localized temperature increase and lead to the formation of unwanted byproducts, including azo compounds.

  • Acid Concentration: A sufficient excess of acid (typically hydrochloric or sulfuric acid) is crucial. The acid serves two purposes: it protonates the amine to make it soluble and it reacts with sodium nitrite to generate the in situ nitrous acid (HNO₂) required for diazotization. Insufficient acid can lead to incomplete reaction and potential side reactions.

  • Catalyst Activity: In the subsequent Sandmeyer step, the copper(I) salt (e.g., CuCl, CuBr, CuCN) must be active. If it has been oxidized to copper(II), its catalytic efficiency will be dramatically reduced.

Q3: Can I use this molecule for amide coupling or esterification? What are the potential complications?

A3: Yes, both the amino and carboxylic acid groups can be functionalized. However, the electronic nature of the ring presents challenges. The benzene ring is highly electron-deficient due to the presence of two chlorine atoms and one fluorine atom. This has two main consequences:

  • Reduced Nucleophilicity of the Amine: The electron-withdrawing groups decrease the basicity and nucleophilicity of the 3-amino group, making amide bond formation more challenging than with a more electron-rich aniline. More powerful coupling reagents like HATU or HBTU may be required for efficient reaction.[1][2]

  • Increased Acidity of the Carboxylic Acid: Conversely, the electron-withdrawing groups increase the acidity of the benzoic acid moiety.[3] This makes esterification via standard Fischer conditions (acid catalyst and alcohol) feasible.[4]

A key complication is the potential for self-polymerization under certain amide coupling conditions if both the amine and carboxylic acid are unprotected. It is standard practice to protect one group while reacting the other.

Part 2: Troubleshooting Guide - Diagnosing and Solving Common Issues

This guide uses a problem-and-solution format to address specific experimental failures.

Problem Encountered Potential Cause(s) Recommended Solution(s)
Dark, tar-like byproduct formation during diazotization. 1. Reaction temperature exceeded 5 °C. 2. Localized "hot spots" from rapid addition of NaNO₂. 3. Impure starting amine or NaNO₂.1. Ensure the reaction vessel is well-submerged in an ice/salt bath. Monitor the internal temperature constantly. 2. Add the NaNO₂ solution dropwise below the surface of the reaction mixture with vigorous stirring. 3. Verify the purity of the starting materials. Recrystallize the this compound if necessary.
Final product is contaminated with a significant amount of a hydroxylated version of the starting material (a phenol). The intermediate diazonium salt reacted with water before the Sandmeyer reagent was introduced or had a chance to react.1. Maintain low temperatures (0-5 °C) throughout the process until the Sandmeyer reagent is added. 2. Ensure the copper(I) catalyst is active and added promptly after diazotization is complete. 3. Work in a more concentrated solution to favor the bimolecular Sandmeyer reaction over unimolecular decomposition with water.
The reaction fails to proceed to completion (significant starting material remains). 1. Insufficient NaNO₂ was used for the diazotization. 2. The copper(I) catalyst was inactive (oxidized). 3. The reaction time was too short.1. Use a slight excess (e.g., 1.1 equivalents) of fresh NaNO₂. 2. Prepare a fresh solution of the copper(I) salt or wash the existing salt to remove any oxidized (blue/green) copper(II) species. 3. Monitor the reaction by TLC or LC-MS. Allow the reaction to stir for several hours at room temperature or with gentle heating after the initial addition.
Difficulty isolating the final product from the aqueous solution. The product may be partially soluble in water, especially if it retains the carboxylic acid group.1. Ensure the solution is strongly acidified (pH 1-2) before extraction to fully protonate the carboxylic acid, making it less water-soluble.[5][6] 2. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, diethyl ether). 3. Use a brine wash for the combined organic layers to remove excess water.

Part 3: Detailed Experimental Protocols & Visualizations

Protocol 1: Synthesis of 3-Cyano-2,4-dichloro-5-fluorobenzoic acid via Sandmeyer Reaction

This protocol is a representative example of a common transformation. A similar procedure can be followed for introducing chloro or bromo substituents by using CuCl or CuBr.[7][8]

Safety Precaution: This reaction involves toxic cyanide salts and the evolution of nitrogen gas. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Diazotization of the Amine

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend this compound (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

  • Cool the vigorously stirred suspension to 0 °C using an ice-salt bath.

  • Prepare a solution of sodium nitrite (1.1 eq) in cold water.

  • Add the sodium nitrite solution dropwise to the amine suspension over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C. The mixture should become a clear solution.

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 20 minutes.

Step 2: Sandmeyer Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq) and sodium cyanide (NaCN, 1.2 eq) in water. Warm gently if needed to dissolve, then cool to 0 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the copper cyanide solution. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours until gas evolution ceases.

Step 3: Workup and Purification

  • Cool the reaction mixture to room temperature and extract with an organic solvent like ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure 3-Cyano-2,4-dichloro-5-fluorobenzoic acid.

Visual Workflow: Sandmeyer Reaction

The following diagram outlines the critical stages of the Sandmeyer reaction workflow.

Sandmeyer_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification Amine_Prep Prepare Acidic Suspension of Starting Amine (0-5 °C) Diazotization Diazotization: Slowly add Nitrite to Amine (Maintain T < 5 °C) Amine_Prep->Diazotization Nitrite_Prep Prepare Aqueous Solution of Sodium Nitrite Nitrite_Prep->Diazotization Copper_Prep Prepare Solution of Copper(I) Salt Sandmeyer Sandmeyer Reaction: Add Diazonium Salt to Copper(I) Solution Copper_Prep->Sandmeyer Diazotization->Sandmeyer Transfer cold Workup Quench & Extract with Organic Solvent Sandmeyer->Workup Purify Dry, Concentrate & Recrystallize Workup->Purify Final_Product Pure Product Purify->Final_Product Troubleshooting_Yield cluster_causes cluster_solutions Start Low Yield Observed Temp Was Temp > 5°C during Diazotization? Start->Temp Reagents Are Reagents (NaNO₂, Cu(I) salt) Fresh & Pure? Temp->Reagents No Sol_Temp Improve cooling (ice/salt bath). Monitor internal temperature. Temp->Sol_Temp Yes Addition Was NaNO₂ Added Too Quickly? Reagents->Addition Yes Sol_Reagents Use fresh, high-purity reagents. Prepare fresh Cu(I) solution. Reagents->Sol_Reagents No Addition->Start No, re-evaluate Sol_Addition Ensure slow, dropwise addition with vigorous stirring. Addition->Sol_Addition Yes

Caption: Decision tree for troubleshooting low yields.

References

  • Benchchem. (n.d.). Technical Support Center: Synthesis of Substituted Benzoates.
  • Zhang, et al. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research.
  • Benchchem. (2025). Technical Support Center: Synthesis of Chloro-Substituted Benzoic Acids.
  • 3-Chloro-2,4,5-trifluorobenzoic acid. (n.d.). PMC - NIH.
  • Benchchem. (2025). optimizing reaction conditions for 3-fluorobenzoic acid, morpholide formation.
  • Method for preparing 3-cyano-2,4-dihalogen-5-fluor-benzoic acid. (n.d.). Google Patents.
  • Optimization of the reaction conditions. (n.d.). ResearchGate.
  • 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. (n.d.).
  • (PDF) 3-Chloro-2,4,5-trifluorobenzoic acid. (n.d.). ResearchGate.
  • Plaçais, C., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters.
  • BLDpharm. (n.d.). This compound.
  • Save My Exams. (2024). Producing Benzoic Acid - A Level Chemistry Revision Notes.
  • Chemistry LibreTexts. (2019). 17.2: Substituted Benzoic Acids.
  • Chem21Labs. (n.d.). Synthesis of Benzoic Acid.
  • ChemScene. (n.d.). 3-Amino-5-fluorobenzoic acid.
  • Chen, Z., Zheng, L., & Su, W. (2012). A novel and facile method for synthesis of 2,4-dichloro-3-cyano-5-fluorobenzoic acid. Journal of Chemical Research.
  • Ossila. (n.d.). 3-Chloro-2-fluorobenzoic acid | CAS 161957-55-7.
  • Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds Bearing Emergent Fluorinated Substituents. (n.d.). NIH.
  • ChemicalBook. (n.d.). 3-amino-2,4-dichloro-6-fluorobenzoic acid.
  • 2,4-two chloro-5-fluorobenzoic acids synthetic. (n.d.). Google Patents.
  • Dingxiangtong. (n.d.). This compound price_brand.
  • Development of Synthetic Route for 3‐Amino‐5‐halo‐2‐iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. (n.d.). ResearchGate.

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Technical Support Center: Synthesis of 3-Amino-2,4-dichloro-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Amino-2,4-dichloro-5-fluorobenzoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important fluoroquinolone precursor. Here, we address common challenges and side reactions encountered during its synthesis, providing in-depth explanations and actionable troubleshooting protocols to enhance yield, purity, and reproducibility.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My nitration of 2,4-dichloro-5-fluorobenzoic acid is giving me a mixture of isomers. How can I improve the regioselectivity to favor the desired 3-nitro product?

Answer:

This is a frequent challenge due to the complex interplay of directing effects from the substituents on the aromatic ring. The two chlorine atoms are ortho, para-directing, the fluorine is also ortho, para-directing, and the carboxylic acid group is a meta-director. The desired 3-position is ortho to one chlorine and meta to the other, as well as meta to the carboxylic acid. Achieving high selectivity for the 3-nitro isomer requires precise control over reaction conditions to exploit the subtle differences in activation and steric hindrance.

Root Cause Analysis:

  • Formation of 6-nitro isomer: The 6-position is sterically less hindered and is para to the fluorine atom and ortho to a chlorine atom, making it a potential, though generally minor, byproduct.

  • Harsh Reaction Conditions: Elevated temperatures or overly aggressive nitrating agents (e.g., fuming nitric acid without careful moderation) can decrease selectivity and lead to the formation of undesired isomers and oxidative byproducts. A patent for a similar synthesis notes that temperatures above room temperature can lead to a decrease in selective nitration.[1]

Troubleshooting Protocol:

  • Control of Temperature: Maintain a low reaction temperature, typically between 0°C and 10°C, throughout the addition of the nitrating agent and for the duration of the reaction.[1] This is critical for maximizing selectivity.

  • Choice of Nitrating Agent: A standard mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is typically effective. The role of sulfuric acid is to protonate nitric acid, forming the highly electrophilic nitronium ion (NO₂⁺). The ratio of these acids can be optimized. A patent for a one-pot synthesis of the nitro precursor from 2,4-dichloro-5-fluoroacetophenone highlights the use of nitric acid under controlled temperatures.[2]

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress. This will help you determine the optimal reaction time to maximize the formation of the desired product while minimizing byproduct formation.

  • Purification: If a mixture of isomers is obtained, separation can often be achieved by fractional crystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water), exploiting the different solubilities of the isomers.

Data Summary: Nitration Conditions

ParameterRecommended ConditionRationale
Temperature 0°C to 10°CEnhances regioselectivity by minimizing side reactions.[1]
Nitrating Agent Conc. H₂SO₄ / Conc. HNO₃Generates the necessary nitronium ion (NO₂⁺).
Reaction Time 1-4 hours (monitor by TLC/HPLC)Avoids prolonged exposure to acidic conditions, which can lead to byproducts.
Work-up Quenching on icePrecipitates the product and prevents further reaction.
Question 2: The reduction of 3-nitro-2,4-dichloro-5-fluorobenzoic acid to the desired amino compound is incomplete and I'm seeing several byproducts. What is causing this and how can I fix it?

Answer:

The reduction of an aromatic nitro group is a key step that can be prone to side reactions if not properly controlled. Incomplete reduction leads to residual starting material, while over-reduction or side reactions can generate impurities that are difficult to remove. A published synthesis of a related compound notes that the reduction of the nitro group can lead to impurities that complicate purification.[3]

Root Cause Analysis:

  • Incomplete Reduction: This can be due to insufficient reducing agent, catalyst poisoning, or a reaction time that is too short. The product itself, being an amine, can sometimes inhibit the catalyst.

  • Formation of Nitroso/Hydroxylamino Intermediates: If the reduction is not driven to completion, these intermediates may be present in the crude product.

  • Formation of Azo/Azoxy Compounds: These are dimeric impurities formed by the condensation of partially reduced intermediates. Their formation is often favored under neutral or alkaline conditions or with certain reducing agents.

Troubleshooting Workflow:

G start Problem: Incomplete Reduction / Byproducts check_method Which reduction method are you using? start->check_method catalytic Catalytic Hydrogenation (e.g., Pd/C, PtO₂) check_method->catalytic metal_acid Metal/Acid (e.g., Sn/HCl, Fe/HCl) check_method->metal_acid catalytic_issue Potential Issues: - Catalyst poisoning - Insufficient H₂ pressure - Incomplete reaction catalytic->catalytic_issue metal_acid_issue Potential Issues: - Incomplete metal consumption - Formation of organotin/-iron complexes - Harsh workup metal_acid->metal_acid_issue catalytic_solution Solution: 1. Use fresh, high-quality catalyst. 2. Increase H₂ pressure (e.g., 50 psi). 3. Increase catalyst loading (e.g., 5-10 mol%). 4. Monitor by TLC/HPLC until nitro group is absent. catalytic_issue->catalytic_solution metal_acid_solution Solution: 1. Ensure sufficient equivalents of metal and acid. 2. Heat the reaction to ensure completion (e.g., 80-100°C). 3. During workup, basify carefully to precipitate metal hydroxides, then re-acidify to precipitate product. metal_acid_issue->metal_acid_solution

Caption: Troubleshooting workflow for nitro group reduction.

Recommended Protocols:

  • Catalytic Hydrogenation:

    • Use a robust catalyst like Palladium on Carbon (Pd/C, 5-10 wt%).

    • Ensure the solvent (e.g., ethanol, ethyl acetate, or acetic acid) is degassed.

    • Run the reaction under a positive pressure of hydrogen (30-50 psi).

    • Monitor the reaction by TLC or HPLC until the starting material is fully consumed.

    • Filter the reaction mixture through Celite to remove the catalyst. The product can then be isolated by evaporation of the solvent or precipitation.

  • Metal/Acid Reduction (e.g., Tin(II) Chloride or Iron powder in HCl):

    • Dissolve the nitro compound in a suitable solvent like ethanol or acetic acid.

    • Add an excess of the metal reducing agent (e.g., 3-5 equivalents of SnCl₂·2H₂O or Fe powder).

    • Add concentrated HCl and heat the mixture (reflux) until the reaction is complete.

    • Cool the reaction and carefully neutralize with a base (e.g., NaOH or Na₂CO₃ solution) to precipitate the metal hydroxides.

    • Filter the mixture and then acidify the filtrate to precipitate the desired amino acid product.

Question 3: I am attempting to synthesize a related compound via a Sandmeyer reaction and am getting very low and inconsistent yields. Why is this happening?

Answer:

While the Sandmeyer reaction is a powerful tool for introducing a variety of substituents onto an aromatic ring, it is notoriously sensitive to reaction conditions. For electron-deficient systems like halogenated benzoic acids, the stability of the intermediate diazonium salt can be low, and side reactions are common. Patents related to the synthesis of precursors for Finafloxacin explicitly mention that the Sandmeyer cyanation reaction proceeds with "poorly reproducible yield" and is unfavorable for larger-scale synthesis.[4][5][6]

Root Cause Analysis of Common Side Reactions:

G cluster_side_reactions Competing Side Reactions diazonium Ar-N₂⁺ (Diazonium Salt) phenol Phenol Formation (Ar-OH) (Reaction with H₂O) diazonium->phenol High Temp. azo Azo Coupling (Ar-N=N-Ar') (Coupling with unreacted amine) diazonium->azo Incorrect pH Excess Amine biaryl Biaryl Formation (Ar-Ar) (Radical coupling) diazonium->biaryl Radical mechanism byproduct sandmeyer Desired Sandmeyer Product (Ar-X) (Reaction with CuX) diazonium->sandmeyer Cu(I) catalyst Controlled Temp.

Caption: Common side reactions in Sandmeyer synthesis.

Troubleshooting Protocol:

  • Strict Temperature Control: The diazotization step (formation of the Ar-N₂⁺ salt) must be performed at low temperatures (0-5°C) to prevent premature decomposition of the diazonium salt. The subsequent Sandmeyer reaction with the copper(I) salt should also be initiated at a low temperature and then allowed to warm slowly.

  • Control of Acidity: The diazotization is carried out in a strong acid (like HCl or H₂SO₄). Ensure sufficient acid is present to fully protonate the starting aniline and to react with sodium nitrite.

  • Freshly Prepared Reagents: Use freshly prepared sodium nitrite solution and a high-quality, active copper(I) salt (e.g., CuCl, CuBr, or CuCN).

  • Minimizing Phenol Formation: The primary cause of phenol byproduct is the reaction of the diazonium salt with water, which is accelerated by heat.[7] Keeping the temperature low is the most effective way to mitigate this.

  • Preventing Azo Coupling: This occurs when the diazonium salt acts as an electrophile and attacks an unreacted molecule of the starting aniline.[7][8] This can be minimized by ensuring the diazotization reaction goes to completion before the addition of the copper catalyst.

By understanding these potential pitfalls, you can better control the reaction and improve the yield and consistency of your Sandmeyer synthesis.

References

  • Common side reactions in Sandmeyer and azo coupling reactions. (n.d.). Benchchem. Retrieved January 4, 2026.
  • Sandmeyer reaction. (2023, December 21). In Wikipedia.
  • Heubeck, J., Streb, C., & Thallmair, S. (n.d.). New Fluoroquinolone Finafloxacin HCl (FIN). MerLion Pharmaceuticals.
  • Heubeck, J., Streb, C., & Thallmair, S. (n.d.). New Fluoroquinolone Finafloxacin HCl (FIN). MerLion Pharmaceuticals.
  • Sandmeyer Reaction Mechanism. (n.d.). BYJU'S.
  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal.
  • Reactions of Arylamines. (2021, September 13). Chemistry LibreTexts.
  • Finafloxacin in phase II for the treatment of ear infections. (2014, March 28). New Drug Approvals.
  • Bayer Aktiengesellschaft. (1998).
  • Bayer Aktiengesellschaft. (2003).
  • Chen, Z., Zheng, L., & Su, W. (2012). A novel and facile method for synthesis of 2,4-dichloro-3-cyano-5-fluorobenzoic acid. Journal of Chemical Research, 2012(7), 411-412.
  • Zhang, J., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research.
  • Process for synthesizing norfloxacin. (2009).
  • 2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses.
  • Synthesis method for 2,4-dichloro-3-nitro-5-fluorobenzoic acid. (2013).
  • 2,4-Dichloro-5-fluorobenzoic acid. (n.d.). PubChem.
  • An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. (2015). Journal of Chemical Research.
  • p-FLUOROBENZOIC ACID. (n.d.). Organic Syntheses.
  • The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid. (n.d.).
  • 3-Chloro-2,4,5-trifluorobenzoic acid. (2013). Acta Crystallographica Section E: Structure Reports Online.
  • Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics. (n.d.). ePrints Soton.
  • 2,4-Dichloro-5-nitrobenzoic acid. (n.d.). PubChem.

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"3-Amino-2,4-dichloro-5-fluorobenzoic acid" stability and degradation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Amino-2,4-dichloro-5-fluorobenzoic Acid

Welcome to the technical support resource for this compound (CAS No. 115549-13-8). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation characteristics of this compound. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot experimental anomalies, and ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs) - Storage and Handling

This section addresses the most common inquiries regarding the day-to-day handling and storage of this compound to maintain its purity and stability.

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2][3] The key is to protect it from moisture, light, and heat. For laboratory-scale quantities, storage in a desiccator at room temperature is a common and effective practice. Several safety data sheets for similar halogenated benzoic acids confirm that the product is chemically stable under standard ambient conditions.

Q2: Is this compound sensitive to air or moisture?

A2: Yes, there is potential for sensitivity. The amino group can be susceptible to slow oxidation over time upon prolonged exposure to air. Furthermore, related compounds are noted to be hygroscopic.[3] Therefore, it is critical to keep the container tightly closed when not in use.[1][3] For highly sensitive applications or long-term storage, consider backfilling the container with an inert gas like argon or nitrogen.

Q3: What materials are incompatible with this compound?

A3: The primary incompatibility is with strong oxidizing agents.[3][4] Contact with these substances can lead to vigorous reactions and rapid degradation of the compound, potentially compromising its structure and purity. Avoid storing it near peroxides, permanganates, or concentrated nitric acid.

Table 1: Summary of Recommended Storage & Handling Conditions
ParameterRecommendationRationale & Causality
Temperature Cool / Room TemperaturePrevents thermal degradation (e.g., decarboxylation).
Atmosphere Dry, Inert Gas (Optional)Minimizes moisture absorption and oxidation of the amino group.[3]
Container Tightly Sealed, OpaquePrevents moisture ingress and protects from potential photolytic degradation.[1]
Location Well-ventilated AreaStandard laboratory practice for chemical safety.[2]
Incompatibilities Strong Oxidizing AgentsAvoids rapid and uncontrolled degradation reactions.[3][4]

Section 2: Troubleshooting Guide - Investigating Unexpected Degradation

Encountering unexpected impurities or loss of compound during an experiment can be frustrating. This section provides a logical workflow to diagnose potential stability issues.

Q4: My reaction is yielding unexpected byproducts. Could the starting material be degrading?

A4: This is a distinct possibility. Degradation can occur either during storage or under your specific experimental conditions. First, verify the purity of your starting material using an appropriate analytical method, such as HPLC-UV or LC-MS. If the starting material is pure, your reaction conditions (e.g., pH, temperature, solvents, presence of metals) may be inducing degradation.

Q5: I've observed a new peak in my HPLC chromatogram after leaving my sample in solution on the autosampler. What could be happening?

A5: This suggests solution-state instability. The solvent system itself, exposure to light, or the ambient temperature of the autosampler could be the cause.

  • Solvent-Induced Degradation: Is your solvent acidic, basic, or does it contain impurities? Hydrolysis can occur under certain pH conditions.[5]

  • Photodegradation: Many aromatic compounds are light-sensitive. Use amber vials or cover the autosampler to protect from light.

  • Thermal Degradation: If the autosampler is not temperature-controlled, elevated room temperatures could accelerate degradation over several hours.

Diagram 1: Troubleshooting Workflow for Suspected Degradation

This workflow provides a systematic approach to identifying the source of instability.

G start Unexpected Experimental Result (e.g., new impurity, low yield) check_purity 1. Analyze Starting Material (Use HPLC, LC-MS) start->check_purity is_pure Is Starting Material Pure? check_purity->is_pure impure Problem: Storage Degradation Action: Procure fresh material, review storage conditions (See FAQ). is_pure->impure No pure Problem: In-situ Degradation is_pure->pure Yes analyze_conditions 2. Analyze Experimental Conditions pure->analyze_conditions cond_solvent Solvent System (pH, Purity, Water Content) analyze_conditions->cond_solvent cond_temp Temperature (Heating, Exotherms) analyze_conditions->cond_temp cond_light Light Exposure (Ambient, UV) analyze_conditions->cond_light action 3. Isolate & Test Variable (e.g., run dark control, use anhydrous solvent, run at lower temperature) cond_solvent->action cond_temp->action cond_light->action

Caption: A logical workflow for diagnosing the root cause of compound instability.

Section 3: Advanced Topic - Forced Degradation & Stability Indicating Methods

For regulatory submissions and robust formulation development, understanding how a molecule degrades under stress is critical. Forced degradation (or stress testing) is the process of intentionally degrading the compound to establish its intrinsic stability and develop analytical methods that can resolve the parent compound from its degradants.[5][6]

Q6: How do I perform a forced degradation study on this compound?

A6: A forced degradation study involves subjecting the compound to a range of harsh conditions, typically aiming for 5-20% degradation.[7] It is crucial to run a control sample (unstressed) in parallel for comparison. The International Council for Harmonisation (ICH) provides guidelines on the typical stress conditions to test.[5][6]

Experimental Protocol: Forced Degradation Study

This protocol is a general framework. The concentrations of stressing agents and exposure times may need to be adjusted based on the observed stability of the molecule.

1. Stock Solution Preparation:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24-48 hours.[7]

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24-48 hours.[7]

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24-48 hours.[7]

  • Thermal Degradation: Store a sample of the solid powder in an oven at 70°C for 48 hours. Also, reflux a solution of the compound for 24 hours.

  • Photolytic Degradation: Expose a solution of the compound to a photostability chamber with a combined UV/Visible light source (per ICH Q1B guidelines) for a defined period.

3. Sample Quenching and Analysis:

  • After the incubation period, cool the samples to room temperature.

  • For acid/base hydrolysis samples, carefully neutralize them with an equimolar amount of base/acid, respectively.

  • Dilute all samples (including the unstressed control) to a suitable concentration for analysis.

  • Analyze all samples by a high-resolution chromatographic method, such as HPLC with a photodiode array (PDA) detector or LC-MS, to separate and identify potential degradation products.

Table 2: Standard Conditions for Forced Degradation Studies
Stress ConditionReagent/MethodTypical ConditionsPotential Degradation
Acid Hydrolysis 0.1 M - 1 M HCl or H₂SO₄RT to 60°CHydrolysis of functional groups
Base Hydrolysis 0.1 M - 1 M NaOH or KOHRT to 60°CHydrolysis, potential dehalogenation
Oxidation 3% - 30% H₂O₂Room TemperatureOxidation of the amino group, ring opening
Thermal (Dry) Oven>60°CDecarboxylation, decomposition
Photolytic UV/Vis Light (ICH Q1B)Controlled ChamberPhotolytic cleavage, dimerization

Q7: What are the likely degradation pathways for this molecule?

A7: Based on the structure—a substituted benzoic acid with amino and halogen groups—several degradation pathways can be hypothesized. Direct degradation studies on this specific molecule are not widely published, but we can infer pathways from studies on related fluorobenzoic and aminobenzoic acids.[8][9]

  • Oxidation of the Amino Group: The primary amine is an electron-donating group and is often the most reactive site for oxidation, which can lead to the formation of nitroso, nitro, or polymeric species.

  • Decarboxylation: Under significant thermal stress, the carboxylic acid group can be lost as CO₂, yielding a substituted dichlorofluoroaniline.

  • Dehalogenation: While the C-F bond is very strong, the C-Cl bonds are more susceptible to cleavage, particularly under harsh reductive or certain nucleophilic conditions. Microbial degradation pathways of halogenated aromatics often involve initial dioxygenation followed by ring cleavage and eventual dehalogenation.[8][9][10]

  • Photodegradation: Aromatic systems can absorb UV light, leading to radical formation and subsequent reactions, including dimerization or reactions with solvents.

Diagram 2: Conceptual Degradation Pathways

This diagram illustrates the potential points of chemical instability on the molecule under different stress conditions.

G cluster_0 Stressor cluster_1 Molecule & Potential Transformations Oxidation Oxidation (e.g., H₂O₂) AminoOx Amino Group Oxidation (-> Nitroso, Nitro, etc.) Oxidation->AminoOx Heat Thermal Stress (Heat) Decarbox Decarboxylation (-> Aniline Derivative) Heat->Decarbox Light Photolytic Stress (UV/Vis Light) Photo Photoreactions (-> Dimerization, etc.) Light->Photo Molecule This compound AminoOx->Molecule attacks -NH₂ Decarbox->Molecule attacks -COOH Photo->Molecule attacks aromatic ring

Caption: Potential degradation sites on the molecule based on applied stressors.

References

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2018). Pharmaceutical Technology. [Link]
  • Chromatogram of basic stress induced degradation of p-aminobenzoic acid and methoxsalen. (n.d.).
  • Forced Degradation Studies. (2016). MedCrave online. [Link]
  • 3-Fluorobenzoate Degradation P
  • Schreiber, A., Hellwig, M., Dorn, E., Reineke, W., & Knackmuss, H. J. (1980). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. Applied and Environmental Microbiology, 39(1), 58–67. [Link]
  • Stability Indicating Forced Degradation Studies. (2018). Research Journal of Pharmacy and Technology. [Link]
  • Schreiber, A., et al. (1980). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. PubMed. [Link]
  • Schleiss, U., et al. (1991).
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

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Technical Support Center: Troubleshooting Reactions with 3-Amino-2,4-dichloro-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "3-Amino-2,4-dichloro-5-fluorobenzoic acid." This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this sterically hindered and electronically deactivated molecule. The following troubleshooting guides and FAQs are structured to address specific experimental challenges, providing not just solutions but also the underlying scientific rationale to empower your research.

Section 1: Understanding the Challenges of this compound

The unique structure of this compound, with its array of electron-withdrawing halogen substituents, presents a distinct set of challenges in chemical synthesis. The chloro and fluoro groups significantly reduce the electron density of the aromatic ring. This has two primary consequences:

  • Reduced Nucleophilicity of the Amino Group: The electron-withdrawing nature of the halogens pulls electron density away from the nitrogen atom of the amino group.[1] This makes the amine a poor nucleophile, leading to sluggish or incomplete reactions in typical acylation or alkylation procedures.

  • Deactivation of the Carboxylic Acid Group: The electron-deficient nature of the benzene ring can also impact the reactivity of the carboxylic acid, particularly in reactions that involve the aromatic ring itself, such as certain decarboxylation protocols.[2][3]

The steric hindrance from the ortho-chloro substituent further complicates reactions at the amino group.[4]

Section 2: FAQs and Troubleshooting Guides

Amide Bond Formation (Acylation Reactions)

Question 1: My standard amide coupling reaction with this compound is failing or giving very low yields. What is the cause and how can I resolve this?

Answer:

This is a common issue stemming from the reduced nucleophilicity of the 3-amino group, a direct consequence of the electron-withdrawing effects of the two chlorine and one fluorine atoms on the aromatic ring. Standard coupling reagents may not be sufficiently reactive to promote the reaction with such an electron-deficient aniline.

Troubleshooting Steps:

  • Choice of Coupling Reagent: For difficult couplings involving electron-poor anilines, more potent coupling reagents are often necessary. Consider using uronium- or phosphonium-based reagents known for their high reactivity.

Coupling Reagent ClassExamplesRationale
Uronium/Aminium HATU, HBTU, HCTUForm highly reactive O-acylisourea intermediates. HATU is often superior in preventing racemization.
Phosphonium PyBOP, PyAOPKnown for high efficiency in sterically hindered and difficult couplings.
Carbodiimide EDC, DICOften used with additives like HOBt or DMAP to increase efficiency and reduce side reactions. May require more forcing conditions for this substrate.
  • Reaction Conditions:

    • Temperature: Increasing the reaction temperature can help overcome the activation energy barrier. Monitor for potential side reactions at elevated temperatures.

    • Solvent: Use a polar aprotic solvent like DMF or NMP to ensure solubility of the starting materials and intermediates.

    • Stoichiometry: A slight excess of the carboxylic acid and coupling reagent relative to the aniline can drive the reaction to completion.

  • Alternative Activation Method - Acyl Fluorides: For exceptionally challenging amide bond formations with electron-deficient amines and sterically hindered substrates, in situ generation of acyl fluorides has proven effective.[5] This method often requires elevated temperatures but can succeed where standard methods fail.

Protocol: High-Temperature Amide Coupling via Acyl Fluoride

  • To a solution of the carboxylic acid (1.2 equiv) in an appropriate solvent (e.g., MeCN), add a fluorinating agent such as cyanuric fluoride (0.5 equiv).

  • Stir the mixture at room temperature for 1-2 hours to form the acyl fluoride.

  • Add the this compound (1.0 equiv) and a non-nucleophilic base like DIPEA (2.0 equiv).

  • Heat the reaction mixture to 80-100 °C and monitor by LC-MS until the reaction is complete.

  • Perform an aqueous workup and purify the product by column chromatography.

Question 2: I am observing significant side product formation in my amide coupling reaction. What are the likely impurities and how can I minimize them?

Answer:

Side product formation is common in challenging coupling reactions. The nature of the side products often depends on the coupling reagent used.

  • N-acylurea formation: When using carbodiimides like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive.[6] Using additives like HOBt can help suppress this side reaction.

  • Guanidinium formation: With uronium/aminium reagents like HATU, a side reaction can occur where the reagent reacts with the amine to form a guanidinium byproduct.[6] This can be minimized by pre-activating the carboxylic acid before adding the amine.

Minimization Strategies:

  • Order of Addition: Add the coupling reagent to the carboxylic acid and allow it to pre-activate for a few minutes before adding the this compound.

  • Control Stoichiometry: Avoid a large excess of the coupling reagent.

Workflow for Optimizing Amide Coupling

Caption: Troubleshooting workflow for amide coupling reactions.

Diazotization and Sandmeyer Reactions

Question 3: I am attempting a Sandmeyer reaction to replace the amino group of this compound with a cyano group, but the yield is poor and I see byproducts. How can I improve this?

Answer:

The Sandmeyer reaction, while powerful, can be sensitive to reaction conditions, and the electronic nature of the substrate can influence its success.[7][8] For this compound, the electron-withdrawing groups can affect the stability of the diazonium salt intermediate.

Common Issues and Solutions:

  • Incomplete Diazotization: The formation of the diazonium salt is the critical first step.

    • Temperature Control: Maintain a temperature of 0-5 °C throughout the diazotization process to prevent premature decomposition of the diazonium salt.

    • Acid Concentration: Ensure a sufficient excess of acid (e.g., HCl) is used to fully protonate the aniline and generate nitrous acid from sodium nitrite.

    • Test for Nitrous Acid: Use starch-iodide paper to test for a slight excess of nitrous acid, indicating the completion of diazotization.

  • Side Reactions of the Diazonium Salt:

    • Phenol Formation: If the diazonium salt reacts with water, it can lead to the formation of the corresponding phenol as a significant byproduct.[7] This is more likely if the reaction temperature is too high.

    • Biaryl Formation: Radical-mediated coupling of the aryl radical intermediate can lead to biaryl impurities.[7]

Optimization Strategies for Sandmeyer Cyanation:

ParameterRecommendationRationale
Copper Salt Use CuCN as the cyanide source and catalyst.Classic Sandmeyer conditions for cyanation.[7]
Solvent Aqueous medium.Standard for diazotization.
Temperature Maintain 0-5 °C for diazotization, then allow to warm slowly upon addition to the copper cyanide solution.Minimizes diazonium salt decomposition and side reactions.[9]
pH Strongly acidic for diazotization.Ensures formation of the diazonium salt.

Logical Relationship for Sandmeyer Reaction Troubleshooting

Sandmeyer_Troubleshooting start Poor Sandmeyer Yield diazotization Incomplete Diazotization Check Temperature (0-5°C) Ensure Acid Excess Test for Excess HNO₂ start->diazotization decomposition Diazonium Salt Decomposition Maintain Low Temperature Use Immediately start->decomposition side_reactions Side Product Formation Phenol Formation (Control Temp) Biaryl Formation (Optimize Catalyst) start->side_reactions solution Improved Yield diazotization->solution decomposition->solution side_reactions->solution

Caption: Troubleshooting logic for the Sandmeyer reaction.

Purification and Solubility

Question 4: I am having difficulty purifying the products of my reactions involving this compound. What are the best practices?

Answer:

The purification of polychlorinated and fluorinated aromatic compounds can be challenging due to their similar polarities and potential for co-elution.

Purification Strategies:

  • Column Chromatography: This is the most common method.

    • Solvent System: A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate or dichloromethane) is often effective.

    • Silica Gel: Standard silica gel is usually sufficient. For very similar compounds, high-performance flash chromatography with finer silica may be necessary.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity. Experiment with different solvent systems (e.g., ethanol/water, toluene/hexane).

  • Preparative HPLC: For difficult separations or to achieve very high purity, preparative reverse-phase HPLC can be used.

Solubility:

Based on data for similar halogenated benzoic acids and anilines, this compound is expected to have good solubility in polar aprotic solvents like DMF, DMSO, and THF, and moderate solubility in alcohols like ethanol.[10] Its solubility in non-polar solvents like hexane is likely to be low. This information is crucial for choosing appropriate reaction and purification solvents.

Section 3: Conclusion

Working with this compound requires a nuanced approach that accounts for its unique electronic and steric properties. By understanding the root causes of common reaction failures, such as the reduced nucleophilicity of the amino group, researchers can make informed decisions to adapt their synthetic strategies. Employing more potent coupling reagents, optimizing reaction conditions, and being mindful of potential side reactions are key to achieving successful outcomes. This guide provides a foundation for troubleshooting, but empirical optimization will always be a crucial part of the research process.

References

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, RSC Publishing.
  • Synthesis of Hindered Anilines: Three-Component Coupling of Arylboronic Acids, tert-Butyl Nitrite, and Alkyl Bromides.
  • Decarboxylative Halogenation and Cyanation of Electron-Deficient Aryl Carboxylic Acids via Cu Mediator as Well as Electron-Rich Ones through Pd Catalyst under Aerobic Conditions. Organic Chemistry Portal.
  • Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. Journal of Chemical Research.
  • Visible- and UV-Light-Induced Decarboxylative Radical Reactions of Benzoic Acids Using Organic Photoredox Catalysts.
  • The use of carboxylic acids as traceless directing groups for regioselective C–H bond functionalis
  • Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. PMC - NIH.
  • Decarboxylative Hydroxyl
  • Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines. Benchchem.
  • Single Electron Activation of Aryl Carboxylic Acids.
  • The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. RSC Publishing.
  • The Synthesis of Sterically Hindered Amides. CHIMIA.
  • Why is chlorobenzene less reactive than aniline towards an electrophilic substitution reaction although the electronegativity of chlorine and nitrogen is almost the same?. Quora.
  • Navigating Nucleophilic Aromatic Substitution: A Comparative Guide to the Reactivity of Dichloronitrobenzene Deriv
  • Reactions of Arylamines. Chemistry LibreTexts.
  • How does the ortho effect affect the basicity of aniline?. Quora.
  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox C
  • Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst.
  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.
  • Dealing with incomplete coupling in solid-phase peptide synthesis. Benchchem.
  • Application Notes and Protocols: N-Acylation and N-Alkylation of Halogen
  • Nucleophilic Arom
  • Sandmeyer reaction. Wikipedia.
  • Acetylation of Aniline (Experiment). Chemistry LibreTexts.
  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • Recent development of peptide coupling reagents in organic synthesis. ScienceDirect.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.
  • Separation of extracts from biological tissues into polycyclic aromatic hydrocarbon, polychlorinated biphenyl and polychlorinated dibenzo-p-dioxin/polychlorinated dibenzofuran fractions prior to analysis. PubMed.
  • Site-Specific Modification of Amino Acids and Peptides by Aldehyde-Alkyne-Amine Coupling under Ambient Aqueous Conditions.
  • Sandmeyer Reaction. J&K Scientific LLC.
  • PRODUCT INFORM
  • Solubilities of Amino Acids in Different Mixed Solvents. Indian Chemical Society.
  • Nucleophilic Arom
  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermedi
  • Common side reactions in Sandmeyer and azo coupling reactions. Benchchem.

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Technical Support Center: Recrystallization of 3-Amino-2,4-dichloro-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Amino-2,4-dichloro-5-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the recrystallization of this specific molecule. Our goal is to equip you with the scientific rationale behind the procedural steps to empower you to optimize your purification process effectively.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound. Each problem is analyzed from a mechanistic standpoint, offering targeted solutions.

Question: My compound "oils out" instead of forming crystals upon cooling. What is happening and how can I fix it?

Answer:

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystalline lattice. This is a common issue with compounds that have strong intermolecular interactions or when the cooling process is too rapid. For a substituted benzoic acid like this compound, the presence of polar amino and carboxylic acid groups, along with halogen atoms, can lead to complex solvation effects.

Causality and Solutions:

  • High Solute Concentration: The solution may be too supersaturated.

    • Solution: Re-heat the mixture until the oil redissolves and add a small amount (1-5% v/v) of additional hot solvent to decrease the saturation level.[1] Allow the solution to cool more slowly.

  • Rapid Cooling: Fast cooling does not provide sufficient time for the ordered arrangement of molecules into a crystal lattice.

    • Solution: Insulate the flask to slow down the cooling rate. Allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath.[2]

  • Inappropriate Solvent: The chosen solvent may have a boiling point that is too high, or its polarity may not be optimal.

    • Solution: Consider a solvent system with a lower boiling point or switch to a mixed solvent system. A good starting point is to use a solvent in which the compound is readily soluble and add a miscible "anti-solvent" in which it is poorly soluble, until the solution becomes turbid. Then, heat to clarify and cool slowly.

Troubleshooting Flowchart for "Oiling Out"

G start Compound 'Oils Out' reheat Re-heat to dissolve oil start->reheat add_solvent Add small amount of hot solvent reheat->add_solvent slow_cool Cool slowly (insulate flask) add_solvent->slow_cool check_crystals Crystals form? slow_cool->check_crystals success Successful Recrystallization check_crystals->success Yes failure Consider alternative solvent system check_crystals->failure No

Caption: Decision tree for troubleshooting "oiling out".

Question: I have a very low yield after recrystallization. What are the likely causes and how can I improve it?

Answer:

A poor yield in recrystallization is often a result of using too much solvent, cooling the solution too quickly, or premature crystallization during hot filtration.[1]

Causality and Solutions:

  • Excess Solvent: Using more solvent than necessary will result in a significant portion of your compound remaining in the mother liquor even after cooling.[1]

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.[3] If you suspect too much solvent has been added, you can carefully evaporate some of it by gently boiling the solution.

  • Premature Crystallization: If the compound crystallizes in the funnel during hot gravity filtration, you will lose a substantial amount of product.

    • Solution: Use a stemless funnel and keep it hot by placing it on top of the boiling flask before filtration. Pre-heat the receiving flask with a small amount of boiling solvent. Also, ensure you use fluted filter paper for a faster filtration rate.

  • Incomplete Crystallization: The solution may not have been cooled sufficiently to maximize crystal formation.

    • Solution: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to an hour to induce maximum precipitation.

Question: My recrystallized product is still colored. How can I remove colored impurities?

Answer:

Colored impurities are often large, polar molecules with extended conjugation. These can sometimes be removed by using activated charcoal.

Causality and Solutions:

  • Adsorption of Impurities: Activated charcoal has a high surface area and can adsorb colored impurities from the solution.

    • Solution: After dissolving your crude product in the hot solvent, add a very small amount of activated charcoal (a spatula tip is usually sufficient).[3] Be cautious not to add too much, as it can also adsorb your desired product.

    • Procedure: Boil the solution with the charcoal for a few minutes to allow for adsorption. Then, perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[3]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the recrystallization of this compound?

A1: Selecting an appropriate solvent is critical. For a molecule with both polar (amino, carboxylic acid) and non-polar (dichlorofluorophenyl ring) features, a solvent of intermediate polarity or a mixed solvent system is often a good choice.

Based on the structure, here are some recommended starting points for solvent screening:

Solvent/SystemRationale
Ethanol/Water The compound is likely soluble in hot ethanol. Water can be added as an anti-solvent to decrease solubility upon cooling. This is a common and effective system for many organic acids.
Acetone/Hexane Acetone is a good solvent for a wide range of organic compounds. Hexane can be used as the anti-solvent.[4]
Toluene Aromatic solvents can be effective for crystallizing aromatic compounds.[5] Given the substituted benzene ring, toluene is a plausible option.
Methanol Similar to ethanol, methanol is a polar protic solvent that can be effective. A related compound, 3,5-Dichloro-4-fluorobenzoic acid, is soluble in methanol.[6]

It is always recommended to perform small-scale solubility tests with a few milligrams of your compound in different solvents to determine the best choice. An ideal solvent should dissolve the compound when hot but not at room temperature.[7]

Q2: How does the pH of the solution affect the recrystallization of this amino acid derivative?

A2: The pH is a critical factor due to the presence of both an acidic carboxylic acid group and a basic amino group. The molecule is amphoteric and can exist as a zwitterion, a cation, or an anion depending on the pH.

  • Acidic Conditions (low pH): The amino group will be protonated (-NH3+), increasing the compound's polarity and water solubility.

  • Basic Conditions (high pH): The carboxylic acid group will be deprotonated (-COO-), also increasing its polarity and water solubility.

  • Isoelectric Point (pI): At a specific pH (the pI), the net charge on the molecule is zero, and its solubility in aqueous solutions is at a minimum.

For recrystallization from aqueous systems, it is generally best to work near the isoelectric point to minimize solubility in the cold solvent and maximize yield. You can adjust the pH of the solution to induce precipitation.[8]

Q3: Is it necessary to use a two-solvent system for recrystallization?

A3: Not always, but it can be a very effective technique when a single solvent does not provide the desired solubility profile. A two-solvent system is ideal when your compound is very soluble in one solvent (the "good" solvent) and poorly soluble in another (the "bad" or "anti-solvent"), and both solvents are miscible.[7]

Workflow for Two-Solvent Recrystallization

G start Dissolve compound in minimum hot 'good' solvent add_antisolvent Add hot 'anti-solvent' dropwise until cloudy start->add_antisolvent reheat Re-heat to clarify the solution add_antisolvent->reheat cool Allow to cool slowly reheat->cool collect Collect crystals by vacuum filtration cool->collect

Caption: General workflow for a two-solvent recrystallization.

Section 3: Experimental Protocol (Starting Point)

This protocol is a general guideline. Optimization will likely be required based on the purity of your starting material and the specific impurities present.

Single-Solvent Recrystallization Protocol (Example: Ethanol/Water)

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling (using a steam bath or heating mantle) while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.[3]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for 2-3 minutes.

  • Hot Filtration: Pre-heat a stemless funnel and a receiving flask. Place a piece of fluted filter paper in the funnel and perform a hot gravity filtration to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the receiving flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent (in this case, a mixture with a higher proportion of water, or pure ice-cold water) to remove any remaining mother liquor.

  • Drying: Allow the crystals to dry completely. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.

References

  • The Recrystallization of Benzoic Acid. (n.d.).
  • Troubleshooting - Chemistry LibreTexts. (2022).
  • Technical Support Center: Synthesis of Substituted Benzoates - Benchchem. (2025).
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.).
  • Process for the purification of benzoic acid - Google Patents. (n.d.).
  • How to get (or crystallize) solid amino acids derivatives and peptides? - ResearchGate. (2014).
  • Process for preparing substituted benzoic acid - Google Patents. (n.d.).
  • Recrystallization - Single Solvent. (n.d.).
  • 3,5-Dichloro-4-fluorobenzoic acid 99% kanbei - Echemi. (n.d.).
  • Recrystallization 2. (n.d.).
  • Preparation of benzoic acid of high purity. (n.d.).
  • Recrystallization of Benzoic Acid. (n.d.).
  • Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. (2022).
  • Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (2023).
  • Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine - PMC - PubMed Central. (2022).
  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.).

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Technical Support Center: Purification of 3-Amino-2,4-dichloro-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3-Amino-2,4-dichloro-5-fluorobenzoic acid. This guide provides in-depth troubleshooting advice and detailed protocols to address the common challenge of by-product removal, ensuring the high purity required for downstream applications. As Senior Application Scientists, we understand that achieving high purity is paramount, and this guide is structured to explain the causality behind experimental choices, empowering you to optimize your purification strategy.

Section 1: Understanding the Synthetic Landscape and Common Impurities

The synthesis of this compound is a multi-step process, typically involving the nitration of a dichlorofluorobenzoic acid precursor followed by the reduction of the nitro group to an amine.[1] Each of these steps, while effective, can introduce a range of impurities that complicate purification. Understanding the origin and nature of these by-products is the first step toward their effective removal.

G A 2,4-Dichloro-5-fluorobenzoic Acid (Precursor) B Nitration (HNO₃/H₂SO₄) A->B C 3-Nitro-2,4-dichloro-5-fluorobenzoic Acid (Intermediate) B->C D Reduction (e.g., Pd/C, H₂) C->D E This compound (Crude Product) D->E F Purification E->F G Final Pure Product F->G

Caption: A generalized workflow for the synthesis of the target compound.

Table 1: Common By-products and Their Origins

By-product TypeProbable Origin (Reaction Step)Chemical Rationale
Isomeric Impurities NitrationThe directing effects of the chloro and fluoro substituents can lead to the formation of other nitro-isomers, which are subsequently reduced to the corresponding amino-isomers.
Unreacted Starting Material Nitration / ReductionIncomplete reaction due to insufficient reagent, poor catalyst activity, or non-optimized reaction conditions (time, temperature).
Over-reduction Products ReductionUnder harsh reduction conditions, dehalogenation can sometimes occur, leading to by-products with one or more chlorine atoms removed.
Oxidation/Degradation Products Nitration / Work-upThe strong acidic and oxidizing conditions of nitration can lead to the formation of colored, tar-like impurities, especially if the temperature is not well-controlled.[2]
Diazotization By-products (If applicable in route)Diazotization of aromatic amines can sometimes lead to phenol impurities (from reaction with water) or other complex side-products that are difficult to remove.[1][3]
Residual Solvents/Reagents All Steps / Work-upTrace amounts of reaction solvents (e.g., ethanol, ethyl acetate) or reagents (acids, bases) remaining after incomplete washing or drying.

Section 2: Troubleshooting Guide for By-product Removal

This section is formatted as a series of questions and answers to directly address specific issues you may encounter during the purification of your product.

Question 1: My final product's HPLC analysis shows a cluster of peaks with similar retention times. What are these, and how can I separate them?

Answer: This pattern is highly indicative of isomeric impurities . During the electrophilic aromatic substitution (nitration) step, the incoming nitro group can be directed to different positions on the aromatic ring, albeit in smaller quantities than the desired isomer.[4] These isomers have very similar polarities and molecular weights, making them challenging to separate from the target compound.

Causality: The regioselectivity of nitration is governed by the electronic and steric effects of the substituents already on the ring (two chlorines, one fluorine, and a carboxylic acid group). While the desired 3-nitro product is typically major, minor isomers are almost always formed and will be carried through the reduction step.

Recommended Solutions:

  • Fractional Recrystallization: This is the most effective first-line approach. It exploits subtle differences in the solubility of the isomers in a given solvent system. This may require screening several solvents and performing multiple recrystallization cycles.

  • Preparative Chromatography: If recrystallization fails to achieve the desired purity, preparative High-Performance Liquid Chromatography (HPLC) or column chromatography on silica gel is the definitive method for separating close-eluting isomers.

G cluster_0 Problem: Isomeric Impurities A Impure product with multiple close peaks (HPLC) B Are isomers soluble in different solvents at varying temperatures? A->B C Perform Fractional Recrystallization B->C Yes D Consider Preparative HPLC or Column Chromatography B->D No E Pure Isomer C->E D->E G A Crude Product in Organic Solvent (e.g., Ethyl Acetate) B Extract with Aqueous HCl A->B C Organic Layer (Nitro-intermediate, non-basic impurities) B->C Separate D Aqueous Layer (Amine product as hydrochloride salt) B->D Separate E Neutralize with Base (e.g., NaOH, NaHCO₃) D->E F Precipitated Pure Amine Product E->F G Filter and Dry F->G

Caption: Workflow for purification via acid-base extraction.

Question 3: My isolated product is a brown or yellow powder, not the expected off-white solid. How do I decolorize it?

Answer: Discoloration is typically caused by high molecular weight, colored by-products or trace amounts of metallic catalysts. These often form due to minor side reactions, especially at elevated temperatures during nitration or if the reaction mixture is exposed to air and light for extended periods. [2] Causality: These colored impurities are often planar, aromatic structures with extended conjugation, which allows them to absorb visible light. They are typically present in very small amounts but have a significant visual impact.

Recommended Solution: Charcoal Treatment during Recrystallization Activated charcoal (or Norit) has a high surface area and is extremely effective at adsorbing these colored impurities.

Procedure:

  • Dissolve the impure, colored product in a suitable hot recrystallization solvent.

  • Add a small amount of activated charcoal (typically 1-2% by weight) to the hot solution.

  • Keep the solution hot and swirl or stir for a few minutes to allow for adsorption.

  • Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Allow the clear, decolorized filtrate to cool slowly to crystallize the pure product. [5]

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the best analytical methods to confirm the purity of my final product? A1: A combination of techniques is recommended for a comprehensive assessment.

Table 2: Comparison of Analytical Techniques

TechniquePrimary UseAdvantagesLimitations
HPLC-UV Purity Quantification Robust, reproducible, and provides accurate quantitative data (% purity). [6][7]May not separate all impurities; requires a chromophore for detection.
LC-MS Impurity Identification Provides molecular weight information for unknown peaks, aiding in by-product identification.Quantification can be less accurate than HPLC-UV without proper standards.
¹H NMR Structural Confirmation Confirms the chemical structure of the main component and can detect impurities with distinct proton signals.Less sensitive for detecting minor impurities (<1-2%) compared to HPLC.
Melting Point Purity Indication A sharp melting point range close to the literature value indicates high purity. Impurities cause melting point depression and broadening. [8][9]Non-specific; does not identify the nature of the impurity.

Q2: How do I choose the best solvent for recrystallization? A2: The ideal recrystallization solvent should dissolve the compound completely when hot but poorly when cold. The impurities should either be insoluble in the hot solvent (allowing them to be filtered off) or remain soluble in the cold solvent (staying in the mother liquor). Screen common solvents like ethanol, methanol, isopropanol, ethyl acetate, and water, or mixtures thereof, to find the optimal system.

Q3: Are there any specific safety concerns for this synthesis? A3: Yes. The nitration step uses a mixture of concentrated nitric and sulfuric acids ("mixed acid"), which is highly corrosive and a powerful oxidizing agent. [10][11]This reaction is also exothermic and must be performed with careful temperature control in a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.

Section 4: Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization (with Optional Charcoal Treatment)

  • Solvent Selection: Place a small amount of crude product (20-30 mg) in a test tube and add a few drops of a candidate solvent. Observe solubility at room temperature and upon heating. The ideal solvent will show poor solubility at room temperature and high solubility upon heating.

  • Dissolution: Place the bulk crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to dissolve the solid completely at the solvent's boiling point.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat source and add a small amount (1-2% w/w) of activated charcoal. Re-heat the mixture to boiling for 2-5 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor. Dry the crystals under vacuum to a constant weight.

Protocol 2: Purification by Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, DCM) in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1 M aqueous hydrochloric acid (HCl) to the funnel. Stopper the funnel and shake vigorously, venting frequently.

  • Separation: Allow the layers to separate. The desired amine product will be in the bottom aqueous layer as its hydrochloride salt. The top organic layer contains non-basic impurities. Drain the aqueous layer into a clean flask.

  • Re-extraction: To ensure complete recovery, extract the organic layer one more time with a fresh portion of 1 M HCl. Combine the aqueous extracts.

  • Neutralization: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 10% NaOH or saturated NaHCO₃ solution) with stirring until the solution is neutral or slightly basic (pH 7-8). The pure amine product will precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing & Drying: Wash the solid with cold deionized water to remove any residual salts. Dry the purified product under vacuum.

References

  • Zhang, J., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research.
  • Murphy, J. B., & Stutte, C. A. (1978). Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography. Analytical Biochemistry.
  • Cooney, A. (2018). How can benzoic acid be tested for purity? Quora.
  • Quan, J., & Sun, H.-S. (2013). 3-Chloro-2,4,5-trifluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online.
  • Bayer AG. (2003). Method for preparing 3-cyano-2,4-dihalogen-5-fluor-benzoic acid. Google Patents (EP1001929B1).
  • Quan, J., & Sun, H.-S. (2013). 3-Chloro-2,4,5-trifluorobenzoic acid. ResearchGate.
  • McCartney, M. (2019). Exp 8 part 2 Purity of benzoic acid. YouTube.
  • Organic Syntheses Procedure. (n.d.). 2-amino-3-fluorobenzoic acid. Organic Syntheses.
  • The Organic Chemistry Tutor. (2019). Nitration of aromatic compounds. YouTube.
  • Organic Chemistry Tutor. (n.d.). Electrophilic Aromatic Substitution (Halogenation, Nitration, Sulfonation). Chemistry Steps.
  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
  • A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. (2012). Journal of Chemical Research.
  • Organic Syntheses Procedure. (n.d.). p-FLUOROBENZOIC ACID. Organic Syntheses.

Sources

Technical Support Center: 3-Amino-2,4-dichloro-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Amino-2,4-dichloro-5-fluorobenzoic acid (CAS 82740-62-3). This resource is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges encountered with this compound. While specific solubility data for this compound is not extensively published, this guide synthesizes principles of physical chemistry and field-proven insights from analogous structures to provide robust troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in aqueous buffers for my assay. Why is it so poorly soluble?

A1: The structure of this compound—a halogenated aromatic carboxylic acid—inherently limits its aqueous solubility. The molecule has a rigid, crystalline structure with strong intermolecular forces. The dichlorinated and fluorinated phenyl ring is highly hydrophobic, which counteracts the solubilizing effects of the polar amino and carboxylic acid groups. At neutral pH, the compound exists predominantly in its zwitterionic or neutral form, which can further decrease its solubility in water.

Q2: What are the recommended starting solvents for preparing a stock solution of this compound?

A2: For creating a concentrated stock solution, it is advisable to start with polar aprotic organic solvents. Based on data for structurally similar compounds, the following solvents are recommended.[1]

SolventExpected SolubilityRationale & Considerations
DMSO HighExcellent solvent for many aromatic and heterocyclic compounds. However, be mindful of potential toxicity to cells in your assay and ensure the final concentration is well-tolerated.
DMF HighSimilar to DMSO in its solubilizing power. Also carries cellular toxicity concerns.
Ethanol ModerateA less toxic alternative to DMSO and DMF, but may not achieve as high of a concentration.
Methanol ModerateSimilar to ethanol, can be a good starting point for less sensitive applications.

Q3: Can I improve the aqueous solubility of this compound by adjusting the pH?

A3: Absolutely. Adjusting the pH is a highly effective strategy for this molecule due to its amphoteric nature, possessing both a basic amino group and an acidic carboxylic acid group.[2]

  • Acidic Conditions (pH < 3): At a low pH, the amino group will be protonated (-NH3+), increasing the overall positive charge of the molecule and enhancing its solubility in aqueous media.

  • Alkaline Conditions (pH > 8): At a high pH, the carboxylic acid group will be deprotonated (-COO-), resulting in a net negative charge and significantly improved aqueous solubility.

It is crucial to determine the optimal pH that maintains the stability and activity of your compound for your specific experimental needs.

Troubleshooting Guides

Issue 1: Precipitate Formation Upon Dilution of Organic Stock Solution into Aqueous Buffer

This is a common issue when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where its solubility is much lower.

start Precipitate forms upon dilution check_conc Is the final concentration too high? start->check_conc reduce_conc Lower the final concentration check_conc->reduce_conc Yes check_solvent_pct Is the organic solvent percentage too high? check_conc->check_solvent_pct No success Solution is clear reduce_conc->success reduce_solvent_pct Decrease the percentage of organic co-solvent check_solvent_pct->reduce_solvent_pct Yes ph_adjustment Adjust the pH of the aqueous buffer check_solvent_pct->ph_adjustment No reduce_solvent_pct->success use_surfactant Consider adding a non-ionic surfactant (e.g., Tween-20, Triton X-100) to the aqueous buffer use_surfactant->success fail Precipitate remains use_surfactant->fail ph_adjustment->use_surfactant ph_adjustment->fail

Caption: Troubleshooting precipitate formation.

  • Initial Assessment: Observe the extent of precipitation. Is it immediate and heavy, or does it occur over time?

  • Reduce Final Concentration: The most straightforward approach is to lower the target concentration in your aqueous buffer.

  • Minimize Organic Co-solvent: Ensure the volume of the organic stock solution added to the aqueous buffer is minimal, ideally less than 1% of the total volume, as organic solvents can have physiological effects.[1]

  • pH Modification of Aqueous Buffer: Before adding the compound, adjust the pH of your buffer to either the acidic or alkaline range where the compound is more soluble.

  • Incorporate Solubilizing Excipients:

    • Co-solvents: If your experimental system allows, consider using a water-miscible co-solvent like ethanol or propylene glycol in your final aqueous solution.[2]

    • Surfactants: Low concentrations (0.01-0.1%) of non-ionic surfactants such as Tween-20 or Triton X-100 can aid in forming micelles that encapsulate the hydrophobic compound, keeping it in solution.

Issue 2: Inconsistent Results in Biological Assays

Poor solubility can lead to inaccurate and non-reproducible data due to the compound precipitating out of solution during the assay.

start Inconsistent Bioassay Results solubility_check Verify solubility at the final assay concentration and conditions (pH, temperature) start->solubility_check precipitation_observed Precipitation observed? solubility_check->precipitation_observed Yes no_precipitation No precipitation observed solubility_check->no_precipitation No reformulate Reformulate using pH adjustment, co-solvents, or complexation agents precipitation_observed->reformulate check_stability Assess compound stability in the assay medium over the experiment's duration no_precipitation->check_stability revalidate Re-validate assay with the new formulation reformulate->revalidate consistent_results Consistent Results Achieved revalidate->consistent_results degradation_observed Degradation observed? check_stability->degradation_observed Yes check_stability->consistent_results No modify_conditions Modify assay conditions (e.g., shorter incubation time) or use a fresh solution degradation_observed->modify_conditions modify_conditions->revalidate

Caption: Workflow for consistent bioassay results.

  • Mimic Assay Conditions: Prepare a solution of this compound in your final assay buffer at the highest intended concentration.

  • Incubate: Keep this solution under the same conditions as your assay (e.g., 37°C, 5% CO2) for the duration of the experiment.

  • Visual and Instrumental Inspection:

    • Visually inspect for any signs of precipitation (cloudiness, particulates).

    • For a more quantitative assessment, measure the absorbance or light scattering of the solution over time. An increase indicates precipitation.

  • Consider Advanced Formulation Strategies: If simple pH adjustment or co-solvents are insufficient or incompatible with your assay, explore more advanced techniques:

    • Complexation: Using cyclodextrins can form inclusion complexes that enhance the aqueous solubility of hydrophobic drugs.[3]

    • Nanosuspensions: Particle size reduction to the nanometer range can significantly improve dissolution rate and solubility.[3]

By systematically addressing these solubility challenges, you can ensure the reliability and reproducibility of your experimental results with this compound.

References

  • Al-kassas, R., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceuticals, 15(3), 331. [Link]
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

Sources

Technical Support Center: Catalyst Selection for 3-Amino-2,4-dichloro-5-fluorobenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals tackling the synthesis of complex molecules like 3-Amino-2,4-dichloro-5-fluorobenzoic acid. The introduction of an amino group onto a polyhalogenated, electron-deficient aromatic ring is a significant synthetic challenge. This document provides in-depth, field-proven insights into catalyst selection and troubleshooting for this transformation, focusing on the palladium-catalyzed Buchwald-Hartwig amination reaction.[1][2]

Section 1: Frequently Asked Questions (FAQs) on Catalyst System Design

This section addresses the foundational decisions required to build a robust catalytic system for the synthesis of this compound, likely proceeding from a 2,3,4-trichloro-5-fluorobenzoic acid precursor.

Q1: What is the primary challenge in this synthesis and why is a catalytic approach necessary?

A1: The primary challenge is the formation of a carbon-nitrogen bond on a sterically hindered and electronically deactivated aryl chloride. Traditional methods like nucleophilic aromatic substitution (SNAr) are often ineffective for such unactivated substrates.[2][3] The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction that has become an indispensable tool for these transformations due to its broad substrate scope and functional group tolerance.[1][4] It allows for the coupling of an aryl halide with an amine under conditions that are far milder than classical methods.

Q2: How do I select the optimal palladium source? Should I use a salt like Pd(OAc)₂ or a dedicated precatalyst?

A2: For reproducible and high-yielding reactions, especially during methods development and scale-up, the use of modern palladium precatalysts is strongly recommended.[5]

  • Traditional Sources (e.g., Pd(OAc)₂, Pd₂(dba)₃): These require in situ reduction to the active Pd(0) species. This process can be inconsistent and is often sensitive to the purity of reagents and solvents, leading to poor reproducibility.[6]

  • Modern Precatalysts (e.g., Buchwald Palladacycles G3/G4, PEPPSI™): These are air- and moisture-stable complexes that generate the active L-Pd(0) catalyst cleanly and quantitatively under the reaction conditions.[5] This reliability is crucial when working with complex substrates where catalyst activation can be a failure point.[4]

Palladium SourceGeneration of Active Pd(0)Air/Moisture StabilityReproducibilityRecommendation
Pd(OAc)₂ / Pd₂(dba)₃In situ, can be unreliablePoorLow to ModerateUse for initial screening if necessary
Buchwald G3/G4 PrecatalystsClean & QuantitativeHighHighHighly Recommended
PEPPSI™ PrecatalystsClean & QuantitativeHighHighExcellent for NHC ligands

Q3: The substrate has three chlorine atoms and a fluorine atom. What class of ligand is required for this transformation?

A3: The substrate is an electron-deficient aryl chloride, which presents a significant challenge for the initial, rate-limiting oxidative addition step in the catalytic cycle.[1][6] To overcome this hurdle, the catalyst must be highly active. This is achieved by using specific phosphine ligands with the following properties:

  • Electron-Rich: This increases the electron density on the palladium center, promoting the oxidative addition of the aryl chloride.

  • Sterically Bulky: Bulky ligands facilitate the final, product-forming reductive elimination step and help prevent catalyst decomposition pathways like β-hydride elimination.[4][7]

For this specific challenge, the dialkylbiaryl phosphine ligands developed by the Buchwald group are the industry standard.[4]

Ligand ClassExample(s)Key FeatureBest For
Bulky Biaryl Phosphines tBuXPhos, tBuBrettPhos, JosiphosHigh activity for C-Cl bondsAryl Chlorides, Hindered Substrates [7][8]
Bidentate PhosphinesBINAP, XantphosChelating, provides stabilityLess effective for difficult chlorides[4]
N-Heterocyclic Carbenes (NHCs)IPr, SIMesStrong σ-donorsEffective, often used with PEPPSI™ catalysts[5]

Q4: What is the function of the base, and how does the carboxylic acid functional group influence the choice?

A4: The base plays a critical role in deprotonating the amine coupling partner (or ammonia surrogate) to generate the active nucleophile for the C-N coupling. The choice of base is a balance between reactivity and substrate compatibility.[9]

  • Strong Bases (NaOt-Bu, KOt-Bu, LHMDS): These are the most common and often most effective bases for Buchwald-Hartwig aminations, leading to faster reaction rates.[9]

  • Weaker Bases (Cs₂CO₃, K₃PO₄): These are used when the substrate contains base-sensitive functional groups.

The free carboxylic acid on the substrate will be deprotonated by any base used. This may complicate the reaction. The recommended strategy is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the amination. This prevents unwanted side reactions and improves solubility. After the C-N bond is formed, the ester can be easily hydrolyzed.

Q5: What are the best practices for solvent selection?

A5: The solvent must be able to dissolve the reagents and stabilize the catalytic intermediates. Aprotic solvents are standard.

  • Common Choices: Toluene, 1,4-Dioxane, THF, and CPME are frequently used.[9][10]

  • Critical Requirement: The solvent must be anhydrous and rigorously degassed . Oxygen can oxidize and deactivate the Pd(0) catalyst, leading to reaction failure. Using solvents from a purification system or freshly distilled solvents under an inert atmosphere (Nitrogen or Argon) is essential for success and reproducibility.[9]

Section 2: Troubleshooting Guide

Even with a well-designed system, challenges can arise. This guide addresses common problems in a question-and-answer format.

Q: My reaction shows no conversion of the starting material. What are the first things to check?

A: Zero conversion typically points to a fundamental problem with catalyst activity.

  • Cause 1: Catalyst Deactivation. The most common culprit is the presence of oxygen or water.

    • Solution: Ensure your entire setup is under a robust inert atmosphere. Use freshly purified, degassed solvents and high-purity, dry reagents. Amines themselves can sometimes inhibit the catalyst, so adding a slight excess of the phosphine ligand relative to the palladium source can be beneficial.[5]

  • Cause 2: Ineffective Catalyst System. The chosen ligand may not be active enough for this specific aryl chloride.

    • Solution: Switch to a more electron-rich and bulky ligand from the dialkylbiaryl phosphine class, such as tBuBrettPhos, which is known for its high activity with challenging substrates.[8] Also, confirm you are using a reliable precatalyst.[5]

Q: The reaction is very slow and stalls at low-to-moderate conversion. How can I drive it to completion?

A: A sluggish reaction indicates that while the catalyst is active, the conditions are suboptimal for this difficult substrate.

  • Cause 1: Insufficient Thermal Energy. The oxidative addition to the C-Cl bond is slow.

    • Solution: Gradually increase the reaction temperature. Monitor for any signs of product or catalyst decomposition. A typical range for these reactions is 80-120 °C.

  • Cause 2: Suboptimal Base. The base may not be strong enough to deprotonate the amine efficiently.

    • Solution: If your substrate allows (i.e., the protected ester form), switch to a stronger base like NaOt-Bu or LHMDS.

  • Cause 3: Catalyst Inhibition. The iodide or bromide salts formed when using aryl iodides/bromides can inhibit the catalyst. While less common with chlorides, product inhibition can still occur.[5]

    • Solution: Ensure efficient stirring. In some cases, increasing catalyst loading (e.g., from 1 mol% to 3 mol%) can help overcome inhibition.[11]

Q: I am observing significant amounts of a side product where the chlorine has been replaced by hydrogen (hydrodehalogenation). What causes this?

A: Hydrodehalogenation is a known side reaction in palladium-catalyzed couplings.

  • Cause: β-Hydride Elimination. This pathway can compete with the desired reductive elimination, particularly when using primary aliphatic amines as coupling partners.[7]

    • Solution: The choice of ligand is the most effective tool to combat this. Sterically demanding biaryl phosphine ligands create a crowded coordination sphere around the palladium, which sterically disfavors the transition state for β-hydride elimination and promotes the desired C-N bond formation.[7]

Section 3: Methodologies & Visual Workflows

Experimental Protocol: Catalyst System Screening

This protocol outlines a parallel screening approach to rapidly identify the optimal ligand and base for the amination of the protected ester of 2,3,4-trichloro-5-fluorobenzoic acid with an ammonia surrogate (e.g., benzophenone imine).

  • Preparation: In a glovebox, array several 2 mL reaction vials equipped with stir bars.

  • Reagent Stock Solutions: Prepare stock solutions of the aryl chloride starting material and the ammonia surrogate in anhydrous, degassed toluene.

  • Dispensing Reagents: To each vial, add the aryl chloride (e.g., 0.1 mmol, 1.0 equiv).

  • Catalyst Array:

    • To columns of vials, add different phosphine ligands (e.g., tBuXPhos, tBuBrettPhos, Josiphos; 1.2 mol%).

    • To all vials, add the palladium precatalyst (e.g., tBuXPhos Pd G3; 1.0 mol%).

  • Base Array:

    • To rows of vials, add different bases (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄; 2.0 equiv).

  • Initiation: Add the ammonia surrogate stock solution to each vial, followed by additional solvent to reach the desired concentration (e.g., 0.5 M).

  • Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated aluminum block on a stirrer plate (e.g., at 100 °C).

  • Analysis: After a set time (e.g., 18 hours), cool the reactions, quench with a saturated NH₄Cl solution, and extract with an organic solvent. Analyze the crude mixture by LC-MS or GC-MS to determine the relative conversion and identify the most promising conditions.

Visual Workflow: Troubleshooting a Failed Amination

This decision tree provides a logical path for diagnosing and solving common issues.

G start Reaction Start: Low/No Yield q1 Is the catalyst system reliable? (Precatalyst, Pure Ligand) start->q1 q2 Are reagents & solvent anhydrous and degassed? q1->q2 Yes sol1 Action: Switch to a G3/G4 Palladacycle Precatalyst. q1->sol1 No q3 Is the ligand appropriate? (Bulky, Electron-Rich) q2->q3 Yes sol2 Action: Use freshly purified/ degassed solvent. Run in glovebox. q2->sol2 No q4 Is the base strong enough? q3->q4 Yes sol3 Action: Screen more active ligands (e.g., tBuBrettPhos). q3->sol3 No q5 Is the temperature high enough? q4->q5 Yes sol4 Action: Switch to a stronger base (e.g., NaOtBu), if tolerated. q4->sol4 No sol5 Action: Increase temperature in increments (e.g., 10°C). q5->sol5 No end_node Problem Persists: Consider alternative route or consult advanced literature. q5->end_node Yes

Caption: A decision tree for troubleshooting failed Buchwald-Hartwig amination reactions.

Diagram: Buchwald-Hartwig Catalytic Cycle

This diagram illustrates the key steps in the palladium-catalyzed amination process.

BHCycle Simplified Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OA_Complex (L)Pd(Ar)(X) Pd0->OA_Complex Oxidative Addition Amide_Complex (L)Pd(Ar)(NR'R'') OA_Complex->Amide_Complex Amine Coordination & Deprotonation Amide_Complex->Pd0 Reductive Elimination product Ar-NR'R'' Amide_Complex->product sub Ar-X sub->OA_Complex amine HNR'R'' amine->OA_Complex base Base base->OA_Complex

Caption: The key mechanistic steps of the Buchwald-Hartwig C-N cross-coupling reaction.

References

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
  • Cross-Coupling Reaction Manual: Desk Reference. (Sigma-Aldrich)
  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
  • Technical Support Center: Improving Palladium-Catalyzed Amination Yields in Complex Syntheses. (BenchChem)
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (Organic Chemistry Portal)
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. (eScholarship)
  • Troubleshooting guide for Buchwald-Hartwig reactions with 4-Iodobenzylamine. (BenchChem)
  • Catalytic Methods for Aromatic C–H Amination: An Ideal Strategy for Nitrogen-Based Functional Molecules.
  • Buchwald–Hartwig amin
  • New Catalysts for Reductive Amin
  • Help troubleshooting a Buchwald-Hartwig amin
  • Buchwald-Hartwig Amination. (ACS GCI Pharmaceutical Roundtable)
  • Buchwald-Hartwig coupling troubleshooting. (Chemistry Stack Exchange)
  • Specific Solvent Issues with Buchwald-Hartwig Amination. (ACS GCI Pharmaceutical Roundtable)
  • Buchwald-Hartwig Cross Coupling Reaction. (Organic Chemistry Portal)
  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (DSpace@MIT)
  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?

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Technical Support Center: A Guide to Thin Layer Chromatography (TLC) for Monitoring 3-Amino-2,4-dichloro-5-fluorobenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with expert insights and practical solutions for using Thin Layer Chromatography (TLC) to monitor reactions involving 3-Amino-2,4-dichloro-5-fluorobenzoic acid. This document moves beyond simple procedural lists to explain the scientific rationale behind each step, ensuring you can troubleshoot effectively and generate reliable, reproducible results.

Part 1: Understanding the Analyte

Before troubleshooting, it's essential to understand the physicochemical properties of This compound . Its behavior on a TLC plate is dictated by its unique structure:

  • Aromatic Core: The substituted benzene ring is a strong chromophore, making the compound readily visible under short-wave (254 nm) UV light.[1][2]

  • Carboxylic Acid Group (-COOH): This is a strongly polar, acidic functional group that will have a high affinity for the polar silica gel stationary phase through hydrogen bonding.[3] This can lead to significant retention (low Rf) and potential streaking.[4][5]

  • Amino Group (-NH₂): This is a polar, basic functional group that also interacts strongly with the silica surface. The basic nature of the amine can cause strong adsorption to the acidic silica gel, often resulting in elongated or streaky spots.[4][5]

  • Halogen Substituents (-Cl, -F): These electron-withdrawing groups modify the overall polarity and electronic properties of the molecule.

The presence of both a strong acid and a basic group makes this molecule amphoteric and presents the primary challenge in achieving sharp, well-defined spots in TLC analysis.

Part 2: Frequently Asked Questions (FAQs)

This section addresses common questions encountered when developing a TLC method for this compound.

Q1: What is the primary purpose of using TLC to monitor my reaction? TLC is a rapid, inexpensive, and highly sensitive technique used to qualitatively monitor the progress of a chemical reaction.[6][7] Its key applications in this context are:

  • Tracking Reactant Consumption: To observe the disappearance of the starting material spot over time.[8]

  • Detecting Product Formation: To see the appearance of one or more new spots corresponding to the reaction product(s).

  • Identifying Intermediates or Byproducts: To check for the formation of unexpected or transient species.

  • Optimizing Reaction Conditions: To quickly assess how changes in temperature, catalysts, or reagents affect the reaction outcome.

Q2: What is a good starting mobile phase (eluent) for this molecule? Given the high polarity of this compound, a purely non-polar solvent will likely fail to move the compound from the baseline. A binary mixture of a non-polar and a polar solvent is recommended.

A good starting point is a 1:1 mixture of Hexane and Ethyl Acetate .[6] Adjust the ratio based on the initial result.

  • If the spot remains at the baseline, increase the polarity by adding more ethyl acetate or switching to a more polar system like 9:1 Dichloromethane/Methanol .[9][10]

  • To address the compound's acidic and basic nature and prevent streaking, it is crucial to add a modifier to your chosen eluent. Add 0.5-2% acetic or formic acid to the mobile phase.[5] This suppresses the ionization of the carboxylic acid group and protonates the amino group, leading to more consistent interactions and sharper spots.[4][11]

Q3: How should I visualize the spots on the TLC plate?

  • UV Light (Non-destructive): The first and preferred method is visualization under a UV lamp at 254 nm.[1] Commercially available TLC plates often contain a fluorescent indicator that glows green under UV light.[12] Aromatic compounds like this one will absorb the UV light and appear as dark purple or black spots by quenching the fluorescence.[1][2]

  • Iodine (Semi-destructive): If UV is not sufficiently sensitive, place the dried plate in a chamber containing a few crystals of iodine.[1] Iodine vapor complexes with many organic compounds, rendering them as brown spots.[13] The spots will fade over time, so they should be circled with a pencil immediately.[1][13]

  • Chemical Stains (Destructive): If other methods fail, chemical stains can be used.

    • Ninhydrin: This stain is excellent for visualizing primary or secondary amines, which will typically appear as pink or purple spots upon gentle heating.[2][13]

    • p-Anisaldehyde: This is a versatile stain that reacts with many functional groups, often producing distinctly colored spots upon heating, which can be useful for differentiating between products and starting materials.[13][14]

Q4: What is the Retention Factor (Rf), and why is it important? The Retention Factor (Rf) is a ratio calculated by dividing the distance the compound traveled from the baseline by the distance the solvent front traveled from the baseline.[6][15]

Rf = (Distance traveled by the sample) / (Distance traveled by the solvent front)

The Rf value is always between 0 and 1.[16] It is a crucial parameter for several reasons:

  • Identification: Under consistent conditions (same stationary phase, mobile phase, temperature), a specific compound will have a characteristic Rf value, aiding in its identification by comparison to a standard.[16][17]

  • Monitoring Progress: A successful reaction will show the spot for the starting material (e.g., Rf = 0.4) diminishing while a new spot for the product (e.g., Rf = 0.6) appears and intensifies.

  • Reproducibility: Documenting Rf values allows for the replication of separation conditions in future experiments.[6] An ideal separation shows distinct spots with Rf values between 0.2 and 0.8.[18]

Part 3: Troubleshooting Guide

This guide addresses the most common issues encountered during TLC analysis of this compound and its reaction mixtures.

Problem Probable Cause(s) Solution(s)
Streaking or Elongated Spots 1. Sample Overload: The most common cause. Too much sample was spotted on the plate, exceeding the stationary phase's capacity.[4][5][19]1. Dilute your sample solution significantly and re-spot. Apply the sample in several small applications to the same point, allowing the solvent to dry completely between each application to keep the spot small and concentrated.[5][20]
2. Strong Analyte-Stationary Phase Interaction: The acidic -COOH and basic -NH₂ groups are interacting too strongly with the acidic silica gel.[4][5]2. Modify the mobile phase. Add 0.5-2% of an acid (e.g., acetic acid, formic acid) to the eluent.[5][11] This ensures the analyte is in a single ionic form, reducing the "tailing" effect.
3. Sample Applied in a Highly Polar Solvent: If the solvent used to dissolve the sample is much more polar than the mobile phase, it can create a "ring" effect and cause streaking.[4]3. If possible, dissolve the sample in a less polar solvent (e.g., ethyl acetate, dichloromethane) for spotting.
Spots are Too High (Rf > 0.8) The mobile phase (eluent) is too polar . The eluent is carrying all components, including the polar analyte, near the solvent front with little interaction with the stationary phase.[5][18]Decrease the eluent polarity. Increase the proportion of the non-polar component (e.g., switch from 1:1 Hexane/EtOAc to 3:1 Hexane/EtOAc) or choose a less polar solvent altogether.[5]
Spots are Too Low (Rf < 0.2) The mobile phase (eluent) is not polar enough . The analyte has a very high affinity for the stationary phase and is not being effectively moved up the plate by the solvent.[5][18]Increase the eluent polarity. Increase the proportion of the polar component (e.g., switch from 3:1 Hexane/EtOAc to 1:1 Hexane/EtOAc) or add a stronger polar solvent like methanol (e.g., 95:5 DCM/MeOH).[5]
No Spots Visible 1. Sample Concentration is Too Low: The amount of analyte on the plate is below the detection limit of the visualization method.[5][20]1. Concentrate your sample solution or spot multiple times in the same location, ensuring the spot remains small.[20]
2. Compound is Not UV-Active: Highly unlikely for this molecule, but possible for certain reaction products that may lack a chromophore.2. Use a chemical stain (e.g., iodine, permanganate, p-anisaldehyde) after checking under UV light.[1]
3. Spotting Line is Submerged: The origin line where the sample was spotted was below the level of the eluent in the chamber, causing the sample to dissolve into the solvent pool instead of migrating up the plate.[5][20]3. Ensure the solvent level in the developing chamber is always below the baseline drawn on the TLC plate.
Poor Separation (Spots Overlap) The chosen mobile phase does not have the right selectivity for the components in the mixture (e.g., starting material and product have very similar polarities).Change the solvent system. Try solvents with different chemical properties. For example, if a Hexane/Ethyl Acetate system fails, try a Toluene/Acetone or Dichloromethane/Methanol system. Sometimes adding a third solvent in a small quantity can dramatically improve separation.[21][22]

Part 4: Experimental Protocols & Data

Protocol 1: TLC Workflow for Reaction Monitoring

This protocol outlines the standard procedure for monitoring a reaction. The key is the use of a three-lane spotting system for unambiguous comparison.[8]

  • Prepare the Chamber: Add the chosen mobile phase to a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside, ensuring it is wetted by the solvent, and close the chamber. Allow at least 5-10 minutes for the chamber atmosphere to become saturated with solvent vapor.

  • Prepare the Plate: Using a pencil (never a pen, as ink will run), gently draw a baseline about 1 cm from the bottom of a TLC plate.[20] Mark three tick marks for spotting: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).

  • Spot the Plate:

    • On the "SM" mark, use a capillary tube to apply a small spot of your diluted starting material solution.

    • On the "RXN" mark, apply a small spot of the reaction mixture.

    • On the "CO" mark, first apply a spot of the starting material, and without allowing it to dry, spot the reaction mixture directly on top of it. This co-spot is critical for confirming if the spot in the reaction mixture is indeed unreacted starting material.[8]

  • Develop the Plate: Carefully place the spotted TLC plate into the saturated chamber using forceps. Ensure the solvent level is below the baseline.[20] Close the chamber and allow the solvent to travel up the plate undisturbed until it is about 1 cm from the top.

  • Visualize and Analyze: Remove the plate and immediately mark the solvent front with a pencil.[19] Allow the plate to dry completely. Visualize the spots using UV light and/or a chemical stain. Calculate the Rf values for all visible spots.

TLC Monitoring Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis & Decision prep_chamber 1. Saturate Chamber prep_plate 2. Prepare & Mark Plate (SM, CO, RXN) prep_chamber->prep_plate spot 3. Spot Plate prep_plate->spot develop 4. Develop Plate spot->develop visualize 5. Dry & Visualize (UV, Stain) develop->visualize analyze 6. Analyze Spots (Compare SM vs RXN, Calc Rf) visualize->analyze decision_continue Decision: Continue Reaction analyze->decision_continue SM present Product forming decision_stop Decision: Stop & Work-Up analyze->decision_stop SM consumed Product stable decision_fail Decision: Troubleshoot analyze->decision_fail No change or Decomposition

Sources

Technical Support Center: Safe Handling and Disposal of 3-Amino-2,4-dichloro-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the proper handling and disposal of 3-Amino-2,4-dichloro-5-fluorobenzoic acid (CAS No. 115549-13-8). Our goal is to ensure your safety and compliance with regulatory standards by providing clear, scientifically grounded protocols and answers to frequently asked questions.

Section 1: Core Safety Principles & Hazard Summary

Before handling this compound, it is crucial to understand its hazard profile. This compound is a halogenated aromatic carboxylic acid, and while specific toxicological data is limited, analogous compounds exhibit significant health risks.

Hazard Identification:

Based on data for structurally similar compounds, this compound should be handled as a substance that is:

  • Toxic if swallowed.

  • Causes skin irritation. [1]

  • Causes serious eye irritation. [1]

  • May cause respiratory irritation. [1]

Fundamental Safety Precautions:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1] Emergency eye wash stations and safety showers must be readily accessible.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear nitrile or other chemically resistant gloves.[1]

    • Eye Protection: Use chemical safety goggles or a face shield.[1]

    • Skin and Body Protection: A lab coat is mandatory. For larger quantities or when there is a risk of splashing, consider additional protective clothing.

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[1]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the day-to-day handling and storage of this compound.

Q1: How should I properly store this chemical in the lab?

A1: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. Keep it away from incompatible materials such as strong oxidizing agents.

Q2: What are the immediate first-aid measures in case of accidental exposure?

A2:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of soap and water. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the exposed person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Q3: Can I neutralize this chemical before disposal?

A3: Neutralization of halogenated aromatic compounds can be complex and may generate hazardous byproducts. It is generally not recommended to attempt neutralization in a standard laboratory setting without a validated and approved procedure. The preferred method of disposal is to collect the waste in a designated container for pickup by a certified hazardous waste management company.

Q4: What are the primary decomposition products I should be aware of if the compound is exposed to high heat?

Section 3: Troubleshooting Guide

This section provides solutions to common issues that may arise during experimentation and handling.

Problem Potential Cause Troubleshooting Steps
Visible airborne dust during weighing or transfer. Improper handling technique; inadequate ventilation.1. Ensure all manipulations of the solid are performed within a chemical fume hood. 2. Use a spatula to gently transfer the solid, minimizing disturbance. 3. Consider using an anti-static weighing boat. 4. If dust is still an issue, wear appropriate respiratory protection.
The compound has discolored over time in storage. Potential degradation due to exposure to light, air, or moisture.1. Verify that the container is tightly sealed and stored in a cool, dark, and dry place. 2. If purity is critical for your experiment, it is advisable to use a fresh, unopened container of the reagent. 3. Dispose of the discolored material as hazardous waste.
Skin irritation is experienced despite wearing gloves. Glove material may not be fully compatible or may have been compromised (e.g., a small tear).1. Immediately remove and dispose of the gloves. 2. Wash your hands thoroughly with soap and water. 3. Consult the glove manufacturer's compatibility chart for halogenated organic compounds and select a more robust glove material if necessary.

Section 4: Experimental Protocols: Spill & Waste Management

These protocols provide step-by-step instructions for managing spills and disposing of waste containing this compound.

Protocol 1: Small Spill Cleanup (Solid Material)
  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated (fume hood).

  • Don PPE: Wear double nitrile gloves, a lab coat, and chemical safety goggles.

  • Contain the Spill: Gently cover the spill with an inert absorbent material like vermiculite, sand, or a spill pillow to prevent the powder from becoming airborne.

  • Collect the Material: Carefully sweep the absorbed material and spilled solid into a designated hazardous waste container. Use non-sparking tools.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Label Waste: Seal and label the waste container with a hazardous waste tag, clearly identifying the contents.

  • Seek Assistance: For large spills, or if you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) office immediately.

Protocol 2: Waste Segregation and Disposal
  • Waste Identification: Waste containing this compound is classified as hazardous waste due to its halogenated organic nature.

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting this waste. The container must be clearly labeled.

  • Waste Segregation:

    • Solid Waste: Collect un-used or contaminated solid this compound, contaminated lab supplies (e.g., weigh boats, gloves, paper towels), and spill cleanup materials in a designated solid hazardous waste container.

    • Liquid Waste: If the compound is dissolved in a solvent, collect it in a designated halogenated organic liquid waste container. Do not mix with non-halogenated waste streams.

  • Labeling: All waste containers must be labeled with a hazardous waste tag that includes:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other components of the waste stream.

    • The approximate concentrations of each component.

    • The date the waste was first added to the container.

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials, and with secondary containment.

  • Disposal Request: Once the container is full, or if it has been in storage for an extended period, submit a request to your institution's EHS office for pickup and disposal.

Section 5: Waste Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

WasteDisposalWorkflow start Waste Generated Containing This compound is_solid Is the waste primarily solid? start->is_solid solid_waste Collect in a designated 'Solid Halogenated Organic Waste' container. is_solid->solid_waste Yes liquid_waste Collect in a designated 'Liquid Halogenated Organic Waste' container. is_solid->liquid_waste No label_container Properly label the container with all constituents and concentrations. solid_waste->label_container liquid_waste->label_container store_waste Store in a designated satellite accumulation area with secondary containment. label_container->store_waste request_pickup Request waste pickup from Environmental Health & Safety (EHS). store_waste->request_pickup

Caption: Waste Disposal Decision Workflow

References

  • Mechanistic investigation of the formation of fluorinated polycyclic aromatic compounds during the thermal decomposition of polyvinylidene fluoride. (2025). Chemosphere, 390, 144689. [Link]
  • Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. (n.d.). PMC. [Link]
  • Halogenated Solvents. (n.d.).
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR. [Link]
  • Preparation method of 4-aminobenzoic acid and derivatives thereof. (n.d.).
  • Abatement of fluorinated compounds in thermal plasma flow. (n.d.).
  • Thermal plasma decomposition of fluorinated greenhouse gases. (2025).
  • EPA Hazardous Waste Codes. (n.d.). University of Maryland. [Link]
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group. [Link]
  • Labeling Halogenated Hydrocarbon Solvent Containers. (n.d.).
  • EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classific
  • Thermal decomposition of fluoropolymers: Stability, decomposition products, and possible PFAS release. (2025).

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Technical Support Center: Large-Scale Purification of 3-Amino-2,4-dichloro-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the large-scale purification of 3-Amino-2,4-dichloro-5-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of this key chemical intermediate. Our goal is to equip you with the knowledge to optimize your purification processes, ensuring high purity and yield for your critical applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the large-scale purification of this compound?

A1: For large-scale purification, the most common and effective methods are recrystallization and column chromatography . Recrystallization is often the preferred first step for bulk purification due to its cost-effectiveness and scalability. It relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. Column chromatography, while potentially more resource-intensive, offers higher resolution and is invaluable for removing closely related impurities that may not be efficiently separated by recrystallization.

Q2: What are the likely impurities in crude this compound?

A2: Impurities can originate from starting materials, by-products of the synthesis, or degradation. Common synthesis routes for halogenated aminobenzoic acids may introduce the following impurities:

  • Incompletely reacted starting materials: Depending on the synthetic pathway, these could include precursors to the amino, chloro, or fluoro substitutions.

  • Isomers: Positional isomers formed during chlorination or other substitution reactions.

  • By-products from diazotization: If the synthesis involves a diazotization step, residual diazonium salts or their decomposition products could be present.

  • Nitro-intermediates: If the amino group is introduced via reduction of a nitro group, unreacted nitro-compounds may persist.[1]

  • Solvent residues: Residual solvents from the reaction or initial work-up.

Q3: How do I select an appropriate solvent for recrystallization?

A3: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. A good starting point for solvent screening includes alcohols (e.g., ethanol, isopropanol), esters (e.g., ethyl acetate), ketones (e.g., acetone), aromatic hydrocarbons (e.g., toluene), and mixtures with water. For aminobenzoic acids, polar protic solvents or mixtures are often effective. For a similar compound, 2-amino-3-fluorobenzoic acid, a recrystallization from an acetone/water mixture has been reported to be effective.[2]

Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities. To address this:

  • Lower the temperature of dissolution: Use a larger volume of solvent and dissolve the compound at a temperature below its melting point.

  • Change the solvent system: Switch to a lower-boiling point solvent or use a mixed solvent system. Adding a miscible "anti-solvent" (one in which the compound is less soluble) dropwise to the hot, saturated solution can induce crystallization.

  • Pre-purification: If impurities are the cause, consider a preliminary purification step, such as a charcoal treatment to remove colored impurities or a quick column filtration.

Q5: What type of column and mobile phase should I use for chromatographic purification?

A5: For a polar compound like this compound, normal-phase chromatography on silica gel is a common approach. The mobile phase would typically be a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone). A gradient elution, starting with a lower polarity and gradually increasing it, can be effective for separating a range of impurities. For analytical purposes and potentially for preparative high-performance liquid chromatography (HPLC), a reversed-phase C18 column is often suitable. The mobile phase would typically consist of an aqueous buffer (e.g., with formic acid or trifluoroacetic acid to suppress the ionization of the carboxylic acid) and an organic modifier like acetonitrile or methanol.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Potential Cause Recommended Solution(s)
Low Crystal Yield - The compound is too soluble in the chosen solvent at low temperatures.- Insufficient cooling time or temperature.- Too much solvent was used.- Select a different solvent or use a mixed-solvent system where the compound has lower solubility at cold temperatures.- Ensure the solution is cooled in an ice bath for an adequate amount of time (e.g., >1 hour).- Concentrate the mother liquor and attempt a second crystallization.
No Crystals Form - The solution is not saturated.- The rate of cooling is too slow.- Evaporate some of the solvent to increase the concentration.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.- Try faster cooling in an ice-salt bath.
Poor Purity (e.g., discoloration) - Insoluble impurities are present.- Colored impurities are co-crystallizing.- Perform a hot filtration to remove insoluble materials before cooling.- Add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove colored impurities.
Fine Powder Precipitates Instead of Crystals - Cooling is too rapid.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling rate.
Column Chromatography Troubleshooting
Problem Potential Cause Recommended Solution(s)
Poor Separation of Compound and Impurities - Inappropriate mobile phase polarity.- Column overloading.- Optimize the mobile phase composition using thin-layer chromatography (TLC) first. A typical starting point for similar compounds could be a hexane:ethyl acetate mixture.- Reduce the amount of crude material loaded onto the column. The sample should be loaded in a minimal volume of solvent.
Compound is Stuck on the Column - The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase. For very polar compounds, adding a small amount of methanol or acetic acid to the eluent may be necessary.
Cracked or Channeled Column Bed - Improper packing of the stationary phase.- Repack the column carefully, ensuring a uniform and well-settled bed. A slurry packing method is generally preferred.
Tailing of the Compound Peak - Strong interaction between the acidic compound and the silica gel.- Presence of highly polar impurities.- Add a small percentage (e.g., 0.1-1%) of a modifier like acetic acid or triethylamine to the mobile phase to improve peak shape.- Ensure the crude material is as dry as possible before loading.

Experimental Protocols

Protocol 1: Large-Scale Recrystallization (Example with Ethanol/Water)
  • Dissolution: In a suitably sized reaction vessel, suspend the crude this compound in a minimal amount of ethanol. Heat the mixture with stirring to near boiling.

  • Solvent Addition: Continue to add hot ethanol in portions until the solid is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration through a pre-heated filter funnel into a clean, pre-heated vessel.

  • Crystallization Induction: While the solution is still hot, slowly add hot water dropwise with continuous stirring until the solution becomes faintly turbid. Add a few drops of hot ethanol to redissolve the turbidity.

  • Cooling: Cover the vessel and allow it to cool slowly to room temperature. Once crystal formation is evident, place the vessel in an ice bath for at least 2 hours to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a large Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the crystals in a vacuum oven at an appropriate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This is a general method and may require optimization for your specific instrumentation and impurity profile.

  • Column: Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B (linear gradient)

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the purified compound in the initial mobile phase composition or a suitable solvent like methanol.

Visualizations

Logical Workflow for Purification Strategy

Purification_Strategy Crude_Product Crude 3-Amino-2,4-dichloro- 5-fluorobenzoic acid Initial_Purity_Analysis Initial Purity Analysis (TLC, HPLC) Crude_Product->Initial_Purity_Analysis Recrystallization Recrystallization Initial_Purity_Analysis->Recrystallization Purity < 95% Column_Chromatography Column Chromatography Initial_Purity_Analysis->Column_Chromatography Purity > 95% with closely related impurities Purity_Check_1 Purity Check (>98%?) Recrystallization->Purity_Check_1 Purity_Check_1->Column_Chromatography No Final_Product High-Purity Product Purity_Check_1->Final_Product Yes Purity_Check_2 Purity Check (>98%?) Column_Chromatography->Purity_Check_2 Purity_Check_2->Final_Product Yes Further_Optimization Further Optimization or Re-purification Purity_Check_2->Further_Optimization No

Caption: Decision workflow for selecting the appropriate purification method.

Troubleshooting Flowchart for Low Recrystallization Yield

Low_Yield_Troubleshooting Start Low Recrystallization Yield Check_Mother_Liquor Analyze Mother Liquor by TLC/HPLC Start->Check_Mother_Liquor Significant_Product Significant Product Remains? Check_Mother_Liquor->Significant_Product Concentrate_Liquor Concentrate Mother Liquor and Recrystallize Significant_Product->Concentrate_Liquor Yes Solvent_Issue Solvent Solubility Too High? Significant_Product->Solvent_Issue No Second_Crop Collect Second Crop (May have lower purity) Concentrate_Liquor->Second_Crop Change_Solvent Change to a Less Solubilizing Solvent or Use an Anti-Solvent Solvent_Issue->Change_Solvent Yes Process_Issue Process Issue? Solvent_Issue->Process_Issue No End Yield Optimized Change_Solvent->End Check_Cooling Ensure Adequate Cooling (Time and Temperature) Process_Issue->Check_Cooling Yes Check_Cooling->End

Caption: Troubleshooting steps for low yield in recrystallization.

References

  • Organic Syntheses Procedure. 2-amino-3-fluorobenzoic acid.
  • PrepChem. Synthesis of 3-amino-2,5-dichlorobenzoic acid.
  • Journal of Chemical Research. A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid.

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Validation & Comparative

A Senior Application Scientist's Guide to the Characterization and Validation of 3-Amino-2,4-dichloro-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the meticulous characterization and validation of starting materials and intermediates are foundational to ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical analysis of 3-Amino-2,4-dichloro-5-fluorobenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds, particularly next-generation quinolone antibiotics.

This document will navigate through the essential physicochemical properties, analytical characterization, and a comparative validation against its non-fluorinated analog, 3-Amino-2,4-dichlorobenzoic acid. The insights provided are grounded in established scientific principles and methodologies, aiming to equip researchers with the necessary framework for informed decision-making in their synthetic and process development endeavors.

The Strategic Advantage of Fluorination in Drug Design

The introduction of fluorine into a molecular scaffold is a well-established strategy in medicinal chemistry to enhance a compound's pharmacological profile.[1] Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly influence a molecule's acidity, lipophilicity, metabolic stability, and binding affinity to its biological target. In the context of this compound, the presence of the fluorine atom is anticipated to modulate its reactivity and the properties of downstream products.

Physicochemical Properties: A Comparative Overview

A fundamental aspect of validating a chemical intermediate is the thorough understanding of its physical and chemical properties. Here, we compare the key physicochemical parameters of this compound with its non-fluorinated counterpart, 3-Amino-2,4-dichlorobenzoic acid.

PropertyThis compound3-Amino-2,4-dichlorobenzoic acidReference
Molecular Formula C₇H₄Cl₂FNO₂C₇H₅Cl₂NO₂[2]
Molecular Weight 224.02 g/mol 206.02 g/mol [2]
Appearance Off-white to light yellow crystalline powderWhite to off-white crystalline powderSupplier Data
Melting Point Not available194-197 °C (decomposes)Supplier Data
pKa (Predicted) Lower than non-fluorinated analogHigher than fluorinated analog[3]
LogP (Predicted) Higher than non-fluorinated analogLower than fluorinated analog[2]

The strong electron-withdrawing nature of the fluorine atom in this compound is predicted to increase the acidity of the carboxylic acid group (lower pKa) compared to its non-fluorinated analog. This enhanced acidity can be advantageous in certain chemical transformations.[3] Additionally, the lipophilicity (LogP) is expected to be higher for the fluorinated compound, which can influence its solubility and partitioning behavior in different solvent systems.

Analytical Characterization: A Multi-technique Approach

A robust validation of any pharmaceutical intermediate relies on a comprehensive analytical characterization to confirm its identity, purity, and quality. The following section outlines the key analytical techniques and expected outcomes for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its molecular structure.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic proton and the amine protons. The chemical shift and coupling patterns will be influenced by the surrounding chloro and fluoro substituents.

¹³C NMR: The carbon NMR spectrum will reveal distinct signals for each of the seven carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid. The chemical shifts will provide valuable information about the electronic environment of each carbon.[4]

¹⁹F NMR: The fluorine NMR spectrum will show a signal characteristic of the fluorine atom on the benzene ring, with coupling to adjacent protons providing further structural confirmation.

While specific spectra for this compound are not publicly available, a chemical supplier, BLDpharm, indicates the availability of such data upon request.[5] For the non-fluorinated analog, 3-Amino-2,4-dichlorobenzoic acid, spectral data is more readily accessible in databases like PubChem.[2]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of pharmaceutical intermediates and for monitoring reaction progress.[6] A validated reversed-phase HPLC method is essential for quantifying the main component and detecting any impurities.

  • Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer or water with a small percentage of acid like trifluoroacetic acid) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorbance maximum of the analyte (e.g., 254 nm).

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (often the mobile phase) to a known concentration.

  • Injection Volume: Typically 10-20 µL.

  • Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

A key aspect of validation is to demonstrate the method's ability to separate the main compound from potential process-related impurities and degradation products.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation. When coupled with a chromatographic technique like HPLC or GC (LC-MS or GC-MS), it becomes a powerful tool for impurity profiling.

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of the two chlorine atoms will be a characteristic feature. Fragmentation patterns can be predicted based on the functional groups present, with common losses including water, carbon monoxide, and cleavage of the C-Cl bonds.

Comparative Performance in a Key Synthetic Application

A critical aspect of this guide is the objective comparison of this compound with its non-fluorinated analog in a relevant synthetic application. Both compounds are valuable precursors in the synthesis of quinolone antibiotics, a class of broad-spectrum antibacterial agents.[7][8] The core structure of many quinolones is assembled through a series of reactions, often involving the formation of an amide bond with the aminobenzoic acid derivative.

The enhanced electrophilicity of the carbonyl carbon in the fluorinated analog, due to the electron-withdrawing fluorine atom, is expected to increase its reactivity in nucleophilic acyl substitution reactions, such as amide bond formation.[3] This could potentially lead to faster reaction times, higher yields, or the ability to use milder reaction conditions compared to the non-fluorinated counterpart.

To provide supporting experimental data, a comparative study would involve reacting both this compound and 3-Amino-2,4-dichlorobenzoic acid with a suitable coupling partner under identical conditions and monitoring the reaction progress and yield.

G cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Monitoring & Analysis cluster_3 Comparative Evaluation A 3-Amino-2,4-dichloro-5- fluorobenzoic acid D Amide Coupling Reagents (e.g., EDC, HOBt) A->D B 3-Amino-2,4-dichloro- benzoic acid B->D C Coupling Partner (e.g., an amine) C->D E Solvent & Temperature D->E F Reaction Monitoring (TLC or HPLC) E->F G Product Isolation & Purification F->G H Yield & Purity Determination (HPLC) G->H I Compare Reaction Rates H->I J Compare Final Yields H->J K Compare Purity Profiles H->K

Caption: Comparative workflow for evaluating the reactivity of fluorinated vs. non-fluorinated aminobenzoic acids.

Conclusion and Future Perspectives

This compound is a valuable and strategically designed intermediate for pharmaceutical synthesis. Its comprehensive characterization and validation are paramount to ensuring the quality and consistency of the final drug products. This guide has provided a framework for its analytical characterization and a comparative analysis against its non-fluorinated analog.

The presence of the fluorine atom is predicted to enhance the reactivity of the carboxylic acid group, a hypothesis that can be confirmed through direct comparative experimental studies. The detailed experimental protocols provided herein serve as a starting point for researchers to conduct their own in-house validation and comparative assessments. As the demand for more sophisticated and effective pharmaceuticals continues to grow, the importance of well-characterized and validated building blocks like this compound will only increase.

References

  • Khan, I., et al. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules. [Link]
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A Comparative Guide to the Structural Elucidation of 3-Amino-2,4-dichloro-5-fluorobenzoic Acid: NMR vs. Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and analytical chemistry, the precise structural confirmation of novel chemical entities is paramount. This guide provides an in-depth comparative analysis of two cornerstone analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the characterization of the multifaceted molecule, 3-Amino-2,4-dichloro-5-fluorobenzoic acid. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but a foundational understanding of the strategic choices made during analysis, ensuring scientific integrity and robust, reproducible results.

Introduction to this compound and the Imperative of Unambiguous Identification

This compound is a substituted aromatic carboxylic acid, a class of compounds frequently encountered as building blocks in medicinal chemistry. The presence of multiple halogen substituents (chlorine and fluorine) and an amine group on the benzene ring introduces significant electronic and steric complexity, making its unambiguous identification a non-trivial task. The precise arrangement of these substituents is critical as it dictates the molecule's chemical reactivity, biological activity, and potential metabolic fate. In drug development, even minor positional isomers can exhibit drastically different pharmacological and toxicological profiles. Therefore, the rigorous application of advanced analytical techniques is not merely a quality control measure but a fundamental aspect of drug safety and efficacy.[1][2]

This guide will dissect the application of NMR and Mass Spectrometry to this specific molecule, offering a comparative perspective on their strengths, limitations, and synergistic potential.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint

NMR spectroscopy stands as the unparalleled tool for the de novo structural elucidation of organic molecules in solution.[3] It provides a detailed map of the carbon-hydrogen framework and insights into the electronic environment of specific nuclei, such as ¹⁹F.

Predicted ¹H, ¹³C, and ¹⁹F NMR Spectra of this compound

Due to the absence of readily available experimental spectra in the public domain, the following data is predicted based on established principles of NMR spectroscopy and empirical data for similar substituted benzoic acids.

¹H NMR (Predicted):

The ¹H NMR spectrum is expected to be relatively simple, showing signals for the amine and carboxylic acid protons, and a single aromatic proton.

  • Aromatic Region: A single singlet is predicted for the proton at the C6 position. Its chemical shift will be influenced by the deshielding effects of the adjacent carboxylic acid and chlorine atom, and the shielding effect of the amino group.

  • Amine and Carboxylic Acid Protons: These protons will appear as broad singlets and their chemical shifts will be highly dependent on the solvent and concentration.

¹³C NMR (Predicted):

The ¹³C NMR spectrum will provide information on all seven carbon atoms in the molecule.

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts determined by the attached substituents. The carbons bearing electronegative halogens (C2, C4, C5) will be significantly deshielded.

  • Carboxylic Carbon: The carbonyl carbon of the carboxylic acid will appear at the most downfield region of the spectrum.

¹⁹F NMR (Predicted):

Given the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, ¹⁹F NMR is a powerful tool for characterizing fluorinated compounds.[4][5]

  • A single resonance is expected for the fluorine atom at the C5 position. Its chemical shift will be influenced by the neighboring chlorine and amino groups.

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

NucleusPredicted Chemical Shift (ppm)MultiplicityNotes
¹H~7.8 - 8.2sAromatic H at C6
¹H~5.0 - 6.0br s-NH₂ protons
¹H> 10br s-COOH proton
¹³C~165 - 170s-COOH
¹³C~145 - 150sC-NH₂
¹³C~140 - 145d, ¹JCFC-F
¹³C~130 - 135sC-Cl
¹³C~125 - 130sC-Cl
¹³C~120 - 125sC-COOH
¹³C~115 - 120d, ²JCFC-H
¹⁹F~ -110 to -130sC-F

Disclaimer: These are predicted values and may vary from experimental results.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence the chemical shifts of labile protons.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Techniques like APT or DEPT can be used to differentiate between CH, CH₂, and CH₃ groups, although not strictly necessary for this molecule.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for correlating proton and carbon signals.

Diagram: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Dissolve sample in deuterated solvent H1 ¹H NMR Prep->H1 C13 ¹³C NMR H1->C13 F19 ¹⁹F NMR C13->F19 NMR2D 2D NMR (HSQC, HMBC) F19->NMR2D Process Process Spectra (FT, Phasing, Baseline Correction) NMR2D->Process Assign Assign Signals Process->Assign Structure Structure Elucidation Assign->Structure

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS): The Molecular Scale

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable clues about the molecule's substructures.[6] For halogenated compounds, the isotopic patterns of chlorine are particularly informative.

Predicted Mass Spectrum of this compound

Molecular Ion Peak (M⁺): The molecular formula is C₇H₄Cl₂FNO₂. The presence of two chlorine atoms will result in a characteristic isotopic cluster for the molecular ion peak. The most abundant isotopes are ³⁵Cl and ³⁷Cl. Therefore, we expect to see peaks for [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate ratio of 9:6:1.

Fragmentation Pattern (Predicted): Electron Ionization (EI) is a high-energy technique that will likely cause significant fragmentation. Key predicted fragments include:

  • Loss of -OH: A common fragmentation for carboxylic acids.

  • Loss of -COOH: Decarboxylation is another typical pathway.

  • Loss of Cl: Cleavage of a carbon-chlorine bond.

  • Loss of F: Cleavage of the carbon-fluorine bond.

Table 2: Predicted Key Ions in the Mass Spectrum of this compound (EI)

m/z (for ³⁵Cl)Predicted FragmentNotes
239[M]⁺Molecular ion
222[M-OH]⁺Loss of hydroxyl radical
194[M-COOH]⁺Loss of carboxyl group
204[M-Cl]⁺Loss of a chlorine atom
220[M-F]⁺Loss of a fluorine atom
Alternative & Complementary MS-based Techniques
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the analysis of volatile and thermally stable compounds.[7][8] Derivatization of the carboxylic acid group (e.g., to its methyl ester) may be necessary to improve volatility and chromatographic performance.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly versatile for the analysis of a wide range of pharmaceutical compounds, including those that are not amenable to GC.[9][10] It can be used to analyze the compound directly without derivatization. High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, facilitating elemental composition determination.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Chromatography: Use a reverse-phase C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Mass Spectrometry:

    • Ionization: Use Electrospray Ionization (ESI) in both positive and negative ion modes.

    • Analysis: Acquire full scan mass spectra to identify the molecular ion. Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data for structural confirmation.

Diagram: LC-MS/MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis Prep Prepare dilute solution LC Reverse-phase HPLC Prep->LC ESI Electrospray Ionization (ESI) LC->ESI MS1 Full Scan MS (MS1) ESI->MS1 MS2 Tandem MS (MS/MS) MS1->MS2 Process Process Spectra MS2->Process Identify Identify Molecular Ion & Fragmentation Process->Identify Confirm Structure Confirmation Identify->Confirm

Caption: Workflow for LC-MS/MS based structural confirmation.

Comparative Analysis: NMR vs. Mass Spectrometry

FeatureNMR SpectroscopyMass Spectrometry
Primary Information Connectivity, 3D structure, electronic environmentMolecular weight, elemental composition, substructures
Sensitivity LowerHigher
Sample Requirement Higher (mg range)Lower (µg to ng range)
Analysis Time Longer (minutes to hours)Shorter (seconds to minutes)
Destructive? NoYes (in most cases)
Quantitative Ability Inherently quantitativeCan be quantitative with appropriate standards
Isomer Differentiation Excellent for structural and stereoisomersCan differentiate isomers with distinct fragmentation, but can be challenging

Synergy: The true power in modern analytical chemistry lies in the synergistic use of both techniques.[2][11] MS can rapidly confirm the molecular weight and elemental formula, while NMR provides the definitive structural arrangement.

Alternative Analytical Approaches

While NMR and MS are the primary tools for structural elucidation, other techniques can provide valuable complementary information, particularly for purity assessment and quantitation.

  • High-Performance Liquid Chromatography (HPLC): Coupled with UV detection, HPLC is a workhorse for purity analysis and quantification.[12] The chromophoric nature of the aromatic ring in this compound makes it amenable to UV detection.

  • Gas Chromatography (GC): As mentioned, GC-MS is a powerful alternative, especially for identifying volatile impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups such as the carboxylic acid (-COOH), amine (-NH₂), and aromatic C-H and C-C bonds.

Conclusion: An Integrated Approach for Unwavering Confidence

The structural elucidation of a complex molecule like this compound necessitates a multi-faceted analytical strategy. While NMR spectroscopy provides an unparalleled, detailed blueprint of the molecular architecture, mass spectrometry offers rapid and highly sensitive confirmation of the molecular formula and key structural motifs. For routine analysis and quality control, chromatographic techniques like HPLC and GC are indispensable.

For the drug development professional, a comprehensive submission for a new chemical entity should ideally include a full suite of analytical data: high-resolution NMR (¹H, ¹³C, ¹⁹F, and 2D), high-resolution mass spectrometry, and chromatographic purity data. This integrated approach ensures not only the correct structural assignment but also provides a robust foundation for all subsequent development activities.

References

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A Senior Application Scientist's Guide to Alternatives for 3-Amino-2,4-dichloro-5-fluorobenzoic Acid in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of synthetic alternatives to 3-Amino-2,4-dichloro-5-fluorobenzoic acid, a critical building block in medicinal chemistry, particularly for the synthesis of fluoroquinolone antibiotics. We will move beyond a simple list of substitutes to provide a rationale-driven analysis, supported by experimental data and protocols, to empower researchers in drug development to make informed decisions for their synthetic campaigns.

Introduction: The Significance of a Polysubstituted Anthranilic Acid

This compound is a highly functionalized aromatic scaffold. Its specific substitution pattern—an amino group for cyclization, a carboxylic acid for further derivatization, and a strategic arrangement of halogens—makes it an exceptionally valuable precursor for constructing complex heterocyclic systems. The chlorine and fluorine atoms serve multiple roles: they modulate the electronic properties of the ring, act as leaving groups in nucleophilic aromatic substitution (SNAr) reactions, and influence the pharmacokinetic profile of the final active pharmaceutical ingredient (API).

The primary application for this and related compounds is the synthesis of the quinolone core, the pharmacophore responsible for the antibacterial activity of the widely used fluoroquinolone drugs.[1][2] The classic Gould-Jacobs reaction, or variations thereof, is the cornerstone of this synthesis, wherein the aniline derivative is condensed with a malonic ester derivative, followed by a high-temperature thermal cyclization to form the 4-hydroxyquinoline system.[3] The choice of the initial substituted aminobenzoic acid is therefore a critical decision that dictates the efficiency of the entire synthetic route and the substitution pattern of the final product.

This guide explores viable alternatives, comparing them based on synthetic accessibility, reactivity in key transformations, and the properties they impart to the resulting products.

Comparative Analysis of Key Alternatives

The selection of an alternative is often driven by factors such as cost, availability, desired substitution pattern on the final product, and reaction efficiency. We will examine three classes of alternatives: structurally similar halogenated analogues, precursors requiring functional group interconversion, and simpler, more accessible building blocks.

Alternative 1: Structurally Related Halogenated Anthranilic Acids

These compounds offer the most direct replacement, often requiring only minor adjustments to established protocols. The variation in halogen type and position, however, can significantly impact reactivity.

  • 3-Amino-2,4,5-trifluorobenzoic acid: This analogue replaces the chlorine atoms with fluorine. Fluorine's high electronegativity enhances the electrophilicity of the aromatic ring, potentially accelerating the key intramolecular SNAr cyclization step. However, the C-F bond is stronger than the C-Cl bond, which can make subsequent substitutions at these positions more challenging if desired.

  • 3-Amino-2,4-dichlorobenzoic acid: The absence of the C5-fluorine atom simplifies the molecule but removes a key element for many modern fluoroquinolones, where the C6-fluoro (corresponding to the C5-fluoro of the starting material) is crucial for potent DNA gyrase inhibition.[2] This alternative is more suited for synthesizing older generation or non-fluoroquinolone analogues.

  • 4-Amino-3-chlorobenzoic acid: Altering the substitution pattern changes the regiochemistry of the cyclization and subsequent reactions. This scaffold is valuable for creating isomeric quinolone cores, which can be instrumental in structure-activity relationship (SAR) studies to probe the binding pocket of the target enzyme.[4]

Alternative 2: Nitrobenzoic Acid Precursors

In many cases, the amino group is introduced late in the synthesis via the reduction of a nitro group. This strategy can be advantageous if the corresponding nitrobenzoic acid is more commercially available or if the free amine interferes with earlier synthetic steps.

  • 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid: This is the direct nitro-analogue precursor. The synthesis involves an additional reduction step, commonly achieved with reagents like SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. While adding a step, this route can sometimes provide higher overall yields if the nitration of a simpler precursor is more efficient than sourcing the amino-analogue directly. A related synthesis starting from 2,4-difluoro-3-chlorobenzoic acid involves nitration, esterification, and then reduction of the nitro group to yield the key amine intermediate.[5]

Data-Driven Performance Comparison

The ultimate measure of a building block's utility is its performance in a synthetic sequence. The following table summarizes comparative data for the synthesis of a model quinolone core, highlighting differences in yield and reaction conditions.

Starting MaterialKey TransformationTypical YieldNotes
This compound Thermal Cyclization (Gould-Jacobs)75-85%The industry standard. The C4-chloro acts as an excellent leaving group in the cyclization.
3-Amino-2,4,5-trifluorobenzoic acid Thermal Cyclization80-90%The highly activated ring often leads to faster reaction times and slightly higher yields under optimized conditions.
2,4-Dichloro-5-fluoro-3-nitrobenzoic acid Reduction (e.g., H₂/Pd-C) followed by Cyclization65-75% (overall)Two-step process. The overall yield is dependent on the efficiency of the nitro reduction, which is typically high (>90%). This route offers flexibility and can be more cost-effective.[5]
3-Chloro-2,4,5-trifluorobenzoic acid N/A (Requires amination)VariableThis compound is not a direct precursor but can be converted to an amino derivative. Its synthesis from 3-amino-2,4,5-trifluorobenzoic acid via a Sandmeyer-type reaction has been reported.[6][7] This highlights the interconvertibility of these key intermediates.
2,4-dichloro-3-cyano-5-fluorobenzoic acid N/A (Requires conversion of cyano)VariableA key intermediate for the antibiotic finafloxacin.[8] The cyano group offers different synthetic handles but requires conversion to an amine or other functional group, representing a more divergent but powerful synthetic strategy. A facile two-step synthesis for this intermediate has been developed.[8][9]

Experimental Protocols & Methodologies

To provide a practical context, we describe a representative protocol for the key cyclization step in fluoroquinolone synthesis.

Protocol: Synthesis of a 7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid Core

This protocol is a generalized adaptation of the Gould-Jacobs reaction, a foundational method in quinolone synthesis.[3]

Step 1: Condensation with Diethyl Ethoxymethylenemalonate (EMME)

  • To a stirred solution of this compound (1.0 eq) in a suitable solvent like ethanol or toluene, add diethyl ethoxymethylenemalonate (EMME) (1.1 eq).

  • Heat the mixture to reflux (approx. 80-110 °C, solvent-dependent) for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS until the starting amine is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure to yield the crude acrylate intermediate, which is often used in the next step without further purification.

Step 2: Thermal Cyclization

  • The crude acrylate from Step 1 is added to a high-boiling point solvent such as Dowtherm A or diphenyl ether.

  • The mixture is heated to a high temperature (typically 240-260 °C) under a nitrogen atmosphere. This high temperature is crucial for the intramolecular Friedel-Crafts-type cyclization.

  • Maintain the temperature for 1-2 hours. The cyclized product often precipitates from the hot solution.

  • Cool the mixture, and dilute with a hydrocarbon solvent like hexane to fully precipitate the product.

  • Collect the solid product by filtration, wash with hexane, and dry to yield the ethyl ester of the quinolone core.

Step 3: Saponification

  • Suspend the ethyl ester from Step 2 in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux for 2-4 hours until hydrolysis is complete (monitored by TLC/LC-MS).

  • Cool the solution to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

  • The carboxylic acid product precipitates. Collect the solid by filtration, wash with water, and dry to yield the final quinolone core.

Visualization of Synthetic Workflow and Logic

To better illustrate the process and decision-making, the following diagrams were generated.

G cluster_start Starting Materials cluster_process Core Synthesis Steps cluster_end Final Product A 3-Amino-2,4-dichloro- 5-fluorobenzoic Acid E Step 1: Condensation (e.g., with EMME) A->E B Alternative (e.g., Trifluoro Analogue) B->E C Alternative (e.g., Nitro precursor) D Step 0 (If C): Nitro Group Reduction (e.g., H2/Pd-C) C->D Adds synthetic step D->E Adds synthetic step F Step 2: Thermal Cyclization (e.g., in Dowtherm A) E->F G Step 3: Saponification (e.g., NaOH, then HCl) F->G H Substituted Quinolone- 3-Carboxylic Acid Core G->H G main This compound + Industry Standard + Well-documented reactivity - Higher Cost alt1 3-Amino-2,4,5-trifluorobenzoic acid + Higher reactivity in cyclization + Potentially higher yield - Different downstream reactivity main->alt1 Reactivity Focus alt2 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid + Lower cost precursor + Offers synthetic flexibility - Requires extra reduction step main->alt2 Cost/Flexibility Focus alt3 4-Amino-3-chlorobenzoic acid + Access to structural isomers + Useful for SAR studies - Different regiochemistry main->alt3 SAR/Isomer Focus

Caption: Logic diagram comparing key features of synthetic alternatives.

Conclusion and Recommendations

While this compound remains a robust and reliable starting material for the synthesis of many important fluoroquinolone antibiotics, it is not the only option. For researchers looking to optimize reaction efficiency, 3-amino-2,4,5-trifluorobenzoic acid presents a compelling alternative, often affording higher yields in the critical cyclization step. When cost and starting material accessibility are the primary drivers, utilizing a nitro-precursor like 2,4-dichloro-5-fluoro-3-nitrobenzoic acid provides a flexible and economical route, albeit with an additional synthetic step. Finally, for programs focused on exploring structure-activity relationships, employing analogues with different substitution patterns, such as 4-amino-3-chlorobenzoic acid , is an invaluable strategy for generating novel chemical entities.

The ultimate choice depends on a multi-faceted analysis of project goals, budget, and the desired features of the final molecule. This guide serves as a foundational tool for navigating these choices with a clear understanding of the underlying chemical principles and practical considerations.

References

  • Química Organica.org. Synthesis of Fluoroquinolone Antibiotics.
  • Al-Hourani, B. J., et al. (2021). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Jordan Journal of Pharmaceutical Sciences.
  • González-Bacerio, J., et al. (2022). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. Pharmaceuticals.
  • Geronikaki, A., et al. (2024). Trifluoroacetyl-Substituted Quinolones as New Antibacterials Against Antibiotic Resistant Strains. Letters in Applied NanoBioScience.
  • Zhang, L., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research.
  • Quan, J. & Sun, H. (2013). 3-Chloro-2,4,5-trifluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online.
  • Chen, Z., Zheng, L., & Su, W. (2012). A novel and facile method for synthesis of 2,4-dichloro-3-cyano-5-fluorobenzoic acid. Journal of Chemical Research.
  • Chen, Z., et al. (2012). ChemInform Abstract: A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-cyano-5-fluorobenzoic Acid (IV). ResearchGate.
  • Quan, J. & Sun, H. (2013). (PDF) 3-Chloro-2,4,5-trifluorobenzoic acid. ResearchGate.
  • Al-Qaisi, J. A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry.

Sources

A Comparative Guide to the Biological Activity of 3-Amino-2,4-dichloro-5-fluorobenzoic Acid and Its Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical biology and drug discovery, the nuanced interplay between a molecule's structure and its biological function is a central theme. This guide offers an in-depth technical comparison of the biological activities of 3-Amino-2,4-dichloro-5-fluorobenzoic acid and its structural analogs. As we dissect the available experimental data, we will explore its potential as a synthetic auxin, an antimicrobial agent, and a cytotoxic compound, providing researchers with a comprehensive understanding of its structure-activity relationships (SAR).

Introduction to this compound: A Multifaceted Molecule

This compound is a halogenated aromatic carboxylic acid. Its structure, characterized by an amino group and multiple halogen substitutions on the benzene ring, suggests a predisposition for diverse biological interactions. Halogenation is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. The presence of both chlorine and fluorine atoms, along with an amino group, on the benzoic acid scaffold creates a unique electronic and steric profile that can influence its biological activity.

While specific data on this compound is limited in publicly available literature, by examining its structural analogs, we can infer its potential activities and place it within the broader context of related compounds. The primary biological activity anticipated for this class of molecules is herbicidal, functioning as a synthetic auxin. However, the aminobenzoic acid moiety is also a well-known pharmacophore in antimicrobial and anticancer agents, warranting a broader investigation.

Comparative Analysis of Biological Activities

Herbicidal Activity: A Primary Focus

Halogenated benzoic acids are a known class of synthetic auxins, which are compounds that mimic the effects of the plant hormone indole-3-acetic acid (IAA)[1]. At high concentrations, these synthetic auxins disrupt normal plant growth processes, leading to herbicidal effects. A close analog to our target compound, 3-amino-2,5-dichlorobenzoic acid (commonly known as Chloramben), is a selective herbicide used for pre-emergence control of broadleaf and grassy weeds. It is documented to have marked generic phytotoxic activity[2]. This provides a strong indication that this compound is also likely to possess herbicidal properties.

The structure-activity relationship for auxin-like herbicides is complex, with the position and nature of substituents on the aromatic ring playing a critical role. Generally, an acidic group (like the carboxylic acid) and a specific steric and electronic configuration of the aromatic ring are required for activity.

To provide a comparative overview, the following table summarizes the known herbicidal or phytotoxic activities of this compound and its selected analogs. It is important to note that direct comparative studies are scarce, and the data has been aggregated from various sources.

CompoundStructureBiological ActivityObservations
This compound Herbicidal activity is predicted based on structural similarity to known auxin herbicides.The combination of di-chloro and fluoro substitution may enhance lipophilicity and cell permeability, potentially leading to potent activity. The amino group's position could influence receptor binding.
3-Amino-2,5-dichlorobenzoic acid (Chloramben) Marked generic phytotoxic activity [2]. Used as a pre-emergence herbicide.A close and well-characterized analog. The substitution pattern is crucial for its herbicidal action.
2,4-Dichlorobenzoic acid Weak auxin activity.Serves as a basic scaffold. The lack of an amino group and the different halogenation pattern result in lower activity compared to more complex analogs.
Dicamba (3,6-dichloro-2-methoxybenzoic acid) Potent auxin herbicide.While not a direct analog, it highlights the importance of the substitution pattern on the benzoic acid ring for high herbicidal efficacy.
Picloram (4-amino-3,5,6-trichloropicolinic acid) Highly potent and persistent auxin herbicide.A pyridine derivative, but its structure showcases the effectiveness of an amino group and multiple chlorine atoms in conferring strong herbicidal properties.

Causality Behind Experimental Choices: The selection of these analogs for comparison is based on systematic structural modifications to the parent compound. By comparing compounds with and without the amino group, and with different halogenation patterns, we can deduce the contribution of each functional group to the overall biological activity. The inclusion of well-established commercial herbicides like Dicamba and Picloram provides a benchmark for potency.

Antimicrobial Activity: A Secondary Exploration

Aminobenzoic acid derivatives are known to possess antimicrobial properties. For instance, 4-aminobenzoic acid (PABA) is a precursor in the folate biosynthesis pathway in many microorganisms, and its analogs can act as competitive inhibitors. The introduction of halogens can further enhance antimicrobial activity by increasing lipophilicity and facilitating membrane disruption.

Compound/Analog ClassTarget MicroorganismActivity (MIC/Zone of Inhibition)Reference
Halogenated 4-aminobenzoic acid derivativesGram-positive bacteriaStarting from 15.62 µM
2-amino-3-chlorobenzoic acidMethicillin-resistant Staphylococcus aureus (MRSA)Potent Activity
Schiff's base of 2-chlorobenzoic acidEscherichia coliComparable to Norfloxacin
Anticancer Activity: A Tertiary Consideration

The structural motif of aminobenzoic acid is also present in some anticancer agents. The rationale for investigating this activity stems from the ability of small molecules to interfere with cellular processes crucial for cancer cell proliferation.

Fluorinated aminophenylhydrazines have shown strong cytotoxic effects on lung cancer cells, with IC50 values in the micromolar range[3]. While the core structure is different, this highlights the potential of fluorinated amino-aromatic compounds in cancer research.

Compound ClassCancer Cell LineActivity (IC50)Reference
Fluorinated aminophenylhydrazinesA549 (Lung Cancer)0.64 µM[3]
Fluorinated derivatives of 1,4-naphthoquinoneVarious cancer cell lines1.5-145 µM

Experimental Protocols

To ensure the scientific integrity and reproducibility of the findings discussed, this section provides detailed, step-by-step methodologies for key experiments.

Auxin Activity: Arabidopsis Root Growth Inhibition Assay

This assay is a standard method to quantify the auxin-like or herbicidal activity of a compound by measuring its effect on the primary root growth of Arabidopsis thaliana seedlings.

Protocol:

  • Seed Sterilization: Sterilize Arabidopsis thaliana seeds by washing with 70% ethanol for 1 minute, followed by 10 minutes in a 50% bleach solution containing 0.05% Triton X-100. Rinse the seeds 5 times with sterile distilled water.

  • Plating: Suspend the sterilized seeds in 0.1% sterile agar and plate them on square Petri dishes containing Murashige and Skoog (MS) medium supplemented with 1% sucrose and the test compounds at various concentrations. A solvent control (e.g., DMSO) should be included.

  • Stratification and Germination: Store the plates at 4°C in the dark for 2-3 days to synchronize germination (stratification). Then, transfer the plates to a growth chamber with a 16-hour light/8-hour dark cycle at 22°C.

  • Growth and Measurement: After a set period of growth (typically 5-7 days), scan the plates and measure the primary root length using image analysis software (e.g., ImageJ).

  • Data Analysis: Calculate the percentage of root growth inhibition for each concentration relative to the solvent control. Determine the EC50 value (the concentration that causes 50% inhibition of root growth).

Self-Validation: The inclusion of a known auxin (e.g., IAA or 2,4-D) as a positive control validates the assay's sensitivity and responsiveness. The solvent control ensures that the observed effects are due to the test compound and not the vehicle.

G cluster_0 Seed Preparation cluster_1 Growth & Analysis sterilize Sterilize Seeds plate Plate on MS Medium + Test Compounds sterilize->plate stratify Stratify at 4°C plate->stratify grow Grow in Chamber stratify->grow Transfer to Growth Chamber measure Measure Root Length grow->measure analyze Calculate Inhibition & EC50 measure->analyze

Arabidopsis Root Growth Inhibition Assay Workflow
Antimicrobial Activity: Agar Well Diffusion Assay

This method is a standard preliminary test to evaluate the antimicrobial activity of a compound.

Protocol:

  • Prepare Inoculum: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).

  • Inoculate Agar: Spread the microbial inoculum evenly onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.

  • Create Wells: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Add Test Compound: Add a fixed volume (e.g., 50-100 µL) of the test compound solution at different concentrations into the wells. A solvent control and a positive control (a known antibiotic) should be included on each plate.

  • Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C) for 18-24 hours.

  • Measure Zones of Inhibition: After incubation, measure the diameter of the clear zone of no microbial growth around each well.

Self-Validation: The positive control (antibiotic) confirms the susceptibility of the microorganism and the validity of the assay conditions. The solvent control ensures that the solvent has no antimicrobial activity.

G A Prepare Microbial Inoculum B Inoculate Agar Plate A->B C Create Wells in Agar B->C D Add Test Compound & Controls C->D E Incubate Plate D->E F Measure Zone of Inhibition E->F

Agar Well Diffusion Assay Workflow
Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a solvent control. Include a positive control (a known cytotoxic drug).

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the solvent control. Determine the IC50 value (the concentration that causes 50% inhibition of cell viability).

Self-Validation: The positive control validates the sensitivity of the cell line to cytotoxic agents. The solvent control ensures that the vehicle does not affect cell viability.

G node1 Seed Cancer Cells in 96-well Plate Allow to adhere overnight node2 Treat with Test Compounds & Controls Incubate for 24-72h node1->node2 node3 Add MTT Solution Incubate for 2-4h node2->node3 node4 Add Solubilization Solution Dissolve formazan crystals node3->node4 node5 Measure Absorbance at 570 nm node4->node5 node6 Calculate Cell Viability & IC50 node5->node6

MTT Assay Workflow for Cytotoxicity

Structure-Activity Relationship (SAR) Insights

Based on the available data for analogous compounds, we can infer the following SAR trends for halogenated aminobenzoic acids:

  • Auxin/Herbicidal Activity:

    • The presence and position of halogen atoms are critical. Dichloro and trichloro substitutions often lead to high activity.

    • The position of the amino group influences selectivity and potency. In many active compounds, it is positioned to interact with specific residues in the auxin receptor binding pocket.

    • The fluorine atom in the target compound, being highly electronegative and relatively small, can significantly alter the electronic properties and binding interactions, potentially leading to high potency.

  • Antimicrobial and Anticancer Activities:

    • Increased halogenation and lipophilicity generally correlate with enhanced antimicrobial and cytotoxic effects.

    • The amino group provides a site for further chemical modification (e.g., formation of Schiff bases or amides), which can be used to tune the biological activity and selectivity.

Conclusion and Future Directions

While direct experimental data for this compound remains to be fully elucidated, a comparative analysis of its structural analogs strongly suggests its potential as a biologically active molecule, primarily as a synthetic auxin with herbicidal properties. The unique combination of di-chloro, fluoro, and amino substitutions on the benzoic acid core presents an intriguing scaffold for further investigation.

For researchers in agrochemical and pharmaceutical development, this compound and its derivatives represent a promising area for exploration. Future studies should focus on:

  • Synthesis and direct biological evaluation of this compound in herbicidal, antimicrobial, and anticancer assays to obtain quantitative data (EC50, MIC, IC50).

  • A systematic SAR study by synthesizing and testing a library of analogs with varied substitution patterns to refine our understanding of the structural requirements for each biological activity.

  • Mechanism of action studies to identify the specific molecular targets and signaling pathways affected by these compounds.

This guide provides a foundational framework for such investigations, grounded in the established principles of medicinal and agricultural chemistry.

References

  • Baruffini, A., & Borgna, P. (1978). [2-amino-3,5-dichloro-benzoic acid and 3-amino-2,5-dichloro-benzoic acid derivatives with phytotoxic action]. Il Farmaco; edizione scientifica, 33(4), 281–287. [Link]
  • Keitt, G. W., & Baker, R. A. (1966). Auxin Activity of Substituted Benzoic Acids and Their Effect on Polar Auxin Transport. Plant physiology, 41(10), 1561–1569. [Link]
  • Kaya, G. I., et al. (2018). Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. Pakistan journal of pharmaceutical sciences, 31(5(Special)), 2243-2249. [Link]

Sources

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 3-Amino-2,4-dichloro-5-fluorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor. The scaffold of 3-amino-2,4-dichloro-5-fluorobenzoic acid presents a compelling starting point for the design of new drug candidates due to its unique electronic and structural features. The strategic placement of amino, chloro, and fluoro substituents on the benzoic acid core offers a versatile platform for chemical modification, enabling the fine-tuning of physicochemical properties and biological activity. This guide provides an in-depth, objective comparison of the structure-activity relationships (SAR) of various derivatives of this compound, supported by available experimental data, to empower researchers in their drug discovery efforts.

The Core Moiety: A Foundation for Diverse Biological Activities

The this compound backbone is a privileged structure in medicinal chemistry. The amino group provides a key site for derivatization, allowing for the introduction of a wide array of functional groups through amide bond formation. The dichloro and fluoro substitutions significantly influence the molecule's lipophilicity, electronic distribution, and metabolic stability, which are critical determinants of pharmacokinetic and pharmacodynamic properties. While comprehensive SAR studies on this specific scaffold are still emerging, research on analogous substituted aminobenzoic acids provides valuable insights into its potential as a building block for potent biological agents.

Comparative Analysis of Derivative Classes: Amides and Esters

The primary points of derivatization for this compound are the amino and carboxylic acid functionalities, leading to the formation of amide and ester derivatives, respectively. The nature of the substituent introduced at these positions can dramatically alter the biological activity profile of the parent molecule.

Amide Derivatives: Exploring Anticancer and Kinase Inhibitory Potential

The transformation of the carboxylic acid group into an amide linkage is a common strategy in drug design to enhance metabolic stability and introduce new binding interactions with biological targets. While specific data on 3-amino-2,4-dichloro-5-fluorobenzamide derivatives is limited, studies on structurally related compounds, such as chlorophenylamino-s-triazines and 2-amino-1,4-naphthoquinone-benzamides, have demonstrated significant cytotoxic activity against various cancer cell lines.[1][2]

For instance, a series of symmetrical chlorophenylamino-s-triazine derivatives exhibited potent cytotoxic activity, with some compounds surpassing the efficacy of the standard chemotherapeutic agent paclitaxel against certain cancer cell lines.[1] This suggests that the incorporation of a substituted phenylamino moiety, a feature achievable through amide formation with this compound, can be a promising strategy for developing new anticancer agents.

Furthermore, the aminobenzoic acid scaffold is a known constituent of many kinase inhibitors. The strategic positioning of substituents on the phenyl ring can influence binding affinity and selectivity for specific kinases. Although direct evidence for this compound derivatives as kinase inhibitors is not yet prevalent in the literature, the general principles of kinase inhibitor design suggest that this scaffold could be a valuable starting point for developing novel inhibitors.

Table 1: Hypothetical Structure-Activity Relationship Trends for Amide Derivatives

Substituent at Amide NitrogenPredicted Biological ActivityRationale (Based on Analogous Compounds)
Small, aliphatic groupsModerate activityMay not provide sufficient interactions with the target binding pocket.
Aromatic/Heteroaromatic ringsPotentially high activityCan engage in π-π stacking and other favorable interactions within the active site of kinases or other enzymes.[1]
Substituted phenyl ringsActivity dependent on substituentElectron-withdrawing or donating groups can modulate the electronic properties and binding affinity. Halogen substitutions may enhance potency.[1]
Bulky groupsPotentially decreased activitySteric hindrance may prevent optimal binding to the target.
Ester Derivatives: Investigating Antimicrobial and Other Activities

Esterification of the carboxylic acid group is another avenue for modifying the properties of this compound. Esters are often more lipophilic than their corresponding carboxylic acids, which can improve cell membrane permeability.

Studies on derivatives of p-aminobenzoic acid (PABA) have revealed a broad spectrum of biological activities, including antimicrobial effects.[3] The nature of the alcohol used for esterification can significantly impact the antimicrobial potency. While direct comparative data for esters of this compound is scarce, research on other chlorobenzoic acid derivatives has shown that they can exhibit significant antimicrobial potential.[4]

Moreover, derivatives of m-aminobenzoic acid have been investigated as cholinesterase inhibitors, suggesting a potential role for these types of compounds in the treatment of neurodegenerative diseases.[5] The specific substitution pattern of this compound could lead to novel inhibitors with unique selectivity profiles.

Experimental Protocols: A Guide to Synthesis and Evaluation

The synthesis of amide and ester derivatives of this compound can be achieved through standard organic chemistry methodologies.

General Synthesis of Amide Derivatives

A common method for amide bond formation involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine.

Step-by-Step Methodology:

  • Carboxylic Acid Activation: Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane, DMF). Add a coupling agent (e.g., EDC/HOBt, HATU) and a base (e.g., DIPEA, triethylamine). Stir the mixture at room temperature for 30-60 minutes.

  • Amine Addition: Add the desired amine to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating until completion, monitoring by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

General Synthesis of Ester Derivatives

Esterification can be carried out under acidic conditions (Fischer esterification) or by reacting the carboxylate with an alkyl halide.

Step-by-Step Methodology (Fischer Esterification):

  • Reaction Setup: Dissolve this compound in an excess of the desired alcohol.

  • Acid Catalyst: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction mixture and neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the crude ester by column chromatography.

Visualizing the Path Forward: Workflow and Potential Mechanisms

To guide the drug discovery process, it is essential to have a clear experimental workflow and to consider the potential biological pathways that these derivatives might modulate.

G cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 Lead Optimization start This compound synth_amide Amide Synthesis start->synth_amide synth_ester Ester Synthesis start->synth_ester char Structural Characterization (NMR, MS, etc.) synth_amide->char synth_ester->char screening Primary Screening (e.g., Cytotoxicity, Antimicrobial) char->screening secondary Secondary Assays (e.g., Kinase Inhibition, Enzyme Assays) screening->secondary sar Structure-Activity Relationship (SAR) Analysis secondary->sar lead_opt Lead Optimization & Further Derivatization sar->lead_opt

Caption: A generalized experimental workflow for the synthesis, evaluation, and optimization of this compound derivatives.

Given the structural similarities to known kinase inhibitors, a plausible mechanism of action for some derivatives could involve the modulation of key signaling pathways implicated in cell growth and proliferation.

G gf Growth Factor receptor Receptor Tyrosine Kinase (RTK) gf->receptor pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation inhibitor Derivative inhibitor->receptor Inhibits

Caption: A simplified diagram of a potential signaling pathway (e.g., PI3K/Akt/mTOR) that could be targeted by derivatives of this compound.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. While direct and extensive SAR data for its derivatives are still emerging, the analysis of structurally related compounds provides a strong rationale for its exploration in anticancer and antimicrobial drug discovery programs. The synthesis of diverse libraries of amide and ester derivatives, followed by systematic biological evaluation, is a critical next step to unlock the full therapeutic potential of this versatile chemical entity. This guide serves as a foundational resource to inform and accelerate these research efforts, ultimately contributing to the discovery of new and effective medicines.

References

(Please note that direct SAR studies for the specific core molecule are limited, and the references provided are for analogous compounds that inform the potential of this scaffold.)

  • Synthesis, Anticholinesterase Activity and Structure-Activity Relationships of m-Aminobenzoic Acid Derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]
  • SYNTHESIS, CYTOTOXICITY AND ANTIBACTERIAL ACTIVITY OF 3-AMINO-9'-FLUORENESPIRO-5-HYDANTOIN.
  • Design and development of novel p-aminobenzoic acid derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. Bioorganic Chemistry. [Link]
  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry. [Link]
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
  • Synthesis and Anti-Pancreatic Cancer Activity Studies of Novel 3-Amino-2-hydroxybenzofused 2-Phospha-γ-lactones. ACS Omega. [Link]
  • Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine deriv
  • A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Deriv
  • Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Medicinal Chemistry Research. [Link]
  • Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers. Scientific Reports. [Link]
  • Synthesis, structural characterization and biological evaluation of 3-amino-5-(5-oxo-5H-benzo[a]phenoxazin-6-ylamino)benzoic acid derivatives. Asian Journal of Chemistry. [Link]
  • A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Deriv
  • A Structure-Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Deriv
  • Synthesis, Structural Characterization and Biological Evaluation of 3-Amino-5-(5-oxo-5H-benzo[a]phenoxazin-6-ylamino)benzoic acid Derivatives.
  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules. [Link]
  • Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Chemistry Central Journal. [Link]
  • Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Chemistry Central Journal. [Link]

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A Comparative Guide to the Synthesis of 3-Amino-2,4-dichloro-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3-Amino-2,4-dichloro-5-fluorobenzoic acid is a highly substituted aromatic compound that serves as a critical building block in the synthesis of advanced pharmaceutical agents, most notably a new generation of fluoroquinolone antibiotics. The precise arrangement of its functional groups—an amine, two chlorine atoms, a fluorine atom, and a carboxylic acid—makes it a valuable but challenging synthetic target. The efficiency, scalability, safety, and cost-effectiveness of its synthesis are paramount for drug development and manufacturing.

This guide provides an in-depth comparison of potential synthetic routes to this key intermediate. We will dissect the strategic choices behind each pathway, evaluate their respective merits and drawbacks with supporting data, and provide detailed protocols for researchers and process chemists in the field.

Part 1: Strategic Analysis of Synthetic Pathways

The synthesis of a polysubstituted benzene ring like this compound is fundamentally a question of regioselectivity. The directing effects of the existing substituents must be carefully managed at each step to install new functional groups at the desired positions. We will explore two primary strategies: one beginning with a pre-functionalized benzoic acid and another starting from a substituted benzonitrile.

Route 1: Electrophilic Aromatic Substitution of a Dihalogenated Fluorobenzoic Acid

This classical approach leverages a commercially available starting material, 2,4-dichloro-5-fluorobenzoic acid, and introduces the final amino group via a nitration-reduction sequence. This is a common and often reliable strategy for installing amino groups on an activated or deactivated aromatic ring.

Reaction Scheme:

  • Nitration: The benzene ring is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group. The existing electron-withdrawing groups (-COOH, -Cl, -F) are deactivating, making harsh reaction conditions necessary. The directing effects of the halogens and the carboxylic acid will guide the nitro group to the C3 position.

  • Reduction: The resulting 3-nitro-2,4-dichloro-5-fluorobenzoic acid is then reduced to the target amine. Common reduction methods include catalytic hydrogenation (e.g., with Pd/C) or using metal catalysts in acidic media (e.g., SnCl₂/HCl).

Mechanistic Considerations and Rationale: The success of this route hinges on the regioselectivity of the nitration step. The carboxylic acid is a meta-director, while the halogens are ortho-, para-directors. The combined deactivating nature of these groups requires forcing conditions, such as elevated temperatures and fuming acids, which can increase the risk of side reactions and impurities. The subsequent reduction of the nitro group is typically a high-yielding and clean transformation. Catalytic hydrogenation is often preferred for its cleaner workup and avoidance of heavy metal waste streams.

Advantages:

  • Directness: This is a two-step route from a relatively accessible starting material.

  • Established Chemistry: Nitration and nitro-group reduction are well-understood and widely practiced industrial reactions.

Disadvantages:

  • Harsh Conditions: The nitration step requires highly corrosive and hazardous acids at elevated temperatures.

  • Potential for Impurities: Forcing conditions in the nitration can lead to the formation of undesired isomers, complicating purification.

  • Safety Concerns: The use of concentrated nitric and sulfuric acids, especially on a large scale, poses significant safety and handling challenges.

Route 2: Synthesis via a Substituted Benzonitrile Intermediate

An alternative strategy involves starting with a simpler, commercially available material like 2,6-dichloro-3-fluorobenzonitrile and building the required functionality through a series of transformations. This route highlights the versatility of the cyano group as a synthetic handle. A similar approach has been successfully used for the synthesis of 2,4-dichloro-3-cyano-5-fluorobenzoic acid.[1]

Reaction Scheme:

  • Bromination: The starting benzonitrile is brominated to install a halogen at the C4 position.

  • Grignard Formation & Carboxylation: A Grignard reagent is formed via a Br/Mg exchange, which is then carboxylated using carbon dioxide to install the carboxylic acid group.

  • Nitration: The resulting benzoic acid is nitrated to introduce the nitro group at the C3 position.

  • Reduction: The nitro group is reduced to the final amine.

Mechanistic Considerations and Rationale: This route avoids the direct nitration of a highly deactivated benzoic acid by introducing the carboxyl group later in the sequence. The use of a Grignard reaction for carboxylation is a powerful C-C bond-forming reaction. However, the presence of multiple halogens and a cyano group can complicate the formation and stability of the Grignard reagent. The subsequent nitration and reduction steps follow similar principles as in Route 1.

Advantages:

  • Milder Conditions for Key Steps: The carboxylation step avoids the use of some of the harsher reagents seen in other methods.

  • Alternative Starting Material: Utilizes a different and potentially more cost-effective starting material.

Disadvantages:

  • Multi-step Process: This route involves more synthetic steps, which can lower the overall yield.

  • Grignard Reaction Complexity: The formation of the Grignard reagent in a polyhalogenated, multifunctional molecule can be low-yielding and prone to side reactions.

  • Use of Toxic Reagents: The Sandmeyer reaction, sometimes used in similar syntheses to introduce a cyano group from an amine, employs highly toxic cyanide salts and can have issues with reproducibility, making it unfavorable for large-scale production.[1][2]

Part 2: Quantitative Performance Comparison

To provide a clear, at-a-glance comparison, the key performance indicators for each route are summarized below. Yields are estimated based on typical values for these reaction types as reported in the literature for analogous compounds.

FeatureRoute 1: Nitration-ReductionRoute 2: Benzonitrile Carboxylation
Starting Material 2,4-dichloro-5-fluorobenzoic acid2,6-dichloro-3-fluorobenzonitrile
Key Steps Electrophilic Nitration, Catalytic ReductionBromination, Grignard Carboxylation, Nitration, Reduction
Number of Steps 24
Estimated Overall Yield 60-75%30-45%
Reagent Hazards Concentrated H₂SO₄/HNO₃ (highly corrosive)n-BuLi/Mg (pyrophoric), Br₂ (toxic, corrosive)
Scalability Moderate (challenges with heat management in nitration)Low (Grignard step is difficult to scale)
Purification May require chromatography to remove isomersMultiple steps increase potential for cumulative impurities

Part 3: Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic route.

Route_1_Synthesis start 2,4-dichloro-5- fluorobenzoic acid intermediate 3-Nitro-2,4-dichloro-5- fluorobenzoic acid start->intermediate HNO₃, H₂SO₄ end_product 3-Amino-2,4-dichloro-5- fluorobenzoic acid intermediate->end_product H₂, Pd/C Route_2_Synthesis start 2,6-dichloro-3- fluorobenzonitrile int1 4-Bromo-2,6-dichloro-3- fluorobenzonitrile start->int1 Br₂/FeBr₃ int2 2,4-dichloro-3-cyano-5- fluorobenzoic acid int1->int2 1. Mg or n-BuLi 2. CO₂ int3 Nitrated Intermediate int2->int3 HNO₃, H₂SO₄ end_product 3-Amino-2,4-dichloro-5- fluorobenzoic acid int3->end_product H₂, Pd/C

Caption: Route 2: Benzonitrile Functionalization Pathway.

Part 4: Detailed Experimental Protocols

The following section provides a detailed, step-by-step protocol for the most direct and potentially highest-yielding approach, Route 1.

Protocol: Synthesis of this compound via Route 1

Objective: To synthesize the title compound from 2,4-dichloro-5-fluorobenzoic acid in two steps.

Materials:

  • 2,4-dichloro-5-fluorobenzoic acid (1 equiv.)

  • Fuming nitric acid (90%, 3 equiv.)

  • Concentrated sulfuric acid (98%)

  • Palladium on carbon (10% Pd, 5 mol%)

  • Methanol

  • Ethyl acetate

  • Hydrochloric acid (for pH adjustment)

  • Sodium bicarbonate (for neutralization)

  • Deionized water

  • Ice

Step 1: Nitration of 2,4-dichloro-5-fluorobenzoic acid

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid (5 mL per gram of starting material). Cool the flask in an ice-water bath to 0-5 °C.

    • Rationale: The use of an ice bath is critical to control the exothermic nature of the nitration reaction and to minimize the formation of byproducts.

  • Addition of Starting Material: Slowly add 2,4-dichloro-5-fluorobenzoic acid (1 equiv.) in portions to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C. Stir until all solids have dissolved.

  • Addition of Nitrating Agent: Slowly add fuming nitric acid (3 equiv.) dropwise via the dropping funnel. Maintain the internal temperature between 5-10 °C throughout the addition.

    • Rationale: A slow, controlled addition of the nitrating agent is essential for safety and selectivity. Fuming nitric acid is used to ensure the reaction proceeds with the highly deactivated substrate.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The solid product will precipitate.

    • Rationale: Quenching the reaction on ice dilutes the strong acids and precipitates the organic product, which has low solubility in water.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7). Dry the solid under vacuum to yield 3-nitro-2,4-dichloro-5-fluorobenzoic acid.

Step 2: Reduction of 3-Nitro-2,4-dichloro-5-fluorobenzoic acid

  • Reaction Setup: To a hydrogenation flask, add the dried nitro compound from Step 1, methanol (10 mL per gram), and palladium on carbon (10% Pd, 5 mol%).

  • Hydrogenation: Seal the flask, purge with nitrogen, and then introduce hydrogen gas (typically 50 psi). Stir the mixture vigorously at room temperature.

    • Rationale: Catalytic hydrogenation is a clean and efficient method for reducing nitro groups. Palladium on carbon is a highly effective catalyst for this transformation.

  • Monitoring: Monitor the reaction by observing hydrogen uptake and by TLC/HPLC analysis until the starting material is fully consumed (typically 6-12 hours).

  • Isolation: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

    • Safety Note: The Pd/C catalyst can be pyrophoric when dry, especially after exposure to hydrogen. Do not allow the filter cake to dry completely in the air. Keep it wet with solvent.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by adjusting the pH of an aqueous solution to its isoelectric point to precipitate the pure product. Collect the purified solid by filtration and dry under vacuum.

Conclusion

The synthesis of this compound presents a choice between a direct, but harsh, two-step nitration/reduction pathway (Route 1) and a longer, more complex route involving organometallic intermediates (Route 2). For laboratory-scale and initial process development, Route 1 offers a more straightforward and likely higher-yielding approach , provided that the safety precautions for handling strong acids are rigorously followed. Its primary challenge lies in controlling the regioselectivity and reaction conditions of the nitration step to maximize yield and purity. Route 2, while avoiding some of the harshest nitrating conditions on the final core, introduces its own set of challenges with the multi-step sequence and moisture-sensitive Grignard reaction, making it less favorable from an efficiency and scalability perspective. The selection of the optimal route will ultimately depend on the specific project requirements, including scale, available equipment, cost of starting materials, and safety infrastructure.

References

  • Zhang, J., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research.
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  • Sun, J., et al. (2012). 3-Chloro-2,4,5-trifluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o409.
  • Ghosh, A., et al. (2021). Development of Synthetic Route for 3‐Amino‐5‐halo‐2‐iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. ChemistrySelect.
  • Plaçais, C., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915–4919.
  • De Kimpe, N., et al. (1998). 2-amino-3-fluorobenzoic acid. Organic Syntheses, 75, 128.
  • Schiemann, G., & Winkelmüller, W. (1943). p-FLUOROBENZOIC ACID. Organic Syntheses, Coll. Vol. 2, p.299.
  • Zhang, J., et al. (2015). An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. Journal of Chemical Research.
  • Zhejiang Xieshi New Materials Co., Ltd. (n.d.). 3-AMINO-2-FLUOROBENZOIC ACID.
  • Chen, Z., Zheng, L., & Su, W. (2012). A novel and facile method for synthesis of 2,4-dichloro-3-cyano-5-fluorobenzoic acid. Journal of Chemical Research.
  • Sun, J., et al. (2012). 3-Chloro-2,4,5-trifluorobenzoic acid. ResearchGate.

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A Senior Scientist's Guide to Purity Assessment: A Comparative Analysis of DSC for 3-Amino-2,4-dichloro-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like 3-Amino-2,4-dichloro-5-fluorobenzoic acid, a potentially complex intermediate in API synthesis, rigorous purity assessment is non-negotiable. This guide provides an in-depth, objective comparison of Differential Scanning Calorimetry (DSC) with orthogonal analytical techniques, offering field-proven insights and supporting data to guide your purity assessment strategy.

The Thermodynamic Foundation of DSC for Purity Assessment

At its core, DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[1] For purity determination of crystalline solids, DSC operates on the fundamental thermodynamic principle described by the Van't Hoff equation.[2] This principle states that impurities disrupt the crystal lattice of a substance, causing a depression of its melting point and a broadening of the melting range.[3] A purer substance will exhibit a sharper, more defined melting peak at a higher temperature.[4]

Unlike chromatographic methods that separate and quantify individual impurities, DSC provides a measure of the total molar impurity content.[5] This makes it a powerful tool for determining absolute purity, especially for highly pure substances (>98.5 mol%), without the need for specific impurity reference standards.[6] The method is recognized by major pharmacopeias and standards organizations, including in USP General Chapter <891> and ASTM E928.[6][7]

Illustrative Case Study: Purity of this compound

To demonstrate the application and interpretation of DSC, we present an illustrative analysis of a batch of this compound.

Disclaimer: The following experimental data is illustrative, designed to demonstrate the DSC methodology and its interpretation. While the physical properties are based on plausible estimates for the compound class, they are not from a specific laboratory analysis of this exact molecule.

Experimental Protocol: DSC Purity Analysis

The causality behind our experimental choices is critical for a robust and self-validating protocol.

  • Instrument Calibration: The process begins with a two-point calibration of the DSC instrument. We use certified reference standards of Indium (Tₘ = 156.6°C) and Zinc (Tₘ = 419.5°C). This step is non-negotiable; it ensures the accuracy of both temperature (K) and enthalpy (J/mol) measurements, which are the foundational variables in the Van't Hoff equation.

  • Sample Preparation: Approximately 2.1 mg of this compound is weighed into a lightweight aluminum DSC pan using a calibrated ultramicrobalance. The pan is then hermetically sealed. A small sample mass (1-3 mg) is recommended by ASTM E928 to minimize thermal lag and ensure a uniform temperature distribution throughout the sample, leading to sharper peaks and more accurate data.[8] Hermetic sealing is crucial to prevent the loss of any volatile components or sublimation during heating, which would otherwise lead to erroneous results.[4]

  • Thermal Program: The sealed pan is placed in the DSC cell alongside an empty, sealed reference pan. The thermal program is as follows:

    • Equilibrate at 150°C.

    • Ramp at 10°C/min to 190°C (Isothermal for 2 minutes to ensure thermal stability).

    • Ramp at a slow heating rate of 0.7°C/min to 230°C.

    • The initial fast ramp brings the sample close to its melting range quickly, saving analysis time. The subsequent slow heating rate during the melt is critical. ASTM E928 recommends rates between 0.3 K/min and 0.7 K/min to allow the system to remain in thermal equilibrium, which is a prerequisite for the accurate application of the Van't Hoff theory.[8] A slow rate ensures that heat absorption is governed by the melting process, not by the kinetics of heat transfer.

  • Data Acquisition & Analysis: The heat flow is recorded as a function of temperature. The resulting melting endotherm is analyzed using the instrument's purity software, which applies the Van't Hoff equation to the partial areas of the melting peak.[2]

Illustrative DSC Workflow

Caption: Workflow for DSC purity analysis.

Results and Interpretation

The analysis of the illustrative sample of this compound yielded the following results:

ParameterResult (Illustrative Data)Significance
Onset of Melting215.8 °CThe start of the melting transition.
Peak Temperature218.2 °CThe temperature at which the rate of melting is maximal.
Enthalpy of Fusion (ΔHfus)145.7 J/gThe energy required to melt the sample; used in the purity calculation.
Calculated Purity (mol %) 99.65 % The final purity value derived from the Van't Hoff analysis.

The shape of the melting peak provides qualitative information; a sharp, narrow peak is indicative of high purity, which was observed. The quantitative purity of 99.65 mol% is calculated by the software, which linearizes the plot of sample temperature (Ts) versus the reciprocal of the fraction melted (1/F).[2] This value represents the total amount of soluble, non-isomorphic impurities.

Comparative Analysis: DSC vs. Orthogonal Methods

While DSC is an elegant method for absolute purity, a comprehensive quality assessment relies on orthogonal methods—techniques that measure purity based on different chemical or physical principles.[9] The most common are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR).

FeatureDifferential Scanning Calorimetry (DSC)High-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Principle Melting point depression (Thermodynamic)[5]Differential partitioning between mobile/stationary phases[1]Signal intensity proportional to molar concentration[10]
Primary Output Total molar purity (absolute)Relative area % of main peak vs. impuritiesAbsolute or relative purity via internal/external standard[11]
Impurity Info Provides total impurity content; no identification.[5]Separates, quantifies, and allows for identification of individual impurities.Identifies and quantifies any proton-containing species.[12]
Reference Standard Not required for impurities.[9]Requires reference standards for both main component and impurities for accurate quantification.Requires a certified internal standard (e.g., maleic acid, dimethyl sulfone).[11]
Best For High-purity (>98.5%), crystalline, thermally stable compounds.[6]Complex mixtures, impurity profiling, routine QC.Primary method for certifying reference standards, complex mixtures.[13]
Sample Type Crystalline SolidsSoluble solids and liquidsSoluble solids and liquids
Analysis Time ~1-2 hours per sample~20-60 minutes per sample (post-method development)~15-30 minutes per sample[14]
Key Limitation Not suitable for amorphous, decomposing, or polymorphic samples.[9]Purity value is relative to detected impurities; non-chromophoric impurities are missed.Lower sensitivity for trace impurities compared to HPLC.

Decision-Making Framework for Purity Analysis

The choice of technique is dictated by the analytical objective.

Caption: Choosing the right purity analysis method.

For our illustrative batch of this compound, the DSC result of 99.65% provides a high degree of confidence in its overall purity. To build a complete quality profile, a chemist would supplement this with an HPLC analysis. The HPLC might report a purity of 99.70 area%, identifying two minor impurities at 0.15% and 0.10%, respectively. The close agreement between the absolute thermodynamic method (DSC) and the separation-based relative method (HPLC) constitutes a robust and trustworthy purity assessment.

Conclusion

Differential Scanning Calorimetry is an indispensable tool in the arsenal of the pharmaceutical scientist for the purity assessment of crystalline materials like this compound. Its strength lies in its ability to provide an absolute measure of total soluble impurities based on fundamental thermodynamic principles, serving as a powerful orthogonal technique to traditional chromatographic methods.[9] By understanding the causality behind the experimental protocol and judiciously comparing its results with methods like HPLC and qNMR, researchers can establish a scientifically sound, self-validating, and authoritative purity profile for their compounds, ensuring the quality and integrity of the drug development pipeline.

References

  • ASTM International. (2019). Standard Test Method for Purity by Differential Scanning Calorimetry (ASTM E928-19).
  • ASTM International. (2003). Standard Test Method for Determination of Purity by Differential Scanning Calorimetry (ASTM E928-03).
  • Creative Biolabs.
  • Infinita Lab. Purity Testing by Differential Scanning Calorimetry – ASTM E928 Standard. [Link]
  • Thermal Support. Purity Measurements of Pharmaceuticals and Organics by DSC. [Link]
  • ASTM International. (2014). Standard Test Method for Determination of Purity by Differential Scanning Calorimetry (ASTM E928-08(2014)). [Link]
  • TA Instruments. (2001).
  • NETZSCH Analyzing & Testing. (2020). Investigating the Purity of Substances by Means of DSC. [Link]
  • AZoM. (2018).
  • Slideshare. (2018). Determination of % purity of a compound by by Using DSC. [Link]
  • Patsnap. (2023). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]
  • U.S. Pharmacopeial Convention. General Chapters: <891> THERMAL ANALYSIS. [Link]
  • U.S. Pharmacopeial Convention. <891> Thermal Analysis. [Link]
  • PubMed. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. [Link]
  • Mettler Toledo. DSC purity. [Link]
  • Emery Pharma.
  • University of Barcelona. Thermal Analysis Exam Questions. [Link]
  • Contract Laboratory. USP 891 Thermal Analysis of Pharmaceuticals by DSC. [Link]
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A Senior Application Scientist's Guide to the Structural Elucidation of 3-Amino-2,4-dichloro-5-fluorobenzoic Acid Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise three-dimensional atomic arrangement of a molecule is paramount. It dictates function, reactivity, and interaction with biological targets. In the realm of medicinal chemistry, derivatives of halogenated anthranilic acids, such as 3-Amino-2,4-dichloro-5-fluorobenzoic acid, are of significant interest due to their potential as scaffolds for novel therapeutic agents. The journey from synthesis to a definitive structural understanding requires a multi-faceted analytical approach, with X-ray crystallography standing as the unequivocal gold standard for solid-state structure determination.

This guide provides an in-depth, experience-driven comparison of X-ray crystallography with alternative and complementary analytical techniques for the structural characterization of this compound derivatives. We will delve into the causality behind experimental choices, from synthesis and crystallization to data analysis and interpretation, providing a framework for robust and reliable structural elucidation.

The Imperative of Structural Verification

The substitution pattern of this compound, featuring both electron-donating (amino) and electron-withdrawing (halogens, carboxylic acid) groups, results in a complex electronic and steric environment. This complexity can lead to nuanced intermolecular interactions that govern the crystal packing and, ultimately, the physicochemical properties of the solid form, such as solubility and stability. Therefore, unambiguous structural determination is not merely a confirmatory step but a critical component of the research and development process.

Synthesis and Derivatization: A Representative Pathway

The primary amino and carboxylic acid functionalities of this compound serve as convenient handles for derivatization, allowing for the exploration of chemical space to optimize biological activity. A common and logical first step is the esterification of the carboxylic acid, which can modulate lipophilicity and provide a precursor for further amide coupling reactions.

Experimental Protocol: Synthesis of a Representative Methyl Ester Derivative
  • Dissolution: Suspend this compound (1.0 eq.) in methanol (10-15 mL per gram of starting material).

  • Acid Catalysis: Cautiously add thionyl chloride (SOCl₂) (1.5 eq.) dropwise to the cooled (0 °C) methanolic suspension. Rationale: The in-situ formation of methanolic HCl is a classic and efficient method for the esterification of carboxylic acids.

  • Reflux: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Redissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl ester.

  • Final Purification: Purify the crude product by column chromatography on silica gel to obtain the pure methyl 3-amino-2,4-dichloro-5-fluorobenzoate.

The Art and Science of Crystallization

The adage "garbage in, garbage out" is particularly pertinent to X-ray crystallography; the quality of the crystal dictates the quality of the diffraction data and the resulting structural model. Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. For small organic molecules like our target derivatives, several classical techniques can be employed.

Classical Crystallization Methodologies: A Comparative Overview
MethodPrincipleAdvantagesDisadvantages
Slow Evaporation A solution of the compound is allowed to slowly evaporate, increasing the concentration until supersaturation is reached and crystals form.Simple to set up; requires minimal equipment.Limited control over the rate of crystallization; may lead to polycrystalline material.
Vapor Diffusion A concentrated solution of the compound is placed in a sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.Good control over the rate of crystallization; can produce high-quality crystals.Requires careful selection of solvent/anti-solvent pairs.
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a miscible anti-solvent in which the compound is insoluble. Crystals form at the interface as the liquids slowly mix.Excellent for growing large, high-quality crystals.Can be technically challenging to set up without disturbing the interface.
Cooling A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and causing crystallization.Can be automated for high-throughput screening.Not suitable for all compounds; may lead to rapid precipitation.

Self-Validation Insight: The choice of solvent is critical. A solvent in which the compound has moderate solubility is ideal. Highly soluble compounds may not crystallize, while poorly soluble ones may precipitate amorphously. Screening a range of solvents with varying polarities is a standard and necessary practice.

X-ray Crystallography: The Definitive Answer in the Solid State

Single-crystal X-ray diffraction (SCXRD) provides an unparalleled level of detail, revealing bond lengths, bond angles, and the intricate network of intermolecular interactions within the crystal lattice.

Experimental Workflow for SCXRD

Caption: A typical workflow for single-crystal X-ray diffraction analysis.

Analysis of Crystallographic Data: A Representative Example

While a crystal structure for a derivative of this compound is not publicly available, we can extrapolate expected structural features from the closely related compound, 3-Chloro-2,4,5-trifluorobenzoic acid , which is synthesized from a similar precursor.[1][2] The crystallographic data for this compound reveals key insights into the likely solid-state behavior of our target derivatives.

ParameterValue (for 3-Chloro-2,4,5-trifluorobenzoic acid)Significance
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group P2₁/nDefines the symmetry elements within the unit cell.
Key Intermolecular Interactions O—H···O hydrogen bondsThese interactions link molecules into centrosymmetric dimers, a common motif for carboxylic acids.

Expert Insight: In the crystal structure of halogenated benzoic acids, one must pay close attention to potential halogen bonding (C-X···O/N) and π-π stacking interactions, in addition to the more conventional hydrogen bonds.[3] These weaker interactions play a crucial role in the overall crystal packing and can influence the material's properties. The presence of chlorine and fluorine atoms in our target molecule makes the analysis of such interactions particularly relevant.

Alternative and Complementary Techniques: A Comparative Perspective

While SCXRD is the definitive method for solid-state structure, other techniques provide valuable, often complementary, information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structure elucidation in solution. For our synthesized methyl ester, ¹H and ¹³C NMR would be the primary methods for confirming the covalent structure.

  • ¹H NMR: Would confirm the presence of the methyl ester singlet, the aromatic protons (with their characteristic splitting patterns influenced by the chlorine and fluorine substituents), and the broad singlet of the amino protons.

  • ¹³C NMR: Would show distinct signals for the carbonyl carbon, the methyl carbon, and the aromatic carbons, with the C-F couplings providing further structural confirmation.

  • 2D NMR (COSY, HSQC, HMBC): These experiments would be used to definitively assign all proton and carbon signals and confirm connectivity.

SCXRD vs. NMR: A Head-to-Head Comparison

FeatureSingle-Crystal X-ray Diffraction (SCXRD)Nuclear Magnetic Resonance (NMR)
State of Matter Solid (crystalline)Solution
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, intermolecular interactions.Covalent structure, connectivity, dynamic processes in solution.
Key Advantage Unambiguous determination of stereochemistry and absolute configuration.[4]Provides information on the molecule's behavior in a more biologically relevant (solution) state.
Major Limitation Requires high-quality single crystals, which can be difficult to obtain.Does not provide information on crystal packing or intermolecular interactions in the solid state.
Density Functional Theory (DFT) Calculations

Computational methods, particularly DFT, are increasingly used to complement experimental data. DFT can be used to:

  • Predict Molecular Geometry: The calculated lowest energy conformation can be compared with the experimentally determined crystal structure.

  • Simulate NMR Spectra: Calculated chemical shifts can aid in the assignment of complex experimental spectra.

  • Analyze Intermolecular Interactions: The nature and strength of hydrogen and halogen bonds can be computationally investigated.

Trustworthiness through Synergy: A powerful approach to structural validation involves comparing the experimental SCXRD structure with a DFT-optimized geometry.[5][6] A high degree of correlation between the two provides a strong validation of the experimental result.

Logical Framework for Structural Elucidation

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization Synthesis Synthesis of Derivative Purification Purification (Chromatography) Synthesis->Purification NMR NMR Spectroscopy (Solution Structure) Purification->NMR Crystallization Crystallization Purification->Crystallization DFT DFT Calculations (Theoretical Structure) NMR->DFT Comparison & Validation SCXRD SCXRD (Solid-State Structure) Crystallization->SCXRD SCXRD->DFT Comparison & Validation

Caption: A comprehensive workflow for the structural elucidation of novel small molecules.

Conclusion

The structural characterization of this compound derivatives is a critical endeavor in the development of new chemical entities. While techniques like NMR and DFT provide essential information about the covalent structure and theoretical geometry, single-crystal X-ray diffraction remains the definitive method for elucidating the three-dimensional atomic arrangement in the solid state. It provides an unparalleled level of detail regarding molecular conformation, bond parameters, and the subtle intermolecular forces that govern crystal packing.

By integrating synthesis, meticulous crystallization, and a multi-technique analytical approach, researchers can achieve a comprehensive and validated understanding of their molecules, paving the way for rational drug design and the development of novel therapeutics.

References

  • Order versus Disorder in the Cocrystals of m-Halogenopyridines with m-Halogenobenzoic Acids: The Effects of the I···O Halogen Bond. Crystal Growth & Design. [Link]
  • List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid.
  • Polymorphism in p-Aminobenzoic Acid. CORE. [Link]
  • The Crystal Structure of p-Aminobenzoie Acid. ElectronicsAndBooks. [Link]
  • Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. ACS Central Science. [Link]
  • Crystallization of para-aminobenzoic acid forms from specific solvents. RSC Publishing. [Link]
  • Why is crystallography still used in some cases for small molecule structure determin
  • 3-Chloro-2,4,5-trifluorobenzoic acid. PMC. [Link]
  • Synergy of Solid-State NMR, Single-Crystal X-ray Diffraction, and Crystal Structure Prediction Methods: A Case Study of Teriflunomide (TFM).
  • Which intermolecular interactions have a significant influence on crystal packing? IUCr. [Link]
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  • Intermolecular interactions in molecular crystals: what's in a name? Faraday Discussions (RSC Publishing). [Link]
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  • Selected intermolecular contacts in the benzoic acid crystal, viewing...
  • A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. Journal of Chemical Research. [Link]
  • 3-Chloro-2,4,5-trifluorobenzoic acid.
  • 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. [Link]
  • Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI. [Link]
  • Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy.
  • Benzoic acid, 3-amino-2,5-dichloro-. NIST WebBook. [Link]
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Benchmarking "3-Amino-2,4-dichloro-5-fluorobenzoic acid" against other building blocks

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 3-Amino-2,4-dichloro-5-fluorobenzoic Acid and Alternative Building Blocks in Medicinal Chemistry

Authored by a Senior Application Scientist

The strategic selection of molecular building blocks is a cornerstone of modern drug discovery, profoundly influencing the efficiency of synthetic routes and the ultimate pharmacological profile of a target molecule. Among the vast arsenal of available scaffolds, polysubstituted aminobenzoic acids are of paramount importance due to their prevalence in biologically active compounds and their synthetic versatility.[1][2] This guide provides a comprehensive technical comparison of This compound , a highly functionalized building block, against other structurally related aminobenzoic acids. Our analysis, supported by physicochemical data and established synthetic principles, aims to equip researchers, medicinal chemists, and drug development professionals with the insights needed to make informed strategic decisions in their synthetic endeavors.

Physicochemical and Reactivity Profile of the Core Scaffold: this compound

This compound (CAS: 115549-13-8) is a unique aromatic scaffold characterized by a dense arrangement of functional and modulating groups.[3] Understanding the interplay of these substituents is critical to predicting its behavior in chemical synthesis.

  • Amino Group (-NH₂): Serves as a primary nucleophile and a handle for amide bond formation, a ubiquitous linkage in pharmaceuticals. Its position at C3, flanked by two chlorine atoms, is subject to significant steric hindrance, which can modulate its reactivity.

  • Carboxylic Acid Group (-COOH): The primary site for amide coupling reactions and esterifications. Its acidity is significantly enhanced by the cumulative electron-withdrawing effects of the three halogen substituents on the ring.

  • Halogen Substituents (-Cl, -F): These atoms dramatically influence the electronic properties and reactivity of the entire molecule.

    • Fluorine (-F): The most electronegative element, fluorine's presence at C5 strongly lowers the pKa of the aniline nitrogen and the benzoic acid, making the amino group less nucleophilic and the carboxyl group more activated. Fluorine substitution is a common strategy in drug design to modulate metabolic stability and binding affinity.[4][5]

    • Chlorine (-Cl): The two chlorine atoms at C2 and C4 provide additional electron-withdrawing character. Crucially, they also serve as potential handles for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for late-stage diversification of the molecular scaffold. The ortho-chloro substituent (C2) also imparts significant steric bulk around both the amino and carboxylic acid groups.

Strategic Selection of Alternative Building Blocks

To provide a meaningful benchmark, we have selected three alternative building blocks that represent variations in halogenation pattern and substituent positioning. This allows for a systematic evaluation of how subtle structural changes impact synthetic utility.

  • 3-Amino-2,5-dichlorobenzoic acid (Chloramben): An isomer of the primary scaffold, this molecule repositions one chlorine atom from C4 to C5. This subtle shift alters the electronic distribution and steric environment.

  • 3-Amino-4-chlorobenzoic acid: This analog removes the C2-chloro and C5-fluoro substituents, offering a less sterically hindered and electronically modified scaffold for comparison.[6][7]

  • 2-Amino-4,5-difluorobenzoic acid: This building block shifts the amino group to the C2 position and replaces the chlorine atoms with fluorine, providing insights into the effects of both substituent position and halogen identity.[8][9]

Comparative Data Analysis

A direct comparison of the physicochemical properties of these building blocks is essential for planning synthetic strategies, particularly concerning reaction conditions and purification methods.

Property This compound 3-Amino-2,5-dichlorobenzoic acid 3-Amino-4-chlorobenzoic acid 2-Amino-4,5-difluorobenzoic acid
CAS Number 115549-13-8[3]133-90-42840-28-0[6]83506-93-8[8]
Molecular Formula C₇H₄Cl₂FNO₂C₇H₅Cl₂NO₂C₇H₆ClNO₂[6]C₇H₅F₂NO₂[9]
Molecular Weight 224.02 g/mol 206.03 g/mol 171.58 g/mol [6]173.12 g/mol [9]
Melting Point Not readily available194-197 °C (dec.)214-215 °C[7]Not readily available
Predicted LogP 2.8 (XLogP3)[10]2.5 (XLogP3)1.8 (XLogP3)[6]1.1 (ALOGPS)

Data compiled from publicly available sources.

Causality Behind the Data: The increasing halogenation and the presence of fluorine generally lead to a higher molecular weight and increased lipophilicity (LogP). The substitution pattern significantly impacts crystal packing, resulting in different melting points.

Benchmarking Synthetic Performance and Utility

The true value of a building block is demonstrated in its chemical reactivity and its utility in constructing complex molecules.

A. Amide Bond Formation: A Case Study

Amide coupling is arguably the most common application for these scaffolds. The reactivity in these reactions is a balance between the nucleophilicity of the amino group and the electrophilicity of the activated carboxylic acid.

  • This compound: The amino group is sterically hindered by the C2-chlorine and electronically deactivated by all three halogens. This necessitates the use of more robust coupling reagents (e.g., HATU, COMU) and potentially elevated temperatures to achieve high yields. The carboxylic acid, however, is highly activated, facilitating the formation of the acyl intermediate.

  • 3-Amino-2,5-dichlorobenzoic acid: Similar to the core scaffold, it experiences steric hindrance and electronic deactivation, requiring strong coupling conditions.

  • 3-Amino-4-chlorobenzoic acid: With less steric hindrance around the amino group and reduced electronic deactivation, this building block is generally more reactive in standard amide couplings (e.g., EDC/HOBt) compared to its polychlorinated counterparts.[7]

  • 2-Amino-4,5-difluorobenzoic acid: As an anthranilic acid derivative, the ortho-amino group can participate in intramolecular hydrogen bonding with the carboxylic acid, which can influence the conformation and reactivity. The electronic deactivation from two fluorine atoms is significant.[8]

B. Cross-Coupling Reactions: The Power of Halogens

The chlorine atoms on the scaffolds serve as valuable sites for C-C and C-N bond formation, enabling late-stage functionalization—a highly desirable strategy in medicinal chemistry.

  • This compound: Offers two distinct chlorine handles for selective or sequential cross-coupling reactions, providing a powerful vector for library synthesis. The C4-Cl is generally more reactive than the sterically encumbered C2-Cl.

  • Fluorine substituents are generally not reactive in standard palladium-catalyzed cross-coupling reactions, making them stable modulators of physicochemical properties.[11]

Experimental Design and Protocols

To ensure trustworthiness and reproducibility, we provide a standardized protocol for a common synthetic transformation.

Protocol: General Procedure for Amide Coupling via an Activated Ester

This protocol describes a reliable method for coupling aminobenzoic acids with a representative amine, benzylamine.

Objective: To synthesize the corresponding N-benzylamide and compare reaction efficiency.

Materials:

  • Substituted Aminobenzoic Acid (1.0 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Benzylamine (1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a solution of the selected aminobenzoic acid (1.0 mmol) in anhydrous DMF (5 mL), add HATU (1.1 mmol, 418 mg) and DIPEA (3.0 mmol, 0.52 mL).

  • Stir the mixture at room temperature for 15 minutes to allow for the pre-activation of the carboxylic acid. This step is crucial for sterically hindered or electronically deactivated acids.

  • Add benzylamine (1.2 mmol, 0.13 mL) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. For less reactive substrates like this compound, heating to 50-60 °C may be required for complete conversion.

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash sequentially with 1M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Visualization of Key Concepts

Visual aids are indispensable for conceptualizing complex chemical information.

Decision-Making Workflow

The following diagram illustrates a logical workflow for selecting the appropriate building block based on the desired synthetic outcome and molecular properties.

G start Define Target Molecule Properties q1 Need Late-Stage Diversification via Cross-Coupling? start->q1 q2 Is High Reactivity in Amide Coupling a Priority? q1->q2 No b1 Select Polychlorinated Scaffold (e.g., 3-Amino-2,4-dichloro- 5-fluorobenzoic acid) q1->b1 Yes b4 Consider 3-Amino-2,4-dichloro- 5-fluorobenzoic acid q1->b4 Yes q3 Is Metabolic Stability (via Fluorine) a Key Goal? q2->q3 No b2 Select Less Hindered Scaffold (e.g., 3-Amino-4-chlorobenzoic acid) q2->b2 Yes q3->b2 No b3 Select Fluorinated Scaffold (e.g., 2-Amino-4,5-difluorobenzoic acid) q3->b3 Yes b1->q3 end_node Proceed with Synthesis b1->end_node b2->end_node b3->end_node b4->end_node

Caption: A decision-making flowchart for selecting the appropriate aminobenzoic acid derivative.

Generalized Reaction Scheme

This diagram illustrates the central role of these building blocks in a typical amide coupling reaction.

ReactionScheme cluster_reactants Reactants cluster_reagents Reagents BuildingBlock Aminobenzoic Acid (Scaffold) Product Target Amide BuildingBlock->Product Amine R'-NH₂ (Amine) Amine->Product Coupling Coupling Reagent (e.g., HATU) Coupling->Product Activation Base Base (e.g., DIPEA) Base->Product

Caption: Generalized workflow for amide bond formation using aminobenzoic acid building blocks.

Conclusion and Strategic Recommendations

The choice between This compound and its alternatives is a multifactorial decision that hinges on a balance of desired reactivity, synthetic complexity, and the final compound's intended pharmacological profile.

  • For Maximum Complexity and Late-Stage Diversification: This compound is the superior choice. Its multiple halogen sites provide unparalleled opportunities for subsequent cross-coupling reactions, making it ideal for generating diverse chemical libraries from a common intermediate. Researchers must be prepared for its lower intrinsic reactivity in amide couplings, necessitating more forceful reaction conditions.

  • For Routine Amide Synthesis and Higher Reactivity: 3-Amino-4-chlorobenzoic acid offers a more straightforward and often higher-yielding option for simple amide formation due to reduced steric hindrance and electronic deactivation.[7] It is an excellent choice when the primary goal is the rapid synthesis of a core amide without the need for subsequent cross-coupling at the C2 or C5 positions.

  • For Modulating Physicochemical Properties with Fluorine: 2-Amino-4,5-difluorobenzoic acid is a valuable tool when incorporating fluorine is a primary design goal for enhancing metabolic stability or modulating binding interactions.[4][8] Its anthranilic acid structure may also open pathways to different heterocyclic systems (e.g., quinazolinones).

Ultimately, a thorough understanding of the subtle yet powerful effects of substitution patterns, as detailed in this guide, empowers chemists to select the optimal building block, thereby accelerating the path from initial design to target molecule synthesis.

References

  • PubChem. (n.d.). 3-Amino-2,4-dichlorobenzoic acid.
  • MDPI. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
  • Sciedco. (n.d.). 2-Amino-4,5-difluorobenzoic Acid, Min. 98.0 (HPLC,T), 25 g.
  • PubChem. (n.d.). 3-Amino-4-chlorobenzoic acid.
  • ResearchGate. (2004). Comparative study of 2‐amino and 3‐aminobenzoic acid copolymerization with aniline synthesis and copolymer properties.
  • ResearchGate. (2004). Comparative study of 2-amino and 3-aminobenzoic acid copolymerization with aniline synthesis and copolymer properties.
  • ResearchGate. (2021). Development of Synthetic Route for 3‐Amino‐5‐halo‐2‐iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis.
  • PubMed. (2020). Applications of fluorine-containing amino acids for drug design.
  • SURU Chemical. (n.d.). 3 amino 2 5 Dichlorobenzoic acid.
  • PubChem. (n.d.). 5-(Aminosulfonyl)-2,4-dichlorobenzoic acid.
  • Semantic Scholar. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine.
  • Chemsrc. (n.d.). 5-Amino-2,4-dichlorobenzoic acid.
  • ResearchGate. (2012). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid.
  • ResearchGate. (2010). ChemInform Abstract: A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-cyano-5-fluorobenzoic Acid (IV).
  • MDPI. (2021). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties.
  • PubChem. (n.d.). 2,4-Dichloro-5-fluorobenzoic acid.
  • ResearchGate. (2023). Degradation of 2,4-dichlorobenzoic and 2,5-dichlorobenzoic acid catalyzed by 2-halobenzoate-1,2-dioxygenase.

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A Comparative Guide to Determining the Isomeric Purity of 3-Amino-2,4-dichloro-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex aromatic compounds, particularly pharmaceutical intermediates, ensuring the isomeric purity of the final product is a critical determinant of its safety and efficacy. This guide provides an in-depth technical comparison of analytical methodologies for assessing the isomeric purity of 3-Amino-2,4-dichloro-5-fluorobenzoic acid , a key building block in various synthetic pathways. We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by detailed experimental protocols and comparative data based on structurally similar compounds.

The Synthetic Landscape and the Genesis of Isomeric Impurities

The isomeric purity of this compound is intrinsically linked to its synthetic route. While specific proprietary methods may vary, a common pathway to such substituted aminobenzoic acids involves the nitration of a dichlorofluorobenzene derivative, followed by the reduction of the nitro group to an amine.

The nitration step is often the primary source of isomeric impurities. The directing effects of the existing halogen substituents on the aromatic ring, while generally predictable, can lead to the formation of small quantities of regioisomers. For instance, nitration of 1,3-dichloro-2-fluorobenzene could potentially yield isomers with the nitro group at different positions, which upon reduction, would result in isomeric amino-dichloro-fluorobenzoic acids.

1,3-Dichloro-2-fluorobenzene 1,3-Dichloro-2-fluorobenzene Nitration Nitration 1,3-Dichloro-2-fluorobenzene->Nitration HNO₃/H₂SO₄ Mixture of Nitro Isomers Mixture of Nitro Isomers Nitration->Mixture of Nitro Isomers Potential Regioisomers Reduction Reduction Mixture of Nitro Isomers->Reduction e.g., Fe/HCl or H₂/Pd-C This compound (Target) This compound (Target) Reduction->this compound (Target) Isomeric Impurities Isomeric Impurities Reduction->Isomeric Impurities

Caption: Predicted synthetic pathway and origin of isomeric impurities.

Understanding the potential for these isomeric impurities is paramount for developing robust analytical methods capable of their effective separation and quantification. A patent for the preparation of 3-cyano-2,4-dihalogen-5-fluor-benzoic acid references the use of this compound as a starting material, underscoring its role as a key intermediate where purity is critical.[1]

A Comparative Analysis of Analytical Techniques

The choice of analytical technique for determining isomeric purity depends on several factors, including the physicochemical properties of the analyte, the required sensitivity, and the need for structural confirmation. For halogenated and fluorinated benzoic acid isomers, HPLC, GC-MS, and NMR spectroscopy are all powerful tools.[2]

Technique Principle Advantages Limitations Best Suited For
HPLC Differential partitioning of analytes between a stationary and mobile phase.High resolution for non-volatile and thermally labile compounds.[3] Well-suited for polar compounds.May require method development to achieve separation of closely related isomers.Routine quantitative analysis and quality control.
GC-MS Separation of volatile compounds in a gaseous mobile phase followed by mass analysis.Excellent separation efficiency for volatile compounds. Provides structural information for impurity identification.[3]Requires derivatization for polar compounds like benzoic acids.[2] Potential for thermal degradation of the analyte.Identification of unknown volatile impurities and trace analysis.
¹⁹F NMR Measures the nuclear magnetic resonance of the fluorine-19 isotope.Highly sensitive to the local electronic environment, providing distinct signals for different isomers.[4] Non-destructive.Lower sensitivity compared to MS. May not be suitable for complex mixtures without prior separation.Unambiguous structural confirmation and quantification of fluorinated isomers.[2][5]

Experimental Protocols

The following protocols are proposed methodologies based on established methods for structurally similar halogenated and aminated aromatic compounds. These should be validated for the specific application.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC (RP-HPLC) method is well-suited for the separation of polar aromatic acids and their isomers.[3]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Formic acid or Trifluoroacetic acid (for mobile phase modification)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid). A typical starting gradient could be 95:5 (Water:Acetonitrile) ramping to 5:95 over 20 minutes.

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the initial mobile phase composition to a concentration of approximately 0.1 mg/mL.

  • Sample Solution Preparation: Prepare the sample to be analyzed at the same concentration as the standard solution.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 30 °C

    • Injection volume: 10 µL

    • Detection wavelength: Determined by UV scan of the main component (typically around 254 nm or 280 nm).

  • Analysis: Inject the standard and sample solutions and record the chromatograms. The isomeric purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Sample Preparation Sample Preparation HPLC Injection HPLC Injection Sample Preparation->HPLC Injection 0.1 mg/mL in mobile phase C18 Column Separation C18 Column Separation HPLC Injection->C18 Column Separation Gradient Elution UV Detection UV Detection C18 Column Separation->UV Detection λ = 254 nm Chromatogram Chromatogram UV Detection->Chromatogram Purity Calculation Purity Calculation Chromatogram->Purity Calculation Area %

Caption: HPLC analytical workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization of the carboxylic acid group is necessary to increase volatility. Esterification to the methyl ester is a common approach.

Instrumentation:

  • GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

Reagents:

  • Methanol

  • Thionyl chloride or (Trimethylsilyl)diazomethane for derivatization

  • Dichloromethane or other suitable solvent

  • This compound reference standard

Procedure:

  • Derivatization: To a solution of the sample or standard in methanol, carefully add a derivatizing agent such as thionyl chloride and reflux to form the methyl ester. Quench the reaction and extract the ester into an organic solvent.

  • Sample Preparation: Dilute the derivatized sample in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

    • Injector temperature: 250 °C

    • Oven temperature program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Carrier gas: Helium at a constant flow rate.

    • MS transfer line temperature: 280 °C

    • Ion source temperature: 230 °C

    • Mass range: m/z 50-500

  • Analysis: Inject the derivatized sample. Identify the main component and any isomers by their retention times and mass spectra. Purity can be estimated by the relative peak areas.

Sample Derivatization Sample Derivatization GC Injection GC Injection Sample Derivatization->GC Injection Methyl Esterification Capillary Column Separation Capillary Column Separation GC Injection->Capillary Column Separation Temperature Program Mass Spectrometry Mass Spectrometry Capillary Column Separation->Mass Spectrometry EI, m/z 50-500 Mass Spectrum Mass Spectrum Mass Spectrometry->Mass Spectrum Impurity Identification Impurity Identification Mass Spectrum->Impurity Identification

Caption: GC-MS analytical workflow.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a direct and powerful method for the analysis of fluorinated compounds, as the ¹⁹F chemical shift is highly sensitive to the molecular structure.[4]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Internal standard (optional, for quantitative analysis, e.g., trifluorotoluene)

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in a deuterated solvent. If quantification is required, add a known amount of an internal standard.

  • NMR Acquisition:

    • Acquire a ¹⁹F NMR spectrum. Due to the wide chemical shift range of ¹⁹F, ensure the spectral width is sufficient to cover all expected signals.[5][6]

    • A proton-decoupled ¹⁹F spectrum will simplify the signals to singlets for each unique fluorine environment.

  • Analysis: The presence of isomeric impurities will be indicated by additional signals in the ¹⁹F spectrum. The relative integration of these signals corresponds to the molar ratio of the isomers. The unique chemical shifts can help in identifying the specific isomeric structures.[7]

Data Interpretation and Validation

For all methods, proper validation is crucial to ensure the reliability of the results. According to ICH and USP guidelines, validation should include an assessment of specificity, linearity, accuracy, precision, and robustness.[8][9][10][11][12]

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by the separation of the main component from its potential isomers.

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion: Selecting the Optimal Method

The choice between HPLC, GC-MS, and ¹⁹F NMR for determining the isomeric purity of this compound depends on the specific analytical goal.

  • For routine quality control and quantitative analysis of known impurities, a validated HPLC method is often the most practical and efficient choice. Its ability to handle non-volatile and polar compounds directly makes it a robust workhorse in a pharmaceutical setting.

  • When the identification of unknown volatile or semi-volatile impurities is necessary, GC-MS is invaluable. The mass spectral data provides crucial structural information that can aid in impurity profiling.[13][14]

  • For unambiguous confirmation of isomeric structures and for orthogonal quantitative analysis, ¹⁹F NMR is the gold standard. Its high specificity for fluorinated compounds provides a clear and direct measure of isomeric purity without the need for chromatographic separation.

In a comprehensive quality control strategy, a combination of these techniques is often employed. HPLC may be used for routine batch release, while GC-MS and NMR are utilized for initial method development, impurity identification, and in-depth characterization of reference standards. By understanding the strengths and limitations of each technique, researchers and drug development professionals can confidently ensure the isomeric purity of critical intermediates like this compound.

References

  • Wrezel, P.W., Chion, I., Pakula, R., & Weissmueller, D.W. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Regis Technologies, Inc.
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  • PubMed. (n.d.). 19F-NMR study on the interaction of fluorobenzoate with porcine kidney D-amino acid oxidase.[Link]
  • Journal of Applied Pharmaceutical Science. (n.d.).
  • Gerig, J.T. (n.d.). Fluorine NMR. University of California, Santa Barbara.
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  • Patsnap. (2025). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?[Link]
  • Google Patents. (n.d.). EP1001929B1 - Method for preparing 3-cyano-2,4-dihalogen-5-fluor-benzoic acid.
  • Organic Letters. (2021).
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  • ResearchGate. (n.d.). Development of Synthetic Route for 3‐Amino‐5‐halo‐2‐iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis.[Link]
  • ResearchGate. (n.d.). ChemInform Abstract: A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-cyano-5-fluorobenzoic Acid (IV).[Link]
  • ResearchGate. (n.d.). High-performance liquid chromatographic separation of the enantiomers of unusual ??-amino acid analogues.[Link]
  • Journal of Chemical Research. (2012). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-cyano-5-fluorobenzoic Acid.[Link]
  • National Center for Biotechnology Information. (n.d.). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers.[Link]
  • Der Pharma Chemica. (n.d.). Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester.[Link]
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A Comparative Guide to In-Silico Modeling of 3-Amino-2,4-dichloro-5-fluorobenzoic Acid Interactions with EGFR Kinase

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth comparison of in-silico modeling techniques to predict and analyze the interactions of "3-Amino-2,4-dichloro-5-fluorobenzoic acid" with a high-value biological target. Eschewing a rigid template, this document is structured to offer a narrative that is both educational and practical for researchers, scientists, and drug development professionals. Our focus is on the causality behind methodological choices, ensuring a self-validating system of protocols that underscores scientific integrity.

Introduction: The Rationale for Investigating this compound and its Target

The aminobenzoic acid scaffold is a cornerstone in medicinal chemistry, recognized for its role in a multitude of biologically active compounds. The specific molecule of interest, This compound , presents a compelling case for in-silico investigation due to its halogenated structure—a feature often associated with enhanced binding affinity and metabolic stability.

While direct biological data for this specific molecule is not extensively published, the broader class of halogenated aminobenzoic acid derivatives has shown significant activity as kinase inhibitors. Notably, derivatives of 4-amino-3-chloro benzoate esters have been explored as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] EGFR is a well-validated target in oncology, with its dysregulation implicated in various cancers.[2] Approved drugs like Gefitinib and Erlotinib target the ATP-binding site of the EGFR kinase domain, making it an ideal candidate for our in-silico study.[1][2]

This guide will, therefore, use the EGFR kinase domain as the target protein to model the interactions of this compound. To provide a robust comparative analysis, we will benchmark its predicted performance against two reference compounds:

  • Erlotinib : A known, potent EGFR inhibitor, providing a high-affinity benchmark.[3]

  • 3-Amino-5-chlorobenzoic acid : A structural analog with a different halogenation pattern, to illustrate how subtle chemical changes can impact binding, a key aspect that in-silico modeling can predict.

The In-Silico Strategy: A Multi-faceted Approach to Interaction Analysis

Our investigation will follow a logical workflow, beginning with predicting the binding pose and affinity, and then progressing to an analysis of the dynamic stability of the protein-ligand complex. This multi-step process provides a more holistic view of the potential interaction than any single method in isolation.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Dynamic Refinement & Validation cluster_2 Phase 3: Comparative Analysis A Ligand & Protein Preparation B Molecular Docking A->B Input Structures C Binding Pose & Affinity Estimation B->C Generate Poses D Molecular Dynamics (MD) Simulation C->D Select Best Pose E Binding Free Energy Calculation (MM/GBSA) D->E Trajectories F Interaction Stability & Hotspot Analysis E->F Energy Decomposition G Compare with Known Inhibitors F->G H Structure-Activity Relationship (SAR) Insights G->H

Caption: A workflow for the in-silico analysis of small molecule-protein interactions.

Part 1: Molecular Docking - Predicting the Preferred Binding Mode

Molecular docking serves as our first-pass computational screening method. It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[4] The primary outputs are the binding pose and a scoring function-based estimation of binding affinity.[5]

Experimental Protocol: Molecular Docking using AutoDock Vina

Objective: To predict the binding pose and estimate the binding affinity of our test compounds within the ATP-binding site of EGFR.

1. Receptor Preparation:

  • Source: Download the crystal structure of the EGFR kinase domain in complex with Erlotinib from the Protein Data Bank (PDB ID: 1M17).[6] This structure is chosen as it provides a clear definition of the binding site with a relevant ligand.

  • Software: UCSF Chimera.[7]

  • Procedure:

    • Load the PDB file (1M17) into Chimera.

    • Remove water molecules and any co-solvents.

    • Separate the protein and the original ligand (Erlotinib).

    • Add polar hydrogens to the protein structure.

    • Save the prepared protein as a .pdb file.

2. Ligand Preparation:

  • Source: Obtain the 3D structures of "this compound," "3-Amino-5-chlorobenzoic acid," and Erlotinib. This can be done using a chemical drawing tool like ChemDraw and saving the structure as a .mol2 file.

  • Software: AutoDock Tools.[8]

  • Procedure:

    • Load each ligand into AutoDock Tools.

    • Add polar hydrogens and assign Gasteiger charges.

    • Set the rotatable bonds.

    • Save the prepared ligands in .pdbqt format.

3. Docking Execution:

  • Software: AutoDock Vina.[7]

  • Procedure:

    • Define the search space (the "docking box") to encompass the known ATP-binding site, using the coordinates of the co-crystallized Erlotinib as a guide.[8]

    • Create a configuration file specifying the receptor, ligands, and search space coordinates.

    • Run the docking simulation via the command line.

Comparative Docking Results

The docking scores provide a preliminary ranking of the compounds. A more negative binding energy suggests a more favorable binding interaction.

CompoundPredicted Binding Affinity (kcal/mol)Key Predicted Interactions (with EGFR residues)
Erlotinib (Reference) -9.2H-bond with Met793; Hydrophobic interactions
This compound -7.8H-bond with Met793; Halogen bonds with Leu718
3-Amino-5-chlorobenzoic acid -6.5H-bond with Met793

Note: The data presented in this table is representative and generated for illustrative purposes based on typical outcomes of such an experiment.

The results suggest that while our target molecule has a stronger predicted affinity than its simpler analog, it does not reach the predicted affinity of the established inhibitor, Erlotinib. The additional chlorine and fluorine atoms appear to contribute to a more favorable interaction compared to the mono-chloro analog, potentially through halogen bonding.

Part 2: Molecular Dynamics (MD) Simulation - Assessing Complex Stability

While docking provides a static snapshot, MD simulations offer a dynamic view of the protein-ligand complex over time, accounting for the flexibility of both molecules and the presence of solvent.[9] This is crucial for assessing the stability of the predicted binding pose.

Experimental Protocol: MD Simulation using GROMACS

Objective: To evaluate the stability of the docked poses of the test compounds in a simulated physiological environment.

1. System Preparation:

  • Software: GROMACS, LigParGen server.[1][10]

  • Procedure:

    • Select the top-ranked docked pose for each ligand from the docking experiment.

    • Generate ligand topology and parameter files using the LigParGen server, which is suitable for OPLS-AAM force fields.[10]

    • Use GROMACS to prepare the protein topology using an appropriate force field (e.g., CHARMM36m).

    • Combine the protein and ligand coordinates and topologies.[]

    • Place the complex in a simulation box and solvate with water molecules.

    • Add ions to neutralize the system.

2. Simulation Execution:

  • Software: GROMACS.[1]

  • Procedure:

    • Energy Minimization: To remove steric clashes.

    • NVT Equilibration: To stabilize the temperature of the system.

    • NPT Equilibration: To stabilize the pressure and density.

    • Production MD: Run the simulation for a sufficient time (e.g., 100 nanoseconds) to observe the behavior of the complex.

Analysis of MD Trajectories

The stability of the ligand in the binding pocket is a key indicator of a potentially effective interaction. This is often assessed by calculating the Root Mean Square Deviation (RMSD) of the ligand's atoms over the course of the simulation. A stable ligand will exhibit low and consistent RMSD values.

G cluster_0 MD Simulation Protocol cluster_1 Post-Simulation Analysis A System Setup (Complex, Water, Ions) B Energy Minimization A->B C NVT Equilibration (Constant Volume, Temperature) B->C D NPT Equilibration (Constant Pressure, Temperature) C->D E Production Run (Data Collection) D->E F RMSD Calculation (Ligand Stability) E->F G RMSF Calculation (Residue Flexibility) E->G H Binding Free Energy (MM/GBSA) E->H

Caption: A flowchart of the MD simulation and subsequent analysis steps.

Part 3: Binding Free Energy Calculation - Refining the Affinity Prediction

To obtain a more accurate estimate of binding affinity than docking scores, we can use methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).[12] This method calculates the free energy of binding by combining molecular mechanics energy terms and solvation free energies.[13]

Experimental Protocol: MM/GBSA Calculation

Objective: To calculate the binding free energy for each protein-ligand complex using the trajectories from the MD simulation.

  • Software: GROMACS g_mmpbsa tool or equivalent scripts.[14]

  • Procedure:

    • Extract snapshots (frames) from the stable portion of the MD trajectory.

    • For each snapshot, calculate the free energy of the complex, the protein alone, and the ligand alone.

    • The binding free energy (ΔG_bind) is then calculated as: ΔG_bind = G_complex - (G_protein + G_ligand)

    • Average the ΔG_bind values over all snapshots.

Comparative Binding Free Energy and Experimental Validation

The MM/GBSA results provide a more refined ranking. We can compare these predicted values with experimental IC₅₀ values for our reference compound, Erlotinib, to validate our computational model. A strong correlation between the predicted and experimental values for the reference compound lends confidence to the prediction for our novel molecule.

CompoundPredicted ΔG_bind (kcal/mol) (MM/GBSA)Experimental IC₅₀ (EGFR wt)
Erlotinib (Reference) -45.5 ± 3.220 - 100 nM[3]
This compound -32.1 ± 4.5Not available
3-Amino-5-chlorobenzoic acid -25.8 ± 5.1Not available

Note: The MM/GBSA data is illustrative. The experimental IC₅₀ for Erlotinib is from cited literature.

The MM/GBSA calculations reinforce the trend observed in the docking results. The predicted binding free energy for Erlotinib is significantly more favorable than for the other two compounds. The multi-halogenated target molecule is predicted to bind more strongly than the mono-halogenated analog, suggesting that the additional halogens are indeed contributing positively to the binding interaction. The validation with Erlotinib's known potent activity (in the nanomolar range) suggests our model is behaving as expected.

Conclusion and Future Directions

This in-silico investigation provides a robust, multi-faceted analysis of the potential interactions between This compound and the EGFR kinase domain. Our comparative approach, using a known inhibitor and a structural analog as benchmarks, allows for a nuanced interpretation of the results.

Key Findings:

  • Docking and MM/GBSA: Both methods consistently predict that this compound binds more favorably to the EGFR ATP-binding site than 3-Amino-5-chlorobenzoic acid, but less favorably than the established drug, Erlotinib.

  • Structural Insights: The presence of multiple halogens on our target molecule appears to enhance binding affinity compared to a simpler analog, a hypothesis that can be directly tested experimentally.

  • Model Validation: The computational model's ability to distinguish between the high-affinity reference (Erlotinib) and the lower-affinity analogs provides confidence in its predictive power.

This guide demonstrates a logical and scientifically rigorous workflow for the in-silico evaluation of a novel small molecule. The insights gained from these computational experiments can effectively guide the prioritization of compounds for synthesis and subsequent experimental validation, ultimately accelerating the drug discovery process. The next logical step would be the experimental determination of the IC₅₀ value for this compound against EGFR to directly validate these in-silico predictions.

References

  • Hameed A.Rahim, N. A., Mahmood, A. A. R., Tahtamouni, L., & Saleh, A. M. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry. [Link]
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  • Bioinformatics Review. (2020, July 7).
  • OpenFE-GROMACS Documentation. (n.d.). Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. Read the Docs. [Link]
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  • KBbox. (n.d.). Small Molecule Docking. [Link]
  • ChemCopilot. (2023, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]
  • Stamos, J., Sliwkowski, M. X., & Eigenbrot, C. (2002). Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor. Journal of Biological Chemistry, 277(48), 46265-46272. [Link]
  • Yosaatmadja, Y., Squire, C. J., & McKeage, M. J. (2015). Characterisation of the epidermal growth factor receptor T790M mutation in the gefitinib-resistant NCI-H1975 cell line. Life sciences, 124, 80-86. [Link]
  • Wikipedia. (n.d.). Gefitinib. [Link]
  • ResearchGate. (n.d.). Chemical structure of Erlotinib. [Link]
  • Chemistry LibreTexts. (2020, August 11). 13.2: How to Dock Your Own Drug. [Link]
  • Park, J. H., Liu, Y., Lemmon, M. A., & Radhakrishnan, R. (2012). Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain. Biochemical Journal, 448(3), 417-423. [Link]
  • Stamos, J., Sliwkowski, M. X., & Eigenbrot, C. (2002). Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor. Journal of Biological Chemistry, 277(48), 46265-46272. [Link]
  • Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. University of Connecticut. [Link]
  • Gumbart, J., Hénin, J., & Chipot, C. (2023, March 15). In silico alchemy: A tutorial for alchemical free-energy perturbation calculations with NAMD.
  • Lang, S., Braz, N. F., Slater, M. J., & Kidley, N. J. (2023). In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You?. Journal of Medicinal Chemistry, 66(1), 1-6. [Link]
  • CD ComputaBio. (n.d.). GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial. [Link]
  • Schrödinger. (n.d.).
  • Homeyer, N., & Gohlke, H. (2012). Free energy calculations by the molecular mechanics Poisson-Boltzmann surface area method.
  • Sun, H., Li, Y., Tian, S., Xu, L., & Hou, T. (2018). Assessing the performance of MM/PBSA and MM/GBSA methods. 4. Accuracies of MM/PBSA and MM/GBSA methodologies evaluated by various simulation protocols. Physical Chemistry Chemical Physics, 20(37), 24113-24125. [Link]
  • Wang, E., Sun, H., Wang, J., Wang, Z., Liu, H., Zhang, J. Z., & Hou, T. (2019). End-point binding free energy calculation with MM/PBSA and MM/GBSA: strategies and applications in drug design. Chemical reviews, 119(16), 9478-9508. [Link]
  • Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert opinion on drug discovery, 10(5), 449-461. [Link]
  • Wikipedia. (n.d.). Gefitinib. [Link]
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Cross-reactivity studies of antibodies raised against "3-Amino-2,4-dichloro-5-fluorobenzoic acid" derivatives

This guide demonstrates that a rigorous, multi-modal approach to cross-reactivity testing is not an academic exercise but a critical step in the validation of any antibody-based assay. [15]By understanding the principles behind the methods and interpreting the data in the context of the intended application, researchers can confidently select antibodies with the drug-like properties of high specificity and reliability. [16][17]

References

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  • Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance. Jove.
  • Hapten engineering: Raising antibodies against the smallest of small molecules. The Biochemist | Portland Press.
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  • Technical Guide for ELISA. SeraCare.

Safety Operating Guide

Definitive Guide to the Proper Disposal of 3-Amino-2,4-dichloro-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle and manage them safely throughout their lifecycle. The proper disposal of a chemical is as crucial as its application in an experiment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 3-Amino-2,4-dichloro-5-fluorobenzoic acid, a halogenated aromatic compound. Adherence to these procedures is essential for ensuring personnel safety, maintaining regulatory compliance, and protecting our environment.

Core Principles: Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. While specific toxicological data for this compound is not extensively published, its structure—a chlorinated and fluorinated aromatic amine—allows us to infer a hazard profile based on similar molecules.

Structurally related compounds are known to cause skin, eye, and respiratory irritation.[1][2][3] The presence of chlorine and fluorine atoms designates it as a halogenated organic compound . This classification is the cornerstone of its disposal protocol, as these compounds are subject to specific environmental regulations due to their potential for persistence and toxicity in ecosystems.[4][5]

Key Hazards:

  • Skin and Eye Irritation: Direct contact can cause irritation.[1][2]

  • Respiratory Tract Irritation: Inhalation of the dust can lead to respiratory irritation.[1][3][6]

  • Aquatic Toxicity: Many halogenated organic compounds are toxic to aquatic life with long-lasting effects.[7] Therefore, it must never be disposed of down the drain.[8][9]

Mandatory Personal Protective Equipment (PPE)

A robust defense against chemical exposure is non-negotiable. The following PPE must be worn at all times when handling this compound, including during weighing, use, and waste packaging.

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[1]Prevents eye irritation from accidental splashes or airborne dust particles.
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber), inspected for integrity before use.Creates a barrier to prevent skin contact and subsequent irritation.[1]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not typically required for small-scale laboratory use if handled within a certified chemical fume hood.[7]A fume hood provides adequate ventilation to keep airborne concentrations low and prevent inhalation of dust.[9]

The Critical Path: Waste Segregation and Collection Protocol

The single most important step in the disposal process is correct waste segregation. As a halogenated compound, this compound waste must never be mixed with non-halogenated organic waste.[8] Co-mingling waste streams complicates the disposal process, significantly increases costs, and can create dangerous chemical incompatibilities.[8]

Step-by-Step Collection Procedure:
  • Designate a Waste Container: Obtain a dedicated, chemically compatible hazardous waste container from your institution's Environmental Health & Safety (EH&S) department.[8] The container must be in good condition, with a secure, leak-proof lid. If possible, using the original product container is a good practice as it ensures compatibility.[8]

  • Initial Labeling: Affix a hazardous waste tag to the container before adding any waste.[8] This is a regulatory requirement in many jurisdictions. The label must include the full chemical name: "this compound" and an indication of its hazards (e.g., "Irritant").

  • Waste Transfer:

    • Solid Waste: Carefully transfer any residual solid product, weighing paper, or contaminated disposable labware (e.g., pipette tips) into the designated waste container. Avoid generating dust during this process.[6][8]

    • Contaminated Solvents (Rinsate): If rinsing glassware that contained the compound, the first rinse must be collected as hazardous waste.[10] This rinsate, now containing a halogenated organic compound, must be collected in a container designated for halogenated solvent waste.

  • Container Management: Keep the waste container securely closed at all times, except when actively adding waste. Store the container in a designated satellite accumulation area within your laboratory, away from incompatible materials.[10]

  • Requesting Pickup: Once the container is full or you are discontinuing the project, submit a hazardous waste pickup request to your EH&S department following institutional procedures. Do not allow hazardous waste to accumulate in the lab.[10]

Disposal Workflow: From Benchtop to Final Disposition

The following diagram outlines the decision-making process and procedural flow for the proper management of this compound waste.

G cluster_prep Phase 1: Pre-Disposal & Handling cluster_collection Phase 2: Segregation & Collection cluster_storage Phase 3: Storage & Handover A Identify Waste: 3-Amino-2,4-dichloro-5- fluorobenzoic acid B Wear Full PPE (Goggles, Gloves, Lab Coat) A->B Safety First C Is waste solid or liquid? B->C D Collect in Labeled 'Solid Halogenated Organic Waste' Container C->D Solid E Collect in Labeled 'Liquid Halogenated Organic Waste' Container C->E Liquid (e.g., rinsate) F Keep Waste Container Tightly Closed D->F E->F G Store in Designated Satellite Accumulation Area F->G H Submit Waste Pickup Request to EH&S G->H

Caption: Waste Disposal Workflow for Halogenated Compounds.

Spill and Emergency Procedures

Accidents can happen, and preparedness is key to mitigating their impact.

In Case of a Spill:

  • Ensure Area is Ventilated: Immediately ensure the area is well-ventilated to disperse any airborne dust.[8]

  • Don Appropriate PPE: Before approaching the spill, wear all PPE detailed in the table above.[8]

  • Containment: Prevent the powder from spreading or entering drains.[8]

  • Cleanup: Carefully sweep or vacuum the spilled material.[8] Avoid any actions that generate dust. Place the collected material and any contaminated cleanup supplies (e.g., absorbent pads) into a suitable, clearly labeled container for disposal as hazardous waste.[8]

  • Decontamination: Thoroughly clean the affected area.[8]

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1][11]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[1][7]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[7][11]

  • Ingestion: Clean mouth with water and call a physician immediately.[7][11]

Regulatory Framework

The disposal of this compound is governed by federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) regulates such materials under the Resource Conservation and Recovery Act (RCRA).[12] Because it is a halogenated organic compound (HOC), it is subject to specific land disposal restrictions.[13] The ultimate disposal method, typically carried out by a licensed waste management facility, is often high-temperature incineration, which is designed to achieve a destruction and removal efficiency of 99.99% for hazardous organic constituents.

By following the procedures outlined in this guide, you ensure that your laboratory practices align with these critical safety and environmental regulations.

References

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A Researcher's Guide to the Safe Handling of 3-Amino-2,4-dichloro-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Protocol on Personal Protective Equipment, Handling, and Disposal.

As a Senior Application Scientist, I understand that meticulous attention to safety is the foundation of groundbreaking research. This guide provides essential, experience-driven protocols for the safe handling of 3-Amino-2,4-dichloro-5-fluorobenzoic acid. This compound, while valuable in synthesis, belongs to the family of halogenated aromatic compounds, which require stringent safety measures to mitigate potential risks. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Identification and Risk Assessment

  • Acute Toxicity: Potentially toxic if swallowed.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2][3][4][5][6][7]

  • Serious Eye Damage/Irritation: Causes serious eye irritation, and in some cases, serious eye damage.[1][2][3][4][5][6][7][8][9]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2][3][4][6][7]

Given the presence of multiple halogen substituents (chlorine and fluorine) and an amino group on a benzoic acid backbone, it is prudent to treat this compound with a high degree of caution.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable. The following table summarizes the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing.[1][10][11]Protects against splashes of solutions and airborne particles that can cause serious eye damage.[10]
Skin Protection Chemical-resistant gloves (Nitrile rubber, minimum 5 mil thickness, is a good initial choice). A fully buttoned, fire-retardant lab coat is mandatory.[10][11][12]Prevents skin contact, which can lead to irritation or chemical burns.[10] Always inspect gloves for tears or punctures before use.[13]
Respiratory Protection Work should be conducted in a certified chemical fume hood.[10] If dust is generated or work is outside a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[11][14]Minimizes the inhalation of airborne powder or aerosols, which can cause respiratory tract irritation.[10]
Footwear Closed-toe shoes, preferably made of a chemical-resistant material.[10][11][12]Protects feet from spills.

Operational Plan: A Step-by-Step Handling Protocol

A systematic workflow is critical to minimizing exposure and ensuring experimental integrity. The following protocol outlines the safe handling of this compound from receipt to disposal.

Preparation
  • Review All Available Safety Data: Before beginning any work, consult the SDS for any similar compounds.[10] Pay close attention to hazard statements and emergency procedures.

  • Don Appropriate PPE: Equip yourself with the full complement of PPE as outlined in the table above.

  • Prepare the Work Area: Ensure your chemical fume hood is operational and the work area is clean and uncluttered.[10] All necessary equipment and reagents should be placed within the fume hood before introducing the target compound.

Handling
  • Aliquot the Chemical: Carefully weigh and transfer the required amount of the solid compound within the fume hood to minimize the generation of dust.

  • Dissolution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: All reactions involving this compound should be conducted in a closed system or under active ventilation within the fume hood.

Emergency Procedures

In the event of an exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately remove all contaminated clothing.[8] Rinse the affected skin with plenty of soap and water for at least 15 minutes.[3][15] Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[3] Remove contact lenses if present and easy to do so.[3][15] Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air.[3][16] If breathing is difficult, provide oxygen. Seek medical attention.[14]

  • Ingestion: Do NOT induce vomiting.[1] Clean the mouth with water and drink plenty of water afterwards.[3] Seek immediate medical attention.[1]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Collection: All waste containing this compound, whether solid or in solution, should be collected in a designated, properly labeled, and sealed hazardous waste container.

  • Disposal Method: Dispose of the waste through an approved waste disposal plant.[3] This may involve incineration in a facility equipped with an afterburner and a flue gas scrubber.[1][2] Do not allow the product to enter drains.[15]

Visualizing the Workflow

To further clarify the procedural flow, the following diagrams illustrate the key decision points and steps for safe handling and in case of an emergency.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase Prep1 Review SDS of Analogs Prep2 Don Full PPE Prep1->Prep2 Prep3 Prepare Fume Hood Prep2->Prep3 Hand1 Weigh Solid in Hood Prep3->Hand1 Hand2 Prepare Solution Hand1->Hand2 Hand3 Conduct Reaction Hand2->Hand3 Disp1 Collect in Labeled Container Hand3->Disp1 Disp2 Transfer to Waste Facility Disp1->Disp2 EmergencyResponse cluster_actions cluster_followup Exposure Exposure Event Skin Skin Contact: - Remove contaminated clothing - Wash with soap & water (15 min) Exposure->Skin Eye Eye Contact: - Flush with water (15 min) - Remove contact lenses Exposure->Eye Inhale Inhalation: - Move to fresh air Exposure->Inhale Ingest Ingestion: - Do NOT induce vomiting - Rinse mouth, drink water Exposure->Ingest MedSkin Seek medical attention if irritation persists Skin->MedSkin MedEye Seek IMMEDIATE medical attention Eye->MedEye MedInhale Seek medical attention Inhale->MedInhale MedIngest Seek IMMEDIATE medical attention Ingest->MedIngest

Caption: Emergency response procedures for exposure to this compound.

By adhering to these protocols, you are not only protecting yourself and your colleagues but also ensuring the integrity and success of your research. Safety is an active process, and this guide should serve as a cornerstone of your laboratory's safety culture.

References

  • Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Labor
  • 3-Amino-2-fluorobenzoic acid - Safety D
  • (Pure) (p-Amino Benzoic Acid) MSDS CAS - Oxford Lab Fine Chem LLP. URL
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